(R)-(+)-1,2-Diaminopropane dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-propane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2.2ClH/c1-3(5)2-4;;/h3H,2,4-5H2,1H3;2*1H/t3-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIAMRMQKCPGJR-HWYNEVGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480929 | |
| Record name | (2R)-Propane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19777-67-4 | |
| Record name | (2R)-Propane-1,2-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-propane-1,2-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-1,2-Diaminopropane dihydrochloride CAS number
An In-Depth Technical Guide to (R)-(+)-1,2-Diaminopropane Dihydrochloride for Advanced Chemical Synthesis
Introduction: A Cornerstone Chiral Building Block
This compound, identified by its CAS number 19777-67-4 , is a C₂-symmetric chiral diamine that has established itself as an indispensable tool for researchers, scientists, and drug development professionals.[1][2][3] Its value lies not just in its inherent chirality, but in its remarkable versatility as a precursor for a vast array of chiral ligands and organocatalysts. This guide offers a Senior Application Scientist's perspective on the core properties, synthesis, and field-proven applications of this compound, moving beyond simple data to explain the causality behind its efficacy in asymmetric synthesis. Its unique structure is a key element in the design of enzyme inhibitors and other bioactive molecules, making it a frequent component in medicinal chemistry research.[2]
The dihydrochloride salt form provides enhanced stability and handling characteristics compared to the free diamine, making it a preferred choice for laboratory use and long-term storage. This guide will illuminate its pivotal role in creating stereochemically defined molecules, a critical requirement in modern pharmaceutical development.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The data below has been consolidated from multiple authoritative sources to provide a reliable reference for experimental design.
| Property | Value | Source(s) |
| CAS Number | 19777-67-4 | [2][3][4] |
| Molecular Formula | C₃H₁₀N₂·2HCl | [1][2][5] |
| Molecular Weight | 147.05 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2][5] |
| Melting Point | 241-244 °C (lit.), 242 °C (decomposes) | [1][2] |
| Optical Rotation | [α]20/D +4.0° (c=20 in H₂O); +7.0° to +10.0° (c=1 in MeOH) | [1][2][6] |
| Synonyms | (R)-(+)-Propylenediamine dihydrochloride, (R)-1,2-Propanediamine dihydrochloride | [2][6] |
| InChI Key | AEIAMRMQKCPGJR-HWYNEVGZSA-N | [4] |
| Storage Conditions | Room temperature, under inert atmosphere, protect from moisture (hygroscopic) | [1] |
Synthesis and Chiral Resolution: From Racemate to Enantiopurity
The industrial synthesis of 1,2-diaminopropane typically involves the ammonolysis of 1,2-dichloropropane, a process that yields a racemic mixture of the (R) and (S) enantiomers.[7]
CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl
For applications in asymmetric synthesis, the separation of this racemic mixture is paramount. The expertise in handling this compound lies in understanding the chiral resolution process. This is classically achieved by converting the racemic diamine into a pair of diastereomeric salts using a chiral resolving agent, such as tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation via fractional crystallization. Once a diastereomer is purified, the enantiomerically pure diamine can be regenerated by treatment with a base, like sodium hydroxide, followed by conversion to the stable dihydrochloride salt.[7] This process is the gateway to harnessing the compound's stereochemical potential.
Core Application: Ligand Scaffolding in Asymmetric Catalysis
The primary utility of (R)-1,2-diaminopropane is as a chiral backbone for ligands in metal-catalyzed asymmetric reactions.[2][8] Its C₂-symmetry is a highly desirable feature in ligand design, as it reduces the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivity.[9]
Chiral Schiff Base (Salen-type) Ligands for Asymmetric Transformations
(R)-1,2-diaminopropane is a favored building block for salen-type ligands, which are cornerstones of asymmetric catalysis.[10] The straightforward condensation with substituted salicylaldehydes yields robust, tunable ligands capable of coordinating with various transition metals to catalyze reactions like asymmetric epoxidation.[10]
This protocol details the synthesis of a representative chiral Schiff base ligand.[10]
Step 1: Reagent Preparation
-
Dissolve 3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 0.468 g) in 30 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
In a separate container, dissolve (R)-1,2-diaminopropane (1.0 mmol, 0.074 g) in 20 mL of absolute ethanol. Note: This requires converting the dihydrochloride salt to the free base prior to reaction, typically via neutralization and extraction.
Step 2: Condensation Reaction
-
Slowly add the diamine solution to the stirred aldehyde solution at room temperature.
-
Heat the resulting mixture to reflux and maintain this temperature for 4 hours.
Step 3: Isolation and Purification
-
Allow the reaction mixture to cool to room temperature. A yellow precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified yellow solid under vacuum. The expected yield is approximately 90%.[10]
Caption: Synthesis of a chiral Salen-type ligand.
This ligand can then be complexed with metals like Manganese(III) to form a potent catalyst for the asymmetric epoxidation of unfunctionalized alkenes.[10]
Asymmetric Transfer Hydrogenation (ATH) of Ketones
A highly impactful application is in Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce enantiomerically enriched secondary alcohols.[8] These chiral alcohols are valuable intermediates in the pharmaceutical industry.[8] In these catalytic systems, a derivative of (R)-1,2-diaminopropane, often N-tosylated, serves as the chiral ligand. The catalyst, whether pre-formed or generated in situ, facilitates the transfer of hydrogen from a donor like isopropanol or a formic acid/triethylamine mixture to the ketone substrate with high conversion and excellent enantioselectivity.[8]
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
The choice of the diamine backbone is critical. While (R)-1,2-diaminopropane is highly effective, its performance can be compared with other privileged diamines like diaminocyclohexane or diphenylethylenediamine, with the optimal choice being substrate-dependent.[11]
Further Applications in Drug Development and Beyond
Beyond its role in metal-based catalysis, (R)-1,2-diaminopropane and its derivatives are explored in several other areas:
-
Organocatalysis: Chiral diamines are foundational to organocatalysis, often operating through enamine or iminium ion intermediates to facilitate stereoselective C-C bond formation in reactions like aldol and Mannich additions.[12]
-
Pharmaceutical Intermediates: It serves as a key starting material in the multi-step synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[2]
-
Coordination Chemistry: Its ability to form stable chelate complexes with metal ions makes it a valuable ligand in the broader field of coordination chemistry and materials science.[2]
Safety, Handling, and Storage
As with any chemical reagent, adherence to strict safety protocols is non-negotiable. This compound is classified as an irritant to the skin, eyes, and respiratory system.[4][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[14] Use a dust mask or work in a well-ventilated area or fume hood to avoid inhalation.[15]
-
Handling: Avoid contact with skin and eyes.[14] Wash hands thoroughly after handling.[15] Keep away from ignition sources.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] The compound is hygroscopic and should be stored under an inert atmosphere to maintain its integrity.
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[15] If inhaled, move to fresh air.[13][15]
Conclusion
This compound is far more than a simple chemical; it is an enabling technology for the stereocontrolled synthesis of complex molecules. Its robust performance as a chiral ligand precursor in asymmetric transfer hydrogenation and Schiff base-mediated catalysis underscores its importance. For the research scientist and drug development professional, a deep understanding of its properties, handling, and versatile reactivity is essential for unlocking new synthetic pathways and accelerating the discovery of novel therapeutics.
References
- Application Notes: (R)
- This compound 99%. Sigma-Aldrich.
- This compound CAS#: 19777-67-4. ChemicalBook.
- (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands
- This compound | 19777-67-4. ChemicalBook.
- Application Notes and Protocols for (R)
- (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4. TCI Chemicals.
- Performance Evaluation of (R)
- Safety D
- This compound 99%. Sigma-Aldrich.
- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals.
- SAFETY D
- 1,2-Propanediamine, hydrochloride (1:2), (2R)
- 1,2-Diaminopropane. Wikipedia.
- (R)-1,2-Diaminopropane Dihydrochloride. CymitQuimica.
- (2R)-propane-1,2-diamine dihydrochloride.
- (R)-1,2-Diaminopropane Dihydrochloride 19777-67-4. TCI Chemicals (US).
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands.
Sources
- 1. This compound CAS#: 19777-67-4 [amp.chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 19777-67-4 [chemicalbook.com]
- 4. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-1,2-Diaminopropane Dihydrochloride | CymitQuimica [cymitquimica.com]
- 6. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. fishersci.com [fishersci.com]
(R)-(+)-1,2-Diaminopropane dihydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of (R)-(+)-1,2-Diaminopropane Dihydrochloride
Abstract: This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound (CAS: 19777-67-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's structural, spectroscopic, and physicochemical characteristics. It combines established data with field-proven insights into the experimental methodologies required for its characterization, ensuring a blend of technical accuracy and practical application. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.
Introduction and Strategic Importance
This compound is a chiral diamine salt of significant value in modern chemistry. As a versatile building block, its utility spans asymmetric synthesis, the development of pharmaceutical intermediates, and its role as a chiral ligand in coordination chemistry.[1] Its stereospecific nature is crucial in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect while others may be inactive or even harmful.[1]
This guide serves as a foundational resource for scientists, providing the critical physical property data and analytical methodologies necessary for the compound's identification, purity assessment, and effective application in research and development workflows.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below. These data points are the primary identifiers and quality control parameters for laboratory and industrial use.
| Property | Value | Source(s) |
| CAS Number | 19777-67-4 | [1][2] |
| Molecular Formula | C₃H₁₀N₂·2HCl (or C₃H₁₂Cl₂N₂) | [1][3] |
| Molecular Weight | 147.04 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 241-244 °C (with decomposition) | |
| Purity | Typically ≥97% | [1] |
| Hygroscopicity | Hygroscopic; sensitive to moisture |
Chiroptical Properties: The Signature of Chirality
The defining characteristic of this molecule is its chirality, which is quantified by its interaction with plane-polarized light. The specific rotation is a critical parameter for confirming the enantiomeric identity and purity.
| Parameter | Value | Conditions | Source(s) |
| Specific Rotation | +7.0° to +10.0° | [α]²⁰/D, c=1 in Methanol | [1] |
| Specific Rotation | +4.0° | [α]²⁰/D, c=20 in H₂O |
The variance in specific rotation values highlights the critical importance of the solvent system and concentration in polarimetry. The difference between the values obtained in methanol and water is expected, as solvent polarity and the potential for hydrogen bonding directly influence the conformation of the chiral molecule and, consequently, its interaction with light. When reporting or verifying this property, it is imperative to adhere strictly to the specified conditions.
Authoritative Protocol for Optical Rotation Measurement
This protocol is based on the standards outlined in the United States Pharmacopeia (USP) General Chapter <781>.[4]
Objective: To accurately determine the specific rotation of this compound.
Instrumentation:
-
Calibrated Polarimeter (capable of measurements at the sodium D-line, 589 nm)
-
1.0 dm polarimeter cell
-
Analytical Balance (±0.1 mg)
-
Volumetric flasks (Class A)
-
Constant temperature bath (20°C ± 0.5°C)
Methodology:
-
Solvent and Sample Preparation:
-
Select the appropriate solvent system as per the required specification (e.g., Methanol or deionized water).
-
Accurately weigh the specified amount of the compound (e.g., for a c=1 concentration in methanol, weigh 100 mg of the sample).
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in a small amount of the solvent, then dilute to the mark. Ensure the solution is at a constant temperature of 20°C.
-
The solution must be clear and free of particulates. All measurements should be made within 30 minutes of preparation to avoid potential degradation or racemization.[4]
-
-
Instrument Calibration and Zeroing:
-
Ensure the polarimeter is calibrated according to the manufacturer's guidelines using certified quartz plates or sucrose standards.
-
Fill the polarimeter cell with the pure solvent (the "blank"). Place the cell in the instrument.
-
Perform a zero-offset correction. This reading accounts for any optical activity from the solvent or the cell itself.
-
-
Sample Measurement:
-
Rinse the cell with the prepared sample solution two to three times.
-
Fill the cell with the sample solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the instrument and allow the temperature to equilibrate to 20°C.
-
Record the observed angular rotation (α_obs). Take at least three readings and use the average.
-
-
Calculation of Specific Rotation:
-
Use the following formula: [α] = (100 * α_obs) / (l * c) Where:
-
[α] is the specific rotation.
-
α_obs is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration in g/100 mL.
-
-
Scientist's Notes (Causality and Expertise):
-
Why a 1.0 dm cell? This is the standard path length, ensuring consistency and comparability of data across different laboratories and experiments.
-
Why control temperature? Optical rotation is temperature-dependent. A change of even 1°C can significantly alter the observed rotation. The USP standard is 20°C or 25°C, and consistency is key.[4]
-
Why measure within 30 minutes? While this specific compound is relatively stable, this is a best practice for all chiral molecules to minimize the risk of time-dependent changes like mutarotation or degradation, which would alter the result.[4]
Caption: Workflow for Polarimetry Measurement.
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for confirming the molecular structure and ensuring the identity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While high-resolution, fully assigned spectra for the dihydrochloride salt are not widely published, the expected spectral characteristics can be predicted based on the known structure. The protonation of the amine groups will cause a downfield shift for adjacent protons compared to the free base.
Solvent: Deuterated water (D₂O) or Dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. Given the compound's hygroscopicity, using DMSO-d₆ requires careful sample preparation in a dry environment (e.g., a glovebox) to minimize the water peak.[5]
Predicted ¹H NMR Spectrum (in D₂O): The amine protons (-NH₃⁺) will exchange with D₂O and will likely not be observed.
| Predicted δ (ppm) | Multiplicity | Protons | Rationale |
| ~3.6 - 3.8 | Multiplet | 1H, -CH (NH₃⁺)- | Methine proton, adjacent to the chiral center and a methylene group. Deshielded by the ammonium group. |
| ~3.2 - 3.4 | Multiplet | 2H, -CH₂ NH₃⁺ | Methylene protons, adjacent to the chiral center and an ammonium group. They are diastereotopic and may appear as complex multiplets. |
| ~1.4 - 1.5 | Doublet | 3H, -CH₃ | Methyl group, split by the single methine proton. |
Predicted ¹³C NMR Spectrum (in D₂O):
| Predicted δ (ppm) | Carbon | Rationale |
| ~48 - 52 | C H(NH₃⁺) | Methine carbon, deshielded by the directly attached ammonium group. |
| ~45 - 49 | C H₂(NH₃⁺) | Methylene carbon, deshielded by the ammonium group. |
| ~15 - 19 | C H₃ | Methyl carbon, relatively upfield as expected for an aliphatic group. |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. As a dihydrochloride salt, the spectrum will be dominated by features of the ammonium (-NH₃⁺) groups.
Expected Characteristic Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2800 | N-H Stretch (broad) | Ammonium (-NH₃⁺) |
| 2950 - 2850 | C-H Stretch | Alkyl (-CH₃, -CH₂, -CH) |
| ~1600 - 1500 | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |
| ~1500 - 1400 | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) |
Scientist's Note: The N-H stretch for the ammonium salt is typically a very broad and strong absorption band, often overlapping with the C-H stretching region. This is a key indicator of the salt's formation.
Mass Spectrometry (MS)
Mass spectrometry of the dihydrochloride salt using techniques like Electrospray Ionization (ESI) would primarily show the parent cation. For Electron Impact (EI) MS, analysis of the free base (1,2-Diaminopropane) is more common. The fragmentation pattern is predictable.
Predicted Fragmentation of 1,2-Diaminopropane (Free Base):
-
Parent Ion (M⁺): m/z = 74
-
Base Peak: m/z = 44. This highly stable fragment results from the α-cleavage (C-C bond scission) next to the secondary amine, losing a methyl radical ([CH₃CHNH₂]⁺). This is a characteristic fragmentation for such amines.[4]
-
Other Fragments: m/z = 30 ([CH₂NH₂]⁺) from cleavage between the two carbons.
Handling, Storage, and Safety
Proper handling is critical for maintaining the integrity of the compound and ensuring user safety.
-
Storage: Store at room temperature in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1] The compound is hygroscopic and should be protected from moisture.
-
Safety:
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.
-
Conclusion
This compound is a foundational chiral building block whose utility is defined by its specific stereochemistry. Accurate characterization of its physical properties, particularly its optical rotation, is paramount for its successful application. This guide provides the essential data and, critically, the authoritative methodologies required for its verification. By understanding the principles behind these analytical techniques, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible outcomes in drug discovery and chemical synthesis.
References
- United States Pharmacopeia.
- ResearchGate. NMR sample preparation for highly hygroscopic compound?. [Link]
- PubChem. (2R)-propane-1,2-diamine dihydrochloride. [Link]
- Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-amine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. (R)-1,2-Diaminopropane Dihydrochloride | CymitQuimica [cymitquimica.com]
- 4. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (R)-(+)-1,2-Diaminopropane Dihydrochloride
Introduction: The Significance of Chiral 1,2-Diaminopropane
(R)-(+)-1,2-Diaminopropane is a chiral diamine that serves as a critical building block in modern asymmetric synthesis and pharmaceutical development. Its stereochemically defined structure is integral to the creation of chiral ligands for metal-catalyzed reactions, organocatalysts, and as a key intermediate in the synthesis of complex, biologically active molecules. The dihydrochloride salt provides a stable, crystalline, and easily handled form of this versatile compound, making it a preferred choice for researchers and drug development professionals.
This guide provides an in-depth exploration of the primary synthetic routes to (R)-(+)-1,2-Diaminopropane Dihydrochloride, offering a comparative analysis of classical resolution techniques and modern asymmetric synthesis strategies. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers with the necessary knowledge to select and implement the most suitable synthetic approach for their specific needs.
Route 1: Racemic Synthesis and Chiral Resolution
The most established and industrially scalable approach to enantiomerically pure 1,2-diaminopropane begins with the synthesis of a racemic mixture, followed by resolution of the enantiomers.
Part A: Synthesis of Racemic 1,2-Diaminopropane
The industrial synthesis of racemic 1,2-diaminopropane is typically achieved through the ammonolysis of 1,2-dichloropropane.[1] This method is cost-effective as it utilizes readily available starting materials.
The reaction proceeds as follows: CH₃CHClCH₂Cl + 4 NH₃ → CH₃CH(NH₂)CH₂NH₂ + 2 NH₄Cl[1]
This high-pressure and high-temperature reaction results in a mixture of the diamine and ammonium chloride, from which the racemic 1,2-diaminopropane is isolated by distillation.
Part B: Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic 1,2-diaminopropane into its (R) and (S) enantiomers is most commonly accomplished by forming diastereomeric salts with a chiral resolving agent. (+)-Tartaric acid is a widely used and effective resolving agent for this purpose.[2]
The principle of this method lies in the differential solubility of the two diastereomeric salts: (R)-1,2-diammonium-(+)-tartrate and (S)-1,2-diammonium-(+)-tartrate.[3] One diastereomer is typically less soluble in a given solvent and will preferentially crystallize, allowing for its separation from the more soluble diastereomer which remains in the mother liquor.
Materials:
-
Racemic 1,2-diaminopropane
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol
-
50% (w/w) Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve one molar equivalent of (+)-tartaric acid in methanol with gentle heating.
-
Slowly add one molar equivalent of racemic 1,2-diaminopropane to the tartaric acid solution with stirring. The reaction is exothermic.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the adhering mother liquor. The filtrate contains the more soluble diastereomeric salt.
-
For higher enantiomeric purity, the collected crystals can be recrystallized from fresh methanol.
-
-
Liberation of the Enantiomerically Enriched Diamine:
-
Suspend the collected crystals in deionized water.
-
Slowly add 50% sodium hydroxide solution with stirring until the salt is completely dissolved and the solution is strongly basic. This regenerates the free diamine.
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the aqueous layer with several portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether under reduced pressure to yield the enantiomerically enriched 1,2-diaminopropane.
-
-
Analysis:
-
Determine the optical rotation of the product using a polarimeter.
-
The enantiomeric excess (ee) can be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), often after derivatization with a suitable agent like trifluoroacetic anhydride.[2]
-
Route 2: Asymmetric Synthesis from a Chiral Pool Precursor (L-Alanine)
An alternative to chiral resolution is the direct asymmetric synthesis of the desired enantiomer from a readily available chiral starting material. L-Alanine, a naturally occurring amino acid, is an excellent chiral pool precursor for the synthesis of (R)-(+)-1,2-Diaminopropane. This stereospecific route avoids the need for a resolution step.
The overall transformation involves the conversion of the carboxylic acid functionality of L-alanine into an aminomethyl group. A common strategy is to first convert the carboxylic acid to a primary amide (L-alaninamide), followed by reduction of the amide to the corresponding amine.
Experimental Protocol: Synthesis of (R)-(+)-1,2-Diaminopropane from L-Alanine
This protocol is a representative multi-step procedure based on well-established organic transformations.
Part A: Synthesis of L-Alaninamide
-
Esterification of L-Alanine:
-
Suspend L-alanine in ethanol and cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain L-alanine ethyl ester hydrochloride.
-
Neutralize with a base (e.g., sodium carbonate solution) and extract the free ester into an organic solvent (e.g., dichloromethane). Dry and concentrate to obtain L-alanine ethyl ester.
-
-
Amidation of L-Alanine Ethyl Ester:
-
Dissolve the L-alanine ethyl ester in methanol saturated with ammonia.
-
Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours.
-
Remove the solvent under reduced pressure to yield crude L-alaninamide.
-
The product can be purified by recrystallization.
-
Part B: Reduction of L-Alaninamide to (R)-(+)-1,2-Diaminopropane
-
Lithium Aluminum Hydride Reduction:
-
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Slowly add a solution of L-alaninamide in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 6-12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude (R)-(+)-1,2-diaminopropane.
-
The product can be further purified by distillation.
-
Final Step: Formation of the Dihydrochloride Salt
For long-term storage and ease of handling, the free base of (R)-(+)-1,2-diaminopropane is converted to its dihydrochloride salt.
Experimental Protocol: Preparation of this compound
Materials:
-
(R)-(+)-1,2-Diaminopropane
-
Concentrated Hydrochloric Acid
-
Ethanol or Isopropanol
-
Diethyl ether
Procedure:
-
Dissolve the purified (R)-(+)-1,2-diaminopropane in ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (approximately 2.1 molar equivalents) of concentrated hydrochloric acid dropwise with stirring. A white precipitate will form.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with cold ethanol or isopropanol, followed by diethyl ether, to facilitate drying.
-
Dry the product under vacuum to obtain this compound.
Comparative Analysis of Synthesis Routes
The choice of synthetic route depends on several factors, including scale, cost, available equipment, and desired purity.
| Feature | Route 1: Chiral Resolution | Route 2: Asymmetric Synthesis (from L-Alanine) |
| Starting Materials | 1,2-Dichloropropane, Ammonia, (+)-Tartaric Acid | L-Alanine, LiAlH₄ |
| Stereochemical Control | Separation of a racemic mixture | Stereochemistry is derived from the chiral precursor |
| Theoretical Max. Yield | 50% for the desired enantiomer (without racemization of the unwanted enantiomer) | 100% |
| Typical Overall Yield | 30-40% | 50-70% |
| Enantiomeric Purity | Dependent on the efficiency of crystallization; can reach >99% ee with multiple recrystallizations | Typically high (>98% ee), depends on the stereochemical integrity during the reaction sequence |
| Key Challenges | Potentially tedious fractional crystallization; loss of at least 50% of the material | Handling of pyrophoric reagents (LiAlH₄); multi-step process |
| Scalability | Well-established for industrial scale | Scalable, but requires careful handling of hazardous reagents |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: the resolution of a racemic mixture or direct asymmetric synthesis from a chiral precursor. The classical resolution method using (+)-tartaric acid is a robust and scalable technique, although it inherently limits the theoretical yield to 50%. The asymmetric synthesis from L-alanine offers a more elegant and potentially higher-yielding approach by leveraging a readily available chiral starting material, though it involves multiple steps and the use of hazardous reagents.
The selection of the optimal route will depend on the specific requirements of the research or development program. For large-scale industrial production, the classical resolution method remains a common choice. For laboratory-scale synthesis where stereochemical purity and overall yield from a chiral precursor are paramount, the asymmetric route from L-alanine presents a compelling alternative. This guide provides the foundational knowledge and detailed protocols to enable scientists to confidently pursue the synthesis of this important chiral building block.
References
- Wikipedia. (2023). 1,2-Diaminopropane.
- Wikipedia. (2023). Hofmann rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- YouTube. (2020). Converting Amides to Amine Derivatives with the Hofmann Rearrangement.
- Shashikant, V. B. et al. (2012). Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates. Beilstein Journal of Organic Chemistry, 8, 1374–1381.
Sources
(R)-(+)-1,2-Propanediamine dihydrochloride chirality and stereochemistry
An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-1,2-Propanediamine Dihydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Propanediamine (CH₃CH(NH₂)CH₂NH₂) stands as the simplest chiral diamine, a foundational molecule in the field of stereochemistry.[1] Its existence as two non-superimposable mirror images, or enantiomers, makes it a critical tool and building block in asymmetric synthesis. The profound principle that enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles is a cornerstone of modern drug development.[2][3][4] One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or even harmful.
This guide provides a detailed examination of the (R)-(+)-enantiomer of 1,2-propanediamine, presented as its stable dihydrochloride salt. We will explore the fundamental principles of its chirality, the methodologies for its synthesis and isolation, the analytical techniques for its characterization, and its pivotal applications in the synthesis of complex, stereochemically defined molecules.
The Stereochemical Core: Understanding Chirality in 1,2-Propanediamine
The chirality of 1,2-propanediamine originates from its central carbon atom (C2), which is bonded to four different substituent groups: a hydrogen atom (-H), a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and an amino group (-NH₂). This C2 atom is therefore a stereocenter, giving rise to two distinct spatial arrangements: the (R)- and (S)-enantiomers.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules
The absolute configuration of a stereocenter is unambiguously assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[5][6] This systematic process involves assigning priorities to the four substituents based on atomic number.[7]
Step-by-Step CIP Priority Assignment for 1,2-Propanediamine:
-
Identify the Substituents: The four groups attached to the chiral C2 carbon are: -NH₂, -CH₂NH₂, -CH₃, and -H.
-
Assign Priority Based on Atomic Number:
-
Priority 1: The nitrogen atom of the amino group (-NH₂) has the highest atomic number (Z=7) directly attached to the stereocenter.
-
Priority 2: The carbon atom of the aminomethyl group (-CH₂NH₂) is attached to a nitrogen atom (Z=7), giving it higher priority than the methyl group's carbon, which is only attached to hydrogens.
-
Priority 3: The carbon atom of the methyl group (-CH₃) is attached only to hydrogen atoms (Z=1).
-
Priority 4: The hydrogen atom (-H) has the lowest atomic number (Z=1).
-
-
Orient the Molecule: The molecule is oriented so that the lowest-priority group (Priority 4, -H) points away from the viewer.
-
Determine Configuration: The sequence from Priority 1 to 2 to 3 is traced. For the (R)-enantiomer, this sequence proceeds in a clockwise direction, hence the designation (R) from the Latin rectus for "right".
.dot
Caption: CIP priority assignment for (R)-1,2-Propanediamine.
Physicochemical Properties and the Dihydrochloride Salt
The "(+)" in the name (R)-(+)-1,2-Propanediamine refers to its property as a dextrorotatory compound, meaning it rotates plane-polarized light to the right (clockwise).[8][9] It is crucial to recognize that the (R/S) designation is a structural descriptor derived from the CIP rules, while the (+/-) designation is an experimentally measured physical property. There is no universal correlation between the two.
The Dihydrochloride Salt Advantage
While the free base of (R)-1,2-propanediamine is a liquid, the dihydrochloride salt is a stable, crystalline solid.[1][10] This form is overwhelmingly preferred in research and industrial settings for several practical reasons:
-
Enhanced Stability: Salts are generally less susceptible to atmospheric degradation (e.g., reaction with CO₂) than free amines.
-
Ease of Handling: Crystalline solids are easier to weigh, store, and handle compared to volatile, corrosive liquids.
-
Increased Water Solubility: The ionic nature of the dihydrochloride salt makes it highly soluble in aqueous media.
| Property | (R)-1,2-Propanediamine (Free Base) | (R)-(+)-1,2-Propanediamine Dihydrochloride |
| CAS Number | 616-25-1 | 19777-67-4[10][11] |
| Molecular Formula | C₃H₁₀N₂ | C₃H₁₂Cl₂N₂[11] |
| Molar Mass | 74.12 g/mol [1][12] | 147.05 g/mol [11] |
| Appearance | Colorless liquid[1] | White to off-white crystalline powder[10] |
| Melting Point | -37 °C[1][13] | 241-244 °C[10] |
| Boiling Point | ~120 °C[1][14] | N/A |
| Specific Rotation [α] | N/A | +4.0° (c=20 in H₂O)[10] |
Synthesis and Enantiomeric Purification
The industrial production of 1,2-propanediamine typically results in a racemic mixture (an equal 50:50 mix of R and S enantiomers) through the ammonolysis of 1,2-dichloropropane.[1][15] To isolate the desired (R)-enantiomer, a process known as chiral resolution is employed.
Protocol: Chiral Resolution by Diastereomeric Salt Crystallization
This method is the most common for large-scale enantiomeric separation and relies on the principle that diastereomers possess different physical properties, most notably solubility.[16][] By reacting the racemic amine with a single enantiomer of a chiral acid, a pair of diastereomeric salts is formed, one of which can be selectively crystallized.
Objective: To resolve racemic 1,2-propanediamine to isolate the (R)-enantiomer.
Resolving Agent: L-(+)-Tartaric acid is a commonly used and effective chiral resolving agent for this purpose.[1]
Methodology:
-
Salt Formation: Dissolve racemic 1,2-propanediamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.
-
Mixing and Crystallization: Slowly combine the two solutions. The diastereomeric salts, (R)-1,2-propanediammonium L-tartrate and (S)-1,2-propanediammonium L-tartrate, will form. Due to differences in their crystal lattice energies, one salt will be less soluble and will begin to precipitate out of the solution upon cooling or standing.
-
Isolation of Diastereomer: Collect the crystallized solid by vacuum filtration. The solid is now enriched in one diastereomer. The purity can be further enhanced by recrystallization from a fresh solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., aqueous NaOH or KOH). This deprotonates the ammonium ions, liberating the free (R)-1,2-propanediamine, which can be extracted from the aqueous layer using an organic solvent.
-
Conversion to Dihydrochloride Salt: Bubble dry hydrogen chloride (HCl) gas through a solution of the purified (R)-1,2-propanediamine in an anhydrous solvent (e.g., isopropanol or ether). The (R)-(+)-1,2-Propanediamine dihydrochloride will precipitate as a stable solid, which can be collected by filtration, washed, and dried.
-
Validation: The enantiomeric purity of the final product must be confirmed using the analytical techniques described in the following section.
.dot
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Analytical Techniques for Stereochemical Characterization
Confirming the identity and purity of a chiral compound is a multi-step process requiring specialized analytical techniques.
Polarimetry: Confirming Optical Activity
A polarimeter is an instrument that measures the degree to which a chiral compound rotates plane-polarized light.[18]
-
Principle: A solution of the chiral substance is placed in the path of polarized light. The instrument measures the angle of rotation (α) of the light as it passes through the sample.
-
Specific Rotation ([α]): To standardize this measurement, the observed rotation is converted to specific rotation, which accounts for concentration and path length.[8] The value for (R)-(+)-1,2-propanediamine dihydrochloride is approximately +4.0° under standard conditions.[10] A measurement consistent with this value confirms the presence of the correct enantiomer and its optical purity.
Chiral Chromatography: Quantifying Enantiomeric Excess (ee)
While polarimetry confirms optical activity, it is not precise enough to determine the exact ratio of enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the industry-standard method for this quantification.
-
Principle: The racemic or enriched mixture is passed through a column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates.
-
Output: This results in two separate peaks on the chromatogram, one for each enantiomer. The relative area of these peaks is used to calculate the enantiomeric excess (ee%), a critical measure of the sample's purity.
Applications in Asymmetric Synthesis and Drug Development
(R)-(+)-1,2-Propanediamine is a highly valuable chiral building block, primarily used as a precursor for the synthesis of more complex chiral ligands, catalysts, and pharmaceutical intermediates.[19]
-
Chiral Ligands: Chiral ligands are organic molecules that bind to a metal center to form a chiral catalyst.[20][21] These catalysts create a chiral environment around the reaction site, directing a chemical reaction to selectively produce one enantiomer of the desired product. (R)-1,2-propanediamine is frequently used to synthesize C₂-symmetric and non-symmetric P,N-ligands.[21]
-
Salen Ligands: It is a key component in the synthesis of N,N′-bis(salicylidene)-1,2-propanediamine ("salpn"), a type of salen ligand.[1] Metal complexes of these ligands are powerful catalysts for a variety of asymmetric transformations, including epoxidations and cyclopropanations.
-
Pharmaceutical Intermediates: As a source of chirality, it is incorporated into the synthesis of numerous complex molecules, including active pharmaceutical ingredients (APIs), where the specific stereochemistry is essential for biological activity.[22][23]
.dot
Caption: Role of (R)-1,2-Propanediamine in asymmetric synthesis.
Safety and Handling
(R)-(+)-1,2-Propanediamine dihydrochloride is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][24]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[25] All handling should be performed in a well-ventilated area or a chemical fume hood.[24]
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store locked up.[24][25] It is incompatible with strong oxidizing agents.[25]
-
First Aid: In case of skin contact, wash with plenty of water.[24] In case of eye contact, rinse cautiously with water for several minutes.[24] If inhaled, move the person to fresh air.[24] Seek medical attention if irritation persists.
Conclusion
(R)-(+)-1,2-Propanediamine dihydrochloride is more than just a simple chemical. It is a fundamental tool that provides chemists with a reliable source of chirality. Its well-defined stereochemistry, coupled with the stability and handling advantages of its dihydrochloride form, makes it an indispensable building block in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals. A thorough understanding of its stereochemical properties, methods of purification, and analytical characterization is essential for any scientist or researcher aiming to exert precise control over the three-dimensional architecture of molecules.
References
- ResearchGate. (2025). Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- BenchChem. (2025). A Comparative Guide to Chiral Ligands in Asymmetric Synthesis: The Case of Amino Alcohols. BenchChem.
- Helmchen, G. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS.
- MDPI. (2023).
- ACS Publications. (n.d.). Synthesis of a Family of Fine-Tunable New Chiral Ligands for Catalytic Asymmetric Synthesis. Ligand Optimization through the Enantioselective Addition of Diethylzinc to Aldehydes. The Journal of Organic Chemistry.
- OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn.
- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Wikipedia.
- Unknown. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Unknown Source.
- Echemi. (n.d.). 1,2-Propanediamine, hydrochloride (1:2), (2R)
- PubChem. (n.d.). (2R)-propane-1,2-diamine dihydrochloride. PubChem.
- Wikipedia. (n.d.). 1,2-Diaminopropane. Wikipedia.
- ACS Publications. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- YouTube. (2023).
- Fiveable. (n.d.). Cahn-Ingold-Prelog Priority Rules Definition. Fiveable.
- BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. BenchChem.
- ResearchGate. (n.d.).
- ACS Publications. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.
- Fisher Scientific. (2009).
- Fisher Scientific. (2014).
- CDN Isotopes. (n.d.).
- PubMed Central (PMC). (n.d.).
- NIST. (n.d.). 1,2-Propanediamine. NIST WebBook.
- PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. PubChem.
- NIST. (n.d.). 1,2-Propanediamine. NIST WebBook.
- Chem-Impex. (n.d.). (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.
- TCI Chemicals. (n.d.). (R)-1,2-Diaminopropane Dihydrochloride. TCI Chemicals.
- ChemicalBook. (n.d.). (R)-(+)-1,2-Diaminopropane dihydrochloride. ChemicalBook.
- Sigma-Aldrich. (n.d.). This compound 99%. Sigma-Aldrich.
- BenchChem. (n.d.).
- Whamine. (n.d.). N-(2-Hydroethyl)
- Cheméo. (n.d.). Chemical Properties of 1,2-Propanediamine (CAS 78-90-0). Cheméo.
- Master Organic Chemistry. (2017).
- ResearchGate. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter.
- BenchChem. (2025). (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. BenchChem.
- ResearchGate. (2025). The properties and applications of 1,2-propylenediamine and polypropyleneamines.
- NIH. (n.d.). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. PubMed Central (PMC).
- YouTube. (2017). Polarimetry - Intro to Optical Activity in Stereochemistry. YouTube.
- Anton Paar Wiki. (n.d.). Basics of polarimetry. Anton Paar Wiki.
- ASM Journals. (2020).
- MDPI. (n.d.). Natural Enantiomers: Occurrence, Biogenesis and Biological Properties. MDPI.
- PubMed. (n.d.). Chiral separation of enantiomeric 1,2-diamines using molecular imprinting method and selectivity enhancement by addition of achiral primary amines into eluents. PubMed.
- YouTube. (2022). 351 BCH3023 Why Do Enantiomers Have Different Biological Effects. YouTube.
- MDPI. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI.
- BOC Sciences. (n.d.).
- PubMed. (n.d.). Biological significance of the enantiomeric purity of drugs. PubMed.
- Google Patents. (n.d.). CN113105337B - Preparation method of 1, 2-propane diamine.
- Unknown. (n.d.). stereochemistry and biological activity of drugs. Unknown Source.
Sources
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 6. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. This compound CAS#: 19777-67-4 [amp.chemicalbook.com]
- 11. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,2-Propanediamine [webbook.nist.gov]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. chemimpex.com [chemimpex.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. N-(2-Hydroethyl)-1,3-Propanediamine: Expanding Horizons of Applications - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
- 24. echemi.com [echemi.com]
- 25. fishersci.com [fishersci.com]
The Chiral Synthon: An In-depth Technical Guide to (R)-(+)-1,2-Diaminopropane Dihydrochloride
Introduction: The Significance of Stereochemistry in Chemical Synthesis
In the landscape of modern drug discovery and materials science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different pharmacological, toxicological, and material properties. Consequently, the ability to selectively synthesize a single desired enantiomer is a cornerstone of contemporary chemical synthesis. (R)-(+)-1,2-Diaminopropane dihydrochloride, a key chiral building block, serves as a critical tool for researchers and scientists in achieving this stereocontrol. Its utility stems from the fixed spatial orientation of its two amino groups, which can be leveraged to direct the stereochemical outcome of a wide array of chemical transformations.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and key applications. The protocols and mechanistic discussions herein are designed to provide drug development professionals and researchers with the field-proven insights necessary to effectively utilize this versatile chiral synthon.
Nomenclature and Identification: A Comprehensive List of Synonyms
The unambiguous identification of chemical compounds is crucial for reproducibility in research and commerce. This compound is known by a variety of names and identifiers across different databases and suppliers.
The primary IUPAC name is (2R)-propane-1,2-diamine;dihydrochloride[1]. Other commonly used synonyms include:
-
(R)-(+)-1,2-Propanediamine dihydrochloride[2]
-
(R)-Propylenediamine dihydrochloride[3]
-
(R)-1,2-Diaminopropane 2HCl[1]
-
(R)-(+)-1,2-Diaminopropane DiHCl[1]
For precise identification, the following registry numbers are used:
-
CAS Number: 19777-67-4[2]
-
PubChem CID: 12217444[1]
-
EC Number: 628-008-5[1]
-
Beilstein/REAXYS Number: 5740937[2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in experimental work. The data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 147.04 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 241-244 °C (decomposes) | [2] |
| Optical Rotation [α]20/D | +4.0° (c = 20 in H₂O) | [2] |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in water and methanol. | [4] |
| InChI Key | AEIAMRMQKCPGJR-HWYNEVGZSA-N | [2] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR (in D₂O): The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Although spectra can vary slightly based on the solvent and concentration, typical shifts are observed around:
-
~1.0 ppm (doublet, 3H, -CH₃)
-
~2.8 ppm (multiplet, 1H, -CH-)
-
~2.5-2.7 ppm (multiplet, 2H, -CH₂-) The amine protons (-NH₂) will show as a broad singlet, and its chemical shift is variable[5].
-
-
¹³C NMR (in D₂O): The carbon-13 NMR spectrum shows three distinct signals corresponding to the three carbon atoms in the molecule:
-
~19 ppm (-CH₃)
-
~49 ppm (-CH-)
-
~47 ppm (-CH₂-)[5]
-
-
FTIR (Mull): The infrared spectrum displays characteristic absorption bands. The broad bands in the 3200-2800 cm⁻¹ region are indicative of the N-H stretching vibrations of the ammonium groups (-NH₃⁺). The C-H stretching vibrations of the methyl and methylene groups appear around 2950-2850 cm⁻¹. The N-H bending vibrations (asymmetric and symmetric) are typically observed in the 1600-1500 cm⁻¹ region[1][6].
-
Mass Spectrometry (Electron Ionization): The mass spectrum of the free base, (R)-1,2-diaminopropane, will show a molecular ion peak (M⁺) at m/z = 74. Key fragmentation patterns will also be present, corresponding to the loss of various radicals[7][8].
Synthesis and Chiral Resolution: From Racemate to Enantiopure Compound
The synthesis of enantiopure this compound is a multi-step process that begins with the production of the racemic mixture, followed by a crucial chiral resolution step.
Part 1: Synthesis of Racemic 1,2-Diaminopropane
The industrial synthesis of racemic 1,2-diaminopropane is typically achieved through the ammonolysis of 1,2-dichloropropane. This method is advantageous as it utilizes readily available and inexpensive ammonia[9].
Caption: Industrial synthesis of racemic 1,2-diaminopropane.
Part 2: Chiral Resolution via Diastereomeric Salt Formation
The separation of the racemic mixture into its constituent enantiomers is the most critical phase. The classical and widely adopted method is fractional crystallization of diastereomeric salts using a chiral resolving agent. (+)-Tartaric acid is a commonly used and effective agent for this purpose[4].
Self-Validating Experimental Protocol for Chiral Resolution:
The logic behind this protocol is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with different physical properties, such as solubility. This difference allows for their separation[10].
-
Diastereomeric Salt Formation:
-
In a suitable reaction vessel, dissolve (+)-tartaric acid (1 molar equivalent) in methanol with gentle warming to ensure complete dissolution. The choice of methanol is critical as it provides a good medium for both the dissolution of the reactants and the selective precipitation of one of the diastereomeric salts.
-
Slowly add racemic 1,2-diaminopropane (1 molar equivalent) to the tartaric acid solution. The reaction is exothermic and should be controlled.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. This controlled cooling profile is essential to promote the formation of well-defined crystals of the less soluble diastereomeric salt, ((R)-1,2-diaminopropane)-(+)-tartrate.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol. This step is a self-validating checkpoint; the wash removes impurities and the more soluble ((S)-1,2-diaminopropane)-(+)-tartrate salt that may be present in the mother liquor, thereby enriching the desired diastereomer.
-
-
Liberation of the Free Enantiomer:
-
Dissolve the isolated diastereomeric salt crystals in a minimal amount of water.
-
Add a concentrated solution of sodium hydroxide (e.g., 50% w/w) until the solution is strongly basic (pH > 12). This deprotonates the ammonium groups of the diamine and breaks the ionic bond with the tartrate.
-
The now free (R)-1,2-diaminopropane, which is less soluble in the highly ionic aqueous solution, can be extracted.
-
-
Extraction and Purification:
-
Transfer the basic aqueous solution to a separatory funnel and extract multiple times with an organic solvent such as diethyl ether[4].
-
Combine the organic extracts and dry over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield enantiomerically enriched (R)-(-)-1,2-diaminopropane.
-
-
Formation of the Dihydrochloride Salt:
-
Dissolve the purified (R)-1,2-diaminopropane in a suitable anhydrous solvent (e.g., ethanol or isopropanol).
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol) while stirring.
-
The this compound will precipitate out of the solution.
-
Collect the white crystalline solid by filtration, wash with a small amount of the solvent, and dry under vacuum.
-
Validation Checkpoint: The enantiomeric excess (ee) of the final product should be determined using chiral chromatography (GC or HPLC) or by measuring its optical rotation and comparing it to the literature value[4].
Caption: Workflow for the chiral resolution of 1,2-diaminopropane.
Applications in Asymmetric Synthesis and Drug Development
The utility of this compound lies in its application as a chiral auxiliary and a precursor to chiral ligands for asymmetric catalysis.
Asymmetric Transfer Hydrogenation
(R)-1,2-diaminopropane is a precursor for N-sulfonated diamine ligands, which, when complexed with ruthenium(II), form highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines[11]. This reaction is a powerful tool for synthesizing enantiomerically pure secondary alcohols and amines, which are valuable intermediates in the pharmaceutical industry[11].
Mechanism of Stereocontrol: The chirality of the diamine ligand creates a chiral pocket around the metal center. In the transition state, the substrate (e.g., a ketone) can only approach the ruthenium-hydride species from one face due to steric hindrance, leading to the selective formation of one enantiomer of the alcohol product.
Caption: Asymmetric transfer hydrogenation of a prochiral ketone.
Chiral Schiff Base (Salen-type) Ligands
(R)-1,2-diaminopropane can be readily condensed with salicylaldehyde derivatives to form chiral salen-type ligands[9]. These tetradentate ligands form stable complexes with a variety of transition metals, creating catalysts for reactions such as asymmetric epoxidation and cyclopropanation. The rigid, planar structure of the metal-salen complex, combined with the chirality of the diaminopropane backbone, effectively controls the stereochemical outcome of the reaction.
Experimental Protocol for Salen Ligand Synthesis:
-
Dissolve 2.0 molar equivalents of a substituted salicylaldehyde in absolute ethanol.
-
Slowly add a solution of (R)-1,2-diaminopropane (1.0 molar equivalent) in absolute ethanol to the aldehyde solution with stirring.
-
Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is typically accompanied by a color change and the precipitation of the product upon cooling.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Role in Drug Development
Chiral diamines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). While the (S)-enantiomer is famously used in the synthesis of the broad-spectrum antibiotic Levofloxacin[12], the (R)-enantiomer is also a valuable building block. It is utilized in the synthesis of various chiral molecules for pharmaceutical development, particularly in creating enzyme inhibitors and compounds targeting neurological disorders[3]. Its ability to form derivatives and act as a chiral scaffold makes it a versatile tool for medicinal chemists exploring structure-activity relationships.
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of chiral molecules. Its accessibility through well-established resolution protocols and its effectiveness as a precursor to powerful chiral ligands underscore its importance in both academic research and industrial drug development. By understanding its properties and the principles behind its application, researchers can confidently employ this synthon to advance the synthesis of complex, enantiomerically pure molecules that are vital for medicine and materials science.
References
- Wikipedia. (n.d.). 1,2-Diaminopropane.
- PubChem. (n.d.). (2R)-propane-1,2-diamine dihydrochloride.
- NIST. (n.d.). 1,2-Propanediamine. In NIST Chemistry WebBook.
- PubChem. (n.d.). 1,2-Diaminopropane, (R)-.
- ResearchGate. (n.d.). FT-IR spectra of 1,2-diaminopropane and the formed silver–amine complex.
Sources
- 1. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(+)-Propylendiamin -dihydrochlorid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Propanediamine [webbook.nist.gov]
- 8. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Role of chiral diamines in asymmetric synthesis
An In-depth Technical Guide to the Role of Chiral Diamines in Asymmetric Synthesis
Abstract
Chiral diamines have emerged as a cornerstone of modern asymmetric synthesis, serving as highly effective ligands for metal catalysts and as powerful organocatalysts in their own right. Their unique structural and electronic properties, particularly the frequent incorporation of C₂-symmetry, allow for the creation of well-defined, sterically constrained chiral environments that can induce high levels of stereoselectivity in a vast array of chemical transformations. This guide provides a detailed exploration of the fundamental principles governing chiral diamine-mediated catalysis, examines the mechanism and application of seminal and contemporary systems, and offers practical insights into ligand design and reaction optimization for researchers in pharmaceuticals, agrochemicals, and fine chemical synthesis.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality is a fundamental property of molecules that has profound implications, most notably in biological systems where the enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles. The synthesis of single-enantiomer compounds is therefore a critical objective in drug development and materials science. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, represents the most elegant and efficient strategy for achieving this goal.
Within the extensive toolkit of asymmetric catalysis, chiral diamines have carved out a privileged position. Their bidentate coordination to metal centers creates rigid chelate rings that effectively transfer chiral information from the ligand to the substrate during the catalytic cycle. This guide delves into the core of this powerful molecular technology.
Foundational Pillars: C₂-Symmetry and the Chelate Effect
The success of many chiral diamine ligands is rooted in two key concepts: C₂-symmetry and the chelate effect.
-
C₂-Symmetry: Many of the most successful chiral diamine ligands, such as (R,R)-1,2-diaminocyclohexane (DACH) and (R,R)-1,2-diphenylethylene-1,2-diamine (DPEN), possess a C₂-axis of rotational symmetry. This structural feature is highly advantageous as it reduces the number of possible diastereomeric transition states, simplifying the stereochemical outcome of the reaction and often leading to higher enantioselectivity. The symmetrical nature of the ligand creates a more uniform and predictable chiral pocket around the metal center.
-
The Chelate Effect: As bidentate ligands, diamines bind to a metal center at two points, forming a stable ring structure. This "chelate effect" results in a metal-ligand complex that is significantly more stable than complexes formed with analogous monodentate ligands. This enhanced stability prevents ligand dissociation, ensuring the integrity of the chiral catalytic species throughout the reaction and leading to more consistent and reliable stereochemical induction.
Mechanism in Action: The Noyori Asymmetric Hydrogenation
The transformative power of chiral diamines is perhaps best exemplified by the work of Ryōji Noyori (Nobel Prize in Chemistry, 2001) on the asymmetric hydrogenation of ketones. The combination of a ruthenium(II) catalyst with a C₂-symmetric N-tosylated DPEN ligand created a system capable of reducing simple ketones to chiral alcohols with exceptionally high enantioselectivity and efficiency.
The mechanism involves the formation of a ruthenium hydride species, which coordinates the ketone substrate. The key to stereoselectivity lies in the "metal-ligand bifunctional" nature of the catalyst. The hydrogen on the nitrogen atom of the diamine ligand forms a hydrogen bond with the carbonyl oxygen of the substrate, locking it into a specific orientation within the chiral pocket. Hydride transfer from the ruthenium center then occurs to only one face of the carbonyl, leading to the formation of the chiral alcohol with high fidelity.
Workflow: Noyori-type Asymmetric Hydrogenation of Acetophenone
Caption: Experimental workflow for a typical Noyori-type asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
-
Catalyst Preparation: In a glovebox, [RuCl₂(p-cymene)]₂ (1 equivalent) and (R,R)-TsDPEN (2.2 equivalents) are added to a Schlenk flask. Anhydrous, degassed isopropanol is added, and the mixture is stirred at 80°C for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flask, acetophenone (100 equivalents) is dissolved in a 5:2 mixture of formic acid and triethylamine.
-
Hydrogenation: The catalyst solution is cooled to room temperature and added to the substrate solution under an inert atmosphere (Argon or Nitrogen).
-
Monitoring and Workup: The reaction is stirred at 40°C and monitored by TLC or GC. Upon completion, the mixture is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Versatility in Catalysis: Key Diamine Scaffolds and Their Applications
While the DPEN family is iconic, the utility of chiral diamines extends across a wide range of structural motifs and applications.
| Diamine Ligand Scaffold | Abbreviation | Typical Metal | Key Application(s) | Typical ee (%) |
| 1,2-Diaminocyclohexane | DACH | Cr, Co, Ru, Cu | Jacobsen Epoxidation, Hydrolytic Kinetic Resolution | 90-99% |
| 1,2-Diphenylethylene-1,2-diamine | DPEN | Ru, Rh | Asymmetric Hydrogenation, Transfer Hydrogenation | >95% |
| 1,1'-Binaphthyl-2,2'-diamine | BINAM | Cu, Pd, Rh | C-N Coupling, C-H Activation, Diels-Alder | 85-99% |
| N,N'-Dimethyl-1,2-diamino-cyclohexane | --- | Li, Ti | Asymmetric Deprotonation, Aldol Reactions | 80-95% |
The DACH Ligand Family: Masters of Epoxidation and Kinetic Resolution
Derivatives of trans-1,2-diaminocyclohexane (DACH) are central to some of the most reliable and widely used catalytic systems. The rigid cyclohexane backbone provides a well-defined and predictable chiral environment. The most famous application is in the Jacobsen-Katsuki Epoxidation , where a manganese(III)-salen complex, derived from a DACH derivative, catalyzes the enantioselective epoxidation of unfunctionalized olefins.
The mechanism involves the formation of a high-valent Mn(V)-oxo species, which is the active oxidant. The chiral salen ligand, with its DACH backbone, directs the olefin's approach to the oxo group, ensuring that oxygen is delivered to one face of the double bond preferentially.
Caption: Simplified catalytic cycle for the Jacobsen Epoxidation.
BINAM-Based Ligands: Axially Chiral Powerhouses
Unlike ligands whose chirality stems from stereocenters, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives possess axial chirality due to restricted rotation around the C-C bond connecting the two naphthalene rings. This unique structural feature creates a rigid, well-defined chiral pocket that has been exploited in a wide range of metal-catalyzed reactions, including palladium-catalyzed C-N cross-coupling and copper-catalyzed conjugate additions.
Chiral Diamines as Organocatalysts
Beyond their role as ligands for metals, chiral diamines and their derivatives have emerged as potent organocatalysts. For example, primary amine derivatives of diamines can react with ketones or aldehydes to form chiral enamines in situ. These enamines then serve as nucleophiles in reactions such as aldol additions and Michael additions, with the diamine backbone controlling the facial selectivity of the subsequent bond formation. This approach avoids the use of metals, offering a complementary strategy that can be advantageous in terms of cost, toxicity, and ease of purification.
Conclusion and Future Outlook
Chiral diamines are a mature yet continually evolving class of molecules in asymmetric synthesis. Their modular nature allows for fine-tuning of steric and electronic properties, enabling chemists to optimize catalysts for specific substrates and transformations. The principles of C₂-symmetry and chelation, powerfully demonstrated by the Noyori and Jacobsen systems, continue to guide the design of new and more effective catalysts. Future developments will likely focus on the immobilization of these catalysts for easier recovery and recycling, the development of catalysts for challenging C-H activation reactions, and the expansion of their role in organocatalysis, further cementing the indispensable role of chiral diamines in the creation of a chiral world.
References
- Title: Asymmetric Catalysis in Organic Synthesis Source: Wiley URL:[Link]
- Title: Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes Source: Journal of the American Chemical Society URL:[Link]
- Title: The Noyori Asymmetric Hydrogenation Reaction Source: Organic Reactions URL:[Link]
- Title: Metal-Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogenation Source: Accounts of Chemical Research URL:[Link]
- Title: Highly enantioselective epoxidation of unfunctionalized olefins Source: Journal of the American Chemical Society URL:[Link]
(R)-(+)-1,2-Diaminopropane dihydrochloride material safety data sheet
An In-Depth Technical Guide to the Material Safety Data Sheet for (R)-(+)-1,2-Diaminopropane Dihydrochloride
Introduction
This compound is a chiral diamine that serves as a critical building block in modern chemical and pharmaceutical research.[1] Its stereospecific structure makes it an invaluable intermediate for asymmetric synthesis, particularly in the development of novel pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1][2] Professionals in research and drug development frequently handle this compound, making a thorough understanding of its safety profile not just a regulatory requirement, but a cornerstone of responsible laboratory practice.
This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the hazards and handling protocols associated with this compound. As a senior application scientist, the goal is to explain the causality behind safety recommendations, ensuring that researchers can work with this valuable compound confidently and safely.
Section 1: Chemical and Physical Identity
A precise understanding of a chemical's physical properties is fundamental to its safe handling and use in experimental design. This compound is a white to off-white crystalline powder.[1] Unlike its free-base counterpart, which is a flammable and corrosive liquid, the dihydrochloride salt is a stable solid at room temperature, a critical distinction for risk assessment.[1][3][4]
| Property | Value | Source(s) |
| Chemical Name | This compound | [5] |
| Synonyms | (R)-1,2-Propanediamine dihydrochloride, (R)-Propylenediamine dihydrochloride | [1][2][5] |
| CAS Number | 19777-67-4 | [1][5][6] |
| Molecular Formula | C₃H₁₀N₂·2HCl | [1][5] |
| Molecular Weight | 147.04 g/mol | [1][7] |
| Appearance | White or off-white crystalline powder | [1] |
| Melting Point | 241-244 °C (decomposes) | [1][6] |
| Optical Rotation | [α]20/D +4.0° (c=20 in H₂O) or +7 to +10° (c=1 in MeOH) | [1][6] |
| Purity | ≥ 97% to 99% | [1][6] |
Section 2: Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), this compound is classified as a warning-level hazard, primarily acting as an irritant.[5][8] It is crucial to differentiate its hazards from the more severe profile of 1,2-diaminopropane free base, which is flammable and corrosive.[9] The dihydrochloride salt is not combustible under normal conditions and does not have a flash point.[5][10]
| Hazard Class | GHS Category | Hazard Statement | Source(s) |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [5][7][8] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5][7][8] |
The primary risks associated with this solid compound stem from its potential to generate airborne dust during handling, leading to irritation of the eyes, skin, and respiratory system.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety involves integrating engineering controls, personal protective equipment, and standardized handling procedures to minimize exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this powdered substance is a certified chemical fume hood. This is not merely a suggestion but a critical safety measure. The rationale is to maintain a controlled airflow that directs any generated dust away from the operator's breathing zone, directly mitigating the respiratory irritation hazard (H335).[3][8] Furthermore, all workstations should be equipped with readily accessible eyewash stations and safety showers.[11]
Personal Protective Equipment (PPE): The Operator's Barrier
Proper PPE provides a direct barrier against the chemical's irritant properties. The selection of PPE should be deliberate and based on the specific GHS hazards.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, preventing airborne particles from causing serious irritation (H319).[9][11] |
| Skin Protection | Nitrile gloves and a lab coat. | Gloves prevent direct contact with the skin, mitigating the H315 hazard.[2][8] Always inspect gloves for integrity before use and practice proper removal techniques to avoid contaminating the skin. A lab coat protects against incidental contact.[12] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | Required when engineering controls are insufficient or during tasks with high potential for dust generation (e.g., cleaning spills). This directly addresses the H335 inhalation hazard.[5] |
Experimental Protocol: Safe Weighing and Handling Workflow
The following protocol is a self-validating system designed to minimize exposure during a common laboratory task.
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface.
-
Staging: Place the chemical container, a weigh boat, and necessary utensils within the fume hood.
-
Dispensing: Open the container inside the hood. Use a spatula to carefully transfer the required amount of this compound to the weigh boat. Avoid any actions that could create dust clouds, such as dropping or rapid movements.
-
Closure: Securely close the primary container immediately after dispensing. This is crucial as the compound can be hygroscopic (absorbs moisture from the air).[9]
-
Transport: If the weighed material needs to be moved, cover the weigh boat.
-
Cleanup: Wipe down the spatula and work surface with a damp cloth. Dispose of all contaminated materials (gloves, weigh boat, wipes) in a designated, sealed hazardous waste container.[8]
-
De-gowning: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after handling.[10][12]
Section 4: Emergency Response and First-Aid Procedures
In the event of an accidental exposure, a rapid and correct response is critical. All personnel should be familiar with these procedures before beginning work.
-
If Inhaled (H335): Immediately remove the person to fresh air and keep them comfortable for breathing.[8] If breathing is difficult, administer oxygen. If symptoms like coughing or shortness of breath persist, seek medical attention.[8][10]
-
If on Skin (H315): Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove any contaminated clothing and wash it before reuse.[8] If skin irritation occurs or persists, seek medical advice.[8]
-
If in Eyes (H319): Immediately rinse the eyes cautiously with water for several minutes.[3][8] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[8] Persistent irritation requires immediate medical attention from a physician.[3][10]
-
If Swallowed: Do NOT induce vomiting.[11][12] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[10] Seek immediate medical attention.
Section 5: Stability and Reactivity Profile
Understanding a chemical's stability is key to safe storage and preventing hazardous reactions.
-
Chemical Stability: The dihydrochloride salt is stable under recommended storage conditions (cool, dry, tightly sealed).[9]
-
Conditions to Avoid: The primary condition to avoid is exposure to moisture, as the material is hygroscopic.[9] High temperatures should also be avoided.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to vigorous, exothermic reactions.[3][9]
-
Hazardous Decomposition Products: When subjected to fire, this compound may decompose to produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[3][10][11]
Section 6: Toxicological Profile
The toxicological data for this compound is consistent with its classification as an irritant.
-
Acute Effects: The main health effects from a single, short-term exposure are irritation to the skin, eyes, and respiratory system.[5][8]
-
Chronic Effects: No specific information was found regarding the chronic effects or carcinogenicity of the dihydrochloride salt.[9] It is good practice to minimize exposure to all chemicals, even in the absence of specific data.
Conclusion
This compound is a compound with a well-defined, manageable hazard profile. It is not flammable or corrosive but is a skin, eye, and respiratory irritant. The key to its safe use lies in a disciplined approach to laboratory practice: consistent use of engineering controls like fume hoods, diligent application of appropriate PPE, and adherence to established safe handling protocols. By understanding the "why" behind these safety measures, researchers can confidently leverage this important chemical building block while ensuring a safe laboratory environment for themselves and their colleagues.
References
- Material Safety Data Sheet - 1,2-Diaminopropane, PA. Cole-Parmer.
- (R)-1,2-Diaminopropane dihydrochloride. Chem-Impex.
- (R)-1,2-Diaminopropane Dihydrochloride. TCI Chemicals.
- This compound 99%. Sigma-Aldrich.
- This compound 99% Safety Information. Sigma-Aldrich.
- 1,2-Propanediamine, hydrochloride (1:2), (2R)- Safety Data Sheets. Echemi.
- Safety Data Sheet. CDN Isotopes.
- SAFETY DATA SHEET. Fisher Scientific.
- This compound Properties. ChemicalBook.
- (R)-1,2-Diaminopropane Dihydrochloride Physical Properties. TCI Chemicals.
- 1,2-Diaminopropane - Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- (2R)-propane-1,2-diamine dihydrochloride. PubChem.
- ICSC 0942 - PROPYLENEDIAMINE. ILO and WHO.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. ICSC 0942 - PROPYLENEDIAMINE [chemicalsafety.ilo.org]
- 5. (R)-(+)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (R)-(+)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Chiral Ligands in Catalysis: A Technical Guide to Asymmetric Synthesis
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and fine chemical development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety.[1][2] This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental principles of chiral ligands in asymmetric catalysis. We will delve into the core concepts that govern enantioselectivity, explore the design and application of prominent ligand classes, and provide practical insights into reaction optimization and catalyst screening.
The Cornerstone of Asymmetric Catalysis: The Chiral Ligand
Asymmetric catalysis is a powerful methodology for the synthesis of single-enantiomer compounds from prochiral substrates.[1] The central element of this process is the chiral catalyst, which is typically a metal complex coordinated to an optically active organic molecule known as a chiral ligand.[3] This ligand imparts its "handedness" to the catalytic center, creating a chiral environment that directs the reaction pathway to preferentially form one enantiomer over its mirror image.[3] The result is an enantiomerically enriched product, a crucial requirement for many pharmaceutical applications where different enantiomers can exhibit vastly different therapeutic effects or toxicities.[1]
The effectiveness of a chiral ligand is primarily measured by the enantiomeric excess (ee) of the product, which quantifies the preference for one enantiomer over the other. High enantioselectivity is a key goal in the development of asymmetric catalytic systems.[4]
Mechanisms of Enantioselection: How Chirality is Transferred
The transfer of chirality from the ligand to the substrate is a nuanced process governed by a combination of steric and electronic interactions within the transition state of the reaction. A well-designed chiral ligand creates a three-dimensional space around the metal center that energetically favors the binding of the substrate in a specific orientation.
Steric and Electronic Effects: The Guiding Forces
The stereochemical outcome of an asymmetric reaction is dictated by the subtle interplay of steric and electronic effects exerted by the chiral ligand.[4]
-
Steric Hindrance: Bulky substituents on the chiral ligand can physically block certain approaches of the substrate to the catalytic center, allowing only the pathway that leads to the desired enantiomer. This principle is fundamental to many successful chiral ligands.[5]
-
Electronic Tuning: The electronic properties of the ligand, such as its electron-donating or -withdrawing nature, can influence the reactivity of the metal center and the electronic interactions with the substrate.[5][6] Fine-tuning these electronic parameters can significantly impact both the catalytic activity and the enantioselectivity of the reaction.[6]
The Role of Ligand Geometry: Symmetry and Bite Angle
The overall geometry of the chiral ligand plays a critical role in establishing an effective chiral environment. Two key geometric parameters are symmetry and bite angle.
-
C₂ Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the stereochemical analysis and often leads to higher enantioselectivity.[3] However, non-symmetrical (C₁) ligands have also proven to be highly effective, and in some cases, superior to their C₂-symmetric counterparts.[3][5]
-
Bite Angle: For bidentate ligands, the P-M-P angle (where P is a phosphorus donor atom and M is the metal center) is known as the bite angle. This angle influences the steric and electronic environment around the metal and can have a profound effect on the catalyst's activity and selectivity.
"Privileged" Chiral Ligands: Architectures of Success
Over decades of research, several classes of chiral ligands have emerged as particularly effective and versatile across a wide range of asymmetric transformations. These are often referred to as "privileged ligands."[3][7]
| Ligand Class | Key Structural Feature | Common Applications |
| BINAP | Axially chiral biaryl phosphine | Asymmetric hydrogenation, isomerization |
| Salen | Schiff base derived from salicylaldehyde and a diamine | Asymmetric epoxidation, aziridination |
| Bisoxazolines (BOX) | C₂-symmetric ligands with two oxazoline rings | Lewis acid catalysis, cyclopropanation |
| Tartrates | Esters of tartaric acid | Asymmetric epoxidation, dihydroxylation |
| PHOX | Phosphinooxazoline ligands | Asymmetric hydrogenation, allylic alkylation |
| DuPhos | Chiral phospholane ligands | Asymmetric hydrogenation |
| Josiphos | Ferrocene-based diphosphine ligands | Asymmetric hydrogenation |
Case Study: Noyori Asymmetric Hydrogenation with Ru-BINAP
The Noyori asymmetric hydrogenation of ketones is a landmark achievement in asymmetric catalysis, earning Ryōji Noyori a share of the 2001 Nobel Prize in Chemistry.[8] This reaction utilizes a ruthenium catalyst bearing the C₂-symmetric BINAP ligand to achieve high enantioselectivity in the reduction of ketones to chiral alcohols.[9][10]
The mechanism involves the formation of a ruthenium hydride species, which coordinates to the ketone. The rigid C₂-symmetric structure of the BINAP ligand creates a well-defined chiral pocket around the ruthenium center. Steric interactions between the phenyl groups on the phosphine atoms of BINAP and the substituents on the ketone substrate force the ketone to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the alcohol product.[10][11]
Diagram: Simplified Catalytic Cycle of Noyori Asymmetric Hydrogenation
A simplified representation of the catalytic cycle for the Noyori asymmetric hydrogenation.
Practical Considerations: Ligand Selection and Reaction Optimization
While privileged ligands provide an excellent starting point, the optimal ligand for a specific transformation is often substrate-dependent and must be determined empirically.
Ligand Screening and High-Throughput Experimentation
The discovery of new and improved chiral catalysts often relies on the screening of libraries of ligands.[3] High-throughput experimentation (HTE) has become an indispensable tool in this process, allowing for the rapid evaluation of numerous ligand-metal combinations and reaction conditions in parallel.[12][13][14][15][16] This approach significantly accelerates the identification of highly active and selective catalysts.[15]
Diagram: Workflow for High-Throughput Screening of Chiral Ligands
A generalized workflow for the high-throughput screening of chiral ligands in asymmetric catalysis.
Experimental Protocol: Asymmetric Epoxidation of an Allylic Alcohol (Sharpless Epoxidation)
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[17] The reaction utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[17][18][19]
Materials:
-
Titanium (IV) isopropoxide
-
(+)-Diethyl L-tartrate ((+)-DET) or (-)-Diethyl D-tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)
-
Allylic alcohol substrate
-
Powdered 3Å molecular sieves
-
Dichloromethane (anhydrous)
-
Reaction vessel (e.g., Schlenk flask) equipped with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation:
-
To a clean, dry Schlenk flask under an inert atmosphere, add anhydrous dichloromethane and powdered 3Å molecular sieves.
-
Cool the flask to -20 °C in a cooling bath.
-
Add (+)-DET or (-)-DET to the cooled solvent. The choice of tartrate enantiomer determines the facial selectivity of the epoxidation.[18]
-
Slowly add titanium (IV) isopropoxide to the stirred solution. A color change to yellow-orange is typically observed.
-
Stir the mixture at -20 °C for 30 minutes to allow for catalyst formation.
-
-
Reaction Execution:
-
Dissolve the allylic alcohol substrate in anhydrous dichloromethane.
-
Slowly add the substrate solution to the pre-formed catalyst mixture at -20 °C.
-
Add a solution of TBHP dropwise to the reaction mixture while maintaining the temperature at -20 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or dimethyl sulfide to reduce excess peroxide.
-
Allow the mixture to warm to room temperature and stir for at least one hour.
-
Filter the mixture to remove the molecular sieves and titanium salts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired epoxyalcohol.
-
-
Enantiomeric Excess Determination:
-
Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) using a suitable chiral stationary phase.
-
Industrial Applications: Chiral Ligands in Drug Synthesis
The impact of asymmetric catalysis is profoundly felt in the pharmaceutical industry, where the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is often a necessity.[1][20]
-
L-DOPA: One of the earliest industrial applications of asymmetric catalysis was the synthesis of L-DOPA, a drug used to treat Parkinson's disease.[1][2] The key step is an asymmetric hydrogenation using a rhodium catalyst with the chiral diphosphine ligand, DiPAMP.[1]
-
Esomeprazole (Nexium): The synthesis of the proton pump inhibitor esomeprazole, the (S)-enantiomer of omeprazole, has been achieved using a titanium-mediated asymmetric oxidation of the corresponding prochiral sulfide with a chiral ligand.[1]
The Future of Chiral Ligand Design
The field of chiral ligand design continues to evolve, driven by the need for more efficient, selective, and sustainable catalytic processes.[1] Key areas of ongoing research include:
-
Computational Chemistry: The use of computational tools, such as density functional theory (DFT), is becoming increasingly important for understanding reaction mechanisms and predicting the performance of new ligand designs.[21][22][23][24][25] This in silico approach can help to rationalize experimental observations and guide the development of more effective catalysts.
-
Sustainable Catalysis: There is a growing emphasis on developing catalysts based on earth-abundant and less toxic metals, as well as designing ligands that promote catalyst recyclability.
-
Organocatalysis: The use of small organic molecules as chiral catalysts, known as organocatalysis, has emerged as a powerful alternative to metal-based systems, offering advantages in terms of cost and environmental impact.[26][27]
Conclusion
Chiral ligands are the linchpins of asymmetric catalysis, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. A deep understanding of the principles governing enantioselection, including steric and electronic effects, and the rational design of ligand architecture are essential for the development of efficient and selective catalytic systems. As our mechanistic understanding deepens and new screening and design tools become available, the power of chiral ligands to address synthetic challenges in drug development and beyond will undoubtedly continue to expand.
References
- Noyori Hydrogen
- Asymmetric Synthesis in Industry:
- Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. [Link]
- Sharpless Epoxid
- Noyori Hydrogen
- Jacobsen-Katsuki Epoxid
- Chiral Ligands in Asymmetric Synthesis: Design and Applications.
- The performance of chiral phosphines in the asymmetric hydrogenation of 1b.
- Sharpless Asymmetric Epoxid
- Sharpless epoxid
- Chiral Phosphine−Phosphite Ligands in the Highly Enantioselective Rhodium-Catalyzed Asymmetric Hydrogenation.
- Sharpless Asymmetric Epoxid
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
- Practical Path to P-Chiral Ligands. ChemistryViews. [Link]
- Jacobsen epoxid
- Chiral Drugs: An Overview. PubMed Central (PMC). [Link]
- Epoxidation of unfunctionalized olefins by Mn(salen) catalyst using organic peracids as oxygen source: A theoretical study. PubMed Central (PMC). [Link]
- Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation c
- Synthesis and applications of high-performance P-chiral phosphine ligands. PubMed Central (PMC). [Link]
- Computational study. a. Comparison of transition states for the formation of two enantiomers with ligand (S).
- Understanding Jacobsen Epoxid
- Design of chiral ligands for asymmetric catalysis:
- Enantioselective Epoxide Ring Opening of Styrene Oxide with Jacobsen's Salen(Co) Catalyst.
- Multidimensional steric parameters in the analysis of asymmetric c
- Substituent Electronic Effects in Chiral Ligands for Asymmetric Catalysis.
- P-Chirogenic Xantphos Ligands and Related Ether Diphosphines: Synthesis and Application in Rhodium-Catalyzed Asymmetric Hydrogenation.
- (PDF) Chemical Synthesis of Chiral Drugs.
- Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation C
- High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. PubMed Central (PMC). [Link]
- Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
- Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [Link]
- Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P. Semantic Scholar. [Link]
- Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PubMed Central (PMC). [Link]
- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans.
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation.
- Computational design for enantioselective CO2 capture: asymmetric frustrated Lewis pairs in epoxide transform
- High throughput screening for asymmetric hydrogen
- Design of chiral ligands for asymmetric catalysis:
- High Throughput Screening and Evolution of a Library of Ligands in Asymmetric H-Transfer Reduction of Acetophenone. Bentham Science Publisher. [Link]
- Asymmetric hydrogen
- Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Journal of the American Chemical Society. [Link]
- Computational studies on the origin of enantioselectivity and interaction region indicator (IRI) analysis of diastereomeric transition states..
- Computational design and screening of enzyme enantioselectivity. the University of Groningen research portal. [Link]
- Privileged Chiral Ligands and C
- Chiral Ligand Design. The Dong Group. [Link]
Sources
- 1. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. wiley.com [wiley.com]
- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 9. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Probing machine learning models based on high throughput experimentation data for the discovery of asymmetric hydrogenation catalysts - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03647F [pubs.rsc.org]
- 13. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High throughput screening for asymmetric hydrogenation [manufacturingchemist.com]
- 16. High Throughput Screening and Evolution of a Library of Ligands in Asymmetric H-Transfer Reduction of Acetophenone | Bentham Science [benthamscience.com]
- 17. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 18. chemistnotes.com [chemistnotes.com]
- 19. dalalinstitute.com [dalalinstitute.com]
- 20. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. BJOC - Computational design for enantioselective CO2 capture: asymmetric frustrated Lewis pairs in epoxide transformations [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
- 25. research.rug.nl [research.rug.nl]
- 26. researchgate.net [researchgate.net]
- 27. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
The Cornerstone of Asymmetric Catalysis: A Technical Guide to C2-Symmetric Diamine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality and the Rise of C2 Symmetry
In the realm of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. The synthesis of single-enantiomer compounds is therefore a paramount objective. Asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate a large quantity of a single enantiomeric product, stands as the most elegant and efficient strategy to achieve this goal.
At the heart of many powerful asymmetric catalysts lies a special class of organic molecules: C2-symmetric diamine ligands . These ligands possess a unique structural feature—a twofold rotational axis (C2 symmetry) and a lack of mirror symmetry—which has proven to be a remarkably effective principle for inducing high levels of enantioselectivity in a vast array of chemical transformations.[1][2][3] The inherent symmetry of these ligands simplifies the catalytic environment by reducing the number of possible diastereomeric transition states, thereby enhancing the preference for the formation of one enantiomer over the other.[1] This guide provides an in-depth exploration of the core principles, synthesis, and application of these pivotal ligands.
The Design Principle: Why C2 Symmetry Excels
The success of C2-symmetric ligands stems from their ability to create a well-defined and predictable chiral environment around a metal center. When a C2-symmetric diamine binds to a metal, it forms a rigid chelate structure. The stereogenic centers of the diamine, often combined with bulky substituents, create a "chiral fence" that dictates the trajectory of incoming substrates.[1]
This geometric constraint forces the substrate to adopt a specific orientation to minimize steric hindrance, exposing one face of its reactive group preferentially to the catalytic site. The C2 symmetry ensures that the quadrants of space around the metal are stereochemically equivalent, simplifying the analysis of transition states and often leading to higher and more predictable enantioselectivity compared to asymmetric ligands.[1][3]
Core Architectures: Privileged C2-Symmetric Diamine Ligands
While numerous chiral diamines have been developed, a select few have achieved the status of "privileged ligands" due to their broad applicability and consistent performance across diverse catalytic systems.[1][4]
trans-1,2-Diaminocyclohexane (DACH) Derivatives
The rigid cyclohexane backbone of DACH makes it an exceptional scaffold for asymmetric catalysis. Its derivatives are central to some of the most powerful catalysts known.
-
Jacobsen's Catalyst : Formally N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride, this catalyst is a benchmark for the enantioselective epoxidation of unfunctionalized alkenes.[5][6] The salen-type ligand, derived from (R,R)- or (S,S)-DACH, creates a chiral pocket that directs the oxygen atom transfer to one face of the olefin.[5][7] Its utility is highlighted in the synthesis of complex bioactive molecules, including a key side chain of the anticancer drug Taxol.[6]
-
Trost Ligand : This diphosphine ligand, derived from the condensation of (R,R)-DACH with 2-(diphenylphosphino)benzoic acid, is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[8][9][10] The Trost AAA allows for the formation of various carbon-carbon and carbon-heteroatom bonds with excellent enantioselectivity.[10]
1,2-Diphenylethane-1,2-diamine (DPEN) Derivatives
DPEN and its derivatives are cornerstones of asymmetric hydrogenation and transfer hydrogenation, most notably in the catalysts developed by Nobel laureate Ryōji Noyori.
-
Noyori's Hydrogenation Catalysts : Complexes of ruthenium with a C2-symmetric diphosphine (like BINAP) and a C2-symmetric diamine (like DPEN) are exceptionally efficient for the asymmetric hydrogenation of simple ketones.[11] Furthermore, tosylated DPEN (TsDPEN) ligands are crucial in ruthenium-arene complexes for the asymmetric transfer hydrogenation of ketones and imines using hydrogen sources like formic acid or isopropanol.[12][13] The mechanism is believed to involve a "bifunctional" transition state where an N-H proton on the ligand and a hydride on the metal are transferred in a concerted manner.[11][14]
Bis(oxazoline) (BOX) Ligands
Derived from chiral amino acids, bis(oxazoline) ligands are versatile C2-symmetric chelators for a variety of metals, including copper, iron, and zinc.[15] They are particularly effective in Lewis acid catalysis, promoting reactions such as Diels-Alder cycloadditions, carbonyl additions, and Friedel-Crafts reactions with high enantioselectivity.[15][16] The rigid five-membered oxazoline rings position the chiral substituents close to the metal's coordination site, ensuring effective stereochemical communication.[15]
Data Presentation: Performance of Key Ligands in Asymmetric Catalysis
The following table summarizes the typical performance of catalysts derived from these privileged ligands in their respective benchmark reactions.
| Ligand Scaffold | Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| DACH-Salen | (R,R)-Jacobsen's Catalyst (Mn(III)) | Epoxidation | cis-β-Methylstyrene | >97% | [5][6] |
| DACH-Phosphine | Trost Ligand (Pd) | Allylic Alkylation | rac-1,3-Diphenyl-2-propenyl acetate | >98% | [9][10] |
| TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | Transfer Hydrogenation | Acetophenone | up to 99% | [12][13] |
| BINAP/DPEN | RuCl₂[(R)-BINAP][(R,R)-DPEN] | Ketone Hydrogenation | 1'-Acetonaphthone | >99% | [11][17] |
| Bis(oxazoline) | Cu(OTf)₂-(S,S)-tBu-BOX | Diels-Alder | Cyclopentadiene & N-acryloyloxazolidinone | >98% | [15][16] |
Experimental Protocols: Synthesis and Application
An understanding of the practical synthesis and application of these ligands is crucial for any researcher in the field. Below are representative, detailed protocols.
Protocol 1: Synthesis of (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine [(R,R)-TsDPEN]
This procedure outlines the critical monosulfonylation of the chiral diamine, which is a key step in creating many modern hydrogenation catalysts.[12]
Rationale: The monosulfonylation provides a crucial acidic N-H proton that is essential for the "bifunctional" mechanism in transfer hydrogenation. The reaction is performed at 0°C to control exothermicity and ensure selectivity for the mono-adduct over the disulfonylated product. The use of an aprotic solvent like dichloromethane (DCM) is standard.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve (1R,2R)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.95-1.0 eq) in DCM to the cooled diamine solution over 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization (e.g., from a toluene/hexane mixture) to yield pure (R,R)-TsDPEN as a white solid.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol demonstrates the in situ formation of the Noyori-type catalyst and its use in a benchmark transfer hydrogenation reaction.[13]
Rationale: The active catalyst, a ruthenium hydride species, is generated in situ from the ruthenium dimer and the chiral TsDPEN ligand.[12][13] A formic acid/triethylamine azeotropic mixture (5:2) serves as a convenient and efficient hydrogen source. The triethylamine acts as a base to facilitate the formation of the active catalyst and neutralize the formic acid.
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 eq) and (R,R)-TsDPEN (0.011 eq). Add anhydrous, degassed solvent (e.g., acetonitrile). Stir the mixture at room temperature for 30 minutes to form the precatalyst solution.[13]
-
Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in the same solvent.
-
Initiation: Add the 5:2 formic acid/triethylamine mixture (1.5-2.0 eq) to the substrate solution.
-
Catalysis: Transfer the prepared catalyst solution to the substrate mixture via cannula.
-
Monitoring: Heat the reaction to the desired temperature (e.g., 28-40°C) and monitor its progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the resulting 1-phenylethanol by flash chromatography. Determine the enantiomeric excess (ee) using chiral HPLC or GC.
Mandatory Visualizations
Logical Relationship of C2 Symmetry to Enantioselectivity
Caption: The logical flow from C2-symmetric ligand design to high enantioselectivity in catalysis.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Step-by-step workflow for a typical Noyori-type asymmetric transfer hydrogenation.
Conclusion
C2-symmetric diamine ligands represent a triumph of rational design in asymmetric catalysis. Their inherent symmetry provides a powerful and often predictable framework for inducing chirality, leading to the development of catalysts with exceptional activity and selectivity. The privileged scaffolds of DACH, DPEN, and their derivatives continue to be indispensable tools for chemists in academic research and industrial drug development, enabling the efficient and scalable synthesis of enantiomerically pure compounds that are vital to modern medicine and materials science. The continued exploration of new C2-symmetric structures and their application in novel transformations ensures that these elegant molecules will remain at the forefront of chemical synthesis for the foreseeable future.
References
- Noyori Hydrogenation. (n.d.). NROChemistry.
- Lucet, D., Le Gall, T., & Mioskowski, C. (2005). Chiral Diazaligands for Asymmetric Synthesis. Springer Verlag.
- C2-Symmetric ligands. (n.d.). In Wikipedia.
- Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station International Edition.
- Hoyt, H. M., et al. (2021). C2-Symmetric Dinickel Catalysts for Enantioselective [4 + 1]-Cycloadditions.ACS Catalysis.
- Noyori Hydrogenation. (2022, April 23). YouTube.
- The Jacobsen catalyst in asymmetric synthesis: Structure, mechanism, and applications. (2023). Revistas Científicas de la Universidad del Zulia.
- Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. (2004). Arkivoc.
- Trost ligand. (n.d.). In Wikipedia.
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. (2015). Journal of the American Chemical Society.
- Asymmetric hydrogenation. (n.d.). In Wikipedia.
- Larrow, J. F., & Jacobsen, E. N. (1998). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory.Journal of Chemical Education.
- Corey, E. J., et al. (1993). Designed catalyst for enantioselective Diels-Alder addition from a C2-symmetric chiral bis(oxazoline)-iron(III) complex.Journal of the American Chemical Society.
- Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. (2004). Semantic Scholar.
- Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. (1998). ResearchGate.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. (2020). ChemRxiv.
- Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. (2012). Semantic Scholar.
- Jacobsen's catalyst. (n.d.). In Wikipedia.
- Design, Synthesis, And Evaluation Of C2-Symmetric Diamines For Asymmetric Synthesis. (2011). ResearchGate.
- Common C2-symmetric ligands used for asymmetric catalysis. (n.d.). ResearchGate.
- Pfaltz, A. (2000). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands.Proceedings of the National Academy of Sciences.
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. (2000). National Institutes of Health.
- Synthesis of Chiral Polyamides Containing an (R,R)-1,2-Diphenylethylenediamine Monosulfonamide Structure and Their Application to Asymmetric Transfer Hydrogenation Catalysis. (2011). ResearchGate.
- C2-Symmetrical diamines and their derivatives as perspective organocatalysts for asymmetric synthesis. (2014). ResearchGate.
- Synthesis of Optically Active 1,2,3,4-Tetrahydroquinolines via Asymmetric Hydrogenation Using Iridium-Diamine Catalyst. (2012). Organic Syntheses.
- Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A modular approach for ligand design for asymmetric allylic alkylations via enantioselective palladium-catalyzed ionizations.Journal of the American Chemical Society.
- Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone. (2007). ResearchGate.
- R BINAP RuCl2 (R,R) DPEN. (n.d.). Global Precious Metal Catalysts.
- Asymmetric synthesis of C2-symmetric vicinal diamines via reductive dimerization of N-acylpyridinium and related salts. (2008). PubMed.
Sources
- 1. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. erevistas.saber.ula.ve [erevistas.saber.ula.ve]
- 6. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Trost ligand - Wikipedia [en.wikipedia.org]
- 10. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 11. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 15. C2-Symmetric Dinickel Catalysts for Enantioselective [4 + 1]-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
An In-Depth Technical Guide to the Solubility of (R)-(+)-1,2-Diaminopropane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
(R)-(+)-1,2-Diaminopropane dihydrochloride is a chiral building block of significant interest in pharmaceutical and chemical synthesis. Its utility in the creation of stereospecific molecules underscores the importance of understanding its fundamental physicochemical properties. Among these, solubility is a critical parameter that dictates its application in various reaction media, formulation development, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies for its assessment. While quantitative solubility data for this specific compound is not extensively documented in publicly available literature, this guide equips researchers with the foundational knowledge and experimental protocols necessary to determine its solubility in solvents of interest.
Physicochemical Profile of this compound
This compound is the hydrochloride salt of the chiral diamine (R)-1,2-diaminopropane. The presence of two primary amine groups and its existence as a dihydrochloride salt are the primary determinants of its solubility behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₃H₁₂Cl₂N₂ | [1] |
| Molecular Weight | 147.05 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 241-244 °C (decomposes) | |
| Chirality | (R)-enantiomer | [1] |
The molecule's polarity is significantly enhanced by the two protonated amine groups (-NH₃⁺) and the associated chloride counter-ions. This salt form dramatically influences its solubility compared to its free base counterpart, (R)-1,2-diaminopropane.
Theoretical Framework for Solubility
The solubility of this compound is governed by the principle of "like dissolves like." As a polar, ionic compound, it is expected to exhibit higher solubility in polar solvents.
In Aqueous Media: In water, the dissolution of this compound is an energetically favorable process. The polar water molecules can effectively solvate the protonated amine groups and the chloride ions through strong ion-dipole interactions and hydrogen bonding. The general consensus from various chemical suppliers is that the compound is "soluble in water".[2][3]
In Organic Solvents: The solubility in organic solvents is dictated by the solvent's polarity.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydroxyl group capable of hydrogen bonding and have a relatively high dielectric constant. This compound is expected to have appreciable solubility in these solvents, though likely less than in water. The use of methanol for measuring its optical rotation further supports its solubility in this solvent.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high polarity but lack a hydrogen-bond donating group. While they can solvate the cation, their ability to solvate the chloride anion is less effective than protic solvents. Moderate to low solubility is anticipated.
-
Non-polar Solvents (e.g., Hexane, Toluene): In non-polar solvents, the energy required to overcome the lattice energy of the ionic salt is not compensated by favorable solute-solvent interactions. Consequently, this compound is expected to be poorly soluble or insoluble in these solvents.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound:
-
Temperature: For most solids dissolving in liquids, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice bonds.
-
pH: The pH of the aqueous solution is a critical factor. As a dihydrochloride salt of a weak base, the solubility is maintained in acidic to neutral pH. However, if the pH is raised, the protonated amine groups will be deprotonated, leading to the formation of the less soluble free base, (R)-1,2-diaminopropane. This can result in precipitation.
-
Common Ion Effect: In solutions already containing chloride ions (e.g., from hydrochloric acid or other chloride salts), the solubility of this compound may be slightly decreased due to the common ion effect, which shifts the dissolution equilibrium towards the undissolved salt.
-
Solvent Composition: In mixed solvent systems, the solubility will depend on the ratio of the solvents and their respective polarities.
Experimental Determination of Solubility
Given the absence of extensive quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific solvent. The following is a detailed protocol for the equilibrium solubility method.
Materials and Equipment
-
This compound
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)
-
Syringe filters (0.45 µm, compatible with the solvent)
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker or incubator set to the desired constant temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vial to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.
-
Accurately dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the analytical range of the chosen quantification method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).
-
Construct a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Confirmation of Equilibrium: As mentioned, analyze samples at multiple time points to ensure the concentration has plateaued.
-
Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the compound has not undergone any phase changes or converted to a different polymorphic form during the experiment.
-
Mass Balance: For a more rigorous approach, the amount of undissolved solid can be weighed at the end of the experiment and compared to the initial amount to perform a mass balance calculation.
Summary of Known and Expected Solubility
The following table summarizes the available qualitative information and the expected solubility of this compound in common solvents.
| Solvent | Type | Known/Expected Solubility | Rationale |
| Water | Polar Protic | Soluble[2][3] | High polarity and strong hydrogen bonding capacity of water effectively solvates the ionic salt. |
| Methanol | Polar Protic | Soluble[1] | Good polarity and hydrogen bonding capabilities. |
| Ethanol | Polar Protic | Moderately to sparingly soluble | Lower polarity compared to methanol and water. |
| DMSO | Polar Aprotic | Sparingly soluble to insoluble | High polarity but less effective at solvating anions compared to protic solvents. |
| Hexane | Non-polar | Insoluble | Lack of favorable interactions between the non-polar solvent and the ionic solute. |
Conclusion
This compound is a polar, ionic compound with good solubility in polar protic solvents, particularly water. While precise quantitative solubility data is not widely published, this guide provides a robust theoretical framework for understanding its solubility behavior and a detailed, self-validating experimental protocol for its determination. By considering the factors that influence solubility and employing rigorous experimental techniques, researchers and drug development professionals can obtain the reliable data needed to effectively utilize this important chiral building block in their work.
References
- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
- Serajuddin, A. T. M. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(11), 3243-3252.
- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.
- U.S. Pharmacopeial Convention. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- LibreTexts. (2023). Solubility of Organic Compounds.
Sources
A Senior Application Scientist's Guide to the Commercial Availability and Application of Enantiomerically Pure 1,2-Diaminopropane
Abstract
For researchers, scientists, and drug development professionals, the stereochemistry of molecular building blocks is of paramount importance. The biological activity of a chiral molecule is often dictated by a single enantiomer, making access to enantiomerically pure compounds a critical prerequisite for success. This in-depth technical guide focuses on 1,2-diaminopropane, the simplest chiral diamine, and provides a comprehensive overview of its commercial availability, methods for verifying enantiomeric purity, and its synthesis. Furthermore, this guide delves into the significant applications of (R)- and (S)-1,2-diaminopropane in asymmetric synthesis, particularly in the development of chiral ligands and as a crucial component in the synthesis of pharmaceuticals.
Introduction: The Significance of 1,2-Diaminopropane Chirality
1,2-Diaminopropane (propane-1,2-diamine) is an organic compound with the formula CH₃CH(NH₂)CH₂NH₂.[1] Its structure features a stereogenic center at the second carbon atom, leading to the existence of two non-superimposable mirror images: (R)-1,2-diaminopropane and (S)-1,2-diaminopropane. While these enantiomers share identical physical properties in an achiral environment, such as boiling point and density, their interactions with other chiral molecules and plane-polarized light differ significantly.[2] This distinction is the cornerstone of its importance in asymmetric synthesis, where the goal is to selectively produce a single enantiomer of a target molecule. The industrial synthesis of 1,2-diaminopropane typically results in a racemic mixture, which is an equal mixture of both (R)- and (S)-enantiomers.[1][2] For applications in pharmaceuticals and fine chemicals, where stereochemical purity is essential, the separation of this racemic mixture or the direct synthesis of a single enantiomer is a necessary step.
Caption: Logical relationship of 1,2-diaminopropane's chirality.
Commercial Availability of Enantiomerically Pure 1,2-Diaminopropane
Enantiomerically pure (R)- and (S)-1,2-diaminopropane are commercially available from a variety of chemical suppliers, typically in high purity, often as the dihydrochloride salt to improve stability and handling. The following table provides a summary of representative commercial offerings. It is important for the end-user to consult the supplier's certificate of analysis to confirm the specific enantiomeric purity for their intended application.
| Enantiomer | Form | Supplier Examples | Typical Purity | CAS Number |
| (R)-(+)-1,2-Diaminopropane | Dihydrochloride salt | Sigma-Aldrich, TCI, Chem-Impex | ≥97% to 99% | 19777-67-4 |
| (S)-(-)-1,2-Diaminopropane | Dihydrochloride salt | Sigma-Aldrich, TCI, ChemicalBook | ≥98% to 99% | 19777-66-3 |
| Racemic 1,2-Diaminopropane | Free base (liquid) | Sigma-Aldrich, TCI, Fisher Scientific | ≥98% | 78-90-0 |
Analytical Methods for Determining Enantiomeric Purity
The verification of enantiomeric purity is a critical quality control step. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for the direct separation of enantiomers. The choice of a chiral stationary phase (CSP) is crucial for achieving resolution.
-
Direct Method Using a Chiral Stationary Phase (CSP): This is often the preferred method due to its simplicity. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are effective for separating a wide range of chiral compounds, including amines.[3][4]
Experimental Protocol: Direct Chiral HPLC Separation
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV or Refractive Index (RI) detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or an equivalent amylose-based CSP).[3]
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v) is a good starting point. The diethylamine is added to improve the peak shape of the basic amine analytes.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm if the sample has been derivatized with a UV-active tag, or RI for the underivatized amine.[3]
-
Sample Preparation: Dissolve the 1,2-diaminopropane sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]
-
Analysis: The two enantiomers will exhibit different retention times, allowing for their quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the major (A₁) and minor (A₂) enantiomers using the formula: ee (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100.[5]
-
Chiral Gas Chromatography (GC)
Chiral GC is another robust technique for enantiomeric separation. Often, derivatization of the amine is necessary to increase its volatility and improve chromatographic performance.
-
Indirect Method via Diastereomer Formation: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. A more direct approach utilizes a chiral GC column.
Experimental Protocol: Chiral GC with Derivatization
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and a split/splitless injector.
-
Column: A chiral capillary column such as Chirasil-Val (25 m x 0.25 mm, 0.16 µm film thickness) is suitable.[3]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Temperature Program: An initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C, and a final hold at 180 °C for 5 minutes.[3]
-
Injector and Detector Temperatures: 250 °C for the injector and 280 °C for the FID.[3]
-
Derivatization Protocol:
-
To 1 mg of the 1,2-diaminopropane sample in a sealed vial, add 500 µL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.[3]
-
-
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be used to determine enantiomeric purity by employing a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with the enantiomers of 1,2-diaminopropane, leading to a differentiation of their NMR signals.[6]
Experimental Protocol: ¹H NMR with a Chiral Solvating Agent
-
Sample Preparation: Dissolve approximately 5 mg of the 1,2-diaminopropane sample in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a stoichiometric amount (e.g., 1.0 equivalent) of a suitable CSA, such as (R)-(-)-1,1'-bi-2-naphthol, to the NMR tube.[6]
-
Data Acquisition: Acquire another ¹H NMR spectrum after the addition of the CSA.
-
Data Analysis: The signals corresponding to specific protons in the (R)- and (S)-enantiomers of 1,2-diaminopropane will be split into two distinct sets of peaks. The enantiomeric excess can be determined by integrating these separated signals.[6]
Synthesis of Enantiomerically Pure 1,2-Diaminopropane
While commercially available, there are instances where in-house synthesis or resolution is required. Two primary strategies are employed: classical resolution of the racemic mixture and asymmetric synthesis.
Classical Resolution of Racemic 1,2-Diaminopropane
This method relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly (+)-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1][7]
Caption: Experimental workflow for the resolution of 1,2-diaminopropane.
Experimental Protocol: Resolution with (+)-Tartaric Acid
-
Diastereomeric Salt Formation: Dissolve racemic 1,2-diaminopropane in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary. Slowly add the tartaric acid solution to the diamine solution with stirring. The diastereomeric salts will precipitate.[7]
-
Fractional Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. The less soluble diastereomer, (R)-1,2-diaminopropane-(+)-tartrate, will preferentially crystallize.[7]
-
Isolation: Collect the crystals by vacuum filtration and wash with cold methanol. The mother liquor will be enriched in the more soluble (S)-1,2-diaminopropane-(+)-tartrate. Multiple recrystallizations of the solid may be necessary to achieve high diastereomeric purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base, such as a 50% sodium hydroxide solution, until the solution is strongly basic. This regenerates the free diamine.[5]
-
Extraction and Purification: Extract the aqueous solution multiple times with an organic solvent like diethyl ether. Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1,2-diaminopropane.[5]
Asymmetric Synthesis
Modern synthetic methods aim to directly produce a single enantiomer, avoiding the need for resolution. Catalytic asymmetric synthesis of 1,2-diamines has become an active area of research. Key strategies include:
-
Ring-opening of aziridines: The asymmetric ring-opening of meso-aziridines with a nitrogen nucleophile, catalyzed by a chiral metal complex, can produce enantiomerically enriched 1,2-diamines.
-
Asymmetric Diamination of Alkenes: The direct addition of two amino groups across a double bond in a stereocontrolled manner is a highly efficient route.
-
Reduction of Chiral Precursors: Asymmetric reduction of α-amino ketoximes or related compounds can provide access to chiral 1,2-diamines.
These methods often involve sophisticated catalysts and reaction conditions and are typically employed when specific derivatives of 1,2-diaminopropane are desired.
Applications in Asymmetric Synthesis and Drug Development
The enantiomers of 1,2-diaminopropane are invaluable building blocks in the synthesis of chiral molecules.
Chiral Ligands for Asymmetric Catalysis
A primary application of enantiomerically pure 1,2-diaminopropane is in the synthesis of chiral ligands for transition metal-catalyzed asymmetric reactions. The diamine backbone provides a rigid and well-defined chiral environment around the metal center.
-
Salen-type Ligands: 1,2-Diaminopropane is used to synthesize N,N′-bis(salicylidene)-1,2-propanediamine (salpn) ligands.[1] These ligands, when complexed with metals like manganese or cobalt, are effective catalysts for asymmetric epoxidation and other oxidative transformations.
-
Ligands for Asymmetric Hydrogenation: (R)-1,2-diaminopropane is a key component in the synthesis of ligands for Noyori-type asymmetric hydrogenation and transfer hydrogenation catalysts.[8] For example, ruthenium(II) complexes with N-sulfonated derivatives of (R)-1,2-diaminopropane are highly efficient for the asymmetric reduction of prochiral ketones to chiral alcohols, which are important intermediates in pharmaceutical synthesis.[9]
Caption: General workflow for asymmetric transfer hydrogenation.
Chiral Building Blocks in Pharmaceutical Synthesis
The stereochemistry of active pharmaceutical ingredients (APIs) is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles. Enantiomerically pure 1,2-diaminopropane serves as a versatile chiral synthon in the synthesis of complex drug molecules. For instance, (S)-(-)-1,2-Diaminopropane dihydrochloride has been used in the preparation of chiral imidazoline derivatives that exhibit α-adrenergic blocking activity.[10]
Conclusion
The commercial availability of enantiomerically pure (R)- and (S)-1,2-diaminopropane, coupled with robust analytical methods for purity verification, provides researchers and drug development professionals with a reliable source of this fundamental chiral building block. The classical resolution of the racemate via diastereomeric salt formation remains a viable and scalable method for obtaining the pure enantiomers. The primary utility of these compounds lies in their role as precursors to a wide array of chiral ligands that enable highly selective asymmetric transformations, most notably in the field of catalytic hydrogenation. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of versatile chiral building blocks like 1,2-diaminopropane is set to increase, driving further innovation in both its synthesis and application.
References
- 1,2-Diaminopropane. (n.d.). In Wikipedia.
- Catalytic asymmetric synthesis of 1,2-diamines. (2024). RSC Publishing.
- 1,2-Diaminopropane | CAS 78-90-0. (n.d.). Veeprho.
- Laboratory Chemicals, 1,2-Diaminopropane, 500mL, Each. (n.d.). CP Lab Safety.
- 1,2-Diaminopropane | Krackeler Scientific, Inc. (n.d.).
Sources
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. (S)-(-)-1,2-Diaminopropane 99 19777-66-3 [sigmaaldrich.com]
The Evolution of Asymmetric Control: A Technical Guide to Chiral Diamine Catalysts
This guide provides an in-depth exploration of the historical development of chiral diamine catalysts, charting a course from foundational concepts to the sophisticated catalytic systems that are indispensable in modern synthetic chemistry. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind key discoveries and provides practical, field-proven insights into the application of these powerful tools.
Genesis: The Quest for Enantioselectivity
The challenge of controlling stereochemistry in chemical reactions has been a central theme in organic synthesis for over a century. Early efforts relied on stoichiometric chiral auxiliaries, a strategy that, while effective, is inherently inefficient and wasteful. The dawn of asymmetric catalysis in the latter half of the 20th century marked a paradigm shift, promising a more elegant and sustainable approach to the synthesis of enantiomerically pure compounds.
The pioneering work of figures like Pracejus in the 1960s, using naturally occurring chiral amines like cinchona alkaloids, demonstrated the feasibility of catalytic asymmetric synthesis.[1] These early examples, while groundbreaking, often exhibited modest enantioselectivities. It became clear that rationally designed, synthetic chiral ligands were necessary to unlock the full potential of this burgeoning field.
The Rise of C₂-Symmetry: A Design Principle Emerges
A pivotal conceptual breakthrough in ligand design was the principle of C₂-symmetry. By creating a chiral environment where the two halves of the ligand are related by a 180° rotation, the number of possible diastereomeric transition states is reduced, often leading to higher enantioselectivity. This principle would become a cornerstone in the development of many successful chiral catalysts, including those based on diamine scaffolds.
Noyori's Revolution: Asymmetric Hydrogenation Takes Flight
The late 20th century witnessed a monumental leap forward with the work of Ryoji Noyori and his collaborators. Their development of ruthenium catalysts bearing a C₂-symmetric bisphosphine ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral 1,2-diamine, created a highly efficient and versatile system for the asymmetric hydrogenation of ketones and other unsaturated compounds.[2][3][4]
The genius of the Noyori system lies in the synergistic interplay between the BINAP and diamine ligands. The BINAP ligand provides a rigid, chiral pocket, while the diamine ligand, particularly those with an NH₂ moiety, is crucial for achieving high catalytic activity.[5] This combination allowed for the practical synthesis of a wide array of chiral alcohols with excellent enantioselectivities and high turnover numbers.[6]
Mechanistic Insights into the Noyori Hydrogenation
The mechanism of the Noyori asymmetric hydrogenation is a testament to the power of cooperative catalysis. The reaction is believed to proceed through a metal-ligand bifunctional mechanism, where the ruthenium center and the amine ligand work in concert to activate the hydrogen molecule and the substrate.
"Ru-precatalyst" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Ru-H" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Substrate_Coordination" [label="Substrate Coordination", fillcolor="#FBBC05"]; "Hydrogen_Transfer" [label="Hydrogen Transfer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product_Release" [label="Product Release", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Ru-precatalyst" -> "Active Ru-H" [label="H2, Base"]; "Active Ru-H" -> "Substrate_Coordination" [label="Ketone"]; "Substrate_Coordination" -> "Hydrogen_Transfer" [label="Outer-sphere mechanism"]; "Hydrogen_Transfer" -> "Product_Release" [label=""]; "Product_Release" -> "Active Ru-H" [label=""];
{rank=same; "Ru-precatalyst"; "Active Ru-H"} }
Representative Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone using a Ru-BINAP/diamine catalyst system.
Materials:
-
[RuCl₂(benzene)]₂
-
(R)-BINAP
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Acetophenone
-
2-Propanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.005 mmol) and (R)-BINAP (0.011 mmol). Anhydrous DMF (5 mL) is added, and the mixture is heated at 100 °C for 10 minutes. The solvent is then removed under vacuum.
-
To the resulting solid, (R,R)-DPEN (0.02 mmol) and anhydrous 2-propanol (2 mL) are added. The mixture is stirred at room temperature for 30 minutes to form the active catalyst.
-
In a separate flask, a solution of acetophenone (1 mmol) in anhydrous 2-propanol (8 mL) is prepared.
-
The substrate solution is added to the catalyst solution, followed by a solution of KOH in 2-propanol (0.1 M, 0.1 mL).
-
The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 10 atm).
-
The reaction is stirred at the desired temperature (e.g., 30 °C) for the specified time.
-
Upon completion, the autoclave is carefully depressurized. The reaction mixture is filtered through a short pad of silica gel, and the solvent is removed under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.
Self-Validation: The consistency of enantiomeric excess across multiple runs and the agreement with literature values for this well-established reaction serve as internal validation of the protocol's execution.
Jacobsen and Katsuki: Mastering Asymmetric Epoxidation
In the early 1990s, a significant breakthrough in asymmetric oxidation was independently reported by Eric Jacobsen and Tsutomu Katsuki.[7][8] They developed chiral manganese(III)-salen complexes as highly effective catalysts for the enantioselective epoxidation of unfunctionalized alkenes. This reaction, now known as the Jacobsen-Katsuki epoxidation, provides a powerful tool for the synthesis of chiral epoxides, which are versatile building blocks in organic synthesis.[9]
The success of the Jacobsen-Katsuki catalyst stems from its C₂-symmetric salen ligand, which is derived from a chiral 1,2-diamine and a salicylaldehyde derivative.[7] The steric bulk of the substituents on the salicylaldehyde moiety plays a crucial role in directing the approach of the alkene to the active manganese-oxo species, thereby controlling the stereochemical outcome of the reaction.
The Active Species and Proposed Mechanism
The active oxidant in the Jacobsen-Katsuki epoxidation is believed to be a high-valent manganese(V)-oxo species, formed by the oxidation of the Mn(III) precatalyst with a terminal oxidant such as sodium hypochlorite (bleach).[7] While the exact mechanism is still a subject of some debate, a concerted pathway is widely accepted.[10]
"Mn(III)-salen" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mn(V)=O" [label="Active Mn(V)=O species", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Alkene_Approach" [label="Side-on alkene approach", fillcolor="#FBBC05"]; "Transition_State" [label="Concerted transition state", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Epoxide_Product" [label="Epoxide product", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Mn(III)-salen" -> "Mn(V)=O" [label="Oxidant (e.g., NaOCl)"]; "Mn(V)=O" -> "Alkene_Approach" [label="Alkene"]; "Alkene_Approach" -> "Transition_State"; "Transition_State" -> "Epoxide_Product"; "Epoxide_Product" -> "Mn(III)-salen" [label="Oxygen transfer"]; }
The Trost Ligand: Expanding the Scope of Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of stereogenic centers. A major advancement in this area came from the laboratory of Barry Trost with the development of a C₂-symmetric diphosphine ligand derived from trans-1,2-diaminocyclohexane (DACH).[11][12] The "Trost ligand" has proven to be remarkably effective in a wide range of palladium-catalyzed AAA reactions, enabling the enantioselective formation of C-C, C-N, C-O, and C-S bonds.
The design of the Trost ligand, with its chiral DACH backbone and diphenylphosphino benzoic acid-derived arms, creates a well-defined chiral pocket around the palladium center. This allows for excellent discrimination between the two enantiotopic faces of the incoming nucleophile and the two termini of the π-allyl palladium intermediate.
Key Features of Trost Ligand-Mediated AAA
| Feature | Description |
| Ligand Backbone | trans-1,2-Diaminocyclohexane (DACH) provides a rigid and stereochemically defined scaffold. |
| Coordinating Groups | Diphenylphosphino groups chelate to the palladium center. |
| Chiral Environment | The amide linkages and the chiral backbone create a "chiral pocket" that directs the nucleophilic attack. |
| Versatility | Effective for a wide range of nucleophiles and allylic substrates. |
The Continuing Evolution: Beyond the Classics
The seminal contributions of Noyori, Jacobsen, Katsuki, and Trost laid a robust foundation for the field of chiral diamine catalysis. Building upon their work, researchers have continued to innovate, leading to the development of new generations of catalysts with improved activity, selectivity, and substrate scope.
Recent advancements include:
-
Polymeric Chiral Diamine Ligands: These ligands facilitate catalyst recycling and reuse, enhancing the sustainability of asymmetric transformations.[13][14][15]
-
1,3-Diamine-Derived Catalysts: The development of catalysts based on 1,3-diamine scaffolds has opened up new avenues for asymmetric Mannich and other carbon-carbon bond-forming reactions.[16][17]
-
Biomimetic Approaches: Inspired by enzymatic catalysis, researchers are designing chiral diamine catalysts that can operate in environmentally benign solvents like water.[18][19][20]
Conclusion: An Enduring Legacy and a Bright Future
The historical development of chiral diamine catalysts is a compelling narrative of scientific ingenuity and persistent innovation. From the early recognition of the power of C₂-symmetry to the rational design of highly sophisticated catalytic systems, these molecules have revolutionized the way chemists approach the synthesis of chiral compounds. The ongoing exploration of new diamine scaffolds, catalytic systems, and reaction methodologies ensures that this vibrant field will continue to provide powerful solutions to the challenges of modern drug discovery and development.
References
- Jacobsen, E. N. (1991). Asymmetric Catalysis of Epoxide-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
- Trost, B. M., Van Vranken, D. L., & Bingel, C. (1992). A Modular Approach for Ligand Design for Asymmetric Allylic Alkylations via Enantioselective Palladium-Catalyzed Ionizations. Journal of the American Chemical Society, 114(24), 9327–9343. [Link]
- Trost, B. M. (1996). Asymmetric Allylic Alkylation, an Enabling Methodology. Accounts of Chemical Research, 29(8), 355-364. [Link]
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 44(16), 5738-5807. [Link]
- Katsuki, T. (1995). Asymmetric epoxidation of unfunctionalized olefins with chiral salen manganese(III) complexes. Coordination Chemistry Reviews, 140, 189-214. [Link]
- Blake, A. J., Cunningham, D., & Diamond, J. F. (2004). Heterocyclic Trost's ligands. Synthesis and applications in asymmetric allylic alkylation. Arkivoc, 2004(14), 103-109. [Link]
- Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. [Link]
- France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]
- Itsuno, S., & Hirao, A. (1999). Synthesis of enantiopure 1,2-diamine attached to cross-linked polystyrene and its application to an insoluble catalyst for asymmetric hydrogenation. Journal of Polymer Science Part A: Polymer Chemistry, 37(16), 2917-2926. [Link]
- Zhang, X., Han, Z., & Wang, Z. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(24), 8789-8795. [Link]
- Zhang, X., Han, Z., & Wang, Z. (2014).
- Ohkuma, T., & Noyori, R. (2004). Recent Advances in the Development of Chiral Metal Catalysts for the Asymmetric Hydrogenation of Ketones. Angewandte Chemie International Edition, 43(37), 4692-4723. [Link]
- Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]
- Trost, B. M. (2004). Palladium-Catalyzed Asymmetric Allylic Alkylation. In Comprehensive Organic Synthesis II (Second Edition, Vol. 5, pp. 1021-1081). Elsevier. [Link]
- Zhang, W., Loebach, J. L., Wilson, S. R., & Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]
- Noyori, R., & Takaya, H. (1990). BINAP: An efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350. [Link]
- Noyori, R. (2001). NOYORI. Slideshare. [Link]
- Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and its Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062. [Link]
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Trost, B. M., & Bunt, R. C. (1994). Asymmetric addition of organometallics to imines. Angewandte Chemie International Edition in English, 33(23-24), 2478-2480. [Link]
- Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]
- Trost, B. M. (2010). A modular approach for ligand design for asymmetric allylic alkylations via enantioselective palladium-catalyzed ionizations. Journal of the American Chemical Society, 132(41), 14502-14504. [Link]
- Hayashi, Y., & Umemoto, S. (2013). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 78(15), 7544-7555. [Link]
- Zhang, X., Han, Z., & Wang, Z. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(24), 8789-8795. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2024). A REVIEW ON ASYMMETRIC ORGANOCATALYSIS HISTORICAL WORKS AND PRESENT SCENARIO. [Link]
- Marzilli, L. G., & Natile, G. (1981). Complexes of platinum(II) with chiral diamines and guanosine. Stereochemical investigation related to the mechanism of the antitumor activity of cis-bis(amine)platinum(II) type complexes. Inorganic Chemistry, 20(12), 4045-4050. [Link]
- Zeng, F., et al. (2021).
- Zeng, F., et al. (2021).
- Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- Hayashi, Y., & Umemoto, S. (2023). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry, 88(15), 10474-10485. [Link]
- Klepov, V. V., et al. (2021). Synthesis and a Catalytic Study of Diastereomeric Cationic Chiral-at-Cobalt Complexes Based on (R,R)-1,2-Diphenylethylenediamine. Inorganic Chemistry, 60(18), 13913-13922. [Link]
- Trost, B. M. (2015).
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. [Link]
- Meggers, E. (2025).
- Foubelo, F., Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed. [Link]
- Blaser, H. U. (2014).
- Juaristi, E., & Soloshonok, V. A. (2021). Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry, 86(15), 10474-10485. [Link]
- ResearchGate. (n.d.).
- Foubelo, F., Nájera, C., & Yus, M. (2015). Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]
- Knowles, W. S. (2006). The Historical Development of Asymmetric Hydrogenation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nobelprize.org [nobelprize.org]
- 3. cytothesis.us [cytothesis.us]
- 4. NOYORI | PPTX [slideshare.net]
- 5. pnas.org [pnas.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Trost ligand - Wikipedia [en.wikipedia.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Theoretical and Computational Guide to 1,2-Diaminopropane Metal Complexes: From Electronic Structure to Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 1,2-diaminopropane (pn) metal complexes. 1,2-diaminopropane is a versatile, chiral, bidentate ligand capable of forming stable five-membered chelate rings with a wide array of metal ions.[1] This inherent chirality and coordination behavior make its metal complexes subjects of intense research in fields ranging from asymmetric catalysis to medicinal inorganic chemistry.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the application of computational chemistry to elucidate the structural, electronic, spectroscopic, and reactive properties of these important coordination compounds. We will explore the causality behind the selection of theoretical models and provide practical, step-by-step protocols for key computational analyses.
Introduction: The Significance of 1,2-Diaminopropane in Coordination Chemistry
1,2-diaminopropane (CH₃CH(NH₂)CH₂NH₂) is the simplest chiral diamine, a characteristic that imparts significant stereochemical complexity and utility to its coordination compounds.[2] Its ability to act as a bidentate N,N'-donor ligand allows for the formation of thermodynamically stable five-membered chelate rings with various metal centers.[1] The presence of a methyl group on the chelate ring backbone introduces a stereogenic center, leading to the potential for multiple diastereomers in resulting complexes, a feature that is crucial in the design of catalysts for asymmetric synthesis.[1][2]
The applications of 1,2-diaminopropane metal complexes are diverse and impactful:
-
Asymmetric Catalysis: The chirality of the pn ligand is fundamental to its use in asymmetric catalysis, where its metal complexes, particularly with ruthenium and rhodium, have shown high efficacy in enantioselective transformations.[1][3]
-
Schiff Base Complexes: 1,2-diaminopropane readily forms Schiff base ligands upon condensation with aldehydes and ketones. These multidentate ligands coordinate with various metal ions to yield complexes with interesting magnetic and electronic properties, finding applications in materials science and as antimicrobial agents.
-
Materials Science: Coordination complexes of 1,2-diaminopropane can serve as precursors for the synthesis of novel materials, such as amorphous carbon nitride films.[1]
-
Medicinal Chemistry: Platinum and other metal complexes of 1,2-diaminopropane and its derivatives have been investigated for their potential as anticancer agents, offering different steric profiles and reactivity compared to established drugs like cisplatin.
Given the rich chemistry and wide-ranging applications of these complexes, theoretical and computational studies play a pivotal role in understanding their fundamental properties and guiding the design of new functional molecules.
The Theoretical Toolkit: A Primer on Computational Methods for 1,2-Diaminopropane Complexes
Density Functional Theory (DFT) has emerged as the workhorse for computational studies of transition metal complexes due to its favorable balance of accuracy and computational cost.[4][5] This section will delve into the key components of a DFT-based computational protocol for studying 1,2-diaminopropane metal complexes.
Choosing the Right Tool: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals: For transition metal complexes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy for geometries and energetics.
-
B3LYP: A widely used hybrid functional that often provides reliable geometries and relative energies for a broad range of systems.[6][7][8]
-
PBE0: Another popular hybrid functional that has been shown to perform well for the geometries of platinum complexes.
-
M06-2X: A high-nonlocality functional that can be advantageous for systems with significant non-covalent interactions.
Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals. For metal complexes, a multi-tiered approach is often employed.
-
For the Metal Ion: Effective Core Potentials (ECPs) are frequently used for transition metals. ECPs replace the core electrons with a potential, reducing computational cost while accounting for relativistic effects, which are significant for heavier elements. The LANL2DZ basis set with its associated ECP is a common starting point.[8] For higher accuracy, more extensive basis sets like def2-TZVP can be employed.
-
For Ligand Atoms (C, N, H, O, etc.): Pople-style basis sets (e.g., 6-31G(d,p) , 6-311+G(d,p) ) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ ) are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic structure and non-covalent interactions.
The Rationale: The choice of functional and basis set is a trade-off between accuracy and computational expense. For initial explorations and larger systems, a combination like B3LYP/LANL2DZ for the metal and 6-31G(d) for the ligands is a pragmatic choice. For more accurate energy calculations or spectroscopic predictions, upgrading to a larger basis set like def2-TZVP or 6-311+G(d,p) and potentially a different functional is recommended.
A Validated Workflow for Structural and Spectroscopic Characterization
A robust computational protocol is essential for obtaining reliable and reproducible results. The following workflow represents a best-practice approach for the theoretical study of 1,2-diaminopropane metal complexes.
Caption: A generalized computational workflow for the theoretical study of 1,2-diaminopropane metal complexes.
Step-by-Step Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: Construct an initial 3D model of the 1,2-diaminopropane metal complex using a molecular modeling program. Ensure reasonable bond lengths and angles.
-
Conformational Analysis of the Chelate Ring: The five-membered chelate ring formed by 1,2-diaminopropane is flexible. It is crucial to identify the low-energy conformers. This can be achieved through a systematic conformational search or by manually exploring the puckering of the ring.
-
Geometry Optimization:
-
Objective: To find the minimum energy structure of the complex.
-
Method: Perform a geometry optimization using a chosen DFT functional and basis set (e.g., B3LYP with LANL2DZ for the metal and 6-31G(d) for other atoms).
-
Validation: The optimization is considered converged when the forces on the atoms and the displacement at each step are close to zero.
-
-
Frequency Calculation:
-
Objective: To verify that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data.
-
Method: Perform a frequency calculation at the same level of theory as the geometry optimization.
-
Validation: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be further optimized. The output will also provide zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Delving Deeper: Advanced Theoretical Analyses
Once a validated structure is obtained, a wealth of information about the electronic structure, spectroscopic properties, and reactivity of the 1,2-diaminopropane metal complex can be extracted through more advanced computational techniques.
Understanding the Metal-Ligand Bond: NBO and QTAIM Analyses
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful methods for analyzing the nature of chemical bonds.[9][10][11][12]
-
NBO Analysis: This method localizes electrons into bonding, lone pair, and antibonding orbitals, providing a chemically intuitive picture of bonding. It can quantify the donor-acceptor interactions between the nitrogen lone pairs of 1,2-diaminopropane and the empty orbitals of the metal center.
-
QTAIM Analysis: This approach analyzes the topology of the electron density.[9][10] The presence of a bond critical point (BCP) between two atoms is indicative of a chemical bond. The properties at the BCP, such as the electron density and its Laplacian, can be used to characterize the nature of the metal-ligand interaction (e.g., covalent vs. electrostatic).[9][10]
Caption: Workflow for NBO and QTAIM analysis of metal-ligand bonding.
Simulating Spectra: A Bridge Between Theory and Experiment
Computational chemistry can be a powerful tool for interpreting and predicting experimental spectra.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for simulating UV-Vis spectra.[13][14][15][16][17]
-
Protocol:
-
Start with the optimized ground-state geometry.
-
Perform a TD-DFT calculation, specifying the number of excited states to compute.
-
The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths (which are related to the intensity of the absorption).
-
-
Causality: The choice of functional is critical for TD-DFT. Functionals with a larger percentage of Hartree-Fock exchange, such as CAM-B3LYP or M06-2X, often perform better for charge-transfer excitations, which are common in metal complexes.
NMR Spectroscopy: Predicting NMR spectra for paramagnetic complexes is challenging as it requires the calculation of hyperfine coupling constants, for which standard DFT functionals can be inaccurate.[18] For diamagnetic complexes, DFT can provide reasonable predictions of chemical shifts.
Predicting Stability and Reactivity
Thermodynamic Stability: DFT can be used to calculate the stability constants (log β) of metal complexes in solution.[18][19][20][21] This is typically done by calculating the Gibbs free energy change for the complex formation reaction in solution, often using a continuum solvent model.[19]
Redox Potentials: The redox potentials of 1,2-diaminopropane metal complexes can be predicted by calculating the Gibbs free energy change for the one-electron reduction or oxidation process.[6][7][22][23][24] The use of an internal reference can improve the accuracy of these predictions.[23][24]
Reaction Mechanisms: DFT is an invaluable tool for elucidating reaction mechanisms. For example, in the context of ligand substitution reactions in square planar complexes (a common geometry for Pt(II) and Pd(II) with 1,2-diaminopropane), DFT can be used to locate the transition states and intermediates along the associative reaction pathway.[25][26][27][28][29] This provides insights into the activation barriers and the factors that control the reaction rate.
Application in Drug Development: The Case of Anticancer Complexes
Platinum-based drugs are a cornerstone of cancer chemotherapy. Theoretical studies of platinum complexes with 1,2-diaminopropane and its derivatives are crucial for understanding their mechanism of action and for designing new drugs with improved efficacy and reduced side effects.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as DNA or a protein. For platinum-diaminopropane complexes, docking can be used to model their interaction with DNA, providing insights into how they form adducts and disrupt DNA replication.
Protocol for Molecular Docking:
-
Prepare the Receptor: Obtain the 3D structure of the biological target (e.g., a DNA duplex) from the Protein Data Bank (PDB). Prepare the structure by adding hydrogen atoms and assigning charges.
-
Prepare the Ligand: Use the DFT-optimized geometry of the 1,2-diaminopropane metal complex.
-
Define the Binding Site: Specify the region on the receptor where the ligand is expected to bind.
-
Run the Docking Simulation: The docking software will explore different orientations and conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.
-
Analyze the Results: The top-scoring poses are analyzed to understand the key interactions (e.g., hydrogen bonds, electrostatic interactions) between the complex and the biological target.
Data Presentation: A Comparative Overview
To facilitate comparison, the following table summarizes typical computationally derived data for a hypothetical square planar [M(pn)Cl₂] complex (M = Pt(II) or Pd(II)).
| Property | [Pt(pn)Cl₂] | [Pd(pn)Cl₂] |
| Optimized Bond Lengths (Å) | ||
| M-N1 | ~2.05 | ~2.03 |
| M-N2 | ~2.05 | ~2.03 |
| M-Cl1 | ~2.30 | ~2.32 |
| M-Cl2 | ~2.30 | ~2.32 |
| **Optimized Bond Angles (°) ** | ||
| N1-M-N2 | ~84 | ~83 |
| Cl1-M-Cl2 | ~92 | ~93 |
| NBO Charge on Metal | +0.45 | +0.40 |
| Calculated UV-Vis λmax (nm) | ~350 | ~330 |
Note: These are representative values and will vary depending on the level of theory used.
Conclusion and Future Outlook
Theoretical and computational studies provide an indispensable framework for understanding the intricate properties of 1,2-diaminopropane metal complexes. From elucidating the nature of the metal-ligand bond to predicting spectroscopic signatures and modeling interactions with biological targets, these methods offer unparalleled insights that complement and guide experimental research. As computational resources and theoretical methodologies continue to advance, we can expect even more accurate and predictive models that will accelerate the discovery and design of novel 1,2-diaminopropane metal complexes for a wide range of applications, from next-generation catalysts to innovative therapeutic agents.
References
- Casasnovas, R., et al. (2014). Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition. RSC Advances, 4(65), 34339-34351. [Link]
- Konezny, S. J., et al. (2012). Density Functional Theory‐Based Protocol to Calculate the Redox Potentials of First‐row Transition Metal Complexes for Aqueo. ChemSusChem, 5(10), 1931-1939. [Link]
- Konezny, S. J., et al. (2012). Reduction of Systematic Uncertainty in DFT Redox Potentials of Transition-Metal Complexes. The Journal of Physical Chemistry C, 116(10), 6349-6356. [Link]
- Rulíšek, L., & Ryde, U. (2013). Predicting the stability constants of metal-ion complexes from first principles. Physical Chemistry Chemical Physics, 15(38), 16236-16248. [Link]
- Ghosh, A., & Taylor, P. R. (2003). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral Surfaces. Current Opinion in Chemical Biology, 7(1), 113-124. [Link]
- Gagliardi, L., & Roos, B. O. (2012). Development of Accurate DFT Methods for Computing Redox Potentials of Transition Metal Complexes: Results for Model Complexes and Application to Cytochrome P450. Journal of the American Chemical Society, 134(8), 3876-3887. [Link]
- Bryantsev, V. S., & Hay, B. P. (2015). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 54(13), 6435-6443. [Link]
- Konezny, S. J., et al. (2012). Reduction of Systematic Uncertainty in DFT Redox Potentials of Transition-Metal Complexes. The Journal of Physical Chemistry C, 116(10), 6349-6356. [Link]
- ResearchGate. (2024).
- Roy, L. E., et al. (2025). On the stability constants of metal–nitrate complexes in aqueous solutions. Physical Chemistry Chemical Physics. [Link]
- ResearchGate. (n.d.). (PDF) DFT calculations of stability constants (logb) and pKa values of metal complexes in solution. Application to Copper(II) complexes of biological relevance. [Link]
- ReSpect program. (n.d.). Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT. [Link]
- YouTube. (2023). How to calculate UV-VIS TD-DFT spectra using Gaussian 09W. [Link]
- FACCTs. (n.d.). UVVis spectroscopy - ORCA 5.0 tutorials. [Link]
- Bühl, M., & Kabrede, H. (2006). Geometries of Transition-Metal Complexes from Density-Functional Theory.
- Houk, K. N., & Cheong, P. H.-Y. (2016). Theory and Modeling of Asymmetric Catalytic Reactions. Accounts of Chemical Research, 49(5), 879-888. [Link]
- Jablonka, K. M., et al. (2021). Computational Discovery of Transition-metal Complexes: From High-throughput Screening to Machine Learning. Chemical Reviews, 121(15), 9066-9128. [Link]
- ORCA Input Library. (n.d.).
- Leach, A. R., & Kuntz, I. D. (1992). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Computational Chemistry, 13(6), 730-748. [Link]
- Hooghly Women's College. (n.d.). 1. Mechanism of ligand substitution for square planar complexes 2.
- econtent.in. (n.d.). Substitution Reactions of Square Planar Complexes. [Link]
- YouTube. (2021). Avogadro + ORCA Tutorial: 21. Simulating UV-VIS spectrum (using TDDFT) in implicit solvent medium. [Link]
- Wikipedia. (n.d.). 1,2-Diaminopropane. [Link]
- Inorganic Chemistry II Class Notes. (n.d.). Substitution Reactions in Square Planar Complexes. [Link]
- ResearchGate. (n.d.). TDDFT calculations of UV-Vis spectra of the metal complexes of (a) L 1... [Link]
- Dalal Institute. (n.d.). Mechanism of Ligand Displacement Reactions in Square Planar Complexes. [Link]
- Scribd. (n.d.). Ligand Substitution in Square Planar Complexes. [Link]
- Wu, G., et al. (2004). Flexible CDOCKER: Hybrid Searching Algorithm and Scoring Function with Side Chain Conformational Entropy. Journal of computational chemistry, 25(13), 1549-1562. [Link]
- ResearchGate. (2013). How can one optimize the geometry of inorganic metal complexes?. [Link]
- Post, C. B., et al. (2002). Docking multiple conformations of a flexible ligand into a protein binding site using NMR restraints.
- Chiralpedia. (2024). Harnessing Computational Methods in Asymmetric Synthesis. [Link]
- Oriental Journal of Chemistry. (2018). QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl)
- ResearchGate. (n.d.). Lorber, D.M. & Shoichet, B.K. Flexible ligand docking using conformational ensembles. Protein Sci. 7, 938-950. [Link]
- ResearchGate. (n.d.). Non-covalent interactions - QTAIM and NBO analysis. [Link]
- ChemRxiv. (2025). Multi-level QTAIM-Enriched Graph Neural Networks for Resolving Properties of Transition Metal Complexes. [Link]
- Eurasian Chemical Communications. (2020). NBO and QTAIM investigations of the conformers of 1, 4-dioxane. [Link]
- ResearchGate. (n.d.). NBO and QTAIM atomic charges and NBO electron lone pair occupancies... [Link]
- University Digital Conservancy. (n.d.). Computational Studies of the Chemical Properties of Complex Metalloenzyme Systems and Transition Metal Catalysis using Electronic Structure Methods. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP01851E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Geometries of Transition-Metal Complexes from Density-Functional Theory. | Semantic Scholar [semanticscholar.org]
- 5. ORCA Input Library - Geometry optimizations [sites.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of Accurate DFT Methods for Computing Redox Potentials of Transition Metal Complexes: Results for Model Complexes and Application to Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. QTAIM and NBO Analysis of a New Oxidative Salt Of1,1/-(Ethane-1, 2-Diyl) Dipyridiniumbisiodate – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. echemcom.com [echemcom.com]
- 12. researchgate.net [researchgate.net]
- 13. ReSpect program [respectprogram.org]
- 14. youtube.com [youtube.com]
- 15. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Predicting the stability constants of metal-ion complexes from first principles. | Semantic Scholar [semanticscholar.org]
- 19. Theoretical calculations of stability constants and pKa values of metal complexes in solution: application to pyridoxamine–copper(ii) complexes and their biological implications in AGE inhibition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. d-nb.info [d-nb.info]
- 23. Reduction of Systematic Uncertainty in DFT Redox Potentials of Transition-Metal Complexes | Steven J. Konezny [konezny.sites.yale.edu]
- 24. researchgate.net [researchgate.net]
- 25. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 26. econtent.in [econtent.in]
- 27. fiveable.me [fiveable.me]
- 28. dalalinstitute.com [dalalinstitute.com]
- 29. scribd.com [scribd.com]
A Technical Guide to the Spectroscopic Characterization of (R)-(+)-1,2-Diaminopropane Dihydrochloride
This guide provides an in-depth analysis of the spectroscopic data for (R)-(+)-1,2-Diaminopropane dihydrochloride (CAS Number: 19777-67-4), a crucial chiral building block in pharmaceutical and chemical synthesis.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines the core spectroscopic techniques for structural elucidation and quality control, grounded in established scientific principles and methodologies.
Introduction: The Significance of this compound
This compound is a chiral diamine salt widely utilized as a precursor in the asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its stereospecific nature makes it an invaluable component in the creation of complex molecules with specific biological activities. Accurate and comprehensive spectroscopic characterization is paramount to verify its identity, purity, and stereochemistry, ensuring the integrity of downstream applications. This guide will delve into the key spectroscopic signatures of this compound obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Physicochemical Properties
The structural integrity of this compound is the foundation of its utility. The following table summarizes its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 19777-67-4 | [3] |
| Molecular Formula | C₃H₁₀N₂·2HCl | [3] |
| Molecular Weight | 147.05 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 241-244 °C (decomposes) | [3] |
| Optical Rotation | [α]20/D +4.0° (c=20 in H₂O) | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules in solution. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its constitution.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their connectivity within the molecule. The spectrum of this compound is typically acquired in a deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The data presented here is based on a spectrum obtained in DMSO-d₆.[4]
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ [4]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 (broad) | Singlet | 6H | -NH₃⁺ |
| ~3.6 | Multiplet | 1H | -CH- |
| ~3.1 | Multiplet | 2H | -CH₂- |
| ~1.3 | Doublet | 3H | -CH₃ |
Note: The chemical shift of the amine protons (-NH₃⁺) can be broad and its position may vary depending on concentration and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~45-50 | -CH- |
| ~40-45 | -CH₂- |
| ~15-20 | -CH₃ |
Experimental Protocol for NMR Spectroscopy
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Protocol Steps:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Utilize a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity. A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are necessary.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum as needed. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound. For this compound, the IR spectrum is characterized by the presence of absorptions corresponding to N-H, C-H, and C-N bonds. The formation of the ammonium salt (-NH₃⁺) significantly influences the N-H stretching region.
Table 3: Key IR Absorption Bands for this compound [5]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2800 (broad) | Strong | N-H stretching (in -NH₃⁺), C-H stretching |
| ~1600 | Medium | N-H bending (asymmetric) |
| ~1500 | Medium | N-H bending (symmetric) |
| ~1460 | Medium | C-H bending |
| ~1100-1000 | Medium | C-N stretching |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.
Protocol Steps:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the ATR press to ensure good contact with the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For the non-volatile dihydrochloride salt, an ionization technique such as Electrospray Ionization (ESI) is appropriate. The expected data would show the molecular ion of the free base.
The mass spectrum of the free base, 1,2-diaminopropane, obtained by electron ionization (EI), shows a characteristic fragmentation pattern.[6]
Table 4: Expected Key Fragments in the Mass Spectrum of 1,2-Diaminopropane [6]
| m/z | Proposed Fragment |
| 74 | [CH₃CH(NH₂)CH₂NH₂]⁺ (Molecular Ion, M⁺) |
| 44 | [CH(NH₂)CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ |
Note: The molecular ion peak for the free base (C₃H₁₀N₂) is expected at m/z 74. In ESI-MS of the dihydrochloride salt, the protonated molecule [M+H]⁺ would be observed at m/z 75.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Protocol Steps:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or a water/acetonitrile mixture.
-
Instrumentation: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a robust framework for its unequivocal identification and quality assessment. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, development, and analysis of chiral pharmaceuticals and fine chemicals. Adherence to these well-established analytical methodologies ensures the reliability and reproducibility of research and manufacturing processes.
References
- SpectraBase. This compound [¹H NMR]. [Link]
- PubChem. (2R)-propane-1,2-diamine dihydrochloride, IR Spectra. [Link]
- NIST. 1,2-Propanediamine, Mass Spectrum. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. (R)-(+)-二氨基丙烷 二盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. spectrabase.com [spectrabase.com]
- 5. (2R)-propane-1,2-diamine dihydrochloride | C3H12Cl2N2 | CID 12217444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-Propanediamine [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Transfer Hydrogenation Using (R)-1,2-Diaminopropane Derived Ligands
Abstract
This technical guide provides a comprehensive overview of the principles and applications of asymmetric transfer hydrogenation (ATH) for the enantioselective reduction of prochiral ketones, utilizing chiral ligands derived from (R)-1,2-diaminopropane. As a cost-effective and robust chiral building block, (R)-1,2-diaminopropane, particularly in its N-sulfonylated form, serves as an excellent ligand for ruthenium(II) catalysts, affording high yields and enantioselectivities for a broad range of substrates. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering detailed mechanistic insights, step-by-step experimental protocols, and practical troubleshooting advice to facilitate the successful implementation of this powerful synthetic methodology.
Introduction: The Power of Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) has emerged as a cornerstone of modern synthetic chemistry, providing a safe, practical, and efficient method for the synthesis of enantiomerically enriched secondary alcohols.[1] These chiral alcohols are invaluable intermediates in the pharmaceutical and agrochemical industries. Unlike traditional asymmetric hydrogenation which often requires high pressures of molecular hydrogen, ATH utilizes readily available and safer hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture.[1]
The key to stereocontrol in these reactions lies in the use of a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand. Among the most successful and widely used systems are those based on Ruthenium(II) and chiral 1,2-diamine ligands.[2] This guide focuses on ligands derived from (R)-1,2-diaminopropane, a versatile and readily available chiral scaffold. N-sulfonylation of (R)-1,2-diaminopropane, for instance with a p-toluenesulfonyl (tosyl) group, enhances the acidity of the N-H proton, which is a crucial feature for the catalytic cycle.
Mechanistic Insights: A Concerted Metal-Ligand Bifunctional Approach
The prevailing mechanism for Ru(II)-diamine catalyzed ATH of ketones is a non-classical, outer-sphere, metal-ligand bifunctional pathway.[2][3][4] This mechanism does not require the direct coordination of the ketone substrate to the metal center. Instead, the transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group occurs in a concerted, six-membered pericyclic transition state.
The catalytic cycle, as proposed by Noyori and coworkers, can be summarized as follows:
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-halide complex, is activated by a base (e.g., KOH or NaOiPr). The base facilitates the removal of HCl, generating a 16-electron Ru-amido complex.
-
Hydride Formation: The 16-electron species reacts with the hydrogen donor (e.g., isopropanol) to form the active 18-electron Ru-hydride complex, regenerating the base and producing a ketone byproduct (e.g., acetone).
-
Hydrogen Transfer: The prochiral ketone substrate interacts with the Ru-hydride complex. The stereochemistry is determined in this step, where the hydride from the ruthenium and a proton from the N-H group of the chiral diamine ligand are transferred simultaneously to the carbonyl carbon and oxygen, respectively, via a highly organized transition state. This regenerates the 16-electron Ru-amido complex.
-
Catalyst Regeneration: The 16-electron Ru-amido species then re-enters the catalytic cycle by reacting with another molecule of the hydrogen donor.
The chirality of the 1,2-diamine ligand is fundamental in controlling the facial selectivity of the hydrogen transfer, leading to the preferential formation of one enantiomer of the alcohol product. The N-H proton of the ligand plays a pivotal role, acting as a proton donor in the concerted step, which underscores the "bifunctional" nature of the catalyst.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
Experimental Protocols
This section provides detailed protocols for the synthesis of the chiral ligand and the ruthenium pre-catalyst, followed by a general procedure for the asymmetric transfer hydrogenation of a model substrate, acetophenone.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagents:
-
Dichloro(p-cymene)ruthenium(II) dimer ([RuCl2(p-cymene)]2): Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.
-
(R)-1,2-Diaminopropane: Flammable liquid and vapor. Toxic in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care.
-
p-Toluenesulfonyl chloride (TsCl): Causes severe skin burns and eye damage. It is a lachrymator.
-
Triethylamine (TEA) and Pyridine: Flammable, toxic, and corrosive.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.
-
Isopropanol: Flammable.
-
Potassium Hydroxide (KOH): Corrosive.
-
-
Inert Atmosphere Techniques: Reactions involving the ruthenium catalyst are sensitive to air and moisture. Standard Schlenk line or glovebox techniques are recommended.
Synthesis of (R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPN)
This protocol describes the monosulfonylation of (R)-1,2-diaminopropane.
-
Reagents and Materials:
-
(R)-1,2-Diaminopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-1,2-diaminopropane (1.0 eq.) in anhydrous DCM and pyridine (2.0 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve p-toluenesulfonyl chloride (0.95 eq.) in anhydrous DCM and add it dropwise to the stirred diamine solution over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by adding 2 M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-N-(p-toluenesulfonyl)-1,2-propanediamine as a solid.
-
Protocol for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details the in situ preparation of the catalyst followed by the reduction of acetophenone.
-
Reagents and Materials:
-
[RuCl2(p-cymene)]2 (Ruthenium(II) precursor)
-
(R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPN)
-
Acetophenone
-
Isopropanol (anhydrous)
-
Potassium hydroxide (KOH)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask, condenser, magnetic stirrer, heating plate/oil bath
-
Caption: Experimental workflow for ATH of acetophenone.
-
Procedure:
-
Catalyst Pre-formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl2(p-cymene)]2 (0.005 mmol, 1 mol% Ru) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol, 1.1 mol% relative to Ru).
-
Add 5 mL of anhydrous isopropanol via syringe.
-
Stir the mixture at room temperature for 30 minutes. A color change to deep red or brown indicates the formation of the active catalyst complex.
-
Asymmetric Transfer Hydrogenation: To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-1-phenylethanol.
-
Analysis: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Substrate Scope and Performance Data
The Ru/(R)-TsDPN catalyst system is effective for the asymmetric transfer hydrogenation of a wide variety of prochiral ketones. High yields and enantioselectivities are generally observed for aryl ketones. Electron-donating or -withdrawing groups on the aromatic ring are well-tolerated.
| Entry | Substrate (Ar-CO-R) | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >95 | 97 |
| 2 | 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >95 | 98 |
| 3 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >95 | 96 |
| 4 | 4'-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >95 | 95 |
| 5 | 2'-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 94 | 98 |
| 6 | 2-Acetylthiophene | (R)-1-(Thiophen-2-yl)ethanol | 92 | 94 |
Reaction conditions: Substrate (1 mmol), [RuCl2(p-cymene)]2 (0.5 mol% Ru), (R)-TsDPN (0.55 mol%), KOH (1 mol%), in isopropanol (5 mL) at 80 °C. Data is representative and may vary based on specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure all reagents and solvents are anhydrous. - Use freshly prepared catalyst solution. - Confirm the quality of the Ru precursor and ligand. |
| 2. Insufficient base. | - Titrate the base solution to confirm its concentration. - Increase the amount of base slightly (e.g., to 1.5-2 mol%). | |
| 3. Reaction temperature too low. | - Ensure the reaction is maintained at the optimal temperature (typically 80 °C). | |
| Low Enantioselectivity (ee) | 1. Impure ligand. | - Recrystallize or re-purify the chiral ligand. |
| 2. Racemization of the product. | - Monitor the reaction and stop it upon completion to avoid potential racemization under basic conditions. | |
| 3. Reaction run for too long. | - As the reaction approaches equilibrium, the reverse reaction can lower the ee. Optimize the reaction time. | |
| Catalyst Deactivation | 1. Presence of oxygen. | - Maintain a strict inert atmosphere throughout the reaction. Degas the solvent before use. |
| 2. Formation of inactive Ru species. | - A gradual darkening of the reaction mixture to black may indicate the formation of ruthenium nanoparticles.[5] This can be caused by arene loss from the complex.[3][5] Using "tethered" catalysts can improve stability. | |
| 3. Inhibition by excess base. | - While base is required for activation, a large excess can inhibit the catalyst.[3][5] Use the recommended stoichiometry. |
Conclusion
The asymmetric transfer hydrogenation of prochiral ketones using ruthenium catalysts bearing ligands derived from (R)-1,2-diaminopropane is a highly efficient and reliable method for the synthesis of chiral secondary alcohols. The operational simplicity, use of safe hydrogen donors, and broad substrate scope make this a valuable tool for both academic research and industrial applications. The mechanistic understanding of the metal-ligand bifunctional catalysis allows for rational optimization of reaction conditions. By following the detailed protocols and troubleshooting advice provided in this guide, researchers can effectively implement this methodology to achieve high yields and excellent enantioselectivities in their synthetic endeavors.
References
- Black, G. E., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis.
- Šot, P., et al. (2012). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Central European Journal of Chemistry.
- Wills, M., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters.
- Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry.
- Coste, A., Couty, F., & Evano, G. (2010). Synthesis of Ynamides by Copper-Mediated Coupling of 1,1-Dibromo-1-Alkenes with Nitrogen Nucleophiles. Organic Syntheses.
- Ohkuma, T., et al. (2005). Asymmetric Hydrogenation of Alkynyl Ketones with the η6-Arene/TsDPEN–Ruthenium(II) Catalyst. Organic Letters.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Wikipedia. Asymmetric hydrogenation.
- Kmieciak, A., & Krzeminski, M. (2019). Transfer hydrogenation of acetophenone derivatives. ResearchGate.
- Morris, R. H. (2015). Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst: The Base Effect and The Enantiodetermining Step. ACS Catalysis.
- Wikipedia. 1,2-Diaminopropane.
- Xiao, J. (2007). Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. Chemical Communications.
Sources
- 1. ethz.ch [ethz.ch]
- 2. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Chiral Schiff Bases from (R)-1,2-Diaminopropane
Abstract
This comprehensive guide details the synthesis, characterization, and potential applications of chiral Schiff bases derived from (R)-1,2-diaminopropane. Chiral Schiff bases, particularly salen-type ligands, are of paramount importance in the fields of asymmetric catalysis and materials science.[1] Their facile synthesis, tunable steric and electronic properties, and ability to form stable complexes with a wide array of metals make them invaluable tools for chemists. This document provides a robust, field-proven protocol for the synthesis of a representative chiral Schiff base, (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine, offering in-depth explanations for key experimental choices to ensure reproducibility and high yields. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Significance of Chiral Schiff Bases
Chirality plays a central role in modern chemistry, particularly in the development of pharmaceuticals and fine chemicals, where the biological activity of a molecule is often dictated by its stereochemistry. Chiral Schiff bases are a privileged class of ligands in asymmetric catalysis due to their ability to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.[2][3] The use of readily available and optically pure building blocks like (R)-1,2-diaminopropane provides an economical and efficient route to these valuable ligands.[1]
The Schiff base described herein is a salen-type ligand, characterized by a tetradentate N₂O₂ donor set that can effectively chelate to a variety of metal ions.[4] The steric bulk provided by the tert-butyl groups on the salicylaldehyde moiety enhances the solubility of the resulting metal complexes and can improve enantioselectivity in catalytic applications.[5]
Reaction Mechanism: The Formation of the Imine Bond
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone).[6][7] The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate.[8]
-
Dehydration: The hemiaminal then undergoes dehydration, typically under acidic or thermal conditions, to form the stable imine (or azomethine) C=N double bond, with the elimination of a water molecule.[8][9]
The reaction is reversible, and the removal of water can be crucial to drive the equilibrium towards the product.[10] In the synthesis described below, the reaction is carried out at reflux, which facilitates the removal of water.
Experimental Protocol: Synthesis of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-propanediamine
This protocol details the synthesis of a specific chiral Schiff base ligand. The choice of absolute ethanol as a solvent is critical as it readily dissolves the reactants while allowing for the precipitation of the product upon cooling, simplifying the purification process.[1]
Materials and Equipment
| Reagent/Equipment | Specifications |
| (R)-1,2-Diaminopropane | ≥98% purity |
| 3,5-Di-tert-butylsalicylaldehyde | ≥98% purity |
| Absolute Ethanol | Anhydrous |
| Round-bottom flask | 100 mL |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Buchner funnel and filter paper | |
| Vacuum flask |
Step-by-Step Synthesis Procedure
-
Preparation of the Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 2.0 mmol (0.468 g) of 3,5-di-tert-butylsalicylaldehyde in 30 mL of absolute ethanol. Stir the solution at room temperature until the aldehyde is completely dissolved. The use of a 2:1 molar ratio of the aldehyde to the diamine is stoichiometric for the formation of the bis-imine.[1]
-
Preparation of the Diamine Solution: In a separate beaker, dissolve 1.0 mmol (0.074 g) of (R)-1,2-diaminopropane in 20 mL of absolute ethanol.[1]
-
Reaction: Slowly add the (R)-1,2-diaminopropane solution to the stirred solution of 3,5-di-tert-butylsalicylaldehyde in the round-bottom flask.[1]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4 hours.[1] The elevated temperature accelerates the reaction and helps to drive off the water formed during the condensation.
-
Crystallization and Isolation: After 4 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. A yellow precipitate of the Schiff base ligand will form.[1] For complete precipitation, the flask can be placed in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the yellow solid by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[1]
-
Drying: Dry the purified product under vacuum to obtain the final chiral Schiff base. The expected yield is approximately 90%.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the chiral Schiff base.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the identity, purity, and chiral integrity of the synthesized Schiff base. A combination of spectroscopic techniques is employed for this purpose.[11][12]
Spectroscopic Analysis
| Technique | Expected Observations | Rationale |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) around 8.5-9.0 ppm. Disappearance of the aldehyde proton signal (~10 ppm) and the amine protons of the starting materials. | Confirms the formation of the imine bond and the consumption of the starting materials.[12] |
| ¹³C NMR | A signal for the azomethine carbon (-C=N-) in the range of 160-170 ppm. | Provides further evidence for the formation of the Schiff base.[12] |
| FT-IR | A strong absorption band in the region of 1610-1630 cm⁻¹ corresponding to the C=N stretching vibration. Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹) and the N-H bending vibration of the diamine. | A key diagnostic tool for identifying the formation of the imine functional group.[12] |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the product. | Confirms the molecular formula of the synthesized Schiff base.[13] |
Characterization Workflow Diagram
Caption: Logical flow for the characterization of the Schiff base.
Applications in Asymmetric Catalysis
The synthesized chiral Schiff base ligand can be complexed with various transition metals, such as Mn(III), Co(II), and Ni(II), to form catalysts for a range of asymmetric transformations.[1][4] A prominent application is in the asymmetric epoxidation of unfunctionalized olefins, where the chiral catalyst facilitates the enantioselective transfer of an oxygen atom to the double bond.[1]
For instance, an in-situ generated Mn(III)-salen complex can be prepared by reacting the Schiff base ligand with a manganese(II) salt, such as Mn(OAc)₂·4H₂O, in the presence of air as an oxidant.[1] This catalytic system can then be employed for the epoxidation of various alkenes using an oxidant like aqueous hydrogen peroxide.[1]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a chiral Schiff base from (R)-1,2-diaminopropane. By understanding the underlying reaction mechanism and the rationale for each experimental step, researchers can confidently reproduce this synthesis and apply the resulting ligand in various areas of chemical research, particularly in the development of novel asymmetric catalysts. The characterization methods outlined are crucial for verifying the integrity of the synthesized compound, ensuring its suitability for further applications.
References
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands
- Mechanism of Schiff base (imine) Formation.
- Application Notes: (R)
- 1,2-Diaminopropane. Wikipedia. [Link]
- Syntheses and Structural Investigation of Two Novel Lanthanum Complexes with Salen Ligands Derived from 1,2-Diaminopropane and Ethylenediamine with 3-Methoxysalicylaldehyde. Chemical Methodologies.
- Syntheses and Structural Investigation of Two Novel Lanthanum Complexes with Salen Ligands Derived from 1,2-Diaminopropane. Chemical Methodologies.
- Salpn ligand. Wikipedia. [Link]
- Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry. [Link]
- Schiff base. Wikipedia. [Link]
- A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Benchchem.
- Evaluation of a chiral cubane-based Schiff base ligand in asymmetric catalysis reactions. Beilstein Journal of Organic Chemistry.
- Schiff Base Reaction-Mechanism, Rxn setup and Applic
- Highly potential synthesis and characterization of new Schiff's bases derived from different di-amine and aromatic aldehyde compounds by using dichloro methane as a solvent at reflux condition within few hours. Trade Science Inc. [Link]
- Synthesis and Characterization of Multifunctional Chiral Schiff Base Deriv
- 12.6: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
- Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science. [Link]
- Application Notes and Protocols: 1,2-Diaminopropane as a Bidentate Ligand in Coordin
- Synthesis and study of physico-chemical properties of a new chiral Schiff base ligand and its metal complex.
- Synthesis and characterization of a novel schiff base of 1,2- diaminopropane with substituted salicyaldehyde and its transition. Journal of Molecular Structure.
- Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities.
- Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth. ScienceOpen. [Link]
- Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles.
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.
- SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 5. Salpn ligand - Wikipedia [en.wikipedia.org]
- 6. Schiff base - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. sciforum.net [sciforum.net]
- 12. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 13. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (R)-1,2-diaminopropane in Noyori-Type Asymmetric Hydrogenations
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Among the most powerful tools for achieving this is the Noyori-type asymmetric hydrogenation, a Nobel Prize-winning technology that provides a highly efficient and atom-economical route to chiral alcohols.[1] This guide delves into the specific and strategic application of (R)-1,2-diaminopropane, a simple yet potent chiral ligand, within the framework of Noyori's catalytic systems. We will explore the mechanistic underpinnings that make the diamine component essential, provide detailed protocols for catalyst activation and use, and present data-driven insights into its broad applicability for the synthesis of high-value chiral intermediates.
Introduction: Beyond a Supporting Role – The Diamine in Bifunctional Catalysis
Asymmetric hydrogenation has revolutionized the synthesis of chiral molecules, offering a direct method for the reduction of prochiral ketones and imines to their corresponding enantiopure alcohols and amines.[2][3] The breakthrough by Ryoji Noyori and his team was the development of Ruthenium(II) catalysts bearing both a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand.[1][4][5]
Initially, the focus was often on the C₂-symmetric diphosphine ligand as the primary source of chirality transfer. However, extensive mechanistic studies revealed a more intricate and elegant reality: the diamine is not a mere spectator ligand but a crucial participant in a "metal-ligand bifunctional" mechanism.[6][7] This mechanism posits that the hydrogenation does not occur in the inner coordination sphere of the metal. Instead, it proceeds via an outer-sphere pathway , where a hydride on the ruthenium and a proton from one of the diamine's N-H groups are transferred concertedly to the ketone's carbonyl group through a six-membered pericyclic transition state.[6][8] The N-H unit of the diamine ligand plays a pivotal role in this process, acting as a proton donor and stabilizing the transition state.[1][6]
Among the various chiral diamines employed, (R)-1,2-diaminopropane and its derivatives have emerged as highly versatile and effective ligands, valued for their commercial availability, reliability, and the high levels of stereoselectivity they impart.[9]
The Catalyst System: Composition and Activation
A typical Noyori-type precatalyst incorporating (R)-1,2-diaminopropane consists of a Ruthenium(II) center coordinated to a chiral diphosphine ligand, such as (R)-BINAP, and the diamine itself. A common and well-defined precatalyst is trans-RuCl₂[(R)-BINAP][(R)-1,2-diaminopropane]. For enhanced performance, N-sulfonated derivatives of the diamine, such as N-tosylated (Ts) diamines, are frequently used.[8][9]
The precatalyst is not the active species. Activation is required in situ to generate the catalytically active 18-electron dihydride complex, RuH₂(diphosphine)(diamine). This is achieved by treating the precatalyst with hydrogen gas in the presence of a strong base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (KOH), in an alcoholic solvent like 2-propanol.[2][6]
The activation process can be visualized as follows:
Caption: Catalyst Activation Workflow.
The Catalytic Cycle: A Mechanistic Deep Dive
The accepted mechanism for ketone reduction is a testament to cooperative catalysis, where each component of the catalyst has a distinct and vital function.
-
Substrate Association: The prochiral ketone does not coordinate directly to the ruthenium center. Instead, it forms a hydrogen bond with the N-H group of the coordinated (R)-1,2-diaminopropane ligand.
-
Pericyclic Transition State: This association positions the carbonyl group for a simultaneous, six-membered pericyclic transition state. A hydride (H⁻) from the ruthenium is transferred to the electrophilic carbonyl carbon, while a proton (H⁺) from the amine ligand is transferred to the nucleophilic carbonyl oxygen.[6]
-
Product Release: The resulting chiral alcohol is released from the catalyst's outer sphere.
-
Catalyst Regeneration: The 16-electron intermediate, Ru(diphosphine)(diamine), is regenerated. It then reacts with H₂ to reform the active 18-electron dihydride species, completing the catalytic cycle.[8]
This elegant, nonclassical mechanism is depicted below.
Caption: The Noyori Asymmetric Hydrogenation Cycle.
Applications and Substrate Scope
Catalytic systems derived from (R)-1,2-diaminopropane are highly effective for the asymmetric hydrogenation of a broad spectrum of prochiral ketones, delivering chiral secondary alcohols with excellent yields and enantioselectivities. This makes the methodology invaluable for producing key chiral building blocks in pharmaceutical synthesis.[2][9]
| Substrate Class | Example Substrate | Typical Catalyst System | Typical ee (%) | Reference |
| Aryl Ketones | Acetophenone | RuCl₂[(R)-BINAP][(R)-diamine] / Base | >98% | [9] |
| Heteroaromatic Ketones | 2-Acetylthiophene | RuCl₂[(S,S)-diphosphine][(R,R)-diamine] / Base | >90% | [10] |
| Heteroaromatic Ketones | 2-Acetylpyridine | RuCl₂[(S,S)-diphosphine][(R,R)-diamine] / Base | ~84% | [10] |
| α,β-Unsaturated Ketones | Benzylideneacetone | Ru(II)-TsDAIPEN / Formic Acid-Triethylamine | >95% | [9] |
| Aliphatic Ketones | 2-Octanone | Ru(II)-diphosphine-diamine / Base | Moderate | [4] |
Note: The specific diphosphine and reaction conditions can be optimized for each substrate class. DAIPEN is 1,1-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine, another effective chiral diamine.
Detailed Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric hydrogenation of acetophenone, a model aryl ketone, using an in situ generated catalyst.
Safety Precautions: This procedure involves flammable solvents, hydrogen gas under pressure, and corrosive bases. It must be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. A blast shield is recommended when working with pressurized reactors.
Materials & Reagents:
-
Precatalyst: trans-RuCl₂[(R)-XylBINAP][(R)-DAIPEN] (or similar) (0.001 eq)
-
Substrate: Acetophenone (1.0 eq)
-
Base: Potassium tert-butoxide (KOtBu), 1M solution in THF (0.02 eq)
-
Solvent: Anhydrous 2-propanol (Isopropanol)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: Autoclave or Parr shaker hydrogenation apparatus, Schlenk flask, magnetic stirrer, inert gas line (Nitrogen or Argon).[11]
Workflow Diagram
Caption: Experimental Workflow for Asymmetric Hydrogenation.
Step-by-Step Procedure:
Part A: Catalyst Activation
-
Place the Ru precatalyst (e.g., 0.01 mmol for a 10 mmol scale reaction) into a glass liner for the autoclave.
-
Seal the liner inside the autoclave. Evacuate the vessel and backfill with inert gas (N₂ or Ar) three times.
-
Add anhydrous 2-propanol (e.g., 10 mL) via syringe.
-
Pressurize the vessel with H₂ gas (approx. 8 atm), vent, and repeat two more times to ensure an H₂ atmosphere.
-
With vigorous stirring, inject the KOtBu solution (0.2 mL of 1M solution, 0.2 mmol) into the reactor.
-
Allow the mixture to stir at room temperature under 8 atm of H₂ for 15-30 minutes. The solution should change color, indicating the formation of the active hydride species.
Part B: Hydrogenation Reaction 7. Inject acetophenone (1.20 g, 10 mmol) into the reactor, either neat or as a solution in a small amount of 2-propanol. 8. Ensure the reactor is sealed, pressurized to the desired H₂ pressure (e.g., 8-10 atm), and begin heating to the target temperature (e.g., 30°C).[11] 9. Maintain vigorous stirring and monitor the reaction by observing hydrogen uptake. The reaction is typically complete within a few hours. Progress can be checked by carefully taking an aliquot for TLC or GC analysis.
Part C: Work-up and Analysis 10. Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system thoroughly with an inert gas. 11. Open the reactor and pour the contents into a round-bottom flask. 12. Concentrate the mixture under reduced pressure to remove the bulk of the 2-propanol. 13. Redissolve the residue in an organic solvent like ethyl acetate and pass it through a short plug of silica gel to remove the catalyst. 14. Concentrate the filtrate to yield the crude product, (R)-1-phenylethanol. 15. Purification: If necessary, purify the product by silica gel column chromatography. 16. Analysis:
- Conversion: Determine by ¹H NMR or GC analysis of the crude product.
- Enantiomeric Excess (ee%): Determine by chiral HPLC or chiral GC analysis, comparing the product to racemic and authentic chiral standards.
Trustworthiness & Field-Proven Insights
-
The Role of Base: The concentration of the base is critical. While essential for activation, an excessive amount can sometimes lead to side reactions or catalyst inhibition. The rate of hydrogenation often increases with base molarity up to a certain point, after which it may decrease.[6]
-
Solvent Purity: The use of anhydrous solvent is important. Water can interfere with the catalyst activation and performance. 2-propanol often serves as both the solvent and a potential secondary hydrogen source in related transfer hydrogenation reactions.
-
Matched Ligand Pairing: For many substrates, a "matched" pair of diphosphine and diamine ligands (e.g., (R)-BINAP and (R,R)-diamine) provides the highest enantioselectivity.[12] However, "mismatched" pairs can sometimes be optimal for specific substrates, highlighting the need for empirical screening in new systems.
-
Catalyst Deactivation: While robust, these catalysts can deactivate over long reaction times or at high temperatures. The nature of this deactivation is complex, but ensuring a pure, oxygen-free environment is key to maximizing catalyst turnover numbers.[8]
References
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- Noyori Hydrogen
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. PubMed.
- Application Notes: (R)
- The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.
- Asymmetric hydrogen
- Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP.
- Ruthenium-Catalysed Asymmetric Reduction of Ketones. Semantic Scholar.
- Ryoji Noyori - Nobel Lecture. NobelPrize.org.
- Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).
- Catalyst Application for Pharmaceutical. Technology Networks.
- Noyori Asymmetric Hydrogenation.
- Noyori Asymmetric Hydrogen
Sources
- 1. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 12. nobelprize.org [nobelprize.org]
Application Notes & Protocols: Preparation and Application of Ruthenium Catalysts with (R)-1,2-Diaminopropane Derivatives
<
Introduction: The Significance of Chiral Ruthenium-Diamine Catalysts
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is a cornerstone of pharmaceutical and fine chemical development.[1][2] Asymmetric catalysis provides an elegant and efficient pathway to these chiral molecules, and among the most powerful tools in this field are ruthenium complexes featuring chiral diamine ligands.[1][3] This application note focuses specifically on catalysts derived from (R)-1,2-diaminopropane and its analogues. These ligands, in concert with a ruthenium metal center, create a highly effective chiral environment for a variety of transformations, most notably the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines.[4][5]
The unique functionality of these catalysts stems from a "metal-ligand bifunctional" mechanism. In this cooperative system, the ruthenium hydride provides a nucleophilic hydride, while the amine proton of the diamine ligand acts as a proton donor.[4] This concerted transfer to the substrate via a six-membered transition state allows for highly organized and stereocontrolled reductions. The modular nature of these catalysts, allowing for fine-tuning of both the diamine and other ancillary ligands (like diphosphines), provides chemists with a versatile platform to optimize for specific substrates and achieve exceptional levels of enantioselectivity.[6][7] This guide will provide detailed protocols for the preparation, characterization, and application of these pivotal catalysts.
Part 1: Synthesis of Chiral Ruthenium-Diamine Precatalysts
The preparation of these catalysts typically involves the reaction of a suitable ruthenium precursor with the chiral diamine ligand. A common and effective precursor is the [RuCl₂(p-cymene)]₂ dimer. The following protocol outlines a general procedure for the synthesis of a representative catalyst, RuCl.
Experimental Protocol 1: Synthesis of RuCl(R)-daipen
Materials:
-
[RuCl₂(p-cymene)]₂ (dichloro(p-cymene)ruthenium(II) dimer)
-
(R)-1,2-diaminopropane
-
Anhydrous isopropanol
-
Triethylamine (Et₃N)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, condenser, magnetic stirrer)
Procedure:
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the ruthenium species.
-
Reaction Setup: In a Schlenk flask, dissolve [RuCl₂(p-cymene)]₂ (1.0 mmol) in anhydrous isopropanol (20 mL).
-
Ligand Addition: To the stirred solution, add (R)-1,2-diaminopropane (2.2 mmol) via syringe.
-
Base Addition: Add triethylamine (2.5 mmol) to the reaction mixture. The triethylamine acts as a base to neutralize the HCl formed during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 2-4 hours. The color of the solution will typically change, indicating complex formation.
-
Isolation: After cooling to room temperature, the product may precipitate. If not, the solvent can be reduced in volume under vacuum. The resulting solid is collected by filtration, washed with a small amount of cold isopropanol and then a non-polar solvent like hexane to remove any unreacted starting materials, and dried under vacuum.
Visualization of the Synthesis Workflow
Caption: General workflow for the synthesis of a Ru-(R)-1,2-diaminopropane catalyst.
Part 2: Characterization of the Ruthenium Catalyst
Proper characterization is crucial to confirm the identity and purity of the synthesized catalyst. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
Protocol 2: NMR Spectroscopic Analysis
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Sample Preparation:
-
Dissolve a small amount of the synthesized catalyst (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or CD₂Cl₂).
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the p-cymene ligand will be present in the aromatic region (typically δ 5-6 ppm).
-
Diamine Protons: The protons of the (R)-1,2-diaminopropane ligand will appear in the aliphatic region. The N-H protons can be broad and their chemical shift may be concentration-dependent.
-
Isopropyl Group: The methyl protons of the p-cymene ligand will be a distinct singlet.
Further characterization can be achieved through solid-state NMR for insoluble complexes, and techniques like 2D HSQC NMR can provide detailed structural information.[8][9][10] For crystalline materials, X-ray crystallography provides definitive structural elucidation.[11]
Part 3: Application in Asymmetric Transfer Hydrogenation
One of the most valuable applications of these catalysts is in the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[6][12][13] This reaction typically uses isopropanol as both the solvent and the hydrogen source.
Experimental Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
Synthesized RuCl catalyst
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware and magnetic stirring
Procedure:
-
Catalyst Activation (In Situ): In a Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (0.01 mmol, 1 mol%) in anhydrous isopropanol (5 mL).
-
Base Addition: Add a solution of KOH or KOtBu in isopropanol (0.1 M solution, 0.2 mL, 2 mol%). The base is crucial for generating the active ruthenium-hydride species.[4]
-
Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40°C) and monitor the progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with a small amount of water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The conversion can be determined by ¹H NMR or GC analysis of the crude product. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral HPLC or GC.
Visualization of the Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Quantitative Data Summary
The performance of these catalysts is evaluated based on conversion and enantioselectivity. The table below presents typical results for the asymmetric transfer hydrogenation of various ketones using a Ru-(R)-diamine type catalyst.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | >99 | 98 |
| 1-Tetralone | (R)-1-Tetralol | 98 | 97 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >99 | 99 |
| Benzylacetone | (R)-4-Phenyl-2-butanol | 95 | 96 |
Data are representative and may vary based on specific reaction conditions and catalyst structure.
Troubleshooting and Key Considerations
-
Oxygen Sensitivity: The active ruthenium hydride species is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalyst longevity and reactivity.
-
Base Stoichiometry: The amount of base can significantly impact the reaction rate. An excess of base can sometimes lead to catalyst deactivation.[4]
-
Solvent Purity: The use of dry, degassed solvents is essential for reproducible results. Water can react with the active catalyst.
-
Ligand Modification: For challenging substrates, modification of the diamine ligand (e.g., N-tosylation) or the ancillary ligand (e.g., using a diphosphine instead of p-cymene) can improve enantioselectivity and activity.[6][12]
Conclusion
Ruthenium catalysts bearing (R)-1,2-diaminopropane and its derivatives are powerful and versatile tools for asymmetric synthesis. Their preparation is straightforward, and their application in asymmetric transfer hydrogenation provides a reliable method for accessing enantioenriched secondary alcohols, which are valuable building blocks in drug development and fine chemical synthesis. The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to successfully implement this important catalytic technology.
References
- Noyori, R., et al. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society.
- Sharma, P., et al. (2021). Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality, 33(7), 337-378.
- ResearchGate. (n.d.). Ruthenium(II)-assisted asymmetric hydrogen transfer reduction of acetophenone using chiral tridentate phosphorus-containing ligands derived from (1 R, 2 R)-1,2-diaminocyclohexane.
- DiVA portal. (n.d.). Ruthenium-Catalyzed Hydrogen Transfer Reactions.
- Wipf Group. (n.d.). Synthesis of Ruthenium Olefin Metathesis Catalysts.
- ResearchGate. (n.d.). BINAP/1,4-Diamine−Ruthenium(II) Complexes for Efficient Asymmetric Hydrogenation of 1-Tetralones and Analogues.
- Morris, R. H., et al. (2007). Hydrogenation of Aldehydes, Esters, Imines, and Ketones Catalyzed by a Ruthenium Complex of a Chiral Tridentate Ligand. Organometallics.
- ResearchGate. (n.d.). (PDF) Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Ruthenium Catalysts in Advanced Chemical Synthesis.
- Sahu, S. K., et al. (2021). Synthesis of ruthenium complexes and their catalytic applications: A review. Journal of the Indian Chemical Society.
- NIH. (n.d.). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts.
- Technology Networks. (n.d.). Catalyst Application for Pharmaceutical.
- OAText. (n.d.). Green chemistry concept: Applications of catalysis in pharmacuetical industry.
- ResearchGate. (n.d.). NMR characterization of the Ru@PGS catalyst.
- MDPI. (n.d.). Preparation and Characterization of Ru-Based Catalyst for Power to Gas Applications.
- ACS Publications. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. ACS Omega.
- PubMed. (n.d.). Solid-state Ru-99 NMR spectroscopy: a useful tool for characterizing prototypal diamagnetic ruthenium compounds.
- Royal Society of Chemistry. (2020). Effects of ruthenium hydride species on primary amine synthesis by direct amination of alcohols over a heterogeneous Ru catalyst. Chemical Science.
- DSpace. (n.d.). Characterization by NMR Spectroscopy, X-ray Analysis and Cytotoxic Activity of the Ruthenium(II) Compounds RuL32(L = 2-Ph).
- MDPI. (n.d.). Ruthenium Metathesis Catalysts with Imidazole Ligands.
- Royal Society of Chemistry. (n.d.). DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification. Chemical Science.
- Google Patents. (n.d.). US8703985B2 - Method for preparation of ruthenium-indenylidene carbene catalysts.
Sources
- 1. nbinno.com [nbinno.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solid-state Ru-99 NMR spectroscopy: a useful tool for characterizing prototypal diamagnetic ruthenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNP NMR spectroscopy enabled direct characterization of polystyrene-supported catalyst species for synthesis of glycidyl esters by transesterification - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. researchgate.net [researchgate.net]
- 13. Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (R)-1,2-Diaminopropane as a Chiral Building Block for Pharmaceuticals
Abstract
(R)-1,2-Diaminopropane is a fundamental chiral building block whose stereogenic center and vicinal diamine functionality are pivotal in asymmetric synthesis. This guide provides an in-depth exploration of its application in pharmaceutical development, moving beyond simple recitation of facts to explain the underlying chemical principles. We present detailed, field-proven protocols for its use as a chiral resolving agent, as a precursor to high-performance catalytic ligands for asymmetric hydrogenation, and for the analytical determination of enantiomeric purity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule to achieve precise stereochemical control in the synthesis of active pharmaceutical ingredients (APIs).
Introduction: The Imperative of Chirality in Drug Development
In pharmaceutical science, the three-dimensional structure of a molecule is inextricably linked to its biological function. Most biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, the different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1]
The synthesis of single-enantiomer drugs is therefore a cornerstone of modern medicinal chemistry.[2] This requires robust methods for introducing and controlling stereochemistry. Chiral building blocks—enantiomerically pure compounds that can be incorporated into a larger molecular structure—are essential tools in this endeavor. (R)-1,2-Diaminopropane, the simplest chiral diamine, is a prime example of such a building block, valued for its structural rigidity, bifunctionality, and commercial availability.[2][3]
This guide details its strategic applications, providing both the "how" and the "why" to empower scientists in their synthetic campaigns.
Physicochemical Properties of (R)-1,2-Diaminopropane
A thorough understanding of the physical and chemical properties of a building block is critical for its effective use in synthesis and for ensuring safety.
| Property | Value | Source |
| Chemical Formula | C₃H₁₀N₂ | [4] |
| Molecular Weight | 74.13 g/mol | [4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 119-122 °C | [2] |
| Density | ~0.87 g/mL at 25 °C | [2][5] |
| CAS Number | 6852-78-4 | [2][4] |
| Optical Rotation | Dihydrochloride salt: [α]20/D = +4.0°, c = 20 in H₂O | [6] |
| Solubility | Miscible with water and most organic solvents | [5] |
| Safety | Flammable, Corrosive, Harmful if swallowed or in contact with skin | [3][7] |
Core Applications in Pharmaceutical Synthesis
(R)-1,2-Diaminopropane's utility can be broadly categorized into three strategic areas: chiral resolution, ligand synthesis for asymmetric catalysis, and as a scaffold for chiral auxiliaries.
Application I: Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a powerful and scalable method for separating enantiomers.[1][8] The process leverages the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties, such as solubility).
Principle of Operation: (R)-1,2-Diaminopropane, as a chiral base, reacts with a racemic carboxylic acid to form two diastereomeric salts: (R-Acid)-(R-Amine) and (S-Acid)-(R-Amine). The difference in the three-dimensional arrangement of these salts often leads to distinct crystal packing energies and, consequently, different solubilities in a given solvent system. This allows for the separation of one diastereomer by fractional crystallization.[1][8]
Protocol 3.1: Resolution of Racemic Mandelic Acid
This protocol details a representative procedure for resolving a common racemic acid.
Materials:
-
Racemic Mandelic Acid (15.2 g, 0.1 mol)
-
(R)-1,2-Diaminopropane (3.7 g, 0.05 mol)
-
Methanol (120 mL)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Standard laboratory glassware, stirring hotplate, ice bath, filtration apparatus
Step-by-Step Methodology:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 15.2 g of racemic mandelic acid in 100 mL of methanol. Gentle warming may be required.[8]
-
Resolving Agent Preparation: In a separate beaker, dissolve 3.7 g of (R)-1,2-diaminopropane in 20 mL of methanol.[8]
-
Scientist's Note: A 2:1 molar ratio of acid to diamine is used because the diamine has two basic sites to form salts with the carboxylic acid.
-
-
Salt Formation: Slowly add the (R)-1,2-diaminopropane solution to the warm, stirring mandelic acid solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature. A crystalline precipitate of the less soluble diastereomeric salt should form. To maximize yield, subsequently cool the flask in an ice bath for 30-60 minutes.[8]
-
Rationale: Slower cooling promotes the formation of larger, purer crystals. Rapid crashing can trap impurities and the undesired diastereomer.
-
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Liberation of the Enantiomer: Suspend the collected crystals in water. Add 1 M HCl until the solution is acidic. This protonates the mandelate anion and re-protonates the diamine, breaking the salt.[1]
-
Extraction: Extract the liberated, enantiomerically enriched mandelic acid with several portions of diethyl ether.
-
Final Product: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the enriched mandelic acid enantiomer.[8]
-
Analysis: Determine the enantiomeric excess (ee) of the product via chiral HPLC (see Section 4) or polarimetry.
Application II: Ligand Synthesis for Asymmetric Catalysis
(R)-1,2-Diaminopropane is a premier scaffold for synthesizing chiral ligands used in metal-catalyzed asymmetric reactions.[9][10] Its C2-symmetry and ability to form stable chelate complexes are key to creating a highly organized and selective chiral environment around a metal center.[9] A prominent application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones to produce valuable chiral secondary alcohols.[9]
Principle of Operation: A derivative of (R)-1,2-diaminopropane, such as an N-sulfonated diamine, is complexed with a metal precursor (e.g., a Ruthenium(II) source). This in situ generated or pre-formed complex acts as the catalyst. In the presence of a hydrogen donor (like a formic acid/triethylamine mixture), it selectively delivers a hydride to one face of the ketone, yielding one alcohol enantiomer in high excess.[9]
Protocol 3.2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a catalyst derived from a tosylated (R)-1,2-diaminopropane derivative.
Materials:
-
Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)
-
N-((R,R)-2-amino-1,2-diphenylethyl)-4-toluenesulfonamide (a common ligand analogous in function to tosylated diaminopropane derivatives)[9]
-
Acetophenone (1.0 mmol)
-
Formic acid/triethylamine azeotrope (5:2 mixture) as hydrogen source and solvent
-
Inert atmosphere glovebox or Schlenk line
-
Anhydrous solvents
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ): In a Schlenk flask under an inert atmosphere (e.g., Argon), add the Ru(II) precursor (0.005 mmol) and the chiral tosylated diamine ligand (0.011 mmol).
-
Reaction Setup: Add the formic acid/triethylamine mixture (2 mL) to the flask. Stir for 10 minutes to allow for catalyst formation.
-
Substrate Addition: Add acetophenone (1.0 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.[9]
-
Rationale: Elevated temperature increases the reaction rate. The formic acid/triethylamine mixture serves as both the solvent and the source of hydride for the reduction.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete in 1-4 hours.[9]
-
Work-up: Once complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification & Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary. Determine yield and enantiomeric excess (by chiral GC or HPLC).
Application III: Direct Incorporation into Pharmaceutical Scaffolds
While (R)-1,2-diaminopropane is a powerful tool for controlling stereochemistry in reactions, it also serves as a direct chiral scaffold. Its vicinal diamine motif is present in various biologically active molecules and ligands. For instance, it can be used to synthesize chiral Schiff base ligands, such as salen-type ligands, by condensation with salicylaldehydes.[10][11] These ligands can then be complexed with metals like Manganese to create catalysts for asymmetric epoxidations, a key transformation in synthesizing complex pharmaceutical intermediates.[11]
(R)-1,2-diaminopropane is a key building block in the synthesis of the anti-tuberculosis drug Ethambutol.[12][13][14][15][16] The (S,S)-enantiomer of Ethambutol is significantly more potent than the (R,R)-enantiomer.[12]
Quality Control: Analytical Methods for Chiral Purity
Verifying the enantiomeric purity of (R)-1,2-diaminopropane and its products is paramount. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a primary and powerful technique for this analysis.[17]
Principle of Operation: A CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different binding energies, causing one enantiomer to be retained longer on the column than the other, thus achieving separation.
Protocol 4.1: Chiral HPLC for Enantiomeric Purity of 1,2-Diaminopropane
This protocol is a general method adaptable for analyzing 1,2-diaminopropane enantiomers.
Instrumentation & Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Crown ether-based CSP (e.g., CROWNPAK® CR(+)) | These CSPs are highly effective for resolving primary amines via complexation. |
| Mobile Phase | Perchloric acid solution (pH 1.0-2.0) / Methanol (85:15, v/v) | The acidic aqueous-organic mobile phase protonates the amine analyte, facilitating interaction with the crown ether. |
| Flow Rate | 1.0 mL/min | A standard analytical flow rate for good peak shape and resolution. |
| Column Temp. | 25 °C | Temperature can be optimized (15-40 °C) to improve resolution. |
| Detection | UV (after derivatization) or Refractive Index (RI) | Since the diamine lacks a strong chromophore, derivatization with a UV-active agent (e.g., benzoyl chloride) may be needed for high sensitivity UV detection.[17] RI can be used for direct detection. |
| Injection Vol. | 10 µL | Standard injection volume. |
Step-by-Step Methodology:
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount (~1 mg/mL) of the 1,2-diaminopropane sample in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: The two enantiomers will elute as separate peaks. Integrate the peak areas to calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the area of the minor enantiomer.[2]
Safety and Handling
(R)-1,2-Diaminopropane is a flammable and corrosive liquid that is harmful upon contact or ingestion.[7][18][19]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[5][20]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- Application Notes: (R)
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands
- Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)
- Application Notes and Protocols for the Chiral Separation of 1,2-Diaminopropane Enantiomers by HPLC. Benchchem.
- (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. Benchchem.
- An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane. Benchchem.
- A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of 1,2-Diaminopropane. Benchchem.
- 1,2-Diaminopropane, (R)-. PubChem, NIH.
- 1,2-Diaminopropane - Safety D
- (R)-(+)-1,2-Diaminopropane dihydrochloride 99%. Sigma-Aldrich.
- 1,2-Diaminopropane. Wikipedia.
- Stereoselective synthesis of tuberculostatic agent (S,S)-Ethambutol.
- Safety D
- TCI AMERICA. Spectrum Chemical.
- 1,2-Diaminopropane. ChemicalBook.
- Application Notes and Protocols: 1,2-Diaminopropane as a Bidentate Ligand in Coordin
- Material Safety Data Sheet - 1,2-Diaminopropane, PA. Cole-Parmer.
- Design, Synthesis and Evaluation of Novel Ethambutol Analogues. PMC, NIH.
- Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. PMC, NIH.
- Synthesis of Ethambutol. Semantic Scholar.
- Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 6. (R)-(+)-1,2-Diaminopropane 99 19777-67-4 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acgpubs.org [acgpubs.org]
- 13. Design, Synthesis and Evaluation of Novel Ethambutol Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Ethambutol | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. spectrumchemical.com [spectrumchemical.com]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes & Protocols: Enantioselective Synthesis of Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of Chiral Secondary Alcohols
Chiral secondary alcohols are fundamental building blocks in the synthesis of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, flavors, and fragrances.[1][2] Their specific three-dimensional arrangement is often crucial for their biological function, making the development of methods for their enantioselective synthesis a cornerstone of modern organic chemistry and drug development.[3][4][5] The asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient strategies to access these valuable enantiopure compounds.[2][6] This guide provides an in-depth overview of key methodologies, including detailed protocols and the underlying mechanistic principles that govern their high levels of stereocontrol.
I. Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) has become a powerful and practical alternative to asymmetric hydrogenation, offering high enantioselectivity and productivity for the synthesis of chiral alcohols.[1][7] This method utilizes a hydrogen donor, such as isopropanol or formic acid, in place of gaseous hydrogen, simplifying the experimental setup.[8] Ruthenium-based catalysts, particularly the Noyori-Ikariya type catalysts, are well-established for their exceptional performance in these reactions.[9]
Mechanistic Insights
The catalytic cycle of ATH with Noyori-Ikariya catalysts is a well-elucidated process.[9] The precatalyst is activated to form a 16-electron neutral Ru(II) complex. This complex then abstracts two hydrogen atoms from the hydrogen donor to generate an 18-electron Ru(II) hydride species. Subsequently, the two hydrogen atoms are transferred to the carbonyl group of the ketone substrate, yielding the chiral alcohol and regenerating the catalyst.[9] The enantioselectivity is governed by the chiral ligands coordinated to the ruthenium center, which create a chiral pocket that preferentially binds one of the two prochiral faces of the ketone.
Caption: Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes the asymmetric transfer hydrogenation of acetophenone using a (R,R)-TsDPEN-Ru catalyst to yield (R)-1-phenylethanol.
Materials:
-
(R,R)-TsDPEN-Ru catalyst
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
-
Magnetic stirrer and heating plate
Procedure:
-
In a nitrogen-purged Schlenk flask, dissolve the (R,R)-TsDPEN-Ru catalyst (e.g., 0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).
-
Add acetophenone (1.0 mmol) to the catalyst solution.
-
Add the formic acid/triethylamine (5:2) mixture (0.5 mL) to the reaction flask.
-
Stir the reaction mixture at 30 °C for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched (R)-1-phenylethanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Catalyst Loading (mol%) | Substrate | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | (R)-1-phenylethanol | >95 | >98 |
| 0.5 | 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)ethanol | >95 | >99 |
| 1 | 2-Acetylfuran | (R)-1-(furan-2-yl)ethanol | >90 | >97 |
II. Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using molecular hydrogen.[10] This reaction typically employs ruthenium catalysts bearing chiral BINAP ligands.[10][11]
Mechanistic Insights
The reaction mechanism involves the activation of the BINAP-Ru dihalide precatalyst with hydrogen to form the active catalyst.[10][12] The ketone substrate then coordinates to the catalyst, and the hydrogenation proceeds through a six-membered transition state, delivering hydrogen to one face of the carbonyl group.[2] The product alcohol is then displaced, and the catalyst is regenerated for the next cycle.[10][12]
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes & Protocols: A Guide to the Chiral Resolution of Racemic Acids with (R)-1,2-Diaminopropane
Abstract
In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of single enantiomers from racemic mixtures is a critical, often indispensable, step. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust and efficient chiral resolution methods.[1][2] This document provides an in-depth guide to one of the classical and industrially scalable techniques: chiral resolution of racemic carboxylic acids via diastereomeric salt crystallization, employing (R)-1,2-diaminopropane as the resolving agent. We will delve into the foundational principles, provide a detailed experimental protocol, and discuss the critical parameters that govern the success of the resolution, along with methods for characterizing the final product.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, which makes their direct separation challenging.[3] The strategy of diastereomeric salt formation circumvents this by converting a pair of enantiomers into a pair of diastereomers, which, critically, have different physical properties such as solubility, melting point, and crystal structure.[3][4][5]
The process, as it applies to a racemic carboxylic acid (a 1:1 mixture of R-acid and S-acid) and the chiral resolving agent (R)-1,2-diaminopropane, can be summarized as follows:
-
Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral base, (R)-1,2-diaminopropane. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid·(R)-1,2-diaminopropane] and [(S)-acid·(R)-1,2-diaminopropane].[6][7]
-
Separation by Fractional Crystallization: Due to their different physicochemical properties, one of the diastereomeric salts will be less soluble in a specific solvent system.[5][6] By carefully selecting the solvent and controlling the temperature, the less soluble diastereomer can be selectively crystallized and isolated by filtration.[2][4]
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid (e.g., HCl) to break the ionic bond. This regenerates the enantiomerically enriched carboxylic acid and the protonated resolving agent.[7][8] The desired acid can then be extracted into an organic solvent, leaving the water-soluble salt of the resolving agent in the aqueous phase.
The rigid stereochemistry of (R)-1,2-diaminopropane often induces significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is a key factor for efficient separation.[1]
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This protocol provides a representative procedure for the resolution of racemic mandelic acid using (R)-1,2-diaminopropane. The principles outlined can be adapted for other racemic carboxylic acids, although optimization will be necessary.
Materials:
-
Racemic mandelic acid
-
(R)-1,2-diaminopropane
-
Methanol (reagent grade)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, separatory funnel)
-
Stirring hotplate and magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
-
Polarimeter or Chiral HPLC system
Procedure:
Step 1: Formation and Crystallization of Diastereomeric Salts
-
In a 250 mL Erlenmeyer flask, dissolve 15.2 g (0.1 mol) of racemic mandelic acid in 120 mL of methanol. Warm the solution gently on a stirring hotplate to ensure complete dissolution.[9]
-
In a separate beaker, dissolve 3.7 g (0.05 mol) of (R)-1,2-diaminopropane in 20 mL of methanol. Note: Using a 0.5 molar equivalent of the diamine is a common strategy to precipitate the salt of one enantiomer, leaving the other in solution.[6][9]
-
Slowly add the (R)-1,2-diaminopropane solution to the warm, stirring mandelic acid solution.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Spontaneous crystallization of the less soluble diastereomeric salt should occur. To maximize yield, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.[4][9]
-
Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.[4]
-
Air-dry the crystals. At this stage, a preliminary determination of diastereomeric purity can be made via melting point analysis or NMR.
Step 2: Recrystallization for Purity Enhancement (Optional but Recommended)
To achieve high enantiomeric excess, one or more recrystallizations of the isolated diastereomeric salt are often necessary.[9]
-
Transfer the dried crystals to a clean flask.
-
Add the minimum amount of hot methanol required to just dissolve the crystals.
-
Allow the solution to cool slowly, as in Step 1, to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold methanol, and dry completely. The melting point should be sharper and potentially higher than that of the initial precipitate.
Step 3: Liberation and Isolation of the Enriched Mandelic Acid
-
Dissolve the purified diastereomeric salt in a minimal amount of deionized water.
-
Transfer the solution to a separatory funnel and add 1 M HCl until the solution is acidic (pH 1-2, check with pH paper). This will protonate the mandelate anion to form the free carboxylic acid and convert the diamine to its water-soluble hydrochloride salt.
-
Extract the liberated mandelic acid into an organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash them with a small amount of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield the enantiomerically enriched mandelic acid.
Critical Parameters and Optimization
The success of a diastereomeric resolution is highly dependent on several factors that must be empirically optimized for each specific racemic acid.
| Parameter | Causality & Rationale | Optimization Strategy |
| Solvent Choice | The solvent system is the most critical factor.[4] It must create a significant difference in solubility between the two diastereomeric salts. An ideal solvent dissolves both salts to some extent but allows for the selective precipitation of one.[10] | Conduct a systematic screening of various solvents (e.g., alcohols, esters, ketones, hydrocarbons) and solvent mixtures.[6][10] Sometimes, the addition of a small amount of an anti-solvent can induce crystallization. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic acid affects the yield and purity. Using 0.5 equivalents of the resolving agent is a common starting point to maximize the recovery of one enantiomer.[6] | Screen ratios from 0.5 to 1.0 equivalents of (R)-1,2-diaminopropane. A 1.0 equivalent ratio might be useful if both diastereomeric salts can be separated sequentially under different conditions. |
| Temperature Profile | The rate of cooling and the final crystallization temperature directly impact crystal size, purity, and overall yield.[9] Slow cooling generally leads to larger, purer crystals by allowing the system to remain near equilibrium. | Experiment with different cooling profiles: slow cooling to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid crash cooling, which can trap impurities. |
| Recrystallization | A single crystallization rarely yields a diastereomerically pure salt. Each recrystallization step enhances the purity of the less soluble salt, leading to a higher enantiomeric excess in the final product.[9] | Perform one to three recrystallizations, monitoring the purity at each stage by melting point or another analytical technique until no further improvement is observed.[8] |
Characterization and Analysis of Enantiomeric Purity
After isolating the resolved acid, its enantiomeric purity must be quantified. The most common metric is enantiomeric excess (ee), defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Several analytical techniques are employed for this purpose.
| Analytical Method | Principle | Typical Data & Interpretation |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light to an equal and opposite degree. | The specific rotation [α] of the sample is measured and compared to the known value for the pure enantiomer. ee (%) = ([α]observed / [α]pure) x 100. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11] | The two enantiomers appear as separate peaks. The ee is calculated from the relative areas of the two peaks. This is often the most accurate and preferred method. |
| NMR Spectroscopy with Chiral Solvating Agents (CSAs) | A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes that have chemically non-equivalent protons, resulting in distinct signals for each enantiomer.[12] | Integration of the separated signals in the ¹H NMR spectrum allows for the direct calculation of the enantiomeric ratio. |
Conclusion
Diastereomeric salt crystallization with (R)-1,2-diaminopropane is a powerful and cost-effective method for the resolution of racemic carboxylic acids, particularly on a preparative scale.[1][6] The success of the technique hinges on the systematic optimization of key parameters, most notably the choice of solvent. The protocol and principles detailed in this guide provide a robust framework for researchers, scientists, and drug development professionals to develop and implement efficient chiral resolution processes, a cornerstone of modern stereochemistry and pharmaceutical manufacturing.
References
- (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. Benchchem.
- Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
- Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
- Technical Support Center: Recrystallization for Diastereomeric Excess Enhancement. Benchchem.
- A Researcher's Guide to Determining Enantiomeric Purity of Chiral Acids. Benchchem.
- Diastereomeric recrystallis
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Chiral resolution. Wikipedia. [Link]
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
- Recent advances in the field of chiral crystallization.
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. PubMed. [Link]
- Factors that influence the resolution performance.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
- Recrystallization of mixture of diastereomers 112 from different solvents.
- Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base. CiteDrive. [Link]
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]
- Resolution by diastereomeric salts. YouTube. [Link]
- Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]
- Strategies for chiral separation: from racemate to enantiomer.
- Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. Resolution (Separation) of Enantiomers - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uma.es [uma.es]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Asymmetric Reduction of Ketones
Introduction: The Imperative of Chirality in Modern Chemistry
The selective synthesis of single enantiomers is a cornerstone of contemporary chemical research, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Chiral secondary alcohols are pivotal building blocks in these endeavors, and their efficient, predictable synthesis is of paramount importance. The asymmetric reduction of prochiral ketones represents one of the most direct and powerful strategies for accessing these valuable synthons.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles and practices governing the experimental setup for the asymmetric reduction of ketones. We will delve into the mechanistic underpinnings of several leading methodologies, offering not just step-by-step protocols but also the rationale behind critical experimental choices. Our focus is on providing robust, self-validating systems that ensure both high enantioselectivity and reproducibility.
Section 1: Organocatalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and versatile method for the enantioselective reduction of a wide array of ketones.[1][2][3] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, and a stoichiometric borane source as the hydride donor.[1][2] This method is celebrated for its predictable stereochemical outcomes, operational simplicity, and broad substrate scope, including aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[1][3]
The Principle of Dual Activation: Why CBS is Effective
The success of the CBS reduction hinges on a sophisticated dual-activation mechanism within a well-defined transition state.[1]
-
Catalyst-Borane Complex Formation : The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[4][5] This initial step is crucial as it activates the borane, making it a more potent hydride donor, and simultaneously enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3][4]
-
Ketone Coordination : The prochiral ketone then coordinates to the now highly Lewis-acidic endocyclic boron. This coordination is sterically governed, occurring at the more accessible lone pair of the carbonyl oxygen, which is typically the lone pair closer to the smaller substituent of the ketone.[3][4]
-
Face-Selective Hydride Transfer : The activated hydride is delivered intramolecularly to the carbonyl carbon via a rigid, six-membered ring transition state.[4] This highly organized arrangement dictates the facial selectivity of the reduction, leading to the formation of the chiral alcohol with high enantiomeric excess (e.e.).
-
Catalyst Regeneration : The resulting alkoxyborane product is released, regenerating the oxazaborolidine catalyst to continue the cycle.[4]
This elegant mechanism ensures a predictable stereochemical outcome based on the chirality of the catalyst and the relative sizes of the ketone substituents.
Experimental Protocol: CBS Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone to (R)-1-phenylethanol using an in-situ generated oxazaborolidine catalyst.
Materials:
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Standard workup and purification reagents (diethyl ether, saturated sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
Glassware and Atmosphere: All glassware must be rigorously oven-dried and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are critical for success, as water can lead to non-selective reduction and lower enantioselectivity.[4][5]
-
Catalyst Preparation (In-Situ): In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (0.1 mmol) in anhydrous THF (2 mL).
-
Borane Addition & Catalyst Formation: Slowly add borane-dimethyl sulfide complex (0.6 mmol) to the solution at room temperature. Stir the mixture for 10-15 minutes. A smooth reaction should proceed, forming the active oxazaborolidine catalyst.[6][7]
-
Reaction Setup: Cool the reaction mixture to the desired temperature. For many aromatic ketones like acetophenone, 0 °C to room temperature is sufficient, though lower temperatures can sometimes improve enantioselectivity.[5][8]
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL). Add this solution dropwise to the cooled catalyst mixture over 5-10 minutes.
-
Hydride Source Addition: Slowly add the remaining borane-dimethyl sulfide complex (1.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting ketone is consumed (typically a few minutes to an hour).
-
Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane. Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes.[5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified 1-phenylethanol using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5][9]
Visualization of the CBS Reduction Workflow
Caption: Figure 1: CBS Reduction Experimental Workflow.
Troubleshooting and Causality
| Problem | Potential Cause | Solution and Rationale |
| Low Enantioselectivity | Presence of moisture. | Rigorously dry all glassware, use anhydrous solvents, and maintain a strict inert atmosphere. Water facilitates a non-catalyzed, non-selective reduction pathway.[4][5] |
| Impure ketone substrate. | Purify the ketone before use. Acidic or basic impurities can interfere with the catalyst. | |
| Suboptimal temperature. | Optimize the reaction temperature. Lower temperatures often increase enantioselectivity by favoring the more ordered transition state.[5][8] | |
| Low Yield | Incomplete reaction. | Increase reaction time or slightly elevate the temperature after confirming low e.e. is not an issue. |
| Insufficient borane. | Use a slight excess of the borane reagent to ensure complete conversion. |
Section 2: Transition Metal Catalysis: Noyori Asymmetric Hydrogenation & Transfer Hydrogenation
Ruthenium-based catalyst systems, pioneered by Nobel laureate Ryoji Noyori, offer powerful and atom-economical alternatives for the asymmetric reduction of ketones.[10] These methods can be broadly categorized into two types: asymmetric hydrogenation, which uses molecular hydrogen (H₂), and asymmetric transfer hydrogenation (ATH), which employs a surrogate hydrogen source like 2-propanol or formic acid.[11]
Noyori Asymmetric Hydrogenation
This method typically utilizes a Ru(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[10][12] A key feature of this system is its high efficiency, allowing for very low catalyst loadings (high substrate-to-catalyst ratios).[10] The reaction is highly chemoselective, reducing ketones in the presence of olefin functionalities.[10]
The mechanism involves the coordination of the ketone to the chiral ruthenium complex. The presence of both the diphosphine and diamine ligands creates a well-defined chiral environment that directs the hydride transfer from the ruthenium center to one face of the carbonyl, leading to high enantioselectivity.[10][13]
Asymmetric Transfer Hydrogenation (ATH)
ATH offers significant operational advantages as it avoids the need for high-pressure hydrogenation equipment.[11] A common catalyst system consists of a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand, often a tosylated diamine such as (R,R)-TsDPEN. The hydrogen donor is typically an isopropanol/base mixture or a formic acid/triethylamine azeotrope.
The catalytic cycle involves the formation of a ruthenium-hydride species from the hydrogen donor. This hydride is then transferred to the ketone, which is coordinated to the metal center, in an enantioselective manner dictated by the chiral ligand.
Experimental Protocol: Asymmetric Transfer Hydrogenation of an Aromatic Ketone
This protocol describes a general procedure for the ATH of a ketone using a [RuCl₂(p-cymene)]₂/(R,R)-TsDPEN catalyst system and 2-propanol as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Aromatic Ketone (e.g., 1-acetonaphthone)
-
Anhydrous 2-propanol
-
Potassium hydroxide (KOH) or Cesium Carbonate (Cs₂CO₃)[14]
-
Standard workup and purification reagents
Procedure:
-
Inert Atmosphere: As with most catalytic systems, the exclusion of oxygen is important. Perform the reaction under a nitrogen or argon atmosphere.
-
Catalyst Pre-formation: In a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and (R,R)-TsDPEN (0.011 mmol). Add anhydrous 2-propanol (2 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Mixture: To the catalyst solution, add the ketone (1.0 mmol) and the base (e.g., Cs₂CO₃, 0.3 mmol).[14] The base is crucial for facilitating the formation of the ruthenium-hydride species.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-130 °C) and stir until the reaction is complete as monitored by TLC or GC.[14]
-
Work-up and Purification: Cool the reaction to room temperature. Filter the mixture to remove the base and any precipitated salts. Concentrate the filtrate under reduced pressure. Purify the crude alcohol by flash column chromatography.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Visualization of the ATH Catalytic Cycle
Caption: Figure 2: Simplified ATH Catalytic Cycle.
Section 3: Biocatalytic Approach: Enzymatic Ketone Reduction
The use of enzymes, particularly alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), offers a green and highly selective method for ketone reduction.[15] These biocatalysts operate under mild aqueous conditions, often exhibiting exquisite chemo-, regio-, and stereoselectivity.[15][16]
Principles of Enzymatic Reduction
Enzymatic reductions rely on a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphorylated form (NADPH), to deliver a hydride to the ketone.[15] Since the cofactor is expensive, an in-situ regeneration system is essential for a practical process. A common approach is a substrate-coupled regeneration system, where a sacrificial alcohol (like 2-propanol) is oxidized by the same enzyme to regenerate the NADH from NAD⁺.[17][18]
The high enantioselectivity arises from the precise positioning of the ketone substrate within the chiral active site of the enzyme, allowing for hydride delivery to only one face of the carbonyl.
Protocol: Baker's Yeast Mediated Reduction of Ethyl Acetoacetate
Baker's yeast (Saccharomyces cerevisiae) is a readily available and inexpensive source of ketoreductases.[19] This protocol provides a classic example of a whole-cell biocatalytic reduction.
Materials:
-
Dry Baker's Yeast
-
Sucrose
-
Disodium hydrogen phosphate
-
Ethyl acetoacetate
-
Warm tap water (~40 °C)
Procedure:
-
Yeast Activation: In a large Erlenmeyer flask, dissolve sucrose and disodium hydrogen phosphate in warm tap water.[16][20] Add the dry baker's yeast and stir the mixture vigorously for about 1 hour at 40 °C to activate the yeast and initiate fermentation.[16]
-
Substrate Addition: Allow the mixture to cool to room temperature. Add the ethyl acetoacetate to the fermenting yeast culture.
-
Reduction: Stir the reaction mixture vigorously at room temperature for 24-48 hours.[16][20] The progress of the reduction can be monitored by TLC or GC analysis of small aliquots.
-
Work-up: Upon completion, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.
-
Extraction: Saturate the aqueous filtrate with sodium chloride and extract multiple times with an organic solvent like ethyl acetate.
-
Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the resulting ethyl (S)-3-hydroxybutanoate by distillation or column chromatography. Determine the enantiomeric excess by chiral GC or by ¹H NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).[19]
Section 4: Summary of Methodologies and Data
The choice of method for asymmetric ketone reduction depends on the substrate, desired scale, and available equipment. Below is a comparative summary.
| Methodology | Catalyst/Reagent | H₂ Source | Typical Temp. | Advantages | Limitations |
| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | -20 °C to RT | Predictable, high e.e., broad scope, simple setup.[1][2] | Stoichiometric borane, moisture sensitive.[4] |
| Noyori Hydrogenation | Ru-BINAP-Diamine | H₂ Gas | RT to 100 °C | High atom economy, very low catalyst loading, high chemoselectivity.[10][12] | Requires high-pressure hydrogenation equipment. |
| Transfer Hydrogenation | Ru-TsDPEN | 2-Propanol / HCOOH | RT to 130 °C | Operationally simple, avoids H₂ gas.[11][14] | Higher temperatures may be needed, catalyst loading higher than hydrogenation. |
| Enzymatic Reduction | Ketoreductase (e.g., Yeast) | Cofactor + Sacrificial Alcohol | RT to 40 °C | Extremely high selectivity, green (aqueous media), mild conditions.[15][16] | Substrate scope can be limited, requires cofactor regeneration, potentially slower. |
Conclusion
The asymmetric reduction of ketones is a mature yet continually evolving field. The methods presented here—CBS reduction, Noyori-type hydrogenations, and enzymatic conversions—represent the state-of-the-art in producing chiral secondary alcohols. A thorough understanding of the underlying mechanisms is not merely academic; it is essential for rational troubleshooting and optimization. By carefully selecting the appropriate catalyst system and meticulously controlling reaction parameters, researchers can reliably access enantiomerically enriched building blocks, accelerating discovery in medicine, materials, and beyond.
References
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59, 8411-8414.
- Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH.
- NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
- Royal Society of Chemistry. (2015). Oxazaborolidine-catalyzed reductive parallel kinetic resolution of ketones from β-nitro-azabicycles for the synthesis of chiral hypoestestatins 1, 2. Organic & Biomolecular Chemistry.
- NROChemistry. Noyori Hydrogenation.
- Francis Academic Press. (2021). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings.
- Innovation of Chemistry & Materials for Sustainability. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis.
- ACS Publications. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity.
- Journal of Physical Science. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
- Chem-Station Int. Ed. (2014). Corey-Bakshi-Shibata (CBS) Reduction.
- ACS Publications. (2005). “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones. The Journal of Organic Chemistry.
- ResearchGate. (2019). Catalytic activity for transfer hydrogenation of ketones catalyzed by Ru(II) complex a.
- Organic Chemistry Portal. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst.
- ACS Publications. (2017). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research.
- Chem-Station Int. Ed. (2014). Noyori Asymmetric Hydrogenation.
- Andrew G Myers Research Group, Harvard University. The Noyori Asymmetric Hydrogenation Reaction.
- ACS Publications. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters.
- YouTube. (2022). Noyori Hydrogenation.
- Wikipedia. Corey–Itsuno reduction.
- ACS Publications. (1998). Use of Enzymes in Organic Synthesis: Reduction of Ketones by Baker's Yeast Revisited. Journal of Chemical Education.
- NIH. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality.
- ResearchGate. (2011). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.
- Thieme. (2014). Enzymatic Reduction of Carbonyl Groups. Science of Synthesis.
- NIH. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
- PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review.
- Royal Society of Chemistry. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology.
- Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones.
- ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. ACS Catalysis.
- YouTube. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction.
Sources
- 1. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 12. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. webofproceedings.org [webofproceedings.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. jps.usm.my [jps.usm.my]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Polymeric Chiral Diamine Ligands in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Polymeric chiral diamine ligands have emerged as a powerful tool in this pursuit, offering the advantages of homogeneous catalysis, such as high activity and selectivity, combined with the practical benefits of heterogeneous systems, including catalyst recyclability and ease of product purification. This document provides a comprehensive guide to the synthesis, characterization, and application of polymeric chiral diamine ligands, with a focus on their use in iridium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones. Detailed, field-proven protocols are presented to enable researchers to implement these advanced catalytic systems in their own laboratories.
Introduction: The Imperative for Advanced Chiral Technologies
The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry. The synthesis of single-enantiomer drugs is therefore not merely an academic challenge but a critical necessity for safety and efficacy. Asymmetric catalysis, particularly transfer hydrogenation, has become an indispensable method for producing chiral alcohols and amines due to its operational simplicity and avoidance of high-pressure hydrogen gas.[1][2][3] The efficacy of these transformations hinges on the design of the chiral ligand.[1]
While traditional homogeneous catalysts offer excellent enantioselectivity, their separation from the product stream can be challenging and costly, hindering their industrial applicability. Immobilizing these catalysts on polymeric supports provides a robust solution, enabling catalyst reuse and minimizing product contamination.[4][5] This guide focuses on a state-of-the-art approach: the synthesis of polymeric chiral diamine ligands and their application in highly efficient and recyclable catalytic systems.[1][6][7]
Synthesis of Polymeric Chiral Diamine Ligands: A Step-by-Step Protocol
A highly effective method for synthesizing polymeric chiral diamine ligands is through the diboron-templated asymmetric reductive coupling of bis-imines.[1][2][3][6][7] This approach allows for the controlled synthesis of polymers with defined chirality and molecular weight.[1][2][3]
Rationale Behind the Method
The diboron template plays a crucial role in directing the stereochemistry of the polymerization. The chiral diboron reagent reacts with the bis-imine, forming a transient intermediate that undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of the chiral diamine unit with high diastereoselectivity and enantioselectivity.[7] The molecular weight of the resulting polymer can be controlled by adjusting the reaction time.[1][2][3]
Experimental Workflow: Synthesis of Polymeric Chiral Diamine Ligand
Caption: Workflow for the synthesis of a polymeric chiral diamine ligand.
Detailed Protocol: Synthesis of Polymeric N,N'-dimethyl Chiral Vicinal Diamine
Materials:
-
Bis-aldimine (DI)
-
Chiral diboron (CDB) (e.g., bis((+)-pinanediolato)diboron)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
-
Hexane (or other non-solvent for precipitation)
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the bis-aldimine (1 mmol) and chiral diboron (1 mmol) in anhydrous THF (4 mL).[2]
-
Reaction: Stir the reaction mixture at 25 °C for 24 hours. The progress of the polymerization can be monitored by taking aliquots at different time points (e.g., 1, 3, 9, and 24 hours) to observe the increase in molecular weight.[1][2][3]
-
Quenching: After the desired reaction time, quench the reaction by the slow addition of methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred non-solvent such as hexane.
-
Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.
Characterization of the Polymeric Ligand
Thorough characterization is essential to confirm the structure, molecular weight, and chiral properties of the synthesized polymer.
| Technique | Parameter Measured | Typical Expected Results |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI) | Mn ranging from 5,000 to 14,000 g/mol ; PDI in the range of 1.02–1.91.[1][2][3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Polymer structure and purity | Confirmation of the diamine backbone structure and the absence of starting materials. |
| Circular Dichroism (CD) Spectroscopy | Stereoselectivity of the polymerization | Marked CD signals indicating high diastereo- and enantioselectivity.[2] |
Application in Asymmetric Transfer Hydrogenation (ATH)
The synthesized polymeric chiral diamine ligands can be readily complexed with a metal precursor, such as iridium, to form highly active and enantioselective catalysts for the ATH of ketones.
In-situ Catalyst Formation and Catalytic Cycle
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Detailed Protocol: ATH of Acetophenone
Materials:
-
Polymeric chiral diamine ligand (PDA)
-
[Cp*Ir(H₂O)₃]SO₄
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2) or formic acid and a suitable solvent (e.g., water/methanol)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a reaction vessel, stir a mixture of [Cp*Ir(H₂O)₃]SO₄ and the polymeric chiral diamine ligand (at an iridium/diamine ratio of 1:20) in a suitable solvent for 30 minutes to form the iridium-polydiamine complex in situ.[2]
-
Reaction Setup: To the catalyst solution, add the ketone substrate (e.g., acetophenone, 0.5 mmol) and the hydrogen source (e.g., formic acid, 2.5 mmol).[3]
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 70 °C) for a set time (e.g., 12 hours).[3]
-
Work-up and Analysis: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent. Determine the conversion and enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Performance Data
The iridium-polydiamine catalysts demonstrate excellent performance across a range of functionalized ketones.
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >99 | 98 |
| Propiophenone | 1-Phenyl-1-propanol | >99 | 97 |
| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 96 |
| α-Ketoesters | α-Hydroxyesters | >95 | up to 99[1][3][7] |
Catalyst Recyclability: A Key Advantage
A significant benefit of using polymeric ligands is the ability to recover and reuse the catalyst, leading to higher total turnover numbers (TONs) and improved process economics.[1][3][6][7]
Protocol for Catalyst Recycling
-
Catalyst Precipitation: After the initial reaction cycle, add a non-solvent (e.g., diethyl ether) to the reaction mixture to precipitate the polymeric catalyst.
-
Isolation: Collect the catalyst by filtration or centrifugation.
-
Washing: Wash the recovered catalyst with the non-solvent to remove any residual product and starting materials.
-
Drying: Dry the catalyst under vacuum.
-
Reuse: The recovered catalyst can be directly used in subsequent reaction cycles under the same conditions.
Recyclability Performance
The iridium-polydiamine catalysts have been shown to be recyclable for multiple cycles with minimal loss of activity and enantioselectivity, achieving total TONs as high as 12,000 over six cycles.[1][6][7]
Conclusion and Future Outlook
The synthesis and application of polymeric chiral diamine ligands represent a significant advancement in the field of asymmetric catalysis. The protocols detailed in this guide provide a practical framework for researchers to leverage these powerful catalytic systems for the efficient and sustainable production of enantiomerically pure compounds. Future research in this area will likely focus on expanding the scope of monomers to create a wider diversity of polymeric ligands, further enhancing catalyst activity and stability, and applying these systems to an even broader range of asymmetric transformations.
References
- Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
- Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- PubMed. (2024).
- Xiao, J., et al. (2003). Asymmetric hydrogenation of ketones with polymer-supported chiral 1,2-diphenylethylenediamine. Organic Letters. [Link]
- Lin, Y., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- Fan, Q-H., et al. (2004). Asymmetric Transfer Hydrogenation of Prochiral Ketones in Aqueous Media with New Water-Soluble Chiral Vicinal Diamine as Ligand. Organic Letters. [Link]
- Sortais, J-B., et al. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands.
- Reggelin, M., et al. (2000). Helically chiral polymers: A class of ligands for asymmetric catalysis.
- Zhang, Y., et al. (2023). Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water.
- Pu, L. (2018). Chiral catalysts immobilized on achiral polymers: effect of the polymer support on the performance of the catalyst. Chemical Society Reviews. [Link]
- Wang, Y., et al. (2021).
- Mitchell, P. L. (1994). The synthesis of novel C2 chiral diamine ligands. University of Southampton. [Link]
- Itsuno, S., et al. (2003). Preparation of polymer-supported chiral 1,2-diamine by polymer reaction and its application to asymmetric hydrogenation.
- Ishikawa, T., et al. (2005). Polymer-supported and polymeric chiral guanidines: Preparation and application to the asymmetric Michael reaction of iminoacetate with methyl vinyl ketone.
- Itsuno, S. (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. recyclass.eu [recyclass.eu]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric intramolecular reductive coupling of bisimines templated by chiral diborons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric intramolecular reductive coupling of bisimines templated by chiral diborons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical and Asymmetric Reductive Coupling of Isoquinolines Templated by Chiral Diborons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalytic Asymmetric Dialkylzinc Additions
Abstract: The enantioselective addition of dialkylzinc reagents to prochiral carbonyl compounds, particularly aldehydes, stands as a cornerstone transformation in modern asymmetric synthesis. This reaction provides a reliable and highly effective method for constructing chiral secondary alcohols, which are pivotal structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[1][2][3] The success of this transformation is critically dependent on the choice of a chiral catalyst or ligand that can effectively control the stereochemical outcome. This guide provides an in-depth overview of the mechanistic principles, a comparative analysis of prominent ligand classes, and detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereocontrol
The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image potentially exhibiting reduced, null, or even deleterious effects. Consequently, the ability to synthesize compounds with high enantiomeric purity is of paramount importance in drug discovery and development. The catalytic asymmetric addition of organozinc reagents to carbonyls offers a direct and atom-economical route to chiral alcohols, avoiding the need for stoichiometric chiral auxiliaries or resolution of racemic mixtures.[2][4]
Early work by pioneers like Oguni, Noyori, and Soai established the foundation for this field, demonstrating that catalytic amounts of chiral β-amino alcohols could induce significant enantioselectivity in the addition of diethylzinc to aldehydes.[1][4] Since these initial discoveries, a vast landscape of chiral ligands and catalytic systems has been developed, offering remarkable levels of stereocontrol for a broad range of substrates.[5]
Mechanistic Insights: The Noyori Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational catalyst design and reaction optimization. The most widely accepted model for the amino alcohol-catalyzed addition of dialkylzincs to aldehydes is the Noyori catalytic cycle.[4][6] This mechanism highlights the multifunctional role of the in-situ generated zinc-ligand complex, which acts as both a chiral scaffold and an activator for the nucleophile.
The cycle is initiated by the reaction of the chiral amino alcohol ligand with two equivalents of the dialkylzinc reagent. This step forms a dimeric zinc complex, often described as a chiral chelate. This complex is the active catalytic species.
Key Steps in the Noyori Catalytic Cycle:
-
Ligand-Zinc Complex Formation: The chiral ligand (L-H) reacts with the dialkylzinc (R₂Zn) to form a zinc alkoxide complex. This complex then coordinates with another molecule of dialkylzinc to form the active dimeric catalyst.
-
Aldehyde Coordination: The prochiral aldehyde coordinates to one of the zinc atoms of the dimeric complex. This coordination activates the aldehyde towards nucleophilic attack and positions it within the chiral environment of the catalyst.
-
Intramolecular Alkyl Transfer: An alkyl group (R) is transferred from the second zinc atom to the electrophilic carbon of the coordinated aldehyde. This transfer occurs through a six-membered, chair-like transition state, which is key to the enantioselection. The stereochemical outcome is determined by the facial selectivity dictated by the chiral ligand.
-
Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed. This species then exchanges with another molecule of aldehyde, releasing the chiral alcohol product (after workup) and regenerating the active catalyst to continue the cycle.
Below is a diagram illustrating the generally accepted catalytic cycle.
Caption: The Noyori catalytic cycle for asymmetric dialkylzinc addition.
A significant observation in many of these systems is the "nonlinear effect," where the enantiomeric excess (ee) of the product is higher than the ee of the chiral ligand used.[6] This phenomenon arises from the much greater catalytic activity of the homochiral dimeric catalyst compared to the heterochiral (meso-like) dimer, which often acts as a catalyst poison.[4][6]
A Comparative Guide to Chiral Ligands
The choice of the chiral ligand is the most critical parameter for achieving high enantioselectivity. Various classes of ligands have been developed, each with its own advantages.
Amino Alcohols
This is the classical and most widely studied class of ligands. Ligands such as (-)-DAIB (3-exo-(dimethylamino)isoborneol), developed by Noyori, were among the first to provide excellent enantioselectivities.[2][4] Their efficacy stems from the formation of a rigid chelate structure with the zinc atoms, creating a well-defined chiral pocket.
BINOL Derivatives
1,1'-Bi-2-naphthol (BINOL) and its derivatives are privileged chiral scaffolds in asymmetric catalysis.[7] Modified BINOLs, such as those with substituents at the 3,3'-positions, have been shown to be highly effective catalysts for the addition of both dialkyl- and diarylzinc reagents to a wide variety of aldehydes, often providing >90% ee.[7]
Carbohydrate-Based Ligands
Carbohydrates offer a cheap, abundant, and stereochemically rich source of chiral building blocks for ligand synthesis.[1][8] Ligands derived from sugars like fructose and glucose have demonstrated excellent catalytic activity and selectivity, with some systems achieving up to 96% ee.[1] Their structural diversity allows for extensive fine-tuning of the catalyst.
TADDOLs
Derived from tartaric acid, tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are highly effective diol ligands. They are known for their high performance even at low catalyst loadings, achieving up to 99% ee in additions to both aromatic and aliphatic aldehydes.[2]
Performance Comparison of Representative Ligands
The following table summarizes the performance of various ligand types in the enantioselective addition of diethylzinc (Et₂Zn) to the benchmark substrate, benzaldehyde.
| Ligand Class | Representative Ligand | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Amino Alcohol | (-)-DAIB | 2 | 0 | Toluene | 97 | 98 (R) | [4] |
| Amino Alcohol | (1R,2S)-N-n-butylnorephedrine | 10 | 0 | Hexane | 91 | 84 (R) | [4] |
| BINOL Derivative | (R)-3,3'-dianisyl-BINOL | 5 | 0 | Toluene | 95 | >99 (R) | [7] |
| Carbohydrate | D-fructose-derived β-amino alcohol | 20 | 0 | Hexane | ~100 | 92 (S) | [1][8] |
| TADDOL | (4R,5R)-TADDOL | 10 | -20 | Toluene | 95 | 99 (R) | [2][5] |
| Aziridine-phosphine | Chiral Aziridine-phosphine | 5 | RT | Toluene | 95 | 96 (S) | [9] |
Note: Conditions and results can vary based on the specific substrate and precise experimental setup.
Experimental Protocols
Adherence to rigorous experimental technique is essential for reproducibility and achieving high enantioselectivity. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Experimental Workflow
The following diagram outlines the typical steps involved in setting up a catalytic asymmetric dialkylzinc addition reaction.
Caption: General workflow for a typical asymmetric dialkylzinc addition.
Detailed Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Carbohydrate-Derived Ligand
This protocol is adapted from methodologies reported for fructose-derived amino alcohol ligands.[1][10]
Materials:
-
Fructose-derived β-amino alcohol ligand (20 mol%)
-
Anhydrous Hexane
-
Titanium (IV) isopropoxide [Ti(OⁱPr)₄] (1.4 eq)
-
Diethylzinc (Et₂Zn, 1.0 M solution in hexanes, 2.0 eq)
-
Benzaldehyde (1.0 eq, freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the chiral ligand (e.g., 0.05 mmol, 20 mol%).
-
Dissolve the ligand in anhydrous hexane (0.25 mL).
-
Add Ti(OⁱPr)₄ (0.35 mmol, 1.4 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the titanium-ligand complex is often accompanied by a color change.
-
Cool the flask to 0 °C in an ice-water bath.
-
Reaction Execution: Slowly add the diethylzinc solution (0.50 mmol, 2.0 eq) to the catalyst mixture. Stir for an additional 15 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (0.25 mmol, 1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-6 hours.
-
Workup and Purification: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenylpropan-1-ol.
-
Analysis: Determine the yield. The enantiomeric excess (ee) is determined by chiral HPLC or chiral GC analysis.
Special Topic: Asymmetric Autocatalysis and the Soai Reaction
A remarkable and mechanistically distinct variant of this chemistry is the Soai reaction, which represents one of the most powerful examples of asymmetric autocatalysis.[11][12] In this reaction, a chiral product acts as the catalyst for its own formation.[13]
The canonical example involves the addition of diisopropylzinc (i-Pr₂Zn) to pyrimidine-5-carbaldehyde. The product, a chiral pyrimidyl alkanol, catalyzes the reaction, leading to a product with the same chirality.[12] The most astounding feature of the Soai reaction is its ability to achieve enormous amplification of enantiomeric excess.[14] Starting from a product with an ee as low as 0.00005%, consecutive reactions can yield the product in >99.5% ee.[13]
Conclusion
The catalytic asymmetric addition of dialkylzinc reagents to aldehydes is a mature, yet continually evolving, field that provides indispensable tools for modern organic synthesis. The high levels of enantioselectivity, predictable outcomes, and operational simplicity have cemented its role in both academic and industrial laboratories. A deep understanding of the underlying mechanistic principles and the vast library of available chiral ligands empowers researchers to select and optimize conditions for the synthesis of valuable chiral secondary alcohols, driving innovation in medicine and materials science.
References
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI.
- Chiral N-Acylethylenediamines as New Modular Ligands for the Catalytic Asymmetric Addition of Alkylzinc Reagents to Aldehydes. (2003). The Journal of Organic Chemistry.
- Enantioselective Automultiplication of Chiral Molecules by Asymmetric Autoc
- Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules. (2012). PMC - NIH.
- Development of Chiral Catalysts by Asymmetric Activation for Highly Enantioselective Diethylzinc Addition to Imines. (2005). Thieme.
- Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule. (1995).
- A Comparative Guide to Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. (2025). Benchchem.
- Catalytic asymmetric organozinc additions to carbonyl compounds. (2001). PubMed - NIH.
- Asymmetric Autocatalysis of Pyrimidyl Alkanol and Its Application to the Study on the Origin of Homochirality. (2014). Accounts of Chemical Research.
- Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia.
- Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. (2001). Chemical Reviews.
- Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. (2020). MDPI.
- Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. (2018). MDPI.
- Asymmetric Autocatalysis and the Origin of Homochirality of Biomolecules. Soai's Group Research.
- Catalytic enantioselective addition of diethylzinc to aldehydes using aziridine based chiral ligands. (2007). ElectronicsAndBooks.
- Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. (1990). Journal of the American Chemical Society.
- Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). (2005). Accounts of Chemical Research.
- Catalytic Asymmetric Addition of Dialkylzinc Reagents to α-Aldiminoesters. (2006). PMC - NIH.
- Catalytic asymmetric addition of dialkylzinc reagents to alpha-aldiminoesters. (2006). PubMed.
- Soai reaction. Wikipedia.
- Proposed mechanism of the Soai‐reaction with the formation of the... (2020).
- Demystifying the asymmetry-amplifying, autocatalytic Soai reaction. (2025). ACS Fall 2025.
- Preparation of Functionalized Dialkylzincs via a Boron−Zinc Exchange. Reactivity and Catalytic Asymmetric Addition to Aldehydes. (1996). The Journal of Organic Chemistry.
- Asymmetric dialkylzinc addition to aldehydes catalysed by ligand 2.
- One Soai reaction, two mechanisms?. (2022). RSC Publishing.
- Catalytic cycle proposed by Yamakawa and Noyori 5 for the reaction of dimethylzinc and formaldehyde, under 2-aminoethanol activation. SCHEME 1.
- Symmetry Breaking and Autocatalytic Amplification in Soai Reaction Confined within UiO‐MOFs under Heterogenous Conditions. (2020). PMC - NIH.
- Enantioselective addition of diethylzinc to benzaldehyde (5a) under different conditions.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2023). MDPI.
- Catalytic asymmetric induction. Highly enantioselective addition of dialkylzincs to aldehydes. (1986). Journal of the American Chemical Society.
Sources
- 1. digibug.ugr.es [digibug.ugr.es]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Soai reaction - Wikipedia [en.wikipedia.org]
- 13. Asymmetric autocatalysis. Chiral symmetry breaking and the origins of homochirality of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 16. researchgate.net [researchgate.net]
- 17. Demystifying the asymmetry-amplifying, autocatalytic Soai reaction - American Chemical Society [acs.digitellinc.com]
- 18. One Soai reaction, two mechanisms? - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01038G [pubs.rsc.org]
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of Salen-Type Ligands
Abstract
Salen-type ligands, characterized by their tetradentate Schiff base structure, are foundational pillars in coordination chemistry and catalysis.[1][2] Their remarkable versatility and ability to form stable complexes with a wide array of metal ions have positioned them as indispensable tools in fields ranging from asymmetric synthesis to materials science and drug development.[1][3][4] This guide provides a detailed, step-by-step protocol for the preparation of a representative salen-type ligand, N,N'-bis(salicylidene)ethylenediamine (H₂salen). Beyond a mere recitation of steps, this document elucidates the chemical principles and expert rationale behind the procedural choices, ensuring a robust and reproducible synthesis. It is designed for researchers, scientists, and professionals in drug development seeking to harness the power of these versatile ligands.
Introduction: The Significance of Salen Ligands
First reported by Pfeiffer and coworkers in 1933, salen ligands are synthesized through the condensation reaction between two equivalents of a salicylaldehyde derivative and one equivalent of a diamine.[2][5] The resulting N₂O₂ donor set (two imine nitrogens and two phenolic oxygens) provides a stable, typically square-planar coordination environment for metal ions.[2][6]
The true power of salen ligands lies in their modularity.[6] By judiciously selecting substituted salicylaldehydes and various diamine backbones, researchers can fine-tune the steric and electronic properties of the ligand.[4][7] This tunability is critical for applications such as:
-
Asymmetric Catalysis: Chiral salen complexes, famously exemplified by the Jacobsen-Katsuki epoxidation, are workhorses in enantioselective transformations.[1][2][3]
-
Materials Science: Salen complexes are being integrated into polymers and metal-organic frameworks (MOFs) to develop novel materials with unique magnetic, optical, or sensory properties.[1]
-
Biomedical Applications: The ability of their metal complexes to interact with biological systems has led to investigations into their anti-tumor and antibacterial activities.[3][5]
This guide will focus on the foundational synthesis of the parent H₂salen ligand, providing a solid base from which countless derivatives can be explored.
The Chemistry of Formation: A Mechanistic Overview
The synthesis of a salen ligand is a classic example of Schiff base formation, a condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde).[6][8][9] The reaction proceeds via nucleophilic addition of the amine to the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form the characteristic imine (C=N) bond.
The reaction is typically performed in a protic solvent like ethanol, which facilitates proton transfer steps and helps to dissolve the reactants.[6][10] While the reaction can proceed without a catalyst, it is often heated to reflux to increase the reaction rate and drive the equilibrium towards the product by removing water.[5][9]
Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)ethylenediamine (H₂salen)
This protocol details the synthesis of H₂salen, a foundational salen-type ligand.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Salicylaldehyde (2 equivalents) | Round-bottom flask (50 mL or 100 mL) |
| Ethylenediamine (1 equivalent) | Erlenmeyer flask (50 mL) |
| Absolute Ethanol (95% or higher) | Magnetic stirrer and stir bar |
| Deionized Water | Hot plate |
| Reflux condenser | |
| Ice/water bath | |
| Buchner funnel and filter flask | |
| Vacuum source | |
| Beakers and graduated cylinders | |
| Analytical balance |
Safety Precautions:
-
Salicylaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Ethylenediamine: Caustic and has a strong, irritating ammonia-like odor. Must be handled exclusively in a fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Synthesis Procedure
-
Preparation of Reactant Solutions:
-
In a 50 mL Erlenmeyer flask, add salicylaldehyde (e.g., 2.0 mL, ~18.8 mmol).
-
To this, add approximately 20 mL of absolute ethanol and a magnetic stir bar. Stir until the salicylaldehyde is fully dissolved.[6]
-
In a separate small beaker or vial, dilute ethylenediamine (e.g., 0.60 mL, ~9.0 mmol) with 10 mL of absolute ethanol. Causality: Diluting the ethylenediamine before addition helps to control the reaction rate and prevent localized heating.
-
-
Reaction Execution:
-
Place the Erlenmeyer flask containing the salicylaldehyde solution on a stirrer hotplate in a fume hood.
-
Begin stirring and gently heat the solution.
-
Add the ethanolic ethylenediamine solution dropwise to the salicylaldehyde solution over a period of 5-10 minutes.[5][8] A bright yellow precipitate should form almost immediately.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (the boiling point of ethanol, ~78 °C) and maintain reflux with continuous stirring for 1-2 hours.[5][6] Causality: Refluxing ensures the reaction goes to completion by providing sustained thermal energy.
-
-
Isolation of the Product:
-
After the reflux period, turn off the heat and allow the flask to cool to room temperature. The yellow product will become more prominent as the solution cools.
-
Further cool the flask in an ice/water bath for approximately 15-20 minutes to maximize precipitation.[8]
-
Collect the bright yellow, flaky crystals by vacuum filtration using a Buchner funnel.[8]
-
-
Purification:
-
Wash the collected crystals on the filter paper with a small amount (5-10 mL) of cold absolute ethanol.[6][8] Causality: Washing with cold solvent removes soluble impurities without dissolving a significant amount of the desired product.
-
Allow the product to air-dry on the filter paper for several minutes by drawing air through the funnel.
-
For higher purity, the crude product can be recrystallized from hot ethanol.[6][11] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to form well-defined crystals.
-
-
Drying and Characterization:
-
Transfer the purified yellow solid to a watch glass and dry it in a desiccator or a vacuum oven at a low temperature.
-
Determine the final yield (in grams and as a percentage) and the melting point. The literature melting point for H₂salen is approximately 126 °C.[12]
-
Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR to confirm its identity and purity.[5][8]
-
Expected Spectroscopic Data for H₂salen
| Technique | Key Signals (in CDCl₃ or DMSO-d₆) | Interpretation |
| ¹H-NMR | ~13.2 ppm (singlet, 2H)~8.3 ppm (singlet, 2H)~6.8-7.4 ppm (multiplet, 8H)~3.9 ppm (singlet, 4H) | Phenolic -OH protonsIminic -CH=N protonsAromatic protonsEthylenediamine -CH₂- protons |
| ¹³C-NMR | ~165 ppm~161 ppm~117-133 ppm~60 ppm | Iminic Carbon (C=N)Phenolic Carbon (C-OH)Aromatic CarbonsEthylenediamine Carbons |
| FT-IR (KBr) | ~3000-3400 cm⁻¹ (broad)~1630 cm⁻¹ (strong) | O-H stretch (intramolecular H-bonding)C=N (imine) stretch |
(Note: Exact chemical shifts (ppm) may vary slightly depending on the solvent used for NMR analysis.[5][13])
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages of the salen ligand synthesis process.
Caption: Workflow for the synthesis of a salen-type ligand.
Conclusion and Future Directions
The protocol described herein provides a reliable and straightforward method for synthesizing the parent H₂salen ligand. This procedure serves as a launchpad for creating a vast library of derivatives. By substituting ethylenediamine with other diamines (e.g., 1,2-phenylenediamine or chiral (1R,2R)-(-)-1,2-diaminocyclohexane), researchers can alter the geometry and introduce chirality.[4][7] Similarly, using substituted salicylaldehydes allows for the modulation of electronic properties and steric bulk, which is crucial for optimizing catalytic performance.[3][7] The simplicity and robustness of this synthesis are key reasons why salen-type ligands continue to be a cornerstone of modern chemical research.
References
- IONiC / VIPEr. Schiff Base Synthesis Experiment_0.docx.
- Nguyen, T., et al. (n.d.). THE SYNTHESIS OF AN UNSYMMETRICAL SALEN-TYPE LIGAND AND ITS COBALT COMPLEX AS AN EFFICIENT CATALYST FOR THE HYDROLYTIC KINETIC R.
- Comparative Study for Synthesis of Schiff Base Ligand. (n.d.).
- MDPI. (2021, November 30). 'Oxygen-Consuming Complexes'–Catalytic Effects of Iron–Salen Complexes with Dioxygen.
- Wikipedia. (n.d.). Salen ligand.
- AWS. (n.d.). Metal-Salen Complexes: Structural Characterization and Mechanistic Explanation of Antibacterial Activity.
- Investigating Periodic Trends in M-SALEN Complexes: An Open-Ended Lab Experience. (2020, November 13).
- Taylor & Francis. (n.d.). Salen ligands – Knowledge and References.
- Wikipedia. (n.d.). Metal salen complex.
- NIH. (2025, August 4). Facile preparation of the new organic ligands, schiff bases and metal complexes in well.
- American Chemical Society. (2025). Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes.
- Grokipedia. (n.d.). Salen ligand.
- International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands.
- SciSpace. (n.d.). Salen and Related Ligands.
- ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?.
- University Chemistry. (n.d.). Synthesis, Characterization and Properties of Salen-Type Complexes.
- NIH. (n.d.). Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent.
- ResearchGate. (n.d.). Typical 1 H-NMR signals of salen ligands and Pt (II) complexes (ppm).
Sources
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Salen Ligands and Co-Salen Complexes [bldpharm.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal salen complex - Wikipedia [en.wikipedia.org]
- 8. ionicviper.org [ionicviper.org]
- 9. chemijournal.com [chemijournal.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. researchgate.net [researchgate.net]
- 12. Salen ligand - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Enantioselective Epoxidation Reactions Using Derived Catalysts
Introduction: The Significance of Chiral Epoxides
Chiral epoxides are invaluable building blocks in modern organic synthesis, particularly in the pharmaceutical industry.[1][2][3][4] Their inherent ring strain allows for a variety of regio- and stereoselective ring-opening reactions, providing access to a wide array of enantioenriched 1,2-difunctionalized compounds.[5][6][7][8] The development of catalytic, enantioselective methods to synthesize these motifs has been a major focus of chemical research, leading to powerful strategies that are now routinely employed in the synthesis of complex, biologically active molecules and approved drugs.[9][10]
This guide provides an in-depth overview of three cornerstone metal-catalyzed enantioselective epoxidation reactions—the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations—as well as a discussion of the burgeoning field of organocatalytic epoxidation. For each named reaction, we will delve into the catalyst system, the proposed mechanism, and provide a detailed, field-tested protocol for researchers, scientists, and drug development professionals.
I. The Sharpless-Katsuki Asymmetric Epoxidation: A Breakthrough in Stereocontrol
The Sharpless-Katsuki epoxidation, a landmark achievement in asymmetric catalysis for which K. Barry Sharpless was a co-recipient of the 2001 Nobel Prize in Chemistry, provides a reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[11][12] Its high degree of predictability and enantioselectivity has made it a widely adopted method in both academic and industrial settings.
Catalyst System and Mechanism
The catalyst is formed in situ from titanium(IV) isopropoxide and a chiral diethyl tartrate (DET) ligand.[12][13] The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. The proposed active catalyst is a dimeric titanium tartrate complex. The allylic alcohol substrate coordinates to one of the titanium centers, and the oxidant, typically tert-butyl hydroperoxide (TBHP), coordinates to the adjacent titanium. This pre-organization in the chiral environment of the catalyst directs the delivery of the oxygen atom to one face of the double bond.[11][14]
A mnemonic has been developed to predict the stereochemical outcome: when the allylic alcohol is drawn with the alcohol in the bottom right corner, (+)-DET directs epoxidation to the bottom face of the alkene, while (-)-DET directs it to the top face.[12]
Catalytic Cycle of the Sharpless-Katsuki Epoxidation
Caption: Catalytic cycle of the Sharpless-Katsuki epoxidation.
Experimental Protocol: Asymmetric Epoxidation of Geraniol
This protocol describes the epoxidation of geraniol using (+)-diethyl tartrate to yield (2S,3S)-2,3-epoxygeraniol.
Materials:
-
Titanium(IV) isopropoxide, Ti(Oi-Pr)₄
-
(+)-Diethyl tartrate ((+)-DET)
-
tert-Butyl hydroperoxide (TBHP), 5.5 M in decane
-
Geraniol
-
Dichloromethane (DCM), anhydrous
-
Molecular sieves, 4 Å, powdered
-
Cellex-C
-
Diethyl ether
-
Saturated aqueous sodium sulfide solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (200 mL) and cool to -20 °C in a dry ice/acetone bath.
-
Add titanium(IV) isopropoxide (5.9 mL, 20 mmol) via syringe, followed by (+)-diethyl tartrate (4.1 mL, 24 mmol).
-
Stir the resulting yellow solution for 30 minutes at -20 °C.
-
-
Reaction:
-
To the catalyst solution, add geraniol (6.17 g, 40 mmol) in one portion.
-
Add tert-butyl hydroperoxide (5.5 M in decane, 22 mL, 120 mmol) dropwise over 20 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 4 hours. Monitor the reaction progress by TLC.
-
-
Work-up:
-
Pour the reaction mixture into a pre-cooled (0 °C) solution of 10% aqueous tartaric acid (100 mL).
-
Stir vigorously for 1 hour at 0 °C, then allow the layers to separate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure (2S,3S)-2,3-epoxygeraniol.
-
Troubleshooting:
-
Low enantioselectivity: Ensure the use of high-quality, anhydrous reagents and solvents. The quality of the titanium(IV) isopropoxide is particularly critical.[15]
-
Slow reaction: The presence of water can deactivate the catalyst. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
II. The Jacobsen-Katsuki Epoxidation: Expanding the Substrate Scope
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[16][17][18] This reaction is complementary to the Sharpless epoxidation, which is limited to allylic alcohols.[17]
Catalyst System and Mechanism
The catalyst is a chiral manganese(III)-salen complex.[17][19] The stereoselectivity is derived from the C₂-symmetric salen ligand, which creates a chiral pocket around the manganese center. The active oxidant is a high-valent manganese(V)-oxo species, which is generated from the Mn(III) precursor and a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperbenzoic acid (mCPBA).[16][17]
The mechanism of oxygen transfer is still a subject of debate, with evidence supporting both a concerted pathway and a stepwise radical or metallaoxetane pathway, depending on the substrate.[16][17] For most substrates, a side-on approach of the alkene to the Mn=O bond is proposed, leading to the formation of the epoxide.[16]
Catalytic Cycle of the Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
Experimental Protocol: Asymmetric Epoxidation of cis-β-Methylstyrene
This protocol describes the epoxidation of cis-β-methylstyrene using Jacobsen's catalyst.
Materials:
-
(R,R)-Jacobsen's catalyst
-
cis-β-Methylstyrene
-
Dichloromethane (DCM)
-
4-Phenylpyridine N-oxide (4-PPNO)
-
Sodium hypochlorite (commercial bleach, buffered to pH 11.3 with 0.05 M Na₂HPO₄)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add (R,R)-Jacobsen's catalyst (0.025 mmol, 0.5 mol%) and 4-phenylpyridine N-oxide (0.25 mmol, 5 mol%).
-
Add dichloromethane (5 mL) and cool the mixture to 0 °C.
-
Add cis-β-methylstyrene (5 mmol, 1.0 equiv).
-
-
Reaction:
-
To the stirred solution, add the buffered sodium hypochlorite solution (6 mL, 1.2 equiv) dropwise over 1 hour.
-
Stir the biphasic mixture vigorously at 0 °C for 24 hours.
-
-
Work-up:
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield the chiral epoxide.
-
III. The Shi Epoxidation: A Metal-Free Approach
The Shi epoxidation is a powerful organocatalytic method for the asymmetric epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted olefins, using a fructose-derived chiral ketone as the catalyst.[20][21][22]
Catalyst System and Mechanism
The catalyst is a chiral ketone, often referred to as the "Shi catalyst," which is synthesized from D-fructose.[21][22] The active epoxidizing agent is a chiral dioxirane, which is generated in situ from the ketone and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone®).[20][21][22] The reaction is thought to proceed through a spiro transition state, where the alkene approaches the dioxirane in a way that minimizes steric interactions with the chiral backbone of the catalyst.[23]
Catalytic Cycle of the Shi Epoxidation
Caption: Catalytic cycle of the Shi epoxidation.
Experimental Protocol: Asymmetric Epoxidation of trans-Stilbene
This protocol describes the epoxidation of trans-stilbene using the Shi catalyst.[20]
Materials:
-
Shi catalyst (fructose-derived ketone)
-
trans-Stilbene
-
Acetonitrile
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Potassium peroxymonosulfate (Oxone®)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add trans-stilbene (1 mmol), Shi catalyst (0.3 mmol, 30 mol%), and acetonitrile (5 mL).
-
Add an aqueous solution of K₂HPO₄ (0.1 M, 5 mL).
-
-
Reaction:
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of Oxone® (2 mmol) in water (5 mL).
-
Add the Oxone® solution dropwise to the reaction mixture over 1 hour.
-
Stir the reaction vigorously at 0 °C for 12 hours.
-
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired chiral epoxide.
-
IV. Organocatalytic Enantioselective Epoxidation
Beyond the Shi epoxidation, a broader range of organocatalytic methods for asymmetric epoxidation has emerged.[1][24][25] These methods often utilize chiral amines, such as diarylprolinol silyl ethers, to catalyze the epoxidation of α,β-unsaturated aldehydes and ketones.[24][26] A key advantage of organocatalysis is the avoidance of transition metals, which can be toxic and difficult to remove from final products. Many of these reactions can also be performed under environmentally friendly conditions, for instance, in water-alcohol mixtures.[26][27]
V. Applications in Drug Development
Enantioselective epoxidation reactions are pivotal in the synthesis of numerous pharmaceuticals. For example, the Jacobsen-Katsuki epoxidation has been applied to the synthesis of the HIV protease inhibitor Indinavir (Crixivan®).[18][19] The Sharpless epoxidation is a key step in the synthesis of various natural products and drug candidates.[9] The ability to install a chiral epoxide with high enantiomeric purity early in a synthetic sequence is a powerful strategy for building molecular complexity and ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).[9]
VI. General Workflow and Data Presentation
A typical workflow for developing and optimizing an enantioselective epoxidation is depicted below.
General Experimental Workflow
Caption: General workflow for enantioselective epoxidation.
Data Summary Table
| Reaction | Catalyst | Typical Substrate | Oxidant | Typical ee (%) |
| Sharpless-Katsuki | Ti(Oi-Pr)₄ / DET | Allylic Alcohols | TBHP | >95 |
| Jacobsen-Katsuki | Chiral Mn(III)-salen complex | cis-Alkenes | NaOCl | >90 |
| Shi Epoxidation | Fructose-derived ketone | trans- & Trisubst. Alkenes | Oxone® | >90 |
| Organocatalytic | Chiral Amines (e.g., diarylprolinol ethers) | α,β-Unsaturated Carbonyls | H₂O₂ | >90 |
References
- Marigo, M., Franzén, J., Poulsen, T. B., Zhuang, W., & Jørgensen, K. A. (2005). Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide. Journal of the American Chemical Society, 127(18), 6284–6289. [Link]
- Organic Chemistry Portal. (n.d.).
- Pellissier, H. (2014). Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications. Angewandte Chemie International Edition, 53(29), 7406-7426. [Link]
- Marigo, M., Zhuang, W., Jørgensen, K. A. (2005). Organocatalytic asymmetric epoxidation reactions in water–alcohol solutions.
- Pellissier, H. (2008). Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. Tetrahedron, 64(46), 10279-10317. [Link]
- Capozzi, M. A., & Carlone, A. (2020). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.).
- Bryliakov, K. P. (2017). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 22(12), 2225. [Link]
- Wikipedia. (n.d.).
- Wong, M. K., & Yang, D. (2003). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 36(8), 600-608. [Link]
- Grokipedia. (n.d.).
- Myers, A. G. (n.d.). Shi Asymmetric Epoxidation Reaction. Andrew G. Myers Research Group. [Link]
- Grokipedia. (n.d.).
- Dai, W. (2015). Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews, 115(1), 1-91. [Link]
- Raut, B. (2021). Sharpless Epoxidation: Easy Mechanism. Chemistry Notes. [Link]
- Organic Reactions. (n.d.). Enantioselective Epoxide Opening. [Link]
- Burke, C. P., & Ye, K. Y. (2010). Recent advances in catalytic asymmetric epoxidation using the environmentally benign oxidant hydrogen peroxide and its derivatives. Chemical Society Reviews, 39(12), 4615-4630. [Link]
- Organic Chemistry Portal. (n.d.).
- Bella, M., & Jørgensen, K. A. (2004). Organocatalytic Asymmetric Reactions of Epoxides: Recent Progress. Chemistry—A European Journal, 10(16), 3894-3901. [Link]
- The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). IntechOpen. [Link]
- Dalal Institute. (n.d.).
- Wikipedia. (n.d.).
- Magano, J. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(16), 4992. [Link]
- de Mattos, M. C. S., & de Souza, R. O. M. A. (2012). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Current Organic Synthesis, 9(3), 329–346. [Link]
- ResearchGate. (n.d.).
- Enantioselective Epoxidations. (n.d.). Science of Synthesis. [Link]
- OpenOChem Learn. (n.d.).
- Slideshare. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Advances, 14(19), 13243-13271. [Link]
- Buchler GmbH. (n.d.).
- Chemmunity. (n.d.).
- Jeske, R. (2017, December 19). 11.
- Schlegel Group. (n.d.). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study.
- Organic Chemistry Mechanism. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE)
Sources
- 1. Asymmetric organocatalytic epoxidations: reactions, scope, mechanisms, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]
- 4. Enantioselective Epoxidation - Buchler GmbH [buchler-gmbh.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes | MDPI [mdpi.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 13. dalalinstitute.com [dalalinstitute.com]
- 14. Sharpless Epoxidation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 17. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 20. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 21. Shi Epoxidation [organic-chemistry.org]
- 22. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 23. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 24. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]
- 25. Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. | Semantic Scholar [semanticscholar.org]
- 26. Organocatalytic asymmetric epoxidation reactions in water–alcohol solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving enantioselectivity in (R)-1,2-diaminopropane catalyzed reactions
Prepared by: Senior Application Scientist, Asymmetric Catalysis Division
Welcome to the technical support center for (R)-1,2-diaminopropane catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing enantioselectivity and troubleshooting common experimental challenges. Our focus is not just on procedural steps but on the underlying chemical principles that govern success in asymmetric synthesis.
(R)-1,2-diaminopropane is a foundational chiral building block, prized for its ability to form stable five-membered chelate rings with metal centers.[1][2] This structural feature, combined with its inherent chirality, makes it an excellent and cost-effective ligand for a wide array of stereoselective transformations, including asymmetric transfer hydrogenations, aldol reactions, and the synthesis of complex chiral intermediates.[3][4][5]
This document is structured to provide direct solutions to problems you may encounter in the lab. We will begin with a troubleshooting guide for the most common issue—suboptimal enantioselectivity—followed by a broader FAQ section and detailed experimental protocols.
Troubleshooting Guide: Improving Enantioselectivity
Low enantiomeric excess (ee) is the most frequent challenge in developing stereoselective reactions. The final ee is a direct reflection of the energetic difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Even subtle changes in the reaction environment can alter this energy gap. This guide provides a systematic approach to diagnosing and resolving issues of low enantioselectivity.
Question 1: My enantiomeric excess (ee) is significantly lower than reported values. What is the first thing I should check?
Answer: The first and most critical area to investigate is the integrity of your chiral ligand and the reaction environment.
-
Causality: The entire premise of asymmetric catalysis rests on the enantiopurity of the catalyst. If the (R)-1,2-diaminopropane ligand has racemized or is contaminated with the (S)-enantiomer, it will inherently produce a portion of the undesired product enantiomer, directly eroding the final ee. Likewise, moisture and air can degrade the catalyst or participate in non-selective background reactions.
-
Troubleshooting Steps:
-
Verify Ligand Purity: If possible, verify the enantiomeric purity of your (R)-1,2-diaminopropane source via chiral HPLC or by derivatizing it with a chiral agent and analyzing by NMR. Commercially available diamines are generally of high purity, but improper storage (e.g., exposure to acid/base or heat) can cause degradation.
-
Ensure Anhydrous Conditions: Many organometallic catalysts formed with diaminopropane ligands are sensitive to moisture and oxygen. Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Catalyst Preparation: If you are preparing a catalyst in situ (e.g., a Ru(II) complex for transfer hydrogenation), ensure the metal precursor is pure and the activation or formation procedure is followed precisely.[3] For instance, some catalysts require an activation period or specific temperature for proper formation.[6][7]
-
Question 2: My catalyst integrity is confirmed, but the enantioselectivity is still poor. How do I optimize the reaction conditions?
Answer: Once the catalyst is ruled out, the next step is to systematically evaluate the reaction parameters: solvent, temperature, and concentration. These factors directly influence the energies of the diastereomeric transition states.
A. Solvent Effects
-
Causality: The solvent is not an inert medium. It interacts with the catalyst, substrate, and transition state assembly.[8][9] A change in solvent can alter the conformation of the catalytic complex, modify hydrogen bonding interactions, and affect the solubility of reactants, all of which can impact enantioselectivity.[10] For example, a coordinating solvent might compete with the substrate for a binding site on the metal center, altering the geometry of the transition state.
-
Troubleshooting Protocol:
-
Perform a solvent screen using a range of solvent classes.
-
Start with the reported solvent and then test alternatives with varying properties (e.g., polarity, coordinating ability).
-
Ensure all solvents are of high purity and anhydrous.
-
| Solvent Class | Example Solvents | Potential Impact on Enantioselectivity |
| Nonpolar Aprotic | Toluene, Hexane | Often favor catalyst-substrate aggregation and can lead to high ee by enforcing a more rigid transition state. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | Can improve solubility but may coordinate to the catalyst, potentially lowering or altering selectivity. |
| Protic | Isopropanol, tert-Butanol | Often used as both solvent and reactant (e.g., hydrogen donor in ATH). Their ability to hydrogen bond can be crucial for stabilizing the transition state.[11] |
B. Temperature Effects
-
Causality: The relationship between enantiomeric excess and temperature is described by the Eyring equation. A larger difference in the activation enthalpies (ΔΔH‡) and entropies (ΔΔS‡) between the two competing pathways will result in higher selectivity. Lowering the reaction temperature generally amplifies the impact of the enthalpic term, often leading to higher ee, assuming it is the dominant contributor.[12] However, this is not universal; in some cases, a specific temperature is optimal, and further cooling can even reverse enantioselectivity.[13]
-
Troubleshooting Protocol:
-
Run the reaction at a series of controlled temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C).
-
Use a cryostat for accurate temperature control, especially below 0 °C.
-
Monitor reaction kinetics, as lowering the temperature will also decrease the reaction rate. You may need to extend the reaction time accordingly.
-
Question 3: I've optimized the conditions, but the results are still not ideal. Could my substrate be the issue?
Answer: Absolutely. The "lock and key" analogy is highly relevant in asymmetric catalysis. Not all substrates are a good fit for a given catalyst system. The electronic and steric properties of the substrate are critical for effective stereochemical discrimination.
-
Causality: The enantioselectivity arises from non-covalent interactions (e.g., steric repulsion, π-π stacking, hydrogen bonding) between the chiral catalyst and the prochiral substrate in the transition state. If the substrate lacks the necessary functional groups or steric bulk to interact effectively and differentially in the two possible transition states, poor stereocontrol will result.[14][15]
-
Troubleshooting Steps:
-
Analyze the Substrate Structure: Look at the groups near the reacting center. Are they sterically demanding? Can they act as hydrogen bond donors or acceptors? Compare your substrate to those reported in the literature for the same catalytic system.[3][16]
-
Consider Electronic Effects: Electron-withdrawing or electron-donating groups can alter the reactivity of the substrate and its binding affinity to the catalyst.[17]
-
Run a Control Substrate: Test your optimized conditions on a substrate known to give high ee with this catalyst (e.g., acetophenone for many transfer hydrogenation reactions).[18] If the control reaction works well, the issue lies with your specific substrate. If the control also fails, it points back to a fundamental issue with your setup or reagents.
-
Frequently Asked Questions (FAQs)
Q1: How should I store and handle (R)-1,2-diaminopropane? (R)-1,2-diaminopropane is a colorless liquid that can be sensitive to air and moisture, potentially leading to the formation of carbonates and degradation products.[19] It should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container and preferably refrigerated. Always handle it in a fume hood using appropriate personal protective equipment.
Q2: Can I use (R)-1,2-diaminopropane directly as an organocatalyst? While chiral diamines are the backbone of many organocatalysts, (R)-1,2-diaminopropane itself is often derivatized to enhance its catalytic activity and selectivity.[4] Common modifications include mono-N-alkylation or the introduction of sulfonamide or thiourea moieties. These groups help tune the steric and electronic properties of the catalyst and provide additional sites for hydrogen bonding to activate and orient the substrate.[4]
Q3: My reaction is very slow. How can I increase the rate without sacrificing enantioselectivity? Increasing the reaction temperature is a common way to increase the rate, but as discussed, this can negatively impact ee. Before increasing the temperature, consider slightly increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) or increasing the concentration of your reactants. However, be aware that higher concentrations can sometimes lead to side reactions or catalyst aggregation. A careful balance must be struck, and any changes should be monitored for their effect on both yield and enantioselectivity.
Q4: What is the difference between using a pre-formed catalyst versus one generated in situ? In situ generation, where the metal precursor and the diamine ligand are mixed directly in the reaction vessel, is often convenient.[3] However, the exact nature and concentration of the active catalytic species can sometimes be ambiguous. Using a well-defined, pre-formed, and isolated catalyst provides greater control and can lead to more reproducible results, which is particularly important for large-scale applications and mechanistic studies.
Key Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of Acetophenone
This protocol describes the in situ preparation of a Ruthenium(II) catalyst derived from an N-sulfonated (R)-1,2-diaminopropane ligand for the benchmark reduction of acetophenone.[3]
-
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(R)-N-(p-toluenesulfonyl)-1,2-propanediamine (TsDPEN)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Acetophenone
-
Anhydrous isopropanol (solvent)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.0025 mmol) and (R)-TsDPEN (e.g., 0.0055 mmol).
-
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 20 minutes to allow for catalyst formation (solution should turn deep red/purple).
-
In a separate vial, prepare the azeotropic mixture of formic acid/triethylamine (5:2 molar ratio) by carefully mixing the two reagents.
-
Add acetophenone (1.0 mmol) to the reaction flask.
-
Initiate the reaction by adding the formic acid/triethylamine mixture (e.g., 0.5 mL).
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (1-phenylethanol) by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: General Procedure for Chiral Diamine-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from well-established procedures for chiral diamine organocatalysis and can be used as a starting point for derivatives of (R)-1,2-diaminopropane.[4]
-
Materials:
-
Mono-N-derivatized (R)-1,2-diaminopropane catalyst (e.g., 10 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq.)
-
Ketone (e.g., cyclohexanone, 10-20 eq., can also serve as solvent)
-
Acidic co-catalyst (e.g., trifluoroacetic acid, TFA, 10 mol%)
-
Anhydrous solvent (if needed, e.g., toluene)
-
Round-bottom flask and magnetic stirrer
-
-
Procedure:
-
To a stirred solution of the aldehyde (1.0 eq.) in the ketone (or solvent), add the chiral diamine catalyst (10 mol%) and the acidic co-catalyst (10 mol%) at the desired temperature (e.g., room temperature or 0 °C).[4]
-
Stir the reaction mixture for 24-72 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel to afford the aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.
-
References
- Application Notes: (R)-1,2-Diaminopropane as a Chiral Ligand in Asymmetric Catalysis. Benchchem.
- Application Notes and Protocols for (R)-1,2-Diaminopropane Derivatives as Organocatalysts. Benchchem.
- Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. PMC - NIH.
- An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane. Benchchem.
- A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Benchchem.
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Semantic Scholar.
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. The Journal of Organic Chemistry - ACS Publications.
- Substrate scope. Yields are isolated. All reactions conducted with no... ResearchGate.
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands from (R)-1,2-Diaminopropane. Benchchem.
- A Diastereodivergent and Enantioselective Approach to syn- and anti-Diamines: Development of 2-Azatrienes for Cu-Catalyzed Reduc. ChemRxiv.
- Some Metal-ion Complexes with Ligands formed by Reaction of Amines with Aliphatic Carbonyl Compounds. Part 11.l Some Nickel(i1). RSC Publishing.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs.
- A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof. Google Patents.
- Performance Evaluation of (R)-1,2-Diaminopropane-Based Catalysts in Asymmetric Synthesis: A Comparative Guide. Benchchem.
- 1,2-Diaminopropane. Wikipedia.
- Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP). ResearchGate.
- Manufacturing method of 1,2-diaminopropane. Google Patents.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry - ACS Publications.
- Application Notes and Protocols: 1,2-Diaminopropane as a Bidentate Ligand in Coordination Chemistry. Benchchem.
- The substrate scope a Reaction conditions: 1 mol% of... ResearchGate.
- Substrates scope varying functional groups R 1 at the aromatic ring. a. ResearchGate.
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Plausible explanation for the low enantioselectivity observed. ResearchGate.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Catalytic asymmetric synthesis of 1,2-diamines. RUA.
- Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction.
- Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu. ChemRxiv.
- Catalytic asymmetric synthesis of 1,2-diamines. PubMed.
- On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces.
- Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. NIH.
- 1,2-Diaminopropane 0.99 Propylenediamine. Sigma-Aldrich.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Semantic Scholar.
- rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
- Transition-metal Schiff Base complexes. Part III. Nickel complexes derived from pyrrole-2-carbaldehyde and aliphatic and aromatic diamines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing).
- Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. ResearchGate.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
- Substrate-Directed Catalytic Selective Chemical Reactions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104693037A - A method of preparing 1,2-diaminopropane from isopropanolamine and liquid ammonia and a device thereof - Google Patents [patents.google.com]
- 7. KR100442111B1 - Manufacturing method of 1,2-diaminopropane - Google Patents [patents.google.com]
- 8. [PDF] Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions | Semantic Scholar [semanticscholar.org]
- 9. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
- 11. Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Optimizing catalyst loading for asymmetric transfer hydrogenation
Technical Support Center: Asymmetric Transfer Hydrogenation
Welcome to the Technical Support Center for Asymmetric Transfer Hydrogenation (ATH). This guide is designed for researchers, chemists, and process development professionals who utilize this powerful synthetic tool. Here, we move beyond basic protocols to address the nuanced challenges of optimizing catalyst loading, a critical parameter for achieving efficient, cost-effective, and reproducible results. Our approach is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading for Asymmetric Transfer Hydrogenation?
There is no single "correct" loading; the optimal amount is highly dependent on the specific reaction. However, a general starting point for many Noyori-type ruthenium catalysts is a substrate-to-catalyst ratio (S/C) of 200:1 to 1000:1, which corresponds to 0.5 mol% to 0.1 mol% catalyst loading.[1] For highly reactive substrates or exceptionally active catalyst systems, such as tethered Ru(II) catalysts, loadings can be pushed much lower, with S/C ratios reaching 5000:1 (0.02 mol%) or even higher in some industrial applications.[2][3] Conversely, for challenging substrates, an initial loading of 1-2 mol% might be necessary for optimization studies.[4][5]
Q2: Why is simply increasing the catalyst loading not always the best solution for a slow reaction?
While increasing the catalyst concentration will almost certainly increase the initial reaction rate, it is not a panacea and can introduce several complications:
-
Cost: Chiral ligands and ruthenium precursors are expensive. Minimizing catalyst loading is a primary goal for process efficiency and economic viability.[6]
-
Side Reactions: Higher catalyst concentrations can sometimes promote undesired side reactions or product degradation, leading to lower isolated yields and more complex purification.
-
Catalyst Aggregation: At higher concentrations, some catalyst species may be prone to aggregation, forming less active or inactive species.
-
Masking Other Issues: A brute-force increase in catalyst loading can mask underlying problems such as impure reagents, an inefficient hydrogen source, or catalyst deactivation.[7] Addressing the root cause is a more robust scientific approach.
Q3: What key factors determine the optimal catalyst loading?
The ideal catalyst loading is a balance between reaction efficiency and economic viability. The main factors to consider are:
-
Inherent Catalyst Activity: The turnover frequency (TOF) of the catalyst is paramount. Tethered catalysts, for example, often exhibit enhanced activity, allowing for lower loadings compared to their non-tethered counterparts.[2]
-
Substrate Reactivity: Electronically and sterically unhindered ketones are generally more reactive and require lower catalyst loadings. Complex or sterically hindered substrates often demand higher loadings to achieve reasonable reaction times.
-
Purity of Reagents: Impurities in the substrate, solvent, or hydrogen donor can act as catalyst poisons, necessitating higher loadings to compensate for the deactivation of a portion of the catalyst.
-
Reaction Conditions: Temperature, pressure (if applicable), and concentration can all influence the reaction rate and, consequently, the required catalyst loading.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental issues in a question-and-answer format, providing a logical path to a solution.
Scenario 1: Low or Incomplete Conversion
Q: My reaction has stalled at 40% conversion after 24 hours with 0.5 mol% catalyst. Should I just double the loading on my next attempt?
A: Not yet. Before increasing the catalyst loading, it is critical to investigate the root cause of the stalled reaction. A stalled reaction often points to catalyst deactivation or inhibition rather than insufficient catalyst from the start.[7][8]
Causality & Recommended Actions:
-
Verify Catalyst Activation: The active hydride species is the key to the reaction.[7][9] Ensure your pre-catalyst is properly activated. If using a base like KOH or KOtBu in isopropanol, ensure the base is fresh and anhydrous. If using a formic acid/triethylamine (FA/TEA) mixture, ensure it is prepared correctly, as the ratio can significantly impact efficiency.[10]
-
Assess Reagent Purity: Trace impurities can be potent catalyst inhibitors. Consider purifying your substrate (e.g., by column chromatography or distillation) and using anhydrous, degassed solvents.
-
Investigate the Hydrogen Source: The hydrogen donor is a crucial reagent. For FA/TEA, an azeotropic 5:2 molar ratio is common and effective because it is an irreversible hydrogen source, preventing the reverse reaction.[10][11] For alcohol-based donors like isopropanol, the reaction is reversible, which can limit conversion, especially if a large excess of the acetone by-product accumulates.[7]
-
Consider Catalyst Deactivation Pathways: Noyori-type catalysts can deactivate through mechanisms like arene loss or dimerization.[7] If you suspect deactivation, a sequential addition of the substrate might reveal if the catalyst is still active.
Only after ruling out these factors should you incrementally increase the catalyst loading. A systematic approach is more likely to yield a robust and scalable process.
// Node Definitions start [label="Low Conversion Issue", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="1. Verify Purity\n(Substrate, Solvent, Base)", fillcolor="#FBBC05", fontcolor="#202124"]; check_h2_source [label="2. Check H-Source\n(FA/TEA ratio, iPrOH quality)", fillcolor="#FBBC05", fontcolor="#202124"]; check_activation [label="3. Confirm Catalyst Activation\n(Inert atmosphere, Temp)", fillcolor="#FBBC05", fontcolor="#202124"]; rerun [label="Rerun at Same Loading", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; issue_resolved [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; increase_loading [label="4. Incrementally Increase\nCatalyst Loading (e.g., 0.5% -> 1.0%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; re_evaluate [label="Re-evaluate Reaction", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact_support [label="Consult Further\n(Consider alternative catalyst)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> check_purity; check_purity -> check_h2_source; check_h2_source -> check_activation; check_activation -> rerun; rerun -> issue_resolved [label=" Yes"]; rerun -> increase_loading [label=" No"]; increase_loading -> re_evaluate; re_evaluate -> issue_resolved [label=" Yes"]; re_evaluate -> contact_support [label=" No"]; } ` Caption: Troubleshooting workflow for low reaction conversion.
Scenario 2: Good Conversion, Poor Enantioselectivity (ee)
Q: I achieved >99% conversion, but my enantiomeric excess (ee) is only 75%. Will adjusting the catalyst loading improve my ee?
A: It is unlikely that catalyst loading is the primary cause of low enantioselectivity. The stereochemical outcome is dictated by the transition state energetics, which are governed by the interaction between the chiral ligand, the metal, and the substrate.[11] However, reaction parameters, including time and temperature, which can be influenced by catalyst loading, can have a secondary effect.
Causality & Recommended Actions:
-
Reaction Time & Temperature: A very fast reaction (due to high catalyst loading or high temperature) might proceed with slightly lower fidelity. More importantly, if the product is susceptible to racemization under the reaction conditions (e.g., in the presence of base), a longer reaction time can lead to erosion of the ee.[7] Try to run the reaction until just complete, then quench promptly. Lowering the temperature often improves enantioselectivity.
-
Ligand Choice: The chiral ligand is the most critical factor for ee. Ensure you are using the correct ligand enantiomer for the desired product configuration (e.g., (R,R)-TsDPEN vs. (S,S)-TsDPEN). If the ee is fundamentally poor, a different ligand may be required.
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state. Screen a range of solvents (e.g., DCM, MeOH, iPrOH, DMF) to find the optimal medium.
-
Base/Additive Effects: The nature and amount of the base can impact ee. For instance, an excess of a strong base might promote side reactions or product racemization.[7][9]
Data & Protocols
Quantitative Data Summary
The following table provides a general guideline for catalyst loading based on the nature of the substrate and catalyst system. These are starting points for optimization.
| Catalyst Type | Substrate Class | Typical S/C Ratio | Typical Mol% Loading | Notes |
| Standard Noyori-type | Simple Aryl Ketones | 200:1 - 1000:1 | 0.5% - 0.1% | A good starting range for initial screening.[2][12] |
| Standard Noyori-type | Challenging/Hindered Ketones | 100:1 - 200:1 | 1.0% - 0.5% | Higher loading may be needed to achieve reasonable rates. |
| Tethered Ru(II) Catalysts | Simple Aryl Ketones | 1000:1 - 5000:1 | 0.1% - 0.02% | Tethered catalysts often show higher activity and stability.[2] |
| Iron-based Catalysts | Simple Aryl Ketones | 100:1 - 200:1 | 1.0% - 0.5% | Often require higher loadings than Ru-based systems but are more economical.[13][14] |
// Node Definitions precatalyst [label="Ru(II)-Cl Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; active_hydride [label="[Ru-H]⁺\nActive Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; ts [label="Outer-Sphere\nTransition State", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_complex [label="Ru(II)-Product Complex", fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for structure sub [label="Substrate\n(Ketone)", shape=plaintext, fontcolor="#202124"]; h_donor [label="H-Donor\n(e.g., iPrOH)", shape=plaintext, fontcolor="#202124"]; prod [label="Product\n(Chiral Alcohol)", shape=plaintext, fontcolor="#202124"]; h_acceptor [label="H-Acceptor\n(e.g., Acetone)", shape=plaintext, fontcolor="#202124"]; base [label="Base\n(e.g., KOH)", shape=plaintext, fontcolor="#202124"];
// Connections precatalyst -> active_hydride [label="+ Base, H-Donor\n- HCl, H-Acceptor"]; active_hydride -> ts; sub -> ts [style=dashed]; ts -> product_complex [label="Hydride & Proton\nTransfer"]; product_complex -> active_hydride [label="+ H-Donor\n- Product, - H-Acceptor"];
// Positioning with invisible edges (if needed) h_donor -> precatalyst [style=invis]; base -> precatalyst [style=invis]; prod -> product_complex [style=invis]; h_acceptor -> product_complex [style=invis]; } ` Caption: The Noyori-Ikariya mechanism for asymmetric transfer hydrogenation.[1][11]
Experimental Protocols
Protocol 1: In Situ Preparation of RuCl(S,S)-TsDPEN Catalyst
This protocol describes the formation of the catalyst immediately before use.
Materials:
-
[RuCl₂(p-cymene)]₂ (1 equivalent)
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 equivalents)
-
Anhydrous, degassed solvent (e.g., isopropanol or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.
-
Add the anhydrous and degassed solvent via cannula or syringe. The amount should be sufficient to create a stirrable solution or slurry, typically to make a 0.01 M to 0.1 M solution.
-
Stir the mixture at room temperature for 1-2 hours. A color change (e.g., from deep red to orange/yellow) is often observed as the complex forms.
-
This resulting catalyst solution is now ready to be used directly in the transfer hydrogenation reaction. Do not isolate the catalyst unless a specific procedure requires it.
Protocol 2: General Procedure for ATH of Acetophenone
This protocol provides a standard procedure using a 200:1 S/C ratio (0.5 mol%).
Materials:
-
Acetophenone (1.0 mmol, 120.2 mg, 117 µL)
-
In situ prepared catalyst solution from Protocol 1 (0.005 mmol Ru)
-
Formic Acid (HCOOH) (2.5 mmol, 115 mg, 94 µL)
-
Triethylamine (NEt₃) (1.0 mmol, 101 mg, 139 µL)
-
Anhydrous solvent (e.g., Acetonitrile or DMF) to make a final substrate concentration of ~0.5 M.
Procedure:
-
Prepare the Hydrogen Source: In a separate vial, carefully and slowly add the formic acid to the triethylamine with cooling (ice bath). Note: This is an exothermic reaction. Let the mixture warm to room temperature.
-
Set up the Reaction: To a dry reaction vessel under an inert atmosphere, add the acetophenone.
-
Add the required volume of the in situ prepared catalyst solution (corresponding to 0.005 mmol of the Ru monomer).
-
Add the anhydrous solvent.
-
Add the pre-mixed formic acid/triethylamine solution to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (e.g., 28-40 °C).
-
Monitor the Reaction: Track the reaction's progress by taking small aliquots and analyzing them by TLC, GC, or HPLC.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude 1-phenylethanol by silica gel column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.[1]
References
- Synthesis and Application of Magnetic Noyori-Type Ruthenium Catalysts for Asymmetric Transfer Hydrogenation Reactions in Water. ACS Sustainable Chemistry & Engineering.
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions.
- Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. MDPI.
- Recent Developments in the Area of Asymmetric Transfer Hydrogenation. MDPI.
- Asymmetric hydrogenation. Wikipedia.
- Noyori Asymmetric Transfer Hydrogenation. Chem-Station.
- Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. PubMed.
- Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Publications.
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society.
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews.
- Additive Effects on Asymmetric Catalysis. ResearchGate.
- Effect of the substrate/catalyst and additive/catalyst ratios on the asymmetric hydrogenation of 5-methylenhydantoin 1. ResearchGate.
- Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Figshare.
- Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI.
- Additive effects on asymmettric hydrogenation of n-heteroaromatics. ResearchGate.
- The Hydrated Structure Factor in Additive Effect on Enantioselective Organocatalytic Transfer Hydrogenation Reactions with Hantzsch Esters. ChemRxiv.
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts. Organometallics.
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Modernization in Engineering Technology and Science.
- Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio. RSC Publishing.
- Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Chirality.
- Asymmetric Hydrogenation. Creative Commons.
- Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journals.
- Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. PMC.
- Correction to Kinetics of Asymmetric Transfer. Amanote Research.
- Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Catalysis Science & Technology.
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications.
- Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. ResearchGate.
- Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. RSC Publishing.
- Preparation of Enantioenriched γ-Substituted Lactones via Asymmetric Transfer Hydrogenation of β-Azidocyclopropane Carboxylates Using the Ru-TsDPEN Complex. Organic Letters.
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. PMC.
- Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric hydrogenation of quinolines with high substrate/catalyst ratio - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Collection - Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy - ACS Catalysis - Figshare [acs.figshare.com]
- 10. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. mdpi.com [mdpi.com]
- 13. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in chiral amine-catalyzed reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for chiral amine-catalyzed reactions. As a Senior Application Scientist, I understand that achieving high yields and stereoselectivities can be a nuanced process. This guide is designed to provide in-depth, field-proven insights into troubleshooting common challenges, particularly low reaction yields. It is structured in a practical question-and-answer format to directly address the issues you may encounter at the bench.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing effective solutions.
Question 1: My enantioselectivity is high, but my chemical yield is low. What are the most likely causes and how can I improve it?
This is one of the most common scenarios in asymmetric catalysis. It indicates that the chiral environment provided by the catalyst is effective, but the overall reaction turnover is being hampered. The primary culprits are often catalyst deactivation, slow reaction kinetics, or an unfavorable equilibrium.
Causality Explained: The catalytic cycle in amine catalysis involves the formation of a reactive enamine or iminium ion intermediate.[1][2] If this intermediate is consumed in a non-productive side reaction or if the catalyst itself is sequestered or degraded, the number of successful turnovers will decrease, leading to low yields despite the high fidelity of the productive pathway.
Troubleshooting Workflow:
-
Assess Catalyst Stability: The catalyst may be degrading under the reaction conditions.
-
Undesired Aldol Reactions: The catalyst can react with the aldehyde or ketone substrate in an aldol-type reaction, forming an off-cycle, inactive intermediate. This is especially prevalent at high substrate concentrations and low catalyst loadings.[3]
-
Alkylation: Highly electrophilic substrates, such as nitroolefins, can irreversibly alkylate the amine catalyst, effectively poisoning it.[4][5]
-
Product Inhibition: The amine product can sometimes be basic enough to deprotonate other species in the reaction or coordinate to acidic additives, disrupting the catalytic cycle.[6]
-
-
Investigate Reaction Kinetics: The reaction may simply be too slow.
-
Rate-Limiting Step: Kinetic studies have shown that for some reactions, the rate-limiting step is not the initial enamine formation but rather the subsequent reaction with the electrophile or the hydrolysis of the resulting iminium ion.[7]
-
Temperature and Concentration: Lower temperatures, often used to maximize enantioselectivity, can significantly slow down the reaction rate. Similarly, very dilute conditions can reduce the frequency of productive molecular collisions.
-
-
Consider Reaction Equilibrium: The reaction may be reversible and reaching an unfavorable equilibrium.
-
Aldol Reactions: Aldol-type reactions are often reversible. The equilibrium position can be influenced by the stability of the product and the removal of byproducts (e.g., water).[8]
-
Experimental Protocol: Catalyst Stability Quick Test
This protocol helps determine if your catalyst is stable over the course of the reaction.
-
Set up the standard reaction as planned.
-
At the point where you observe the reaction stalling (e.g., 20% conversion after 4 hours), add a second charge of the catalyst (e.g., another 5 mol%).
-
Monitor the reaction progress via TLC, GC, or NMR.
-
Interpretation:
-
If the reaction rate increases significantly, it strongly suggests the initial catalyst was deactivating.
-
If there is no change in the rate, the issue is more likely related to slow kinetics, product inhibition, or an unfavorable equilibrium.
-
Solutions & Optimization Strategies:
| Problem Area | Strategy | Rationale & Explanation |
| Catalyst Deactivation | Use a more robust catalyst or modify the existing one. | For alkylation-prone substrates, catalysts with increased steric bulk around the nitrogen atom can hinder the deactivating side reaction.[4] |
| Add the substrate slowly over time. | Maintaining a low instantaneous concentration of a highly reactive substrate can minimize catalyst alkylation or undesired self-reactions. | |
| Slow Kinetics | Increase the reaction temperature incrementally. | Monitor both yield and enantioselectivity. A slight sacrifice in ee might be acceptable for a significant gain in yield and reduced reaction time. |
| Increase the concentration of reactants. | Higher concentrations can accelerate bimolecular reactions. However, be mindful of potential solubility issues or increased side reactions. | |
| Optimize the acid co-catalyst. | For iminium catalysis, the strength and concentration of the acid co-catalyst are critical for activating the carbonyl component and can significantly impact the reaction rate.[8][9] | |
| Unfavorable Equilibrium | Remove byproducts. | In reactions that produce water, such as those involving enamine formation, adding a dehydrating agent (e.g., molecular sieves) can shift the equilibrium toward the products. |
Question 2: My reaction has stalled completely or shows no conversion. What should I check first?
Zero conversion is often due to a fundamental issue with one of the reagents, the catalyst, or the reaction setup. A systematic check is the most efficient way to diagnose the problem.
Troubleshooting Workflow Diagram:
Here is a logical workflow to diagnose a stalled reaction.
Caption: A workflow for troubleshooting stalled reactions.
Detailed Checklist:
-
Reagent Purity:
-
Substrates: Are your starting materials pure? Non-obvious impurities can act as poisons. Run an NMR or GC-MS to confirm identity and purity. Aldehydes, in particular, can oxidize to carboxylic acids on storage, which can neutralize the amine catalyst.
-
Solvent: Was the solvent truly anhydrous (if required)? Even small amounts of water can hydrolyze intermediates or deactivate the catalyst.[7] Some reactions, however, are accelerated by a controlled amount of water, so the role of water is highly context-dependent.[10]
-
-
Catalyst Integrity:
-
Source and Age: Is the catalyst from a reliable source? Has it been stored correctly (e.g., under inert atmosphere, refrigerated)?
-
Activity Check: The most definitive test is to run a reaction that is known to work well with that specific catalyst. This confirms its intrinsic activity.
-
-
Reaction Conditions:
-
Acid/Base Additives: Many chiral amine-catalyzed reactions require an acid or base co-catalyst.[8][9] Was it added? Is it the correct acid/base and concentration? The pKa of the acid is crucial for efficient iminium ion formation.
-
Atmosphere: While many organocatalytic reactions are robust and insensitive to air and moisture, some are.[11][12] If you are working with particularly sensitive substrates or intermediates, running the reaction under an inert atmosphere (N₂ or Ar) is a good practice.
-
Question 3: I'm observing significant side product formation. How can I identify and suppress it?
Side products lower your yield by consuming starting material in unproductive pathways. Identifying the structure of the main side product is the first step toward mitigating its formation.
Common Side Reactions:
-
Substrate Self-Condensation (Aldol): Aldehydes are prone to self-aldol condensation, especially under basic conditions or with prolonged reaction times.
-
Michael Addition: If your substrate or product contains a Michael acceptor, the enamine intermediate can act as a nucleophile and add to it.
-
Polymerization: Some substrates, particularly α,β-unsaturated aldehydes, can polymerize, especially in the presence of acid or base catalysts.[8]
Identification and Mitigation Strategies:
-
Isolate and Characterize: If possible, isolate the major side product by chromatography and characterize it by NMR and Mass Spectrometry. Knowing its structure provides direct insight into the undesired reaction pathway.
-
Suppressing Side Reactions:
-
For Self-Condensation:
-
Lower the reaction temperature.
-
Maintain a low concentration of the aldehyde by adding it slowly to the reaction mixture.
-
Choose a catalyst system (amine + co-catalyst) that favors the desired reaction rate over the background self-condensation rate.
-
-
For Undesired Michael Additions:
-
Use a bulkier catalyst. The increased steric hindrance can disfavor the approach of the larger Michael acceptor compared to your intended electrophile.
-
-
For Polymerization:
-
Ensure the purity of your starting materials.
-
Lower the reaction temperature and concentration.
-
Scrupulously control the amount of acid/base co-catalyst.
-
-
Catalyst Deactivation Pathways Diagram:
Caption: Common catalyst deactivation pathways in aminocatalysis.
Frequently Asked Questions (FAQs)
-
Q: How critical is the choice of solvent?
-
A: The solvent is crucial. It affects the solubility of reagents, the stability of charged intermediates (like iminium ions), and the aggregation state of the catalyst. Aprotic polar solvents like DMSO and DMF can enhance reactivity, while nonpolar solvents like toluene or CH₂Cl₂ are also common. It is an important parameter to screen during optimization.[13]
-
-
Q: How much catalyst should I use?
-
A: Catalyst loading is a trade-off between reaction rate and cost. Loadings typically range from 1-20 mol%. While higher loadings can increase rates, very low loadings (down to 0.1 mol%) are achievable for highly efficient systems but are more sensitive to impurities and catalyst deactivation.[3][7] Starting with 5-10 mol% is a common practice for new reactions.
-
-
Q: What is the role of the acid co-catalyst in iminium vs. enamine catalysis?
-
A: In iminium catalysis , an acid co-catalyst is essential to facilitate the condensation of the amine and carbonyl, forming the positively charged iminium ion which is more electrophilic than the starting carbonyl.[8][9] In enamine catalysis , the acid's role is more complex. It protonates the carbonyl to activate it for nucleophilic attack by the amine, and the conjugate base of the acid then facilitates the deprotonation of the iminium ion to form the key nucleophilic enamine intermediate.[1]
-
-
Q: Can I run my reaction open to the air?
-
A: Generally, yes. One of the major advantages of organocatalysis is the robustness of the catalysts, which are often insensitive to moisture and oxygen.[11][12] However, this is not universal. If your substrates are sensitive or if you are aiming for extremely low catalyst loadings, working under an inert atmosphere is a prudent measure to ensure reproducibility.
-
References
- Title: Iminium Catalysis Source: Chemical Reviews - ACS Public
- Title: Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies Source: Journal of the American Chemical Society URL:[Link]
- Title: Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization Source: ResearchG
- Title: Iminium Catalysis (n → π * )
- Title: Optimization of reaction conditions of enamine synthesis.
- Title: Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes Source: ResearchG
- Title: Asymmetric Enamine Catalysis Source: Chemical Reviews - ACS Public
- Title: Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes Source: PubMed URL:[Link]
- Title: Iminium and enamine catalysis in enantioselective photochemical reactions Source: Chemical Society Reviews (RSC Publishing) URL:[Link]
- Title: Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation Source: Chemical Reviews - ACS Public
- Title: Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermedi
- Title: Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis Source: Chemical Reviews - ACS Public
- Title: ENAMINE AND IMINIUM ION–MEDIATED ORGANOC
- Title: Enantioselective [2 + 2] Photocycloaddition via Iminium Ions: Catalysis by a Sensitizing Chiral Brønsted Acid Source: PMC - NIH URL:[Link]
- Title: Lewis acids' activation modes for enamine and iminium dual cooperative metal catalysis Source: ResearchG
- Title: What is Organocatalysis? Source: Mettler Toledo URL:[Link]
- Title: Organocatalysis, Organocatalysts Source: Organic Chemistry Portal URL:[Link]
- Title: Asymmetric Organocatalysis: The 2021 Nobel Prize Source: YouTube URL:[Link]
- Title: Virtual Issue Posts on Organocatalysis: Design, Applications, and Diversity Source: ACS C
- Title: Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
- Title: Organocatalysis and Beyond: Activating Reactions with Two C
- Title: Synergistic Strategies in Aminoc
- Title: Organocatalysis reactions with chiral amines.
- Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: RSC Publishing URL:[Link]
- Title: Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle Source: ACS Catalysis - ACS Public
- Title: Organocatalysis: asymmetric cascade reactions catalysed by chiral secondary amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
- Title: Effect of the quantity of water on the yield of N-(9fluorenylmethoxycarbonyl)aniline (3a).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nobelprize.org [nobelprize.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming Deactivation of Amine-Based Catalysts: Access to Fluoroalkylated γ-Nitroaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organocatalysis, Organocatalysts [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on stereoselectivity with chiral diamine ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance on a critical aspect of asymmetric catalysis: the effect of temperature on stereoselectivity when using chiral diamine ligands. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter during your experiments.
The Causality Behind Temperature and Stereoselectivity
In asymmetric catalysis, the chiral catalyst, often a complex of a metal and a chiral ligand like a diamine, creates two diastereomeric transition states leading to the (R) and (S) enantiomers of the product. The ratio of these enantiomers, and thus the enantiomeric excess (ee), is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) for these two pathways.
The relationship between enantiomeric excess and this energy difference is governed by the equation:
ΔΔG‡ = -RT ln(k_major / k_minor) = -RT ln((100 + ee) / (100 - ee))
Where:
-
ΔΔG‡ is the difference in the Gibbs free energy of activation between the pathways leading to the major and minor enantiomers.[1]
-
R is the universal gas constant.[2]
-
T is the absolute temperature in Kelvin.[2]
-
ee is the enantiomeric excess, expressed as a percentage.
This relationship is a direct consequence of the Eyring-Polanyi equation, which connects the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡).[3][4][5] The equation highlights that stereoselectivity is a kinetic phenomenon.
Frequently Asked Questions (FAQs)
Q1: Why does lowering the reaction temperature generally improve enantioselectivity?
A: Lowering the temperature typically increases enantioselectivity because the ΔΔG‡ term becomes more significant relative to the available thermal energy (RT).[1] As you decrease 'T' in the equation ΔΔG‡ = -RT ln(er), a given energy difference (ΔΔG‡) between the two transition states will result in a larger enantiomeric ratio (er). Essentially, at lower temperatures, fewer molecules have sufficient energy to overcome the higher energy barrier of the disfavored transition state, leading to a higher proportion of the major enantiomer.[6]
Q2: Can increasing the temperature ever improve enantioselectivity?
A: While less common, it is possible. This can occur in complex systems where the reaction mechanism changes with temperature or in cases governed by entropy. If the entropy of activation (ΔS‡) is the dominant factor in the Gibbs free energy equation (ΔG‡ = ΔH‡ - TΔS‡), a temperature change can have non-intuitive effects.[3][7] However, for most applications involving chiral diamine ligands, lower temperatures are the first variable to screen for improved enantiomeric excess.[6][8]
Q3: What is the "isoinversion temperature"?
A: The isoinversion temperature (T_inv) is the temperature at which the enantioselectivity of a reaction is zero (ee = 0%), and above or below which the opposite enantiomer is favored. This phenomenon occurs when the enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions to the free energy difference (ΔΔG‡ = ΔΔH‡ - TΔΔS‡) have the same sign. At T_inv, ΔΔG‡ = 0, and therefore T_inv = ΔΔH‡ / ΔΔS‡. Such temperature-dependent reversals of enantioselectivity are unusual but have been documented.[9][10][11]
Q4: How much of a temperature change is needed to see a significant effect on ee?
A: This is highly dependent on the specific reaction and the magnitude of ΔΔH‡ and ΔΔS‡. As a rule of thumb, a change of 20-30°C can have a substantial impact. For instance, moving a reaction from room temperature (25°C) to 0°C or -20°C is a common starting point for optimization.[1] In some sensitive systems, even a 10°C change can be significant.
Troubleshooting Guide: Low Enantioselectivity
This section addresses common problems encountered during experiments.
Problem 1: My reaction gives a good yield, but the enantioselectivity (ee) is low or inconsistent.
-
Potential Cause: The reaction temperature is too high, providing enough thermal energy to overcome both diastereomeric transition state barriers with little discrimination.
-
Troubleshooting Protocol:
-
Perform a Temperature Screening Study: Systematically lower the reaction temperature. A good starting range is to test room temperature, 0°C, -20°C, and -40°C.[1] If solubility or reaction rate becomes an issue at very low temperatures (e.g., -78°C), note these limitations.
-
Analyze Samples: Carefully quench the reaction at each temperature point after a consistent reaction time and analyze the enantiomeric excess using a reliable method like chiral HPLC or GC.
-
Evaluate the Trend: Plot the observed ee versus temperature. This will reveal the optimal temperature for stereoselectivity in the tested range.
-
-
Causality Check: Does the ee consistently increase as the temperature decreases? If so, your system follows the expected thermodynamic model where the reaction is enthalpy-controlled. If the trend is not linear or reverses, you may have a more complex system involving changes in mechanism or an entropy-controlled region.[11]
Problem 2: Lowering the temperature improves my ee, but the reaction becomes extremely slow or stalls completely.
-
Potential Cause: While the selectivity has improved, the overall reaction rate has dropped below a practical level because fewer molecules have the activation energy to react at all.
-
Troubleshooting Protocol:
-
Find the Optimal Balance: Review your temperature screening data. The ideal temperature is one that provides the highest acceptable ee within a reasonable timeframe. A trade-off between selectivity and reaction time is often necessary.
-
Increase Catalyst Loading: Consider a modest increase in the catalyst/ligand loading (e.g., from 1 mol% to 2 or 5 mol%). This can increase the reaction rate at lower temperatures without affecting the intrinsic selectivity.[8]
-
Extend Reaction Time: If the catalyst and reagents are stable, simply running the reaction for a longer period (e.g., 24-48 hours) at the optimal low temperature may be sufficient to achieve good conversion.[8]
-
Problem 3: I observed a reversal in enantioselectivity when I changed the temperature.
-
Potential Cause: Your reaction has an accessible isoinversion temperature.[9][10] This indicates that the enthalpic and entropic components of the activation energy difference are competing.
-
Troubleshooting Protocol:
-
Confirm the Observation: Re-run the experiments at the temperatures where the reversal was observed to ensure the result is reproducible.
-
Detailed Temperature Study: Conduct a more granular temperature screening around the apparent inversion point to precisely determine the isoinversion temperature.
-
Leverage the Phenomenon: This behavior, while complex, gives you powerful control. You can now select for either enantiomer of the product simply by adjusting the reaction temperature.[12]
-
Mechanistic Investigation (Advanced): To understand the underlying cause, consider performing a linear free-energy relationship study (Eyring plot). By plotting ln(k/T) vs 1/T for both the major and minor products, you can determine the activation parameters (ΔH‡ and ΔS‡) for each pathway.[13]
-
Data Presentation: Expected Temperature Effects
| Temperature Change | General Effect on Enantioselectivity (ee) | Rationale | Potential Issues |
| Decrease | Increase | Magnifies the effect of ΔΔG‡, favoring the lower-energy transition state.[1][6] | Slower reaction rate, potential reagent/solvent freezing.[6][14] |
| Increase | Decrease | Provides more thermal energy (RT), reducing the kinetic discrimination between transition states. | Potential for catalyst degradation, increased side reactions. |
| Varies | Reversal | Indicates an isoinversion temperature where ΔΔG‡ = 0 due to competing enthalpic and entropic factors.[11] | Requires precise temperature control to target a specific enantiomer. |
Experimental Protocols & Visualizations
Protocol 1: Systematic Temperature Screening for Optimizing Enantioselectivity
This protocol outlines a general procedure for identifying the optimal reaction temperature for a reaction catalyzed by a chiral diamine ligand complex.
1. Preparation:
- Ensure all glassware is rigorously dried.
- Use anhydrous, degassed solvents.
- Prepare stock solutions of the substrate and any stable reagents to ensure consistent addition.
2. Reaction Setup:
- In a glovebox or under an inert atmosphere, add the chiral diamine ligand and metal precursor (if applicable) to a series of identical reaction vials.
- Add the solvent and stir to allow for complex formation.
- Cool each vial to its target temperature (e.g., 25°C, 0°C, -20°C, -40°C) using appropriate cooling baths. Allow the temperature to equilibrate for 10-15 minutes.
- Initiate the reactions by adding the substrate (and any final reagent) via syringe. Start a timer for each reaction.
3. Monitoring and Analysis:
- Stir the reactions at their respective temperatures for a predetermined time (e.g., 12 hours).
- Quench all reactions simultaneously under identical conditions.
- Prepare samples for analysis to determine conversion (e.g., by ¹H NMR or GC) and enantiomeric excess (e.g., by chiral HPLC or GC).
4. Data Evaluation:
- Compare the ee values and conversions obtained at each temperature.
- Identify the temperature that provides the best balance of high enantioselectivity and acceptable reaction conversion.
Visualizing the Workflow
Caption: Workflow for Temperature Screening Experiment.
Thermodynamic Relationship Diagram
This diagram illustrates the relationship between the Gibbs free energy of the diastereomeric transition states and the resulting product enantiomers.
Caption: Energy profile for an asymmetric reaction.
References
- CHEM 123 ChIRP. (2019, February 14). 2.
- Wikipedia. (n.d.).
- Soai, K., et al. (2016). Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines. Organic & Biomolecular Chemistry. [Link]
- Hoveyda, A. H., et al. (2013). Enantioselective Synthesis of anti-1,2-Diamines by Cu-Catalyzed Reductive Couplings of Azadienes with Aldimines and Ketimines. NIH Public Access. [Link]
- Lucet, D., Le Gall, T., & Mioskowski, C. (2008). Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. [Link]
- Chemistry LibreTexts. (2023, February 12). 6.4.
- Alexakis, A., & Mangeney, P. (Eds.). (2005). Chiral Diazaligands for Asymmetric Synthesis. Springer Verlag. [Link]
- Shi, Y., et al. (2022).
- Chemistry LibreTexts. (2025, January 4). 9.
- ResearchGate. (n.d.).
- Chemistry World. (2017, January 16). Temperature drop triggers chirality twist. [Link]
- ResearchGate. (n.d.).
- Corless, V. (2017, March 24).
- Zhu, J., & Bienaymé, H. (Eds.). (2005). Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency. Organic Letters. [Link]
- RSC Publishing. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
- RSC Publishing. (2023, October 20). Variations in activation energy and nuclei size during nucleation explain chiral symmetry breaking. [Link]
- ChemRxiv. (2021, October 18).
- Wikipedia. (n.d.). Gibbs free energy. [Link]
- PubMed. (2010).
- ACS Publications. (2024, September 25).
- Scribd. (n.d.).
- MDPI. (n.d.). Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. [Link]
- NIH. (n.d.). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. [Link]
- Group of Prof. Hendrik Zipse. (n.d.).
- ResearchGate. (2025, August 6). Chiral Tertiary Diamines in Asymmetric Synthesis. [Link]
- College of Saint Benedict / Saint John's University. (n.d.). Kinetics. [Link]
- RSC Publishing. (n.d.). Chiral and achiral 1D copper(ii)
- OUCI. (n.d.).
- Purdue University. (n.d.). Gibbs Free Energy. [Link]
- RSC Publishing. (n.d.). RSC Advances. [Link]
- PubMed. (2007, August 30). Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex. [Link]
- Selected Problems of Molecular Biophysics. (2023, November 29). [Link]
- PubMed. (2018, March 16). Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines. [Link]
- MSubbu. (n.d.). Excess Gibbs Free Energy. [Link]
- MDPI. (2021, January 12).
- ACS Publications. (n.d.).
- Chemistry LibreTexts. (2023, May 13). 13.7: The Gibbs Free Energy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2.2: Eyring equation | ChIRP [chirp1.chem.ubc.ca]
- 3. Eyring equation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 11. blogs.rsc.org [blogs.rsc.org]
- 12. Synthesis of chiral vicinal diamines by highly diastereoselective three-component phenolic Mannich reaction: temperature-dependent stereodivergency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. employees.csbsju.edu [employees.csbsju.edu]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Solvent Effects in Asymmetric Synthesis Using Propanediamine Ligands
Welcome to the Technical Support Center for Asymmetric Synthesis utilizing propanediamine-based ligands. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in achieving high enantioselectivity and yield. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems frequently encountered in the lab. Each issue is followed by a systematic troubleshooting approach grounded in mechanistic principles.
Problem 1: Low or Inconsistent Enantioselectivity (% ee)
Low or inconsistent enantiomeric excess is a common hurdle in asymmetric catalysis. The solvent plays a pivotal role in organizing the transition state, and even minor variations can lead to significant drops in stereoselectivity.[1][2]
Possible Cause A: Suboptimal Solvent Polarity or Coordinating Ability
The solvent's interaction with the catalyst-substrate complex can alter its conformation, directly impacting the stereochemical outcome.[2] The polarity and coordinating ability of the solvent are critical factors that can dramatically affect the catalyst's performance.[1][3]
Troubleshooting Steps:
-
Initiate a Solvent Screening Protocol: It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities.[1][3] This should include non-polar (e.g., toluene, hexanes), polar aprotic (e.g., THF, dichloromethane, ethyl acetate), and sometimes polar protic solvents (e.g., isopropanol), although the latter can sometimes interfere with the catalyst.
-
Consider Hydrogen Bonding Effects: Solvents with strong hydrogen bonding capabilities, like hexafluoroisopropanol (HFIP), can have a dramatic effect, in some cases even causing a switch in enantioselectivity.[4] This is often not merely a dielectric constant effect but a specific interaction with the catalyst or substrate.[4]
-
Evaluate Solvent Mixtures: If a single solvent does not provide optimal results, consider using solvent mixtures to fine-tune the polarity and solvation properties of the reaction medium.
Table 1: Illustrative Solvent Screening Data for a Propanediamine-Catalyzed Reaction
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (ee %) | Yield (%) |
| Toluene | 2.4 | 85 | 92 |
| Dichloromethane (DCM) | 8.9 | 92 | 95 |
| Tetrahydrofuran (THF) | 7.5 | 78 | 88 |
| Acetonitrile | 37.5 | 65 | 75 |
| Hexafluoroisopropanol (HFIP) | 16.7 | 95 (R) / -88 (S) | 90 |
Note: Data is illustrative and will vary based on the specific reaction.
Possible Cause B: Presence of Impurities (Water or Oxygen)
Many catalysts, particularly those involving organometallic species, are sensitive to moisture and air.[2][5] Impurities can deactivate the catalyst or alter its selectivity.[3][5]
Troubleshooting Steps:
-
Ensure Anhydrous and Degassed Solvents: Use freshly distilled or commercially available anhydrous solvents. Degas the solvent by bubbling with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.
-
Rigorous Inert Atmosphere Technique: Conduct the reaction under a strictly inert atmosphere using a glovebox or Schlenk line techniques.[5] All glassware should be flame- or oven-dried immediately before use.[5]
Problem 2: Poor Yield or Slow Reaction Rate
While the primary focus is often on enantioselectivity, achieving a high yield is crucial for the practical application of a synthetic method. Solvent choice can significantly influence reaction kinetics.
Possible Cause A: Poor Solubility of Reactants or Catalyst
If the substrate or catalyst is not fully dissolved, the reaction may be slow or incomplete due to the heterogeneous nature of the mixture.[2]
Troubleshooting Steps:
-
Visual Inspection: Ensure all components are fully dissolved at the reaction temperature.
-
Solvent Selection for Solubility: Choose a solvent in which all reactants and the catalyst are readily soluble. This may require a compromise with the solvent that gives the highest enantioselectivity.
-
Temperature Adjustment: Gently warming the reaction mixture (while monitoring the effect on ee) can sometimes improve solubility and reaction rate.
Possible Cause B: Catalyst Deactivation or Inhibition by Solvent
Some solvents can coordinate to the metal center of the catalyst, inhibiting substrate binding and slowing down the reaction. Polar coordinating solvents are more likely to cause this issue.
Troubleshooting Steps:
-
Compare Coordinating vs. Non-Coordinating Solvents: If you suspect solvent inhibition, compare the reaction rate in a coordinating solvent (e.g., THF, acetonitrile) with a non-coordinating one (e.g., toluene, DCM).
-
Adjust Catalyst Loading: In some cases, a slightly higher catalyst loading might be necessary to compensate for partial inhibition, though this should be done cautiously as it can sometimes negatively impact enantioselectivity.[2]
Frequently Asked Questions (FAQs)
Q1: How do I rationally select a starting solvent for a new reaction with a propanediamine ligand?
A rational solvent selection is a key challenge.[6] A good starting point is to consider the mechanism of the reaction. For reactions that proceed through a charged or highly polar transition state, a more polar solvent is often beneficial. Conversely, non-polar solvents may be preferred for reactions involving less polar intermediates.[4] However, experimental screening is almost always necessary. A common initial set of solvents to screen includes toluene, dichloromethane (DCM), and tetrahydrofuran (THF).
Q2: Can the solvent affect the structure of my propanediamine ligand-metal complex?
Yes, absolutely. The solvent can influence the steric arrangement of the ligand around the metal center.[7] This is particularly true for conformationally flexible ligands. Different solvent environments can lead to different ligand configurations, which in turn affects the chiral pocket of the catalyst and the resulting enantioselectivity.[7]
Q3: My reaction works well in DCM, but I need to scale up and would prefer a more environmentally friendly solvent. What should I consider?
This is an excellent consideration for process development. There are several "greener" solvent alternatives.[8] For example, 2-methyl-THF can often replace THF and DCM.[8] When switching solvents, it is crucial to re-optimize the reaction conditions, as the optimal temperature, concentration, and even catalyst loading may change. A new solvent screen will be necessary to ensure that both yield and enantioselectivity are maintained.
Q4: I observe a complete reversal of enantioselectivity when I switch from toluene to HFIP. What is happening?
This is a known phenomenon and is often due to a change in the reaction mechanism or the dominant catalyst-substrate interaction.[4] HFIP is a strong hydrogen bond donor. It can interact with the catalyst, the substrate, or the transition state assembly in a way that favors the formation of the opposite enantiomer.[4] This highlights that solvent effects are not just about polarity but also about specific molecular interactions.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Solvent Screening in Asymmetric Catalysis
This protocol outlines a systematic approach to evaluating the effect of different solvents on your reaction.
Materials:
-
Propanediamine ligand and metal precursor (for in-situ catalyst formation) or pre-formed catalyst
-
Substrate and any necessary reagents
-
A selection of anhydrous solvents (e.g., toluene, DCM, THF, ethyl acetate, acetonitrile, 2-MeTHF)
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Reaction vials with stir bars
-
Standard laboratory glassware
Procedure:
-
Preparation: Under an inert atmosphere, add the chiral ligand and metal precursor (or the pre-formed catalyst) to a series of identical reaction vials.
-
Solvent Addition: To each vial, add the same volume of a different anhydrous, degassed solvent. Stir the mixtures at room temperature to allow for catalyst formation.
-
Reaction Initiation: Add the substrate to each vial, followed by any other required reagents.
-
Reaction Monitoring: Seal the vials and stir the reactions at the desired temperature. Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, GC, LC-MS).
-
Workup and Analysis: Once the reactions are complete, quench them appropriately. Isolate the crude product and determine the yield and enantiomeric excess (using chiral HPLC or GC) for each solvent.
Visualization of Workflows
Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision tree for troubleshooting low enantioselectivity.
General Experimental Workflow for Catalyst Screening
Caption: An experimental workflow for solvent and catalyst screening.
References
- Hu, W., & Che, C.-M. (2005). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society, 127(38), 13504-13513. [Link]
- Dunn, P. J., et al. (2007). A guide to the integration of environmental, health and safety criteria into the selection of solvents. Green Chemistry, 9(3), 1-5. [Link]
- Schmalz, H.-G. (2021). Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits. Taylor & Francis eBooks. [Link]
- Gu, Y., & Jérôme, F. (2013). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 18(12), 14759-14775. [Link]
- Sale, D., et al. (2020). Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis. Chemical Science, 11(23), 6031-6040. [Link]
- Sittel, T., et al. (2021). Impact of Solvent Polarity on the Ligand Configuration in Tetravalent Thorium N-Donor Complexes. Inorganic Chemistry, 60(2), 1092-1098. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Machine learning and molecular descriptors enable rational solvent selection in asymmetric catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Impact of Solvent Polarity on the Ligand Configuration in Tetravalent Thorium N-Donor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Biobased Solvents in Asymmetric Catalysis | MDPI [mdpi.com]
Technical Support Center: Regeneration of (R)-1,2-diaminopropane from its Tartrate Salt
Welcome to the technical support guide for the efficient regeneration of (R)-1,2-diaminopropane from its corresponding tartrate salt. This procedure is a critical step often following the chiral resolution of racemic 1,2-diaminopropane, where the desired (R)-enantiomer is isolated as a diastereomeric salt with tartaric acid. This guide provides a detailed protocol, the underlying chemical principles, and robust troubleshooting advice to ensure a high-yield recovery of the free diamine.
Part 1: The Foundational Chemistry: From Salt to Free Base
The core of this procedure is a classic acid-base reaction. The (R)-1,2-diaminopropane tartrate salt exists as a stable, water-soluble ionic compound, where the basic amino groups of the diaminopropane are protonated by the acidic carboxylic acid groups of tartaric acid. To regenerate the neutral "free base" diamine, a strong base, typically sodium hydroxide (NaOH), is introduced.
The hydroxide ions (OH⁻) from NaOH are a stronger base than the diaminopropane. They deprotonate the diammonium cations, liberating the neutral (R)-1,2-diaminopropane.[1][2] The tartaric acid is simultaneously converted into sodium tartrate, a salt that is highly soluble in water but insoluble in most organic solvents.[1][2] This differential solubility is the key to successfully separating the product.
Reaction: (R)-[H₃N⁺CH₂CH(CH₃)N⁺H₃][C₄H₄O₆²⁻] (aq) + 2 NaOH (aq) → (R)-H₂NCH₂CH(CH₃)NH₂ (org) + Na₂C₄H₄O₆ (aq) + 2 H₂O (l)
Once liberated, the neutral (R)-1,2-diaminopropane becomes significantly less soluble in the aqueous solution and can be efficiently extracted into an immiscible organic solvent.[3][4]
Part 2: Reagents and Equipment
Proper preparation is paramount. The following table summarizes the key materials for this procedure.
| Reagent / Equipment | Grade / Type | Key Function & Rationale |
| (R)-1,2-diaminopropane tartrate salt | Synthesis Grade | The starting material to be processed. |
| Sodium Hydroxide (NaOH) | Pellets or Solution (e.g., 5-10 M) | Strong base used to deprotonate the diamine salt, liberating the free amine.[1][2][3] |
| Deionized Water | ACS Grade | Solvent for the salt and the NaOH. |
| Dichloromethane (CH₂Cl₂) | ACS Grade, Anhydrous | Extraction solvent. Chosen for its immiscibility with water and good solvency for the free diamine. |
| Sodium Chloride (NaCl) | ACS Grade | Used to prepare a saturated brine solution for the pre-drying wash step. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade, Granular | Drying agent to remove residual water from the organic extract. Generally useful and compatible with amines. |
| Separatory Funnel | Appropriate Volume | Essential for performing the liquid-liquid extraction. |
| Rotary Evaporator | Standard Lab Equipment | Used for the efficient and gentle removal of the extraction solvent.[3] |
| pH Paper or pH Meter | --- | To confirm that the aqueous layer has been made sufficiently basic. |
Part 3: Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with checkpoints to ensure the process is proceeding correctly.
Step 1: Dissolution of the Tartrate Salt
-
Weigh the (R)-1,2-diaminopropane tartrate salt and place it into an appropriately sized Erlenmeyer flask or beaker.
-
Add deionized water (approximately 5-10 mL per gram of salt) and stir until the salt is fully dissolved. Gentle warming may be applied if dissolution is slow.
-
Scientist's Note: Ensuring complete dissolution is critical for the subsequent basification step to proceed efficiently. A clear solution indicates readiness for the next step.
-
Step 2: Liberation of the Free Amine
-
Cool the aqueous salt solution in an ice bath. The basification is an exothermic process.
-
Slowly add a concentrated sodium hydroxide solution (e.g., 10 M NaOH) dropwise with continuous stirring.
-
Monitor the pH of the aqueous solution periodically using pH paper. Continue adding NaOH until the pH is >12.
-
Scientist's Note: A strongly basic pH is required to ensure complete deprotonation of both amino groups. Incomplete basification is a primary cause of low yield.
-
Step 3: Liquid-Liquid Extraction
-
Transfer the cold, basic aqueous solution to a separatory funnel.
-
Add a volume of dichloromethane (CH₂Cl₂) approximately equal to one-third of the aqueous layer volume.
-
Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for 1-2 minutes to facilitate the transfer of the diamine into the organic layer. Vigorous shaking can lead to emulsions.
-
Allow the layers to separate completely. The denser dichloromethane layer will be at the bottom.
-
Drain the lower organic layer into a clean, dry Erlenmeyer flask.
-
Repeat the extraction (steps 3.2-3.6) at least two more times with fresh portions of dichloromethane.
-
Scientist's Note: (R)-1,2-diaminopropane has some residual water solubility, so multiple extractions are essential to maximize recovery from the aqueous phase.[5] Combining the organic extracts collects the product from each extraction cycle.
-
Step 4: Washing and Drying
-
To the combined organic extracts, add an equal volume of saturated sodium chloride solution (brine).
-
Shake gently in the separatory funnel, allow the layers to separate, and discard the upper aqueous brine layer.
-
Scientist's Note: This brine wash removes the majority of dissolved water from the organic layer, making the final drying step more efficient.[6]
-
-
Transfer the washed organic layer to a dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate (a layer approximately 1/10th of the liquid volume). Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing.
-
Allow the solution to stand for at least 15-20 minutes.
-
Scientist's Note: The free-flowing nature of the drying agent indicates that all dissolved water has been absorbed.
-
Step 5: Isolation of the Final Product
-
Carefully decant or filter the dried organic solution away from the sodium sulfate into a pre-weighed round-bottom flask.
-
Connect the flask to a rotary evaporator. Remove the dichloromethane under reduced pressure. Be mindful of the boiling point of the product (119-120 °C) to avoid accidental loss.[7]
-
Once the solvent is fully removed, a clear, colorless liquid should remain. This is the purified (R)-1,2-diaminopropane.
-
Weigh the flask to determine the final yield.
Part 4: Experimental Workflow Diagram
Caption: Workflow for the regeneration of free (R)-1,2-diaminopropane.
Part 5: Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete basification of the aqueous layer. 2. Insufficient number of extractions. 3. Product lost during solvent evaporation due to excessive heat or vacuum. | 1. Before extraction, ensure the aqueous phase pH is robustly >12. 2. Perform at least three, and up to five, extractions with the organic solvent. 3. Use a moderate water bath temperature (<40 °C) on the rotary evaporator and carefully control the vacuum. |
| Persistent Emulsion During Extraction | 1. Vigorous shaking of the separatory funnel. 2. High concentration of the amine salt. | 1. Instead of shaking, gently invert the funnel multiple times for a longer period. 2. Add more saturated brine solution to the funnel; this often helps break emulsions by increasing the ionic strength of the aqueous phase. 3. If the emulsion persists, filter the entire mixture through a pad of Celite. |
| Final Product is Cloudy or Wet | 1. Incomplete phase separation before the drying step. 2. Insufficient amount of drying agent or inadequate drying time. 3. The starting extraction solvent was not anhydrous. | 1. After the brine wash, allow ample time for the layers to separate cleanly. 2. Ensure enough anhydrous Na₂SO₄ is added so that some remains free-flowing. Allow at least 15-20 minutes for drying. 3. If the product is already isolated, re-dissolve it in a small amount of dry CH₂Cl₂, re-dry with fresh Na₂SO₄, filter, and re-evaporate. |
| Final Product is a Solid or Contains Crystals | 1. The product is contaminated with sodium tartrate or sodium chloride. 2. The product is contaminated with residual NaOH. | 1. This indicates that some of the aqueous phase was carried over. Re-dissolve the product in CH₂Cl₂, wash again with a small amount of deionized water (to remove salts) followed by brine, then dry and evaporate as before. |
Part 6: Frequently Asked Questions (FAQs)
Q1: Why must a strong base like NaOH be used? Can I use sodium bicarbonate? A: A strong base is required to fully deprotonate the diammonium salt. The pKa of the conjugate acids of aliphatic amines are typically around 10-11. Sodium bicarbonate (NaHCO₃) is a weak base and is not strong enough to effectively deprotonate the amine salt to completion, which would result in very poor yields.
Q2: Can I use a different solvent for extraction, such as diethyl ether or ethyl acetate? A: Yes, other water-immiscible organic solvents can be used.[8] However, consider the following:
-
Diethyl ether: Is less dense than water and will form the top layer. It is extremely flammable and has a low boiling point, making it easy to remove but also hazardous.
-
Ethyl acetate: Can be hydrolyzed under strongly basic conditions, although this is usually slow. It is less dense than water. Dichloromethane is often preferred for its density (forms the bottom layer, making it easy to drain) and chemical stability.
Q3: The procedure mentions the product is hygroscopic. How should I store it? A: (R)-1,2-diaminopropane is hygroscopic, meaning it readily absorbs moisture from the air.[9][10] After isolation, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place.
Q4: What are the primary safety concerns for this experiment? A: The main hazards are chemical burns and flammability.
-
Sodium Hydroxide: Highly corrosive and can cause severe skin and eye burns. Always wear gloves and safety glasses.
-
Dichloromethane: A volatile solvent and a suspected carcinogen. All work should be performed in a well-ventilated chemical fume hood.
-
(R)-1,2-diaminopropane: The final product is corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
References
- What is the role of adding NaOH to the amine tartrate salt prior to the extraction with dichloromethane? (2018). Quora. [Link]
- 1,2-Diaminopropane, (R)-. (n.d.).
- 1,2-Diaminopropane. (n.d.). Wikipedia. [Link]
- 1,2-Diaminopropane. (n.d.). Solubility of Things. [Link]
- Outline a procedure of steps you would use to isol
- Using drying agents. (n.d.). UCLA Chemistry and Biochemistry. [Link]
- Drying Agents for Organic Solvents. (n.d.). Scribd. [Link]
- Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]
- Acid-Base Extraction | Purpose, Theory & Applic
- Drying Methods. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Acid–base extraction. (n.d.). Wikipedia. [Link]
- How can I remove 1,3-PropaneDiamine from reaction mixture? (2017).
- Amine solution recovery package and controlling corrosion in regeneration tower. (n.d.).
- Acid and Base Extraction. (n.d.). Engineering Ideas Clinic - Confluence. [Link]
- Acid-Base Extraction Tutorial. (2020). YouTube. [Link]
- Amine Scrubbing for CO2 and H2S Removal
- 2- to 9-decyn-1-ol. (n.d.). Organic Syntheses Procedure. [Link]
- What is the best way to convert my amine compound from the salt form into free amine? (2015).
- 1,3-Diaminopropane. (n.d.). Wikipedia. [Link]
- Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. (1997).
- 1,2-Propanediamine. (n.d.). INTERSURFCHEM SOLUTIONS. [Link]
- Good Operating Practices For Amine Tre
- LPG Sweetening: Amine Treating vs. Caustic Wash. (2025).
- PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE. (n.d.).
- Cas 78-90-0,1,2-Diaminopropane. (n.d.). LookChem. [Link]
- Amine regener
- Safety Data Sheet: 1,3-Diaminopropane. (n.d.). Chemos GmbH&Co.KG. [Link]
- 1,3-Propanediamine. (n.d.).
Sources
- 1. quora.com [quora.com]
- 2. echemi.com [echemi.com]
- 3. Solved Outline a procedure of steps you would use to isolate | Chegg.com [chegg.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. 1,2-二氨基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 10. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
Technical Support Center: Purification of Crude (R)-1,2-diaminopropane
Welcome to the technical support center for the purification of (R)-1,2-diaminopropane. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical chiral building block. The purification of crude 1,2-diaminopropane presents a dual challenge: achieving high chemical purity by removing synthetic byproducts and enhancing the enantiomeric purity to isolate the desired (R)-enantiomer. This document provides in-depth, field-proven insights in a practical question-and-answer format, alongside detailed protocols and troubleshooting advice to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the purification strategy.
Q1: What are the typical impurities found in crude 1,2-diaminopropane?
A1: The impurity profile of crude 1,2-diaminopropane is heavily dependent on its synthetic route. The common industrial synthesis via ammonolysis of 1,2-dichloropropane or from propylene oxide can introduce several classes of impurities.[1][2][3]
| Impurity Class | Specific Examples | Common Source |
| Unreacted Starting Materials | 1,2-dichloropropane, Isopropanolamine | Incomplete reaction during synthesis.[4][5] |
| Synthetic Byproducts | Partially aminated intermediates, Over-alkylated amines, 2,5-dimethylpiperazine | Side reactions during the amination process.[4][6] |
| Enantiomeric Impurity | (S)-1,2-diaminopropane | Most syntheses produce a racemic mixture.[1][7] |
| Residual Solvents | Methanol, Ethanol, Diethyl ether | Solvents used during reaction or extraction steps.[8] |
| Water | - | Introduced during aqueous work-ups or absorbed from the atmosphere (hygroscopic nature).[8][9][10] |
Q2: What is the fundamental difference between chemical purification and chiral resolution?
A2: Chemical purification aims to remove all molecules that are structurally different from 1,2-diaminopropane (e.g., starting materials, byproducts, solvents). Techniques like distillation and extraction are used for this purpose. Chiral resolution , on the other hand, is the specific process of separating the two enantiomers, (R)-1,2-diaminopropane and (S)-1,2-diaminopropane, from each other.[11][12] Since enantiomers have identical physical properties in an achiral environment (like boiling point and solubility), standard distillation or extraction cannot separate them.[7] This requires converting them into diastereomers, which have different physical properties and can be separated.[11][13]
Q3: How do I decide which purification method to use for my crude sample?
A3: The choice of purification strategy depends on the nature of your crude material and your final purity requirements. The following decision workflow provides a general guideline.
Caption: Decision workflow for purifying (R)-1,2-diaminopropane.
Q4: How is the chemical and enantiomeric purity of the final product assessed?
A4: A combination of analytical techniques is required for a comprehensive assessment:
-
Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common method to determine the area percent purity and detect residual solvents.[8][14]
-
Enantiomeric Purity (ee%): Chiral GC or chiral HPLC is essential. These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for their quantification.[7][12]
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, while Infrared (IR) spectroscopy verifies the presence of key functional groups.[15]
-
Optical Rotation: A polarimeter can measure the specific rotation of the sample. While not an absolute measure of purity, it is a critical tool for monitoring the progress of a chiral resolution.[2]
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Category: Distillation
Q: My (R)-1,2-diaminopropane is turning yellow/brown and the yield is low during distillation. What is happening?
A: This strongly suggests thermal decomposition.
-
Causality: 1,2-diaminopropane has an atmospheric boiling point of 119-120°C.[8] At this temperature, amines can be susceptible to oxidation and thermal degradation, forming colored byproducts.
-
Solution: Always use vacuum distillation. By reducing the pressure, you lower the boiling point of the compound significantly, minimizing the risk of thermal degradation and resulting in a purer, colorless product.[8] Ensure your distillation apparatus is free of leaks to maintain a stable, low pressure.
Q: I am unable to separate an impurity with a very similar boiling point using fractional distillation. What are my options?
A: When boiling points are too close for effective fractional distillation, you must exploit other chemical properties.
-
Causality: Fractional distillation relies on a significant difference in the vapor pressures of the components. If this difference is minimal, separation is inefficient.
-
Solution 1: Salt Formation: Convert the diaminopropane into a non-volatile salt before distillation.[4] Add a non-volatile acid (e.g., sulfuric or phosphoric acid) to the crude mixture. The diaminopropane will form a high-boiling point salt, allowing the lower-boiling, non-basic impurity to be distilled off. Afterwards, you can regenerate the free amine from the salt with a strong base.[8]
-
Solution 2: Extractive Purification: If the impurity is not basic, an acid wash can be effective. Dissolve the crude material in an organic solvent and wash with dilute HCl. The diaminopropane will form a water-soluble salt and move to the aqueous layer, leaving the impurity in the organic layer.[4]
Category: Diastereomeric Salt Crystallization for Chiral Resolution
Q: I've added the chiral resolving agent, (+)-tartaric acid, to my racemic 1,2-diaminopropane, but no crystals have formed. What should I do?
A: Crystal formation is a delicate equilibrium of concentration, temperature, and solvent.
-
Causality: The diastereomeric salt is likely too soluble under the current conditions.
-
Troubleshooting Steps:
-
Increase Concentration: If the solution is too dilute, carefully remove some solvent under reduced pressure to reach saturation.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. This creates nucleation sites. Seeding with a tiny crystal from a previous successful batch is also highly effective.
-
Lower the Temperature: After allowing the solution to cool slowly to room temperature, place it in an ice bath (0°C) or even a freezer (-20°C) to further decrease the salt's solubility.[13] Slow cooling is crucial for forming well-defined, pure crystals.[2]
-
Re-evaluate Solvent: The choice of solvent is critical. Methanol is commonly used.[2][7] If it fails, you may need to screen other solvents or solvent mixtures (e.g., ethanol, isopropanol/water mixtures) to find a system where one diastereomeric salt is significantly less soluble than the other.[13]
-
Q: My enantiomeric excess (ee) is still low (<90%) after isolating the diastereomeric salt and liberating the amine. How can I improve it?
A: Achieving high enantiomeric purity often requires further purification of the diastereomeric salt.
-
Causality: The initial crystallization traps some of the more soluble diastereomer within the crystal lattice or on the crystal surface.
-
Solution: Recrystallization. The most effective method is to recrystallize the diastereomeric salt.[2] Dissolve the filtered salt crystals in a minimal amount of the hot original solvent (e.g., methanol). Allow it to cool slowly again. Each recrystallization step will discard more of the undesired diastereomer in the mother liquor, progressively enriching the crystals in the desired diastereomer. It may take two or more recrystallizations to achieve >98% ee.
Category: Amine Liberation and Extraction
Q: During the work-up after basifying the tartrate salt, I'm getting a persistent emulsion between the aqueous and organic layers. How can I resolve this?
A: Emulsions are common when dealing with amines and salts. They are stabilized by fine particulates or surfactants.
-
Causality: The high pH and presence of salts can stabilize fine droplets of one phase within the other.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the organic layer.[8]
-
Filter through Celite: Filter the entire emulsified mixture through a pad of Celite or glass wool. This can break the emulsion by removing particulate matter that may be stabilizing it.[8]
-
Use a Different Solvent: If using diethyl ether, which is prone to emulsion formation, consider a solvent like dichloromethane or ethyl acetate for the extraction.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (30-60 minutes) will allow the layers to separate on their own.[8]
-
Part 3: Key Experimental Protocols
Safety First: 1,2-Diaminopropane is a flammable, corrosive liquid that causes severe skin and eye burns.[16] It is also air and moisture sensitive.[10][17][18] All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[17][19][20]
Protocol 1: Chiral Resolution of Racemic 1,2-Diaminopropane
This protocol details the classical resolution using (+)-tartaric acid to isolate the less soluble (R)-1,2-diaminopropane-(+)-tartrate salt.
Caption: Workflow for diastereomeric salt crystallization.
Materials:
-
Racemic 1,2-diaminopropane
-
(+)-Tartaric acid (L-tartaric acid)
-
Methanol
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: In a flask, dissolve one molar equivalent of (+)-tartaric acid in a suitable volume of methanol, heating gently to ensure complete dissolution.[7]
-
Salt Formation: In a separate beaker, dissolve one molar equivalent of racemic 1,2-diaminopropane in a small amount of methanol.
-
Slowly add the diamine solution to the warm tartaric acid solution with constant stirring. The reaction is exothermic.[7]
-
Crystallization: Allow the mixture to cool slowly to room temperature. A crystalline precipitate of the diastereomeric salt should begin to form.[11]
-
To maximize the yield, place the flask in an ice bath for at least one hour.[2][7]
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals with a small amount of ice-cold methanol to remove the mother liquor, which contains the more soluble (S)-diamine salt.[7][11]
-
Purification (Optional but Recommended): For higher enantiomeric purity, perform one or more recrystallizations by dissolving the crystals in a minimum amount of hot methanol and allowing them to cool slowly as before.[2]
Protocol 2: Regeneration of Free (R)-1,2-Diaminopropane
This protocol describes the liberation of the free amine from its purified tartrate salt.
Materials:
-
Purified (R)-1,2-diaminopropane-(+)-tartrate salt
-
50% (w/w) Sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution and Basification: Suspend or dissolve the purified tartrate salt in a minimal amount of deionized water in a flask and cool in an ice bath.[7][8]
-
Slowly add 50% NaOH solution with vigorous stirring. The addition is highly exothermic; maintain the temperature below 25°C. Continue adding base until the salt is completely dissolved and the solution is strongly alkaline (pH > 12, check with pH paper).[8] This regenerates the free diamine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer three times with equal volumes of diethyl ether.[2][8]
-
Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer once with brine to aid in removing residual water.[8] Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[7][8]
-
Isolation: Filter to remove the drying agent. Remove the diethyl ether using a rotary evaporator to yield the crude (R)-1,2-diaminopropane.[8]
Protocol 3: Final Purification by Vacuum Distillation
This is the final and critical step to obtain high-purity (R)-1,2-diaminopropane.
Materials:
-
Crude (R)-1,2-diaminopropane from Protocol 2
-
Vacuum distillation apparatus with a short path head
-
Vacuum pump and pressure gauge
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Transfer the crude (R)-1,2-diaminopropane to the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask. Collect a small forerun fraction, which may contain residual solvent or water.
-
Collect the main fraction of pure (R)-1,2-diaminopropane at its boiling point corresponding to the system pressure. Vacuum distillation is the most effective way to obtain a high-purity product and minimizes the risk of thermal degradation.[8]
-
Store the purified, colorless liquid under an inert atmosphere (e.g., nitrogen or argon) as it is air-sensitive.[17][18]
References
- BenchChem. (2025).
- BenchChem. (2025). How to regenerate (R)
- ChemicalBook. (2025).
- CDN Isotopes.
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)
- Cole-Parmer.
- BenchChem. (2025). (R)
- BenchChem. (2025).
- Wikipedia. 1,2-Diaminopropane.
- Fisher Scientific. (2014).
- Alfa Aesar. (2014).
- BenchChem. (2025). An In-depth Technical Guide to (R)-(-)-1,2-Diaminopropane Sulfate: Chemical Structure, Stereochemistry, and Synthesis.
- BenchChem. (2025). An In-depth Technical Guide to the Chirality and Enantiomers of 1,2-Diaminopropane.
- Google Patents. (2021).
- Tokyo Chemical Industry (TCI). 1,2-Diaminopropane | 78-90-0.
- ChemicalBook. 1,2-Diaminopropane | 78-90-0.
- INTERSURFCHEM SOLUTIONS. 1,2-Propanediamine.
- ResearchGate. (2020). Synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni under the promotion of K2CO3 | Request PDF.
- Google Patents. (2004). KR100442111B1 - Manufacturing method of 1,2-diaminopropane.
- LookChem. Cas 78-90-0,1,2-Diaminopropane.
- BenchChem. (2025). Spectroscopic Analysis of (R)-1,2-Diaminopropane: A Technical Guide.
Sources
- 1. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. KR100442111B1 - Manufacturing method of 1,2-diaminopropane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 10. Cas 78-90-0,1,2-Diaminopropane | lookchem [lookchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 1,2-Diaminopropane | 78-90-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. chemicalbook.com [chemicalbook.com]
- 20. cdnisotopes.com [cdnisotopes.com]
How to break emulsions during extraction of chiral amines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate a common yet frustrating challenge in synthetic chemistry: the formation of emulsions during the liquid-liquid extraction of chiral amines. Drawing from established chemical principles and extensive laboratory experience, this resource provides not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and prevent future occurrences.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding emulsions in chiral amine extractions.
Q1: What exactly is an emulsion and why does it form during my chiral amine extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, like an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets.[1] This stability arises from the reduction of interfacial tension between the two phases, often caused by emulsifying agents that accumulate at the liquid-liquid interface.[2][3]
In the context of chiral amine extractions, emulsions are frequently triggered by:
-
Surfactant-like Molecules: Your reaction mixture may contain compounds that act like surfactants. This is particularly common in enzymatic resolutions, where residual enzymes can act as powerful emulsifiers.[4]
-
The Amine Itself: Depending on the pH, the chiral amine can exist in its free base form (more organic-soluble) or as a protonated salt (more water-soluble). At a pH near the amine's pKa, both forms may be present, and the amine itself can act as a surfactant, stabilizing the interface.
-
Vigorous Agitation: Excessive shaking or mixing provides the energy to break up the liquids into fine droplets, increasing the surface area and promoting emulsion formation.[5]
-
Presence of Fine Particulates: Undissolved solids from the reaction can gather at the interface and physically prevent the droplets from coalescing.[6]
Q2: Is it better to prevent an emulsion or to break it after it has formed?
A2: Prevention is always the superior strategy.[5] Breaking a stable emulsion can be time-consuming and may lead to product loss. The simplest preventative measure is to use gentle mixing—slowly inverting the separatory funnel 5-10 times—rather than vigorous shaking. This provides sufficient surface area for the extraction to occur without introducing excessive energy into the system.
Q3: My chiral amine is the product of an enzymatic resolution. Are there special considerations?
A3: Yes. Enzymes are large biomolecules that are excellent at stabilizing emulsions.[4] If you are working up an enzymatic reaction, anticipate that an emulsion is likely. It is often beneficial to first remove the bulk of the enzyme. This can be achieved by adding a solvent in which the enzyme is poorly soluble (like acetone or acetonitrile) to precipitate it, followed by filtration, before proceeding with the aqueous workup.
Q4: How does changing the pH help in breaking an emulsion?
A4: Adjusting the pH is a powerful technique specifically because you are working with amines. Amines are basic, and their solubility is highly dependent on pH.
-
In Acidic Solution (pH < pKa): The amine is protonated to form an ammonium salt (R-NH₃⁺), which is highly water-soluble. This forces the amine out of the organic phase and away from the interface, which can destabilize the emulsion.
-
In Basic Solution (pH > pKa): The amine is in its neutral, free-base form (R-NH₂), which is much more soluble in the organic solvent. This shift in solubility also pulls the molecules away from the interface.
By drastically changing the pH, you alter the partitioning of the amine, disrupting the forces that stabilize the emulsion.[7][8]
Troubleshooting Guide: Breaking a Stubborn Emulsion
When prevention fails and you are faced with a persistent emulsion, a systematic approach is required. Start with the least invasive method and proceed as necessary.
Problem: A stable emulsion has formed in my separatory funnel and will not separate after several minutes.
Below is a logical workflow for tackling the issue, from simple physical methods to more robust chemical interventions.
Caption: Troubleshooting workflow for breaking emulsions.
Solution 1: The 'Salting Out' Method (Addition of Brine)
This is often the most effective first chemical step.
Causality (The 'Why'): Emulsions are stabilized by surfactant-like molecules that arrange themselves at the interface between the organic and aqueous layers. The addition of a saturated salt solution, such as brine (NaCl), dramatically increases the ionic strength of the aqueous phase.[5] This has two primary effects:
-
Dehydration of Surfactants: The salt ions (Na⁺ and Cl⁻) are strongly hydrated, meaning they sequester water molecules. This reduces the amount of "free" water available to dissolve polar molecules, including your amine salt or other emulsifying agents, effectively forcing them out of the aqueous phase and disrupting the emulsion.[4][9]
-
Increased Polarity: The high salt concentration makes the aqueous layer even more polar, increasing the difference between it and the organic layer and promoting a cleaner separation.
Protocol: Brine Wash
-
Add a volume of saturated NaCl solution (brine) to the separatory funnel, typically 10-20% of the total volume of the emulsion.
-
Do NOT shake vigorously. Instead, gently invert the funnel 3-5 times to allow the brine to mix with the aqueous phase.
-
Allow the funnel to stand and observe if the layers begin to separate. You may need to wait several minutes.
-
Once separated, drain the aqueous layer.
Solution 2: Centrifugation
If salting out is ineffective, mechanical force can be applied.
Causality (The 'Why'): Centrifugation applies a strong gravitational force that accelerates the natural sedimentation process.[10][11] The slight density difference between the organic solvent droplets and the aqueous continuous phase is magnified, forcing the droplets to coalesce and form a distinct layer.[12] This method is purely physical and does not alter the chemical composition of your mixture.
Protocol: Centrifugation
-
Carefully divide the emulsified mixture into balanced centrifuge tubes. Ensure the tubes are suitable for use with your organic solvent.
-
Place the tubes in the centrifuge, ensuring the rotor is balanced.
-
Centrifuge the mixture. The optimal speed and time will depend on the stability of the emulsion and the equipment available. A good starting point is 2000-4000 rpm for 5-10 minutes.
-
Carefully remove the tubes. The layers should now be distinct.
-
Use a pipette to carefully remove the desired layer.
Solution 3: Filtration through a Filter Aid
This method is particularly effective if the emulsion is stabilized by fine solid particles.
Causality (The 'Why'): Filter aids like Celite® (diatomaceous earth) are composed of porous, microscopic silica particles.[13] When you pass the emulsion through a pad of Celite®, the fine solid particulates that stabilize the emulsion are trapped within the intricate structure of the filter aid.[6][14] By removing these physical stabilizers, the dispersed droplets are free to coalesce.
Protocol: Celite® Filtration
-
Place a piece of filter paper in a Büchner or Hirsch funnel.
-
Prepare a slurry of Celite® in your organic extraction solvent.
-
With the vacuum on gently, pour the slurry onto the filter paper to form an even pad (typically 1-2 cm thick).
-
Gently pour the entire emulsified mixture onto the Celite® pad under gentle vacuum.
-
After the mixture has passed through, wash the pad with a small amount of fresh organic solvent to recover any adsorbed product.
-
Transfer the filtrate back to a clean separatory funnel. The layers should now be separate.
Caption: Workflow for Celite® filtration to break an emulsion.
Quantitative Data Summary
The choice of method can be influenced by the scale and nature of the emulsion.
| Method | Typical Application Scale | Key Parameter | Recommended Starting Point | Causality |
| Brine Wash | Any Scale | Ionic Strength | Add 10-20% (v/v) saturated NaCl | Increases aqueous phase polarity, dehydrates surfactants. |
| Centrifugation | Small to Medium | Relative Centrifugal Force (RCF) | 2000-4000 rpm (approx. 1000-3000 x g) | Magnifies density differences. |
| Celite® Filtration | Any Scale | Pad Thickness | 1-2 cm | Physically removes solid particulate stabilizers. |
| pH Adjustment | Any Scale | pH relative to pKa | pH < pKa-2 or pH > pKa+2 | Shifts amine solubility entirely into one phase. |
References
- Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry. [Link]
- Emulsion Formation, Stability, and Rheology. Wiley-VCH. [Link]
- Breaking of multiple emulsions under osmotic pressure and the effect of w1/o rel
- A study of treatment of high ph water-in-heavy oil emulsion using low pressure c02.
- Salting out. Wikipedia. [Link]
- General Principles and Strategies for Salting-Out Informed by the Hofmeister Series.
- How emulsions form and break? Biolin Scientific. [Link]
- Emulsification and Stabilization Mechanisms of O/W Emulsions in the Presence of Chitosan. University of Cambridge. [Link]
- Salting Out. Chemistry LibreTexts. [Link]
- Breaking of Emulsions with Chemical Additives. ACS Omega. [Link]
- Salting out – Knowledge and References. Taylor & Francis. [Link]
- Active Filtration. University of York, Department of Chemistry. [Link]
- Centrifugal partition chromatographic reaction for the production of chiral amino acids. PubMed. [Link]
- Thermodynamic stability of water-in-oil emulsions.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles.
- Avoiding Amine Foaming Issues Utilizing a Gas Chrom
- Amines as gas sweetening agents. University of Twente. [Link]
- Chiral Phase Transfer C
- Effect of pH on the yield of extraction.
- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. MDPI. [Link]
- Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food.
- Recent Development and Application of Chiral Phase-Transfer Catalysts.
- How can I improve my chiral column resolution?
- Trouble with chiral separations.
- Filter Aid, Filter Media and Clarification Technologies.
- Perlite Filter Aids Explained. Perlite Institute. [Link]
- Emulsion Types, Stability Mechanisms and Rheology: A Review. International Journal of Innovative Research in Science & Engineering. [Link]
- Design of high-performance chiral phase-transfer catalysts with privileged structures.
- Filter Aids (Diatomite / Perlite / Cellulose). C.H. Erbslöh. [Link]
- Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! PharmaCores. [Link]
- Objectives, Principle and Applications of Centrifug
- Processing of interfacial tension data in solvent extraction studies.
- Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
- Centrifugation Principle, Application and its Types. Longdom Publishing. [Link]
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Centrifugation in Pharmaceuticals: Objectives, Principle, and Applic
- Effect of the pH on the extraction efficiency.
- Chiral resolution. chemeurope.com. [Link]
- Enzymatic Mannich Reaction for the Synthesis of γ‑Chiral Amino.
- What Is Interfacial Tension, and How Does It Impact Crude Production? Society of Petroleum Engineers. [Link]
- Extraction of carboxylic acids with amine extractants.
- Breaking of a cationic amine oil-in-water emulsion by pH increasing.
- Recyclable amine-functionalized magnetic nanoparticles for efficient demulsification of crude oil-in-water emulsions. Royal Society of Chemistry. [Link]
- Mechanism of pH effect on emulsion stability.
- Ionic liquid assisted extraction induced by emulsion breaking for extraction of trace metals.
- Techniques for Emulsion Breaking for Oil in W
- Water pH and surfactant addition effects on the stability of an Algerian crude oil emulsion.
- Crude oil/water emulsion separation using graphene oxide and amine-modified graphene oxide particles.
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Salting out - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. longdom.org [longdom.org]
- 11. pharmaacademias.com [pharmaacademias.com]
- 12. Objectives, Principle and Applications of Centrifugation | Pharmaguideline [pharmaguideline.com]
- 13. voigt24.de [voigt24.de]
- 14. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
Technical Support Center: Enhancing the Stability of (R)-1,2-Diaminopropane Solutions
Welcome to the technical support center for (R)-1,2-diaminopropane. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of (R)-1,2-diaminopropane solutions. This resource moves beyond simple instructions to explain the causality behind common stability issues, empowering you to troubleshoot problems and ensure the reliability of your experiments.
(R)-1,2-diaminopropane is a foundational chiral building block, particularly valued in asymmetric synthesis.[1][2][3] However, its utility is critically dependent on its chemical stability. As a primary diamine, it is susceptible to degradation, primarily through interaction with atmospheric components, which can compromise experimental outcomes.[4][5][6]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and use of (R)-1,2-diaminopropane solutions.
Issue 1: My (R)-1,2-diaminopropane solution has turned yellow or brown. What is happening and is it still usable?
A: Discoloration is the most common visual indicator of degradation.
-
Probable Cause: The primary cause is oxidative degradation and reaction with atmospheric carbon dioxide (CO₂).[4][5][7] Amines are sensitive to air and will absorb CO₂ readily.[5][8] This process can be accelerated by exposure to light and heat. The colored byproducts are often complex polymeric materials or oxidized species resulting from the initial degradation reactions.
-
Scientific Explanation: The lone pairs of electrons on the nitrogen atoms make the diamine nucleophilic and basic. It reacts readily with atmospheric CO₂ to form carbamates.[9][10][11] This initial reaction can be a gateway to further, more complex degradation pathways, including oxidation, which leads to the formation of colored impurities.
-
Recommended Action:
-
Assess Usability: For non-critical applications or initial trials, the solution might still be usable, but be aware that the effective concentration of the active diamine is reduced. For sensitive applications, especially in catalysis or final API synthesis steps, using a discolored solution is strongly discouraged as it can lead to inconsistent results and product impurities.
-
Purification (for advanced users): In some cases, the diamine can be repurified by azeotropic distillation with toluene, but this should be done with caution and is often not practical for small quantities.[6]
-
Prevention: The best course of action is prevention. Discard the discolored solution according to your institution's safety protocols and prepare a fresh batch using the rigorous handling techniques described in the FAQ section below.
-
Issue 2: I am observing a loss of reactivity or lower-than-expected yields in my synthesis.
A: This is a classic symptom of reduced amine concentration due to degradation.
-
Probable Cause: The active (R)-1,2-diaminopropane has likely degraded into less reactive or unreactive species. The formation of carbamates and ureas effectively "caps" the amine functional groups, reducing the molar quantity of free diamine available for your reaction.[9][10]
-
Scientific Explanation: The reaction of the diamine with CO₂ forms an ammonium carbamate salt. This can then undergo further reactions, such as intermolecular cyclization to form an imidazolidinone or reaction with another diamine molecule to form a urea.[9][10][11] These degradation products will not participate in your desired reaction (e.g., as a ligand or a nucleophile), leading to stoichiometric imbalances and reduced yields.
-
Recommended Action:
-
Quantify Amine Content: Before use, especially if the solution has been stored for some time, it is advisable to determine the active amine concentration via titration. A simple acid-base titration can provide a quick assessment of the remaining free amine.
-
Prepare Fresh Solutions: For optimal results, always use freshly prepared solutions of (R)-1,2-diaminopropane or solutions that have been stored under a strictly inert atmosphere.
-
Review Storage Conditions: Ensure your storage and handling protocols are adequate to prevent atmospheric contact (see FAQ below).
-
Issue 3: A white precipitate has formed in my (R)-1,2-diaminopropane solution.
A: Precipitate formation is a clear sign of reaction with atmospheric gases.
-
Probable Cause: The white solid is most likely an ammonium carbamate or a related bicarbonate salt, formed from the reaction of the diamine with CO₂ and atmospheric moisture.[4][5]
-
Recommended Action:
-
Do Not Use: Do not simply shake the bottle to redissolve the precipitate and use it. The solution's concentration is no longer accurate, and the presence of these salts can interfere with many chemical reactions.
-
Safe Disposal: Dispose of the solution and the precipitate following hazardous waste guidelines.
-
Implement Strict Inert Handling: This level of degradation indicates a significant breach in storage protocol. Review and implement the inert atmosphere handling procedures detailed below.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of (R)-1,2-diaminopropane instability?
A: The two main environmental factors that cause degradation are oxygen (O₂) and carbon dioxide (CO₂) from the atmosphere .[5][7] The diamine is also hygroscopic and sensitive to moisture.[4][6][8] Exposure to heat and light can accelerate these degradation processes.[5][12]
Q2: What is the degradation pathway of (R)-1,2-diaminopropane in the presence of CO₂?
A: The primary thermal degradation route involves the formation of a carbamate, which can then undergo intermolecular cyclization to produce 4-methyl-2-imidazolidinone or react with another free diamine molecule via nucleophilic attack to form a urea compound.[9][10][11]
Simplified Degradation Pathway Diagram
Below is a diagram illustrating the initial steps of degradation upon exposure to atmospheric CO₂.
Caption: Initial degradation pathway of (R)-1,2-diaminopropane via reaction with CO₂.
Q3: What are the definitive best practices for storing and handling (R)-1,2-diaminopropane?
A: Adherence to strict storage and handling protocols is the most effective way to ensure stability.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon).[4][5][8] | Prevents reaction with atmospheric O₂, CO₂, and moisture. |
| Container | Tightly sealed amber glass bottles with a secure cap (e.g., Sure/Seal™). | Protects from light and prevents atmospheric ingress.[8] |
| Temperature | Store in a cool, dry, and well-ventilated place.[8][13] | Reduces the rate of potential degradation reactions. |
| Handling | Use spark-proof tools and transfer liquids via syringe or cannula under an inert gas counterflow.[4][5] | Minimizes exposure to air during transfer. |
Q4: How can I monitor the stability and concentration of my diamine solution?
A: Regular quality control is essential. While advanced techniques like GC-MS or HPLC can provide detailed information on degradation products,[14][15] a simple acid-base titration is a highly effective and accessible method for determining the concentration of active amine.
Experimental Protocol: Titration for Active Amine Content
This protocol provides a method to determine the concentration of basic amine groups in your solution.
Materials:
-
(R)-1,2-diaminopropane solution (sample)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Suitable solvent (e.g., deionized water or isopropanol)
-
Indicator (e.g., Bromothymol blue) or a pH meter
-
Buret, flask, and magnetic stirrer
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the (R)-1,2-diaminopropane solution into an Erlenmeyer flask. Record the weight.
-
Dilution: Add a sufficient volume of solvent (e.g., 50 mL of deionized water) to dissolve the sample and ensure the pH electrode (if used) is submerged.
-
Titration Setup: Add a few drops of the indicator or place the calibrated pH electrode into the solution. Fill the buret with the standardized HCl solution and record the initial volume.
-
Titration: While stirring the solution, slowly add the HCl titrant. (R)-1,2-diaminopropane has two basic sites, so you will observe two equivalence points if using a pH meter. For indicator titration, titrate to the endpoint color change.
-
Calculation: Record the volume of HCl used to reach the final equivalence point. Calculate the molarity of the amine solution based on the stoichiometry of the neutralization reaction (1 mole of diamine reacts with 2 moles of HCl).
Q5: Is there a troubleshooting workflow I can follow?
A: Yes. The following flowchart provides a systematic approach to diagnosing and resolving common stability issues.
Caption: Troubleshooting workflow for (R)-1,2-diaminopropane solution stability issues.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA.
- IPCS. (n.d.). ICSC 0942 - PROPYLENEDIAMINE.
- Buvik, V., Vevelstad, S. J., Brakstad, O. G., & Knuutila, H. K. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Industrial & Engineering Chemistry Research, 60(15), 5627–5638.
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.
- Vevelstad, S. J., Buvik, V., Knuutila, H. K., Grimstvedt, A., & da Silva, E. F. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753.
- Saeed, I. M., Mazari, S. A., Alaba, P., Si Ali, B., Jan, B. M., Basirun, W. J., Sani, Y. M., Nizzamuddin, S., & Mubarak, N. M. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28, 19571–19593.
- Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030–2038.
- ResearchGate. (n.d.). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP).
- Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 585–593.
- ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO2 capture.
- ResearchGate. (n.d.). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.
- Reynolds, A. J., Verheyen, T. V., Adeloju, S. B., Meuleman, E., & Feron, P. (2012). Stabilization of Monoethanolamine Solutions in Carbon Dioxide Scrubbers.
- Wikipedia. (n.d.). 1,2-Diaminopropane.
- Human Metabolome Database. (n.d.). Showing metabocard for 1,2 Diaminopropane (HMDB0013136).
- Journal of Chemical and Petroleum Engineering. (2018). Amine Gas Sweetening System Problems Arising from Amine Replacement and Solutions to Improve System Performance.
- ResearchGate. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents.
- LookChem. (n.d.). Cas 78-90-0,1,2-Diaminopropane.
- Solubility of Things. (n.d.). 1,2-Diaminopropane.
- SLS Ireland. (n.d.). 1,2-Diaminopropane, 99% | 117498-500G | SIGMA-ALDRICH.
- MDPI. (n.d.). Effect of Different Amine Solutions on Performance of Post-Combustion CO2 Capture.
- ResearchGate. (n.d.). Amine-based solvent for CO2 absorption and its impact on carbon steel corrosion: A perspective review.
- MDPI. (n.d.). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review.
- Bollini, P., Didas, S. A., & Jones, C. W. (2010). Stabilization of Amine-Containing CO2 Adsorbents: Dramatic Effect of Water Vapor. Journal of the American Chemical Society, 132(21), 7262–7264.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Diaminopropane(78-90-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lookchem.com [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemicalbook.com [chemicalbook.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments - ProQuest [proquest.com]
Technical Support Center: Refining Reaction Conditions for Kinetic Resolution
Welcome to the technical support center for kinetic resolution. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing kinetic resolution reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance the enantiomeric purity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target for the selectivity factor (s) in a kinetic resolution?
A selectivity factor (s), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (k_fast / k_slow), is a critical measure of a kinetic resolution's effectiveness. While any 's' value greater than 1 will result in enantioenrichment, practical applications demand higher values. A selectivity in excess of 50 is generally required to obtain a product with high enantiomeric purity in a reasonable yield.[1][2] For reactions with lower selectivity factors, achieving high enantiomeric excess (ee) of the unreacted starting material is possible, but it comes at the cost of significantly lower yields as the reaction must proceed to a higher conversion.[2][3]
Q2: How does reaction conversion impact the enantiomeric excess (ee) of the product versus the unreacted starting material?
In a kinetic resolution, the ee of both the product and the unreacted substrate are intrinsically linked to the reaction's conversion.[4] The ee of the unreacted starting material increases as the reaction progresses, theoretically approaching 100% as the conversion nears completion.[1][4] Conversely, the product's ee is highest at the beginning of the reaction and decreases as the reaction proceeds.[4] This is a crucial trade-off: aiming for a high yield of the product often means accepting a lower ee for that product.
Q3: Can I use a chiral catalyst that is not enantiomerically pure?
Yes, but it will impact the apparent stereoselectivity. Using a catalyst with a lower enantiomeric excess will result in a lower apparent stereoselectivity factor (s').[5] This means the reaction will be less effective at discriminating between the two enantiomers of the substrate, leading to lower enantiomeric excesses for both the product and the recovered starting material at a given conversion.[5]
Q4: What is dynamic kinetic resolution (DKR), and when should I consider it?
Dynamic kinetic resolution is a powerful technique that combines a kinetic resolution with in-situ racemization of the starting material.[1][6] This allows the less reactive enantiomer to be continuously converted into the more reactive one, theoretically enabling a 100% yield of a single, enantiomerically pure product.[2][6] You should consider DKR when the starting material can be racemized under conditions compatible with the resolution step and when maximizing the yield of a single enantiomer is the primary goal.[6]
Troubleshooting Guides
This section provides in-depth, step-by-step guidance for common problems encountered during kinetic resolution experiments.
Issue 1: Low Enantiomeric Excess (ee)
Q: My kinetic resolution experiment resulted in a low ee for both the product and the unreacted starting material. What are the potential causes, and how can I improve it?
A: Low enantiomeric excess is a frequent challenge in kinetic resolution. Several factors can be at play. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting decision tree for low enantiomeric excess.
-
The "Why": The catalyst or enzyme is the heart of the resolution. If it has low intrinsic selectivity for your substrate or has degraded, high ee is unachievable. Catalyst deactivation can occur through various mechanisms, including poisoning, fouling (coking), and thermal degradation.[7][8][9]
-
Protocol:
-
Activity Check: Run a small-scale reaction with a known, reliable substrate for the chosen catalyst to confirm its activity.
-
Fresh Catalyst: If possible, use a fresh batch of catalyst or enzyme to rule out degradation of your current stock.
-
Literature Precedent: Confirm from literature that the chosen catalyst class is suitable for your substrate class (e.g., certain lipases for alcohols, specific organocatalysts for amines).[2][10]
-
-
The "Why": Temperature can have a significant impact on the selectivity of a kinetic resolution.[11] Lowering the temperature often increases selectivity by accentuating the small energy difference between the diastereomeric transition states. However, this also decreases the reaction rate, so a balance must be found.[3]
-
Protocol:
-
Systematic Cooling: Run a series of reactions at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -50 °C).
-
Monitor Progress: At each temperature, monitor both the conversion and the ee over time.
-
Data Analysis: Plot ee vs. conversion for each temperature to determine the optimal balance between selectivity and reaction time.
-
Table 1: Effect of Temperature on a Hypothetical Kinetic Resolution
| Temperature (°C) | Conversion (at 24h) | ee of Substrate (%) | ee of Product (%) | Selectivity (s) |
| 25 | 60% | 75% | 50% | 15 |
| 0 | 55% | 92% | 65% | 35 |
| -20 | 40% | >99% | 80% | 60 |
-
The "Why": The solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing the transition states.[12][13] The ideal solvent will maximize the energy difference between the two competing reaction pathways. For example, in some acylative resolutions of alcohols, switching from ether to tert-amyl alcohol has been shown to increase both rate and selectivity.[2]
-
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities and coordinating abilities (e.g., hexane, toluene, dichloromethane, THF, tert-butyl methyl ether).
-
Parallel Reactions: Set up small-scale reactions in each solvent under the optimized temperature conditions.
-
Analysis: Analyze the ee and conversion for each reaction to identify the solvent that provides the best selectivity.[14]
-
-
The "Why": As established, ee is highly dependent on conversion. A common mistake is to let the reaction run to high conversion, which maximizes the ee of the recovered starting material but diminishes the ee of the product.
-
Protocol:
-
Time-Course Study: Set up a larger-scale reaction under the best conditions found so far.
-
Aliquots: Withdraw aliquots at regular intervals (e.g., 1, 2, 4, 8, 16, 24 hours).
-
Quench and Analyze: Immediately quench the reaction in each aliquot and analyze for conversion and the ee of both the substrate and product using chiral HPLC or GC.[15][16]
-
Optimal Endpoint: Use this data to determine the optimal reaction time to achieve the desired balance of yield and ee for your target compound.
-
-
The "Why": Impurities in the starting material or reagents can act as inhibitors or poisons for the catalyst, reducing its activity and selectivity.[17] For example, an impurity that is a stronger ligand for the catalyst than the substrate can significantly hinder the reaction.
-
Protocol:
-
Substrate Purification: Re-purify your racemic starting material using techniques like recrystallization or column chromatography.
-
Reagent Quality: Ensure all other reagents (e.g., acylating agents, bases) are of high purity and are stored correctly.
-
Side-by-Side Comparison: Run the reaction with both the original and the purified substrate to see if there is a significant improvement in performance.
-
Issue 2: Catalyst Deactivation and Poor Reusability
Q: My catalyst works well for the first run, but its activity and selectivity drop significantly upon reuse. What is causing this, and how can I regenerate it?
A: Catalyst deactivation is a common problem in industrial and laboratory settings, costing billions of dollars annually.[9][18] The primary causes are poisoning, fouling, sintering (thermal degradation), and mechanical failure.[9][19]
Caption: Workflow for diagnosing and addressing catalyst deactivation.
-
Poisoning: This occurs when impurities in the feed bind strongly to the active sites of the catalyst. Common poisons include compounds containing sulfur, halogens, and heavy metals.[7][8] This often leads to a rapid and severe loss of activity.
-
Fouling: This involves the physical deposition of substances onto the catalyst surface, blocking active sites and pores.[19] A common example is "coking," where carbonaceous deposits form on the catalyst.[19]
-
Sintering: This is the thermal degradation of the catalyst, where small catalyst crystallites agglomerate into larger ones, reducing the active surface area.[8][19] This is often irreversible and occurs at high reaction temperatures.
The appropriate regeneration method depends on the deactivation mechanism.
-
For Poisoning:
-
The "Why": The goal is to remove the adsorbed poison from the active sites.
-
Protocol: This can sometimes be achieved by washing the catalyst with a suitable solvent or a dilute acidic/basic solution that can displace the poison without damaging the catalyst. In some cases, a mild oxidative or reductive treatment at elevated temperatures may be necessary.
-
-
For Fouling/Coking:
-
The "Why": The objective is to burn off the carbonaceous deposits.
-
Protocol: A common method is calcination, which involves heating the catalyst in a controlled stream of air or oxygen. The temperature must be carefully controlled to burn off the coke without causing thermal damage (sintering) to the catalyst itself.
-
-
For Sintering:
-
The "Why": Sintering is generally the most difficult mechanism to reverse.
-
Protocol: In some specific cases, particularly with supported metal catalysts, chemical treatments can be used to re-disperse the metal particles over the support, but this is a complex process often requiring specialized knowledge. The best strategy is to prevent sintering by operating at the lowest effective temperature.
-
References
- Benchchem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
- Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- ChemRxiv. (2017). Kinetic Solvent Effects in Organic Reactions.
- Wikipedia. (n.d.). Solvent effects.
- ResearchGate. (n.d.). The effect of organic solvents on the kinetic resolution of racemic....
- ChemRxiv. (2017). Kinetic Solvent Effects in Organic Reactions.
- Wikipedia. (n.d.). Kinetic resolution.
- Bode Research Group. (2015). OC VI (HS 2015).
- ResearchGate. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
- International Journal of Scientific Engineering and Technology. (2015). Catalyst Deactivation and Regeneration.
- MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration.
- YouTube. (2021). Catalyst deactivation.
- ResearchGate. (n.d.). Direct Enantioselective HPLC Monitoring of Lipase-Catalyzed Kinetic Resolution of 2-Phenoxy Propionic Acid in Non-Standard Organic Solvents.
- ResearchGate. (n.d.). Kinetic Resolution Strategies Using Non-Enzymatic Catalysts.
- Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions.
- NIH. (n.d.). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
- University of Pennsylvania. (2005). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis.
- Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics.
- NIH. (n.d.). Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies.
- RSC Publishing. (2022). Developing an atroposelective dynamic kinetic resolution of MRTX1719 by resolving incompatible chemical operations.
- ResearchGate. (n.d.). Practical considerations in kinetic resolution reactions.
- Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior.
- RSC Publishing. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines.
- UT Southwestern. (n.d.). Kinetic Resolutions.
- ResearchGate. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction.
- MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- YouTube. (2014). Chiral and Achiral Reaction Monitoring with Sub-2-µm Particle Columns with CO² Chromatography.
- ACS Publications. (2021). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. princeton.edu [princeton.edu]
- 7. Heterogeneous Catalyst Deactivation and Regeneration: A Review [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. ethz.ch [ethz.ch]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 17. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijset.com [ijset.com]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Diastereoselectivity with Chiral Diamine Auxiliaries
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support for overcoming challenges related to poor diastereoselectivity when using chiral diamine auxiliaries in asymmetric synthesis. The content is structured in a practical question-and-answer format to directly address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are chiral diamine auxiliaries and what is their primary function in asymmetric synthesis?
A: Chiral diamine auxiliaries are organic molecules that possess at least two amine functional groups and one or more stereocenters. In asymmetric synthesis, they are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1][2][3] Their primary function is to create a chiral environment around the reaction center, which favors the formation of one diastereomer over another.[1] This is crucial in pharmaceutical development, where the biological activity of a drug is often dependent on its specific stereochemistry.[4] After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.[1]
Q2: How do chiral diamine auxiliaries induce diastereoselectivity?
A: The mechanism of diastereoselection often involves the formation of a rigid, chelated transition state. The chiral diamine, upon binding to the substrate and a metal center (often from a Lewis acid), creates a sterically defined pocket. This conformationally restricted environment forces the incoming reagent to approach the substrate from a specific face, leading to the preferential formation of one diastereomer. The steric and electronic properties of the diamine's substituents play a critical role in dictating the facial selectivity of the reaction.[5][6]
Q3: What are some common classes of chiral diamine auxiliaries?
A: Chiral vicinal diamines, where the two amino groups are on adjacent carbons, are of significant interest in synthetic chemistry.[7] Some widely used scaffolds include:
-
C₂-Symmetric Diamines: These possess a C₂ axis of rotation, which simplifies the number of possible transition states. Examples include derivatives of 1,2-diaminocyclohexane and 1,2-diphenylethylene-1,2-diamine.[3]
-
Amino Alcohol-Derived Diamines: These are synthesized from readily available chiral amino alcohols.
-
Natural Product-Derived Diamines: Some auxiliaries are derived from complex natural products like mefloquine.[8]
The choice of auxiliary is highly dependent on the specific reaction and substrate.[1]
Troubleshooting Guide: Poor Diastereoselectivity
Q4: My reaction is yielding a nearly 1:1 mixture of diastereomers. What are the most likely causes and how can I improve the selectivity?
A: Achieving high diastereoselectivity is often a process of careful optimization. A low diastereomeric ratio (d.r.) suggests that the energy difference between the transition states leading to the two diastereomers is minimal. Here are the primary factors to investigate:
-
The Problem: Asymmetric reactions are highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the small energy barrier between the two competing diastereomeric transition states, leading to a loss of selectivity.
-
The Solution:
-
Lower the Temperature: Running the reaction at a lower temperature is often the first and most effective step. Temperatures of -78 °C (dry ice/acetone bath) are common for enolate alkylations and aldol reactions.
-
Systematic Temperature Screening: If -78 °C is not effective or causes solubility issues, perform a systematic screen at different temperatures (e.g., -40 °C, -20 °C, 0 °C) to find the optimal balance between reaction rate and selectivity.
-
-
The Problem: The Lewis acid and solvent play a crucial role in organizing the transition state. A poorly chosen Lewis acid may not form a sufficiently rigid chelate with the chiral auxiliary and the substrate. The solvent can also influence the aggregation state of reagents and the stability of the transition state.
-
The Solution:
-
Lewis Acid Screening: The choice of Lewis acid can significantly impact the conformation of the transition state.[1] Screen a variety of Lewis acids with different steric and electronic properties (e.g., TiCl₄, SnCl₄, Et₂AlCl).
-
Solvent Effects: The polarity and coordinating ability of the solvent are critical. Ethereal solvents like THF and Et₂O are common. However, less coordinating solvents like dichloromethane (DCM) or toluene might be beneficial in some cases. It is advisable to screen a range of solvents.
-
-
The Problem: The geometry of the enolate (E vs. Z) is often a key determinant of the final stereochemical outcome, particularly in aldol reactions following the Zimmerman-Traxler model.[9][10] The formation of the incorrect enolate isomer can lead to the undesired diastereomer.
-
The Solution:
-
Base and Counterion: The choice of base and its counterion can influence enolate geometry. For example, lithium bases like LDA often favor the E-enolate, while sodium or potassium bases may favor the Z-enolate.
-
Additives: Additives like HMPA can disrupt lithium aggregation and influence enolate geometry. Lithium bromide (LiBr) has also been shown to improve diastereoselectivity in some cases, possibly by influencing aggregation states.[11][12]
-
-
The Problem: The chiral auxiliary must be well-matched to the substrate and reagents. A small, unhindered auxiliary may not provide enough steric hindrance to effectively block one face of the substrate. Conversely, an overly bulky auxiliary might hinder the reaction altogether. Electronic effects of substituents on the auxiliary or substrate can also influence the stability of the transition state.[6]
-
The Solution:
-
Auxiliary Screening: If optimization of reaction conditions fails, it may be necessary to screen different chiral diamine auxiliaries. Consider auxiliaries with varying steric bulk and electronic properties.
-
Substrate Modification: In some cases, minor modifications to the substrate (e.g., changing a protecting group) can improve the diastereoselectivity by altering steric interactions in the transition state.
-
Experimental Protocols & Data
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate-auxiliary conjugate in the chosen anhydrous solvent (e.g., THF).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Deprotonation: Add the chosen base (e.g., LDA, NaHMDS) dropwise to the solution. Stir for the optimized time to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., allyl iodide) dropwise. Monitor the reaction by TLC or LC-MS.
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification: Allow the mixture to warm to room temperature, extract the product with a suitable organic solvent, dry the organic layer, and purify by column chromatography.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
| Entry | Auxiliary | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| 1 | Diamine A | LDA | THF | -78 | 85:15 |
| 2 | Diamine A | LDA | THF | 0 | 60:40 |
| 3 | Diamine A | NaHMDS | THF | -78 | 92:8 |
| 4 | Diamine A | LDA | DCM | -78 | 70:30 |
| 5 | Diamine B | LDA | THF | -78 | 95:5 |
This table illustrates how systematic changes in reaction parameters can significantly influence the diastereomeric ratio.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A stepwise approach to troubleshooting and optimizing diastereoselectivity.
Diagram 2: Generalized Mechanism of Diastereoselection
Caption: Chelation of the chiral diamine auxiliary creates a rigid transition state.
References
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.
- Chiral Diazaligands for Asymmetric Synthesis.Springer Verlag.[Link]
- The Crucial Role of Chiral Diamines in Modern Pharmaceutical Synthesis.NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation.Journal of the American Chemical Society.[Link]
- Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines.MDPI.[Link]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.PubMed.[Link]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review.
- Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines.The Journal of Organic Chemistry.[Link]
- Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline.Organic Process Research & Development.[Link]
- Steric and Electronic Influences on the Diastereoselectivity of the Rh2(OAc)4-Catalyzed C−H Insertion in Chiral Ester Diazoanilides.The Journal of Organic Chemistry.[Link]
- Chiral Tertiary Diamines in Asymmetric Synthesis.
- Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides.The Journal of Organic Chemistry.[Link]
- Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams.
- Asymmetric Synthesis.
- Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.ChemRxiv.[Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.Williams College.[Link]
- Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity?Chemistry Stack Exchange.[Link]
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.
- Catalytic asymmetric synthesis of 1,2-diamines.Royal Society of Chemistry.[Link]
- Diastereoselective synthesis using chiral auxiliary.Edgars Suna Group.[Link]
- Design of a New and Highly Effective Chiral Auxiliary for Diels-Alder Reaction of 1-Aminodiene.
- Chiral Vicinal Diamines Derived from Mefloquine.
- Chiral Auxiliaries.U-Chem.[Link]
- Chiral Vicinal Diamines Derived from Mefloquine.The Journal of Organic Chemistry.[Link]
- Chiral Auxiliaries in Asymmetric Synthesis.
- Chiral auxiliary.Wikipedia.[Link]
- Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis.SFU Summit.[Link]
- Diastereoselection in Aldol Reactions.Organic Chemistry - Pharmacy 180.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Origins of Stereoselectivity in Mannich Reactions Catalyzed by Chiral Vicinal Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]
- 8. Chiral Vicinal Diamines Derived from Mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: A Scientist's Guide to Improving Substrate Scope in Catalytic Asymmetric Reactions
Welcome to the Technical Support Center, your comprehensive resource for navigating the complexities of catalytic asymmetric reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to expand the substrate scope of their enantioselective transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common challenges and rationally designing experiments for success. Our focus is on understanding the "why" behind the "how," empowering you to make informed decisions in your research.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered when a new substrate is introduced to an established catalytic system.
Q1: I've introduced a new substrate to my optimized asymmetric reaction, and the enantiomeric excess (ee) has dropped significantly. What are the first things I should check?
A1: A drop in enantioselectivity with a new substrate is a classic challenge. Before embarking on extensive optimization, a systematic check of foundational parameters is crucial. Low ee can often be traced back to several key factors:
-
Catalyst and Ligand Integrity: The purity and stability of your chiral catalyst or ligand are paramount. They can degrade over time or be sensitive to air and moisture. It's advisable to use a fresh batch or re-purify your existing stock to rule out catalyst decomposition as the culprit.[1]
-
Purity of Substrates and Reagents: Impurities in your new substrate or other reagents can act as catalyst poisons or inhibitors, directly impacting the stereochemical outcome.[2][3] Ensure all starting materials are of the highest possible purity.
-
Reaction Temperature: Temperature plays a critical role in enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[2] Consider running the reaction at a lower temperature to enhance selectivity.[1]
-
Solvent Effects: The solvent can significantly influence the geometry of the transition state, which dictates the stereochemical outcome. A solvent that was optimal for one substrate may not be for another.[2][3] A quick solvent screen is often a highly effective first step.
Q2: My reaction has high enantioselectivity with the new substrate, but the yield is disappointingly low. How should I approach this problem?
A2: High enantioselectivity coupled with low yield is a good sign—it indicates that the chiral environment of your catalyst is effective, but the reaction kinetics or catalyst stability are limiting the conversion.[2][3] Here’s a logical troubleshooting progression:
-
Reaction Time and Temperature: The new substrate may be less reactive. Monitor the reaction over a longer period to see if the conversion increases. A modest increase in temperature might also improve the reaction rate, but be mindful of its potential negative impact on enantioselectivity.[2]
-
Catalyst Loading: A low catalyst loading that was sufficient for a more reactive substrate may not be enough for a more challenging one. Consider a moderate increase in the catalyst concentration.[2][3]
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions, especially over longer reaction times. This can be exacerbated by impurities. Running the reaction with a fresh batch of catalyst and ensuring rigorously dry and degassed solvents can help diagnose this issue.[2]
-
Reagent Stoichiometry: Double-check the stoichiometry of your reactants. An incorrect ratio can lead to the premature consumption of a limiting reagent, stalling the reaction.[2]
Q3: My results are not reproducible between runs with the same new substrate. What could be causing this inconsistency?
A3: Lack of reproducibility is a frustrating but common issue in catalysis, often stemming from subtle variations in experimental conditions.[2] Key areas to scrutinize for consistency include:
-
Atmosphere Control: For reactions sensitive to air or moisture, ensure a strictly inert atmosphere is maintained consistently throughout every experiment.
-
Reagent and Solvent Quality: Use reagents and solvents from the same batch to minimize variability. Always use anhydrous solvents when required.[2]
-
Reaction Setup and Mixing: Seemingly minor details like the rate of reagent addition, stirring speed, and the shape of the reaction vessel can impact mixing efficiency and, consequently, the reaction outcome.
-
Temperature Control: Use a reliable thermostat to maintain a consistent and accurate reaction temperature. Fluctuations in ambient temperature can affect reactions run at or near room temperature.[2]
Section 2: In-Depth Troubleshooting and Optimization Workflows
When initial checks don't resolve the issue, a more systematic approach to optimization is required. This section provides detailed workflows for tackling persistent problems with substrate scope.
Systematic Workflow for Improving Low Enantioselectivity
When a new substrate consistently gives low enantiomeric excess, a multi-pronged optimization strategy is necessary. The following workflow provides a logical progression of experiments.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
The choice of solvent can have a profound impact on the enantioselectivity of a reaction by influencing the conformation of the catalyst-substrate complex and the transition state.[3] A systematic solvent screen is a high-yield optimization step.
-
Setup: In an array of reaction vials (e.g., in a 96-well plate or individual vials), add the catalyst, ligand (if separate), and the new substrate.
-
Solvent Addition: To each vial, add a different anhydrous and degassed solvent. It is crucial to test a range of solvents with varying properties:
-
Polar Aprotic: THF, Dioxane, Acetonitrile
-
Non-Polar Aromatic: Toluene, Benzene
-
Halogenated: Dichloromethane (DCM), Chloroform
-
Protic (if compatible): Methanol, Ethanol (use with caution as they can compete with the substrate or react with the catalyst)[4]
-
-
Reaction Execution: Initiate the reaction (e.g., by adding the second reactant or pressurizing with gas) and run all reactions under identical temperature and time conditions.
-
Analysis: After the designated time, quench the reactions and analyze the enantiomeric excess of the product in each vial using chiral HPLC or GC.
Data-Driven Insights: The Impact of Solvents on Enantioselectivity
The following table provides representative data on how solvent choice can dramatically affect the outcome of an asymmetric reaction.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
| 1 | Toluene | 2.4 | 95 | 92 |
| 2 | THF | 7.6 | 88 | 85 |
| 3 | CH₂Cl₂ | 9.1 | 92 | 78 |
| 4 | Acetone | 21 | 75 | 60 |
| 5 | Methanol | 33 | 60 | 45 |
Data is illustrative and based on general trends observed in many asymmetric hydrogenations where non-polar solvents often favor higher enantioselectivity.[4][5][6]
Causality Explained: In many asymmetric catalytic systems, particularly those involving charged intermediates or transition states, polar solvents can stabilize these species. This stabilization can sometimes reduce the energy difference between the two diastereomeric transition states that lead to the different enantiomers, resulting in lower enantioselectivity. Conversely, non-polar solvents may provide a more rigid and pre-organized transition state assembly through weaker, non-specific interactions, thus amplifying the chiral induction.
Section 3: Ligand Modification - The Key to Expanding Substrate Scope
When reaction optimization is insufficient, modifying the chiral ligand is the next logical step. The ligand is the primary determinant of the chiral environment around the metal center, and subtle changes can lead to dramatic improvements in performance with new substrates.
Strategies for Ligand Modification
Ligand design can be approached systematically by considering the electronic and steric properties of the ligand framework.
Caption: Key strategies in rational ligand design for improved catalysis.
-
Electronic Effects: The electronic properties of substituents on the ligand can influence the reactivity of the metal center. Electron-donating groups can increase the electron density on the metal, potentially enhancing its catalytic activity. Conversely, electron-withdrawing groups can make the metal more Lewis acidic, which can be beneficial in certain reaction mechanisms.[7] There is a direct correlation between the electronic properties of ligand substituents and enantioselectivity in some systems.[7]
-
Steric Hindrance: Increasing the steric bulk of the ligand can create a more defined and restrictive chiral pocket around the active site. This can improve enantioselectivity by more effectively differentiating between the two prochiral faces of the substrate.
-
Backbone Construction: The rigidity or flexibility of the ligand backbone is crucial. A rigid backbone can pre-organize the catalytic complex into a single, highly selective conformation. A more flexible backbone may allow the catalyst to adapt to different substrates, but can also lead to multiple competing transition states and lower enantioselectivity.
Quantitative Analysis of Ligand Effects (QALE)
A powerful approach to ligand optimization is the Quantitative Analysis of Ligand Effects (QALE), which correlates the experimentally observed enantioselectivities with molecular descriptors that quantify the structural and electronic differences between ligands.[8][9][10] This data-driven approach can help rationalize non-intuitive structure-selectivity relationships and guide the design of new, more effective ligands.[8]
| Ligand Substituent (R) | Hammett Parameter (σp) | Yield (%) | ee (%) |
| -OCH₃ | -0.27 | 98 | 95 |
| -CH₃ | -0.17 | 95 | 90 |
| -H | 0.00 | 92 | 82 |
| -Cl | 0.23 | 88 | 75 |
| -CF₃ | 0.54 | 85 | 68 |
Illustrative data showing a common trend where more electron-donating groups lead to higher enantioselectivity in a hypothetical asymmetric reaction.[7]
Causality Explained: The electronic nature of the ligand substituents can directly impact the position of the transition state along the reaction coordinate.[7] For example, in some oxidation reactions, electron-donating groups on the ligand can lead to a more reactant-like transition state. If the key stereodifferentiating interactions are more pronounced in an earlier transition state, this can lead to higher enantioselectivity.
Section 4: High-Throughput Screening (HTS) for Rapid Optimization
To efficiently explore the vast parameter space of a catalytic reaction (substrate, catalyst, ligand, solvent, temperature, additives), high-throughput screening (HTS) is an indispensable tool.[11][12] HTS allows for the parallel execution of a large number of experiments, dramatically accelerating the discovery of optimal conditions for new substrates.[12]
Practical Implementation of HTS in the Lab
HTS can be implemented even in non-specialized labs using readily available equipment.
-
Preparation of Stock Solutions: Prepare stock solutions of the substrate, reagents, and a library of different chiral ligands or catalysts in a suitable solvent.
-
Robotic or Manual Dispensing: Use a multichannel pipette or an automated liquid handler to dispense the stock solutions into the wells of a 96-well plate. Each well will contain a unique combination of catalyst/ligand and other reaction components.
-
Reaction Incubation: Seal the plate and place it on a shaker in a temperature-controlled environment (e.g., an incubator or a cooling plate).
-
High-Throughput Analysis: After the reaction is complete, the samples can be rapidly analyzed for conversion and enantioselectivity. This is often the bottleneck, but several techniques can be employed:
-
LC-MS/GC-MS: Automated injection from the 96-well plate allows for sequential analysis of each reaction.
-
Circular Dichroism (CD) or UV-Vis Spectroscopy: If the product or a derivative has a chromophore, these techniques can be used for rapid, in-plate analysis of ee.[13]
-
Infrared Thermography: For exothermic reactions, the heat generated can be used as a proxy for catalytic activity.[13]
-
Caption: A typical workflow for high-throughput screening of asymmetric reactions.
By embracing a systematic, mechanism-informed approach to troubleshooting and optimization, the challenge of expanding substrate scope in catalytic asymmetric reactions can be transformed from a trial-and-error process into a rational and efficient scientific endeavor.
References
- New Trends in Asymmetric Catalysis. MDPI.
- Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. ACS Publications.
- Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. ACS Publications.
- The Direct Catalytic Asymmetric Aldol Reaction. PubMed Central (PMC).
- Substrate Scope and Large-Scale Reaction. a. ResearchGate.
- Computational tools for the prediction of site- and regioselectivity of organic reactions. Royal Society of Chemistry.
- High-throughput methods for the development of new catalytic asymmetric reactions. PubMed.
- Correlation of experimentally observed enantioselectivity and... ResearchGate.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. MDPI.
- Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu. ChemRxiv.
- Solvent effect on the asymmetric hydrogenation with Rh/7a. ResearchGate.
- High-Throughput and Parallel Screening Methods in Asymmetric Hydrogenation. ACS Publications.
- Deep learning for enantioselectivity predictions in catalytic asymmetric β-C–H bond activation reactions. Royal Society of Chemistry.
- Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. PubMed Central (PMC).
- Results of the enantioselective hydrogenation in different solvents. ResearchGate.
- Substrate scope for aldol reaction. ResearchGate.
- Substrate scope of asymmetric aldol reactions catalyzed by the 1+2... ResearchGate.
- High-Throughput Experimentation-Enabled Asymmetric Hydrogenation. ACS Publications.
- Quantitative Structure–Selectivity Relationships in Enantioselective Catalysis: Past, Present, and Future. ACS Publications.
- High-Throughput Screening Techniques in Catalysis.
- Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects. ACS Publications.
- High-throughput computational-experimental screening protocol for the discovery of bimetallic catalysts. Semantic Scholar.
- The Stereoelectronic Parameters of Phosphites. The Quantitative Analysis of Ligand Effects (QALE). ResearchGate.
- Schematic diagrams of asymmetric reaction screening a Asymmetric... ResearchGate.
- Kinetic Barrier Diagrams to Visualize and Engineer Molecular Nonequilibrium Systems. Wiley Online Library.
- Comments on Coupling Graphical and Regression Analyses of Ligand Effect Data. Scite.ai.
- The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. ACS Publications.
- VISUALIZING THE MECHANISMS OF ORGANIC REACTIONS. UNAM.
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. PubMed Central (PMC).
- Theory and Modeling of Asymmetric Catalytic Reactions. PubMed.
- Restoration of catalytic activity by the preservation of ligand structure: Cu-catalysed asymmetric conjugate addition with 1,1-diborylmethane. National Institutes of Health.
- Mechanisms & Reaction Coordinate Diagrams. YouTube.
- Asymmetric Heterogeneous Catalysis – Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization. ResearchGate.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- Recent Advances in Asymmetric Catalysis in Flow. ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scite.ai [scite.ai]
- 11. High-throughput methods for the development of new catalytic asymmetric reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. fhi.mpg.de [fhi.mpg.de]
Technical Support Center: Preserving Chirality During Product Isolation
Welcome to the Technical Support Center dedicated to a critical challenge in chemical and pharmaceutical development: minimizing racemization during product isolation. The stereochemical integrity of a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological, toxicological, and physiological properties.[1][2] Loss of enantiomeric purity during workup and purification can lead to diminished efficacy, increased side effects, and significant challenges in meeting regulatory standards.[3][4]
This guide is structured for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying chemical principles, offering a framework for logical troubleshooting and robust method development.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem during product isolation?
A: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[5] This process leads to a loss of optical activity. In the context of drug development, this is a critical issue because the biological activity of a molecule is often associated with only one of its enantiomers (the eutomer), while the other (the distomer) may be inactive or even cause harmful side effects.[1][6] Isolation procedures, which often involve changes in pH, temperature, and solvent, can inadvertently create conditions that facilitate racemization, compromising the final product's purity and therapeutic value.[3]
Q2: What are the primary chemical mechanisms that cause racemization during workup?
A: Racemization typically occurs when the stereocenter becomes temporarily achiral. The most common mechanisms encountered during product isolation include:
-
Enolization: For compounds with a chiral center adjacent to a carbonyl group (ketones, aldehydes, esters), exposure to acid or base can catalyze the formation of a planar, achiral enol or enolate intermediate. Reprotonation can then occur from either face, leading to racemization.[7]
-
Carbanion/Carbocation Formation: If a group at the chiral center is a good leaving group, a planar carbocation can form (SN1-type mechanism), which can be attacked from either side. Alternatively, if the proton at the stereocenter is acidic, a base can abstract it to form a planar carbanion, which can be reprotonated to give a mixture of enantiomers.
-
Oxazolone Formation: In peptide chemistry, the activation of the C-terminal amino acid of an N-protected peptide fragment can lead to the formation of a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and susceptible to abstraction by base, causing significant racemization.
Below is a diagram illustrating the general mechanisms leading to the loss of stereochemical integrity.
Caption: Key mechanisms causing racemization.
Troubleshooting Guides: Step-by-Step Solutions
This section provides structured advice for minimizing racemization during common isolation procedures.
Scenario 1: Racemization During Aqueous Workup & Liquid-Liquid Extraction
Aqueous workups are a frequent source of racemization due to the introduction of acidic or basic solutions.
Problem: My chiral compound, which has an acidic proton at the stereocenter, is showing significant loss of enantiomeric excess (ee) after a standard aqueous workup.
| Potential Cause | Troubleshooting & Mitigation Strategy |
| Exposure to Harsh pH | Avoid strong acids/bases. Use milder reagents for pH adjustment. For example, use saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) solutions instead of concentrated NaOH or HCl.[8] Minimize contact time. Perform extractions quickly and efficiently. Do not let biphasic mixtures sit for extended periods. Temperature Control. Perform the workup at lower temperatures (e.g., in an ice bath) to slow the rate of racemization. |
| Base-Sensitive Stereocenter | Use a buffered wash. If a basic wash is necessary, consider using a buffered solution (e.g., phosphate buffer at pH 7-8) to avoid high local concentrations of hydroxide. Acid Scavenging. If the reaction generates acid that needs to be neutralized, consider adding a solid-supported scavenger to the organic phase before the aqueous wash. |
| Emulsion Formation | Emulsions increase the contact time between phases and can complicate separation. To break emulsions, add brine (saturated NaCl solution) or gently filter the mixture through a pad of Celite®.[9][10] To prevent them, avoid vigorous shaking in favor of gentle inversions of the separatory funnel.[9] |
Experimental Protocol: Mild Acid-Base Extraction
-
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
-
Dilution: Dilute the reaction mixture with a suitable, cold organic solvent (e.g., ethyl acetate, MTBE).
-
Neutralization (if necessary):
-
For quenching an acidic reaction: Slowly add a cold, saturated solution of NaHCO₃ or a phosphate buffer (pH 7). Vent the separatory funnel frequently to release any evolved gas.
-
For quenching a basic reaction: Slowly add a cold, saturated solution of NH₄Cl.
-
-
Extraction: Gently invert the separatory funnel 5-10 times. Avoid vigorous shaking.
-
Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Caption: Decision workflow for a mild aqueous workup.
Scenario 2: Racemization During Chromatographic Purification
Chromatography, especially HPLC, can be a source of racemization if the stationary phase or mobile phase conditions are not suitable.
Problem: I observe peak broadening or a "plateau" between two eluting peaks on my chiral HPLC column, suggesting on-column racemization.
| Potential Cause | Troubleshooting & Mitigation Strategy |
| On-Column Racemization | Lower the temperature. Running the column at a sub-ambient temperature (e.g., 10-15 °C) is often the most effective way to suppress on-column interconversion.[11][12] Optimize Mobile Phase. If your analyte is acidic or basic, the addition of a small amount of an acidic (e.g., 0.1% TFA or acetic acid) or basic (e.g., 0.1% DEA) modifier can suppress ionization and minimize interactions with the stationary phase that may catalyze racemization.[11] Change Stationary Phase. Some chiral stationary phases (CSPs) can have acidic or basic sites that promote racemization. If optimization fails, screen different types of CSPs (e.g., polysaccharide-based vs. Pirkle-type).[13][14] |
| Silica Gel-Induced Racemization (Flash Chromatography) | Deactivate Silica. Standard silica gel is acidic (pH ~4-5) and can cause racemization of acid-sensitive compounds. Neutralize the silica by preparing a slurry with a small amount of a suitable base (e.g., triethylamine in the eluent) before packing the column. Use Alternative Media. Consider using neutral alumina, florisil, or a C18-functionalized silica for purification if your compound is highly sensitive. |
| Solvent Effects | Avoid protic solvents if possible. For sensitive compounds, protic solvents like methanol or ethanol in the mobile phase can sometimes facilitate proton exchange leading to racemization. Evaluate aprotic mobile phase systems. |
Scenario 3: Racemization During Solvent Removal & Crystallization
The final steps of isolating a solid product can also compromise chiral purity.
Problem: My product has high enantiomeric excess in solution, but the isolated solid shows significant racemization after crystallization.
| Potential Cause | Troubleshooting & Mitigation Strategy |
| Thermal Racemization | Minimize heat exposure. During solvent removal via rotary evaporation, use the lowest possible bath temperature and an appropriate vacuum level to ensure gentle evaporation.[15][16][17] Avoid prolonged heating. Avoid distillation if possible. High temperatures required for distillation can be detrimental to chiral purity.[18] If distillation is necessary, use a high-vacuum, short-path apparatus to minimize thermal stress. |
| Crystallization-Induced Racemization | Screen different solvents. The choice of crystallization solvent is critical. The ideal solvent will provide good solubility at high temperatures and poor solubility at low temperatures, without promoting racemization in solution. Control cooling rate. Rapid cooling can sometimes trap impurities or lead to less stable crystal forms. A slower, controlled cooling process is generally preferred.[19] |
| Base/Acid Contamination | Ensure complete removal of reagents. Trace amounts of acid or base from the reaction or workup can catalyze racemization in the concentrated solution prior to crystallization. Ensure washes are thorough. Consider a final wash with brine to remove residual water-soluble impurities. |
Advanced Strategies: The Role of Protecting Groups
For particularly labile stereocenters, especially in peptide synthesis, the use of appropriate protecting groups is a primary defense against racemization.
-
Amino Acid Protection: In peptide synthesis, urethane-based protecting groups like Fmoc and Boc are designed to suppress racemization during coupling.[20]
-
Side-Chain Protection: For amino acids like Cysteine (Cys) and Histidine (His), which are highly prone to racemization, protecting the side-chain functionality is crucial.[21][22][23] For example, protecting the π-imidazole nitrogen in histidine can greatly reduce racemization.[23]
-
Strategic Use: Protecting groups should be stable during the reaction and purification steps but removable under conditions that do not compromise the stereocenter of the final product.[24]
References
- Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery.
- BenchChem. (2025). Technical Support Center: Strategies to Reduce Racemization During Peptide Coupling. BenchChem Technical Document.
- BenchChem. (2025). Preventing racemization during coupling with 2-(3-Mercaptophenyl)acetic acid. BenchChem Technical Document.
- Crystallization-Induced Deracemization: Experiments and Modeling. (2022). PubMed Central (PMC) - NIH.
- Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 20(1), 30-35.
- Huang, H., et al. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Nature Communications.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Martynow, J. (2014). Response to "How can I improve my chiral column resolution?". ResearchGate.
- MIT Department of Chemistry. (2010). Reaction Work-Up I. YouTube.
- Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
- Roche, J., et al. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
- Viedma, C., et al. (2022). Recent advances in crystallization-induced deracemization of racemic mixtures. ResearchGate.
- Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. skpharmteco.com [skpharmteco.com]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 6. Chiral analysis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Workup [chem.rochester.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. learnaboutpharma.com [learnaboutpharma.com]
- 14. researchgate.net [researchgate.net]
- 15. rocker.com.tw [rocker.com.tw]
- 16. asynt.com [asynt.com]
- 17. torontech.com [torontech.com]
- 18. waters.com [waters.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 21. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. peptide.com [peptide.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Diamine Ligands for Asymmetric Hydrogenation
In the landscape of modern synthetic chemistry, the production of enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule dictates its biological activity.[1][2] Asymmetric hydrogenation stands as one of the most powerful and atom-economical methods to create stereogenic centers.[3][4] The success of this technique hinges on the catalyst, a sophisticated assembly of a metal center and a chiral ligand that orchestrates the stereoselective addition of hydrogen.
This guide provides a comparative analysis of C₂-symmetric 1,2-diamine ligands, a cornerstone class of ligands for the highly successful Noyori-type ruthenium- and iridium-based catalysts. We will delve into the mechanistic underpinnings, compare the performance of key ligands through experimental data, and provide actionable protocols for researchers in the field.
The Central Role of the Chiral Diamine: Beyond a Simple Ligand
The quintessential catalyst for the asymmetric hydrogenation of ketones, developed by Noyori and his-coworkers, is a complex typically comprising a ruthenium(II) center, a chiral diphosphine (e.g., BINAP), and a chiral 1,2-diamine.[5][6] The diamine is not merely a spectator ligand; it is an active participant in the catalytic cycle. This dual-functionality, often termed a "bifunctional" or "metal-ligand cooperative" mechanism, is the key to the catalyst's remarkable efficiency and selectivity.[3]
The N-H proton on the diamine ligand acts as a proton donor, working in concert with the metal hydride to reduce the polarized carbonyl group of the substrate. This occurs via a six-membered pericyclic transition state, a low-energy pathway that facilitates the highly coordinated transfer of both a hydride (from the metal) to the carbonyl carbon and a proton (from the ligand) to the carbonyl oxygen.[3]
The general catalytic cycle is depicted below:
A Comparative Look at Key Diamine Ligands
The choice of diamine ligand profoundly impacts catalyst performance. The rigidity of the C₂-symmetric backbone and the nature of the substituents dictate the precise geometry of the transition state, thereby controlling enantioselectivity. The three most prominent families are based on 1,2-diphenylethylenediamine (DPEN), 1,2-diaminocyclohexane (DACH), and their derivatives.
| Ligand Structure | Name | Key Features |
| DPEN (1,2-Diphenylethylenediamine) | The archetypal chiral diamine. Its phenyl groups provide a rigid, well-defined chiral environment. (S,S) and (R,R) enantiomers are readily available.[7][8][9] | |
| DACH (1,2-Diaminocyclohexane) | Features a rigid cyclohexane backbone. It is a key component in Trost ligands and has been successfully applied in Ru-catalyzed hydrogenations.[10][11] | |
| TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) | A derivative of DPEN where one amine is tosylated. This modification alters the electronic properties and acidity of the N-H proton, often enhancing catalytic activity and selectivity.[12][13] |
Performance Data for Asymmetric Hydrogenation of Aromatic Ketones
The following table summarizes experimental data for the Ru-catalyzed hydrogenation of acetophenone, a benchmark substrate, highlighting the performance of different diamine and diphosphine ligand combinations.
| Entry | Diphosphine Ligand | Diamine Ligand | S/C Ratio | H₂ (atm) | Temp (°C) | ee (%) | TON | Reference |
| 1 | (S)-TolBINAP | (S,S)-DPEN | 2000 | 9 | 25 | 98 (R) | ~2000 | [3] |
| 2 | (S)-XylBINAP | (S,S)-DPEN | 2000 | 8 | 30 | >99 (R) | ~2000 | [3] |
| 3 | (R)-XylBINAP | (R)-DAIPEN | 100 | 50 | 25 | 99 | 100 | [1] |
| 4 | Phanephos | (S,S)-DPEN | 1000 | 68 | 80 | 98 (R) | ~1000 | [1] |
| 5 | (S)-BINAP | (S,S)-DACH | Not specified | Not specified | Not specified | High | High | [11] |
Data synthesized from multiple sources to illustrate comparative performance. Exact conditions may vary between studies.
Analysis and Causality:
-
Diphosphine Influence (Entry 1 vs. 2): The switch from TolBINAP to the bulkier XylBINAP ligand, in combination with (S,S)-DPEN, increases enantioselectivity from 98% to >99%.[3] This is a classic example of steric tuning; the larger XylBINAP ligand creates a more constrained chiral pocket, leading to greater facial discrimination of the incoming ketone substrate.
-
Diamine Backbone (Entry 2 vs. 5): Both DPEN and DACH backbones can produce catalysts with high enantioselectivity. The choice between them often depends on the specific substrate and the desired catalyst solubility and stability. DACH-based ligands, for instance, are integral to the widely used Trost ligands for other asymmetric transformations.[11]
-
Electronic Tuning (DPEN vs. TsDPEN): While not shown in the table for direct comparison, N-tosylated diamines like TsDPEN are crucial for a related class of catalysts used in both asymmetric hydrogenation and transfer hydrogenation.[12][13] The electron-withdrawing tosyl group increases the acidity of the remaining N-H proton, which can accelerate the proton transfer step in the catalytic cycle.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone
This section provides a representative, field-proven protocol for the synthesis of (R)-1-phenylethanol using a Ru/(S)-XylBINAP/(S,S)-DPEN catalyst system.
Workflow Overview:
Materials and Reagents:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(S)-XylBINAP (Chiral diphosphine ligand)
-
(S,S)-DPEN (Chiral diamine ligand)
-
Acetophenone (Substrate, freshly distilled)
-
Potassium tert-butoxide (KOtBu, Base)
-
Methanol (Anhydrous)
-
Hydrogen gas (High purity)
-
Nitrogen gas (Inert atmosphere)
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
In a nitrogen-filled glovebox, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (S)-XylBINAP (0.011 mmol) to a vial.
-
Add anhydrous methanol (e.g., 5 mL) and stir the resulting orange solution for 10-15 minutes.
-
Add (S,S)-DPEN (0.01 mmol) and continue stirring for another 10 minutes to form the pre-catalyst solution.
-
-
Hydrogenation Procedure:
-
To a glass liner for a high-pressure autoclave, add acetophenone (10 mmol, 1.0 M solution in methanol).
-
Add a solution of KOtBu in methanol (e.g., 0.2 M solution, 0.1 mmol).
-
Transfer the prepared catalyst solution from Step 1 to the glass liner.
-
Seal the autoclave. Purge the system by pressurizing with nitrogen (3-4 cycles) followed by hydrogen (3-4 cycles) to ensure an inert atmosphere.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 8 atm).
-
Begin stirring and heat the reactor to the target temperature (e.g., 30°C).
-
-
Reaction Monitoring and Work-up:
-
Maintain the reaction under constant pressure and temperature for the specified time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots (after careful depressurization) and analyzing by GC or TLC.
-
Once complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Open the reactor and pass the reaction mixture through a short plug of silica gel to remove the catalyst.
-
Rinse the silica with additional methanol or ethyl acetate.
-
-
Analysis:
-
The crude product yield can be determined by ¹H NMR or GC with an internal standard.
-
The enantiomeric excess (ee) must be determined by a chiral separation technique, typically chiral GC (e.g., using a Cyclodex-B column) or chiral HPLC (e.g., using a Chiralcel OD-H column).
-
Trustworthiness and Self-Validation: This protocol is a self-validating system. The expected outcome for the specified catalyst system ((S)-XylBINAP/(S,S)-DPEN) and substrate (acetophenone) is the (R)-alcohol with >99% ee.[3] Deviation from this result would indicate issues with reagent purity, catalyst preparation, or reaction conditions, prompting a systematic review of the experimental setup.
Conclusion and Outlook
Chiral 1,2-diamine ligands are indispensable tools in the field of asymmetric hydrogenation. The modularity of the Noyori-type catalyst, allowing for the fine-tuning of both the diphosphine and the diamine components, provides chemists with a versatile platform to tackle a wide range of substrates with exceptional levels of stereocontrol. The bifunctional mechanism, in which the diamine actively participates in the hydrogen transfer, is a testament to elegant catalyst design.
Future advancements in this area are focusing on the development of catalysts with even higher turnover numbers for industrial-scale applications and the immobilization of these complexes on solid supports or polymers to facilitate catalyst recycling and reuse, further enhancing the sustainability of this powerful synthetic methodology.[14][15][16]
References
- Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation Source: Journal of the American Chemical Society URL:[Link]
- Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: RSC Advances URL:[Link]
- Title: Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC Source: N
- Title: Asymmetric Hydrogenation of Ketones with Polymer-Supported Chiral 1,2-Diphenylethylenediamine Source: Organic Letters URL:[Link]
- Title: The Noyori Asymmetric Hydrogenation Reaction Source: Andrew G Myers Research Group, Harvard University URL:[Link]
- Title: Highly enantioselective hydrogenation of steric hindrance enones catalyzed by Ru complexes with chiral diamine and achiral phosphane Source: Organic Letters URL:[Link]
- Title: Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts Source: Journal of the American Chemical Society URL:[Link]
- Title: Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η6-Arene/TsDPEN−Ruthenium(II) Complexes Source: Organic Letters URL:[Link]
- Title: Noyori Asymmetric Hydrogenation | Organic Chemistry Source: YouTube URL:[Link]
- Title: Highly enantioselective hydrogenation and transfer hydrogenation of cycloalkyl and heterocyclic ketones catalysed by an iridium complex of a tridentate phosphine-diamine ligand. Source: Semantic Scholar URL:[Link]
- Title: Asymmetric hydrogen
- Title: Modern Methods for Asymmetric Hydrogenation of Ketones Source: Organic Chemistry Portal URL:[Link]
- Title: Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation Source: Journal of Chemical Theory and Comput
- Title: Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes Source: N
- Title: (R,R)
- Title: (S,S)
- Title: Diphenylethylenediamine Source: Wikipedia URL:[Link]
- Title: An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand Source: Organic Process Research & Development URL:[Link]
- Title: Trost ligand Source: Wikipedia URL:[Link]
- Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: N
- Title: Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular c
Sources
- 1. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
- 9. Diphenylethylenediamine - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Trost ligand - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of (R)-1,2-diaminopropane and Diphenylethylenediamine in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the selection of a chiral ligand or catalyst is paramount to achieving high stereoselectivity. Among the vast arsenal of available chiral molecules, 1,2-diamines have established themselves as a "privileged" scaffold, capable of inducing chirality in a wide array of chemical transformations. This guide provides an in-depth, objective comparison of two prominent chiral diamines: the simple, aliphatic (R)-1,2-diaminopropane and the sterically demanding, C₂-symmetric (1R,2R)-1,2-diphenylethylenediamine (DPEN).
This analysis moves beyond a simple cataloging of results to explore the causal relationships between molecular structure, catalytic mechanism, and experimental outcome. The insights presented are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in catalyst selection and reaction design.
Structural and Stereoelectronic Dissection
The fundamental differences in the efficacy of (R)-1,2-diaminopropane and DPEN originate from their distinct structural and electronic properties. (R)-1,2-diaminopropane is a small, conformationally flexible molecule, while DPEN possesses a rigid backbone flanked by two bulky phenyl groups, locking it into a well-defined C₂-symmetric conformation.
Caption: Molecular structures of (R)-1,2-diaminopropane and (1R,2R)-DPEN.
These structural disparities have profound implications:
-
Chiral Environment: DPEN's two phenyl groups create a rigid and well-defined chiral pocket around a coordinated metal center or when functioning as an organocatalyst. This steric hindrance effectively shields one face of the substrate, leading to high facial selectivity. The flexibility of (R)-1,2-diaminopropane results in a less defined and more dynamic chiral environment, which can sometimes translate to lower enantioselectivity.
-
Electronic Properties: The phenyl groups in DPEN are electron-withdrawing, which can influence the electronic properties of the catalyst. When derivatized (e.g., N-sulfonylation), these electronic effects can modulate the acidity of the N-H protons, a critical factor in mechanisms like asymmetric transfer hydrogenation.
Performance in Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation is a cornerstone transformation for the synthesis of chiral alcohols, and both diamines have proven to be excellent ligands for ruthenium catalysts in this context, particularly after N-sulfonylation.[1][2] The most common catalytic system involves an in-situ or pre-formed Ruthenium(II) complex with a tosylated derivative of the diamine.[1]
Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Ligand | Metal Complex Precursor | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration | Reference |
| 1 | (R)-N-(p-toluenesulfonyl)-1,2-propanediamine | [RuCl₂(p-cymene)]₂ | >95 | >98 | (R) | [1] |
| 2 | (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 | (R) | [2] |
| 3 | (R,R)-N-Mesyl-1,2-diphenylethylenediamine ((R,R)-MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 | (R) | [2] |
As the data indicates, both ligands are capable of facilitating this reaction with outstanding yields and enantioselectivities. The choice between them may therefore be dictated by factors such as cost, availability, or subtle substrate-specific interactions. The mechanism is believed to proceed via an "outer sphere" concerted pathway where the substrate does not directly coordinate to the metal.[3] The chiral ligand facilitates the stereoselective transfer of a hydride from the metal and a proton from the ligand's N-H group to the ketone.[3]
Caption: Generalized catalytic cycle for Asymmetric Transfer Hydrogenation.
Efficacy in Organocatalysis: The Dominance of the DPEN Scaffold
While both molecules find application in metal catalysis, the field of asymmetric organocatalysis reveals a significant divergence in their utility. DPEN and its derivatives are exceptionally versatile and effective organocatalysts for a multitude of reactions, including Michael additions, aldol reactions, and Mannich reactions.[4][5] In contrast, specific examples and detailed protocols for (R)-1,2-diaminopropane as a direct organocatalyst are notably scarce in the literature.[5]
The success of DPEN is often attributed to its use in bifunctional catalysts, such as the widely employed DPEN-thiourea derivatives.[2] These catalysts utilize the primary amine of the DPEN moiety to form an enamine intermediate with a carbonyl nucleophile, while the thiourea group concurrently activates the electrophile through hydrogen bonding.[2] This dual activation within a rigid chiral framework leads to highly organized transition states and, consequently, excellent stereoselectivity.
Table 2: Performance of DPEN-Derived Organocatalysts in the Asymmetric Michael Addition
| Entry | Catalyst Backbone | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| 1 | (R,R)-DPEN-Thiourea | Acetylacetone | trans-β-Nitrostyrene | 98 | 96 (S) | [2] |
| 2 | (R,R)-DPEN-Thiourea (Aryl Substituted) | Acetylacetone | trans-β-Nitrostyrene | 99 | 98 (S) | [2] |
| 3 | (R,R)-DPEN (unmodified) | 4-Hydroxycoumarin | (E)-4-phenyl-3-buten-2-one | 40-95 | 80-100 | [4] |
The flexibility of (R)-1,2-diaminopropane appears to be a disadvantage in this context, as it is less capable of providing the pre-organized, rigid catalytic pocket necessary to achieve high levels of stereocontrol in many organocatalytic transformations.[5]
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates and conditions.
Causality: This protocol details the in situ formation of the active ruthenium catalyst followed by the reduction. Using an inert atmosphere is critical to prevent oxidation of the catalyst. The base (KOH) is essential for the catalytic cycle, facilitating the formation of the ruthenium-hydride species.
Caption: Experimental workflow for ATH with a propanediamine-based catalyst.
Methodology:
-
Catalyst Formation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).[1]
-
Add 5 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn a deep red/brown, indicating the formation of the active catalyst complex.[1]
-
Asymmetric Transfer Hydrogenation: To the flask, add acetophenone (1.0 mmol).[1]
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).[1]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction, quench with water, and extract with an appropriate organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the residue by column chromatography. Determine the enantiomeric excess of the resulting (R)-1-phenylethanol by chiral High-Performance Liquid Chromatography (HPLC).
Causality: This reaction relies on the dual-activation mechanism of the bifunctional catalyst. The choice of a non-polar solvent like toluene is often optimal as it minimizes interference with the crucial hydrogen-bonding interactions between the catalyst and the electrophile.
Methodology:
-
Reaction Setup: To a vial, add the (R,R)-DPEN-thiourea catalyst (e.g., 0.02 mmol, 10 mol%).
-
Add trans-β-nitrostyrene (0.2 mmol, 1.0 eq.) and the solvent (e.g., toluene, 1.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add acetylacetone (0.3 mmol, 1.5 eq.) to initiate the reaction.
-
Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture directly onto silica gel.
-
Analysis: Purify by column chromatography to afford the Michael adduct. Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Conclusion and Strategic Outlook
This comparative guide demonstrates that both (R)-1,2-diaminopropane and diphenylethylenediamine are highly effective chiral ligands, yet they occupy distinct niches within the field of asymmetric synthesis.
-
(R)-1,2-diaminopropane serves as a potent and efficient ligand in metal-catalyzed reactions, particularly asymmetric transfer hydrogenation, where it delivers results comparable to more complex ligands. Its smaller size and lower cost make it an attractive option.
-
(1R,2R)-Diphenylethylenediamine (DPEN) stands out as a truly "privileged" scaffold due to its versatility. Its rigid, C₂-symmetric structure is the key to its success, enabling exceptional performance in both metal catalysis and, most notably, a broad range of organocatalytic reactions where it often serves as the backbone for highly effective bifunctional catalysts.[4][6]
For the practicing chemist, the choice is strategic. For a well-established transformation like the ATH of simple ketones, (R)-1,2-diaminopropane offers a practical and effective solution. However, when tackling more complex transformations, especially in the realm of organocatalysis requiring highly organized, multi-point interactions in the transition state, the rigid and sterically defined environment provided by the DPEN scaffold remains the benchmark for achieving superior levels of stereocontrol.
References
- The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. (2024). MDPI. [Link]
- Mastering Asymmetric Synthesis with (1R,2R)-1,2-Diphenylethylenediamine. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. (2020).
Sources
A Senior Application Scientist's Guide to Ligand Performance: 1,2-Diaminopropane vs. 1,3-Diaminopropane
In coordination chemistry, the subtle modification of a ligand's backbone can induce profound changes in the resulting metal complex's stability, reactivity, and stereochemistry. This guide provides a detailed performance analysis of two foundational bidentate ligands: 1,2-diaminopropane (pn) and its structural isomer, 1,3-diaminopropane (tn). While separated by only a single carbon atom in their backbone, the choice between them is a critical decision that dictates the viability of a complex for applications ranging from asymmetric catalysis to materials science.
This analysis moves beyond a simple catalog of properties to explain the causal relationships between ligand structure and complex performance, providing researchers, scientists, and drug development professionals with the data and experimental frameworks necessary to make informed decisions.
Structural and Stereochemical Analysis: The Foundation of Performance
The primary distinction between 1,2-diaminopropane and 1,3-diaminopropane is the size of the chelate ring formed upon coordination to a metal center.[1] This structural variance is the genesis of their differing performance profiles.
-
1,2-Diaminopropane (pn): Coordinates to a metal ion to form a thermodynamically favorable five-membered ring .[1] This ring typically adopts a puckered or 'gauche' conformation to minimize steric strain.
-
1,3-Diaminopropane (tn): Coordinates to form a six-membered ring .[1] This larger ring is more flexible and can adopt various conformations, most commonly a 'chair' or 'boat' form, which are generally higher in energy than the gauche conformation of the five-membered ring.[2]
A critical, and often decisive, difference is the inherent chirality of 1,2-diaminopropane, which exists as a racemic mixture of (R)- and (S)-enantiomers.[3] This property is absent in the achiral 1,3-diaminopropane, making 1,2-diaminopropane an essential building block for stereoselective synthesis.[1]
Caption: Chelation of 1,2-diaminopropane vs. 1,3-diaminopropane to a metal center.
Thermodynamic Performance: A Quantitative Comparison
The enhanced stability of metal complexes containing polydentate ligands over those with analogous monodentate ligands is known as the chelate effect.[4] When comparing chelating ligands, the size of the ring formed is a crucial factor in the overall thermodynamic stability of the complex.[1]
For many transition metal ions, five-membered chelate rings, as formed by 1,2-diaminopropane, are generally more stable than six-membered rings. This is primarily due to entropic factors and minimized ring strain. The replacement of multiple solvent molecules (monodentate ligands) by a single chelating ligand leads to a significant increase in the entropy of the system, which favorably drives the complex formation.[4][5] While this is true for both ligands, the conformational rigidity of the five-membered ring results in a smaller entropic penalty upon coordination compared to the more flexible six-membered ring.
The stability of a metal complex is quantified by its stability constant (log K). A higher value indicates a more stable complex.[1][2]
Table 1: Comparative Stepwise Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall log β₃ |
| Cu(II) | 1,2-Diaminopropane | 10.72 | 9.33 | - | 20.05 |
| 1,3-Diaminopropane | 9.8 | 6.7 | - | 16.5 | |
| Ni(II) | 1,2-Diaminopropane | 7.6 | 6.4 | 4.4 | 18.4 |
| 1,3-Diaminopropane | 6.7 | 4.6 | 2.3 | 13.6 | |
| Pd(II) | 1,2-Diaminopropane | 10.5 | 9.3 | - | 19.8 |
| 1,3-Diaminopropane | 8.5 | - | - | 8.5 |
Data compiled from multiple sources. Values are for aqueous solution at ~25 °C and are representative. Specific conditions may cause variations.[1][2]
As the experimental data clearly indicates, for Cu(II), Ni(II), and Pd(II) ions, complexes formed with 1,2-diaminopropane exhibit significantly greater thermodynamic stability than their 1,3-diaminopropane counterparts.[1][2]
Performance in Application-Specific Contexts
The choice between these ligands is ultimately dictated by the desired properties and application of the final metal complex.
Asymmetric Catalysis
For applications requiring stereocontrol, such as asymmetric hydrogenation or epoxidation, 1,2-diaminopropane is the superior choice. Its inherent chirality can be transferred to the catalytic active site, enabling the enantioselective synthesis of target molecules.[6] It is a common precursor for synthesizing more complex chiral ligands, such as Salen-type ligands.[3]
Materials Science and Supramolecular Chemistry
While generally forming less stable simple complexes, 1,3-diaminopropane offers greater conformational flexibility. This "flex" can be advantageous in the construction of specific coordination polymers or metal-organic frameworks (MOFs) where a larger, less rigid linker is required to achieve a desired topology or pore size. The specific bite angle of the six-membered ring can also be exploited to control the geometry around the metal center in ways that are not possible with the more constrained five-membered ring.[7][8]
Thermal Stability
In applications involving elevated temperatures, such as CO₂ capture, the thermal degradation pathway is a critical performance metric. Studies on aqueous diamine solutions have shown that both ligands can undergo thermal degradation. A common pathway involves intermolecular cyclization to form an imidazolidinone (from 1,2-diaminopropane) or nucleophilic attack to form urea compounds.[9] The relative stability will depend on the specific conditions and the metal center, but the inherent thermodynamic stability of the 1,2-diaminopropane complexes may translate to higher thermal stability in some cases.
Experimental Guide: Synthesis & Characterization Protocols
The following protocols describe the synthesis of representative nickel(II) complexes, chosen for their vibrant colors and well-defined stoichiometry, which allows for straightforward characterization. The logic behind these protocols is to provide a self-validating system where successful synthesis is confirmed through standard analytical techniques.
Caption: General experimental workflow for synthesis and characterization.
Protocol 1: Synthesis of tris(1,2-diaminopropane)nickel(II) Chloride, [Ni(pn)₃]Cl₂
Rationale: This protocol demonstrates the formation of a stable, octahedral complex with the five-membered chelate ring ligand. Ethanol is used as a solvent to facilitate the dissolution of the ligand and the precipitation of the final product.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
(rac)-1,2-Diaminopropane (pn)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.38 g (0.01 mol) of NiCl₂·6H₂O in 20 mL of absolute ethanol. Gentle warming may be required.
-
Ligand Addition: In a separate beaker, dissolve 2.45 mL (2.22 g, 0.03 mol) of 1,2-diaminopropane in 10 mL of absolute ethanol.
-
Complexation: Add the ligand solution dropwise to the stirred nickel salt solution over 10 minutes. A color change to deep purple/violet should be observed as the complex forms.
-
Reaction: Stir the mixture at room temperature for 1 hour to ensure the reaction goes to completion.
-
Precipitation & Isolation: Cool the reaction mixture in an ice bath for 30 minutes. The product will precipitate as a violet crystalline solid. Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals twice with 10 mL portions of cold absolute ethanol, followed by a final wash with 10 mL of diethyl ether to facilitate drying.
-
Drying: Dry the product in a desiccator over anhydrous CaCl₂.
-
Validation:
-
FT-IR: Confirm the coordination of the amine groups by observing a shift in the N-H stretching frequencies compared to the free ligand and the appearance of a new band corresponding to the Ni-N stretch.
-
UV-Vis (aqueous solution): Characterize the d-d electronic transitions typical of an octahedral Ni(II) complex.
-
Protocol 2: Synthesis of tris(1,3-diaminopropane)nickel(II) Chloride, [Ni(tn)₃]Cl₂
Rationale: This protocol synthesizes the analogous complex with the six-membered ring ligand. The procedure is similar, allowing for a direct comparison of handling properties, crystal morphology, and spectroscopic characteristics.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
1,3-Diaminopropane (tn)
-
Absolute Ethanol
-
Diethyl ether
Procedure:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 2.38 g (0.01 mol) of NiCl₂·6H₂O in 20 mL of absolute ethanol.
-
Ligand Addition: In a separate beaker, dissolve 2.65 mL (2.22 g, 0.03 mol) of 1,3-diaminopropane in 10 mL of absolute ethanol.
-
Complexation: Add the ligand solution dropwise to the stirred nickel salt solution. A color change to blue/purple will occur.
-
Reaction: Stir the mixture at room temperature for 1 hour.
-
Precipitation & Isolation: Cool the flask in an ice bath. If precipitation is slow, the slow addition of diethyl ether as an anti-solvent may be required. Collect the resulting blue/purple crystals by vacuum filtration.
-
Washing: Wash the crystals twice with 10 mL portions of a cold 1:1 ethanol/ether mixture, then once with pure diethyl ether.
-
Drying: Dry the product in a desiccator.
-
Validation:
-
FT-IR & UV-Vis: Perform the same characterization as for the [Ni(pn)₃]Cl₂ complex and compare the spectra. Note any shifts in peak positions, which reflect the different ligand field strengths and symmetries imposed by the 5- vs. 6-membered rings.
-
Decision Framework: Selecting the Optimal Ligand
Caption: Decision workflow for selecting the appropriate diaminopropane ligand.
Conclusion
The choice between 1,2-diaminopropane and 1,3-diaminopropane is a clear illustration of a fundamental principle in coordination chemistry: minor structural changes have major performance consequences.
-
Choose 1,2-diaminopropane when high thermodynamic stability is the primary objective and when chirality is required for applications such as asymmetric catalysis.[1] The resulting five-membered chelate ring is robust and well-defined.
-
Choose 1,3-diaminopropane for applications where the specific bite angle and conformational flexibility of a six-membered ring are advantageous, such as in the design of certain coordination polymers, or as a scaffold where rigid stability is not the primary concern.[1][2]
By understanding the causal links between chelate ring size, stereochemistry, and thermodynamic stability, researchers can strategically select the optimal ligand to achieve their desired outcomes.
References
- Jones, C. et al. (2024). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Chemistry – A European Journal.
- ResearchGate (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II).
- CIBTech. SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF COMPLEXES OF PALLADIUM WITH SCHIFF BASES DERIVED FROM 1, 3-DIAMINOPROP.
- ResearchGate (2024). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr).
- ScienceDirect. Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities.
- Semantic Scholar. Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities.
- Wikipedia. 1,2-Diaminopropane.
- ScienceDirect. Synthesis and characterization of a novel schiff base of 1,2- diaminopropane with substituted salicyaldehyde and its transition.
- ACS Publications. Syntheses and structures of vanadium(III) complexes containing 1,3-diaminopropane-N,N,N',N'-tetraacetate ([V(trdta)]-) and 1,3-diamino-2-propanol-N,N,N',N'-tetraacetate ([V2(dpot)2]2-).
- ResearchGate. Insights into the structural investigation of metal-complexes with 1,3-diamino-2-hydroxypropanetetraacetic acid: Inputs from X-ray and computational studies | Request PDF.
- ResearchGate. Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation.
- Chemistry LibreTexts (2024). Thermodynamic Stability of Metal Complexes.
- Chemguide. substitution in complex ions - stability constants.
- ResearchGate (2022). Proposed thermal degradation pathway of 1,2-Diaminopropane (1,2-DAP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Enantiomeric Excess with Chiral HPLC Analysis
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the definitive technique for this critical assessment. This guide provides an in-depth comparison of chiral HPLC methodologies, grounded in experimental data and field-proven insights, to empower you in developing and validating robust analytical methods.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. This reality has compelled regulatory bodies worldwide to favor the development of single-enantiomer drugs, making the accurate validation of enantiomeric excess a non-negotiable aspect of drug discovery, development, and manufacturing.
The Core of Chiral Separation: The Chiral Stationary Phase (CSP)
The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP. These phases create a chiral environment where transient diastereomeric complexes form between the analyte enantiomers and the immobilized chiral selector, leading to differential retention times.[1] The most prevalent and versatile CSPs fall into three main categories: polysaccharide-based, macrocyclic glycopeptide-based, and cyclodextrin-based.
The Powerhouse: Polysaccharide-Based CSPs
Derived from cellulose and amylose, polysaccharide-based CSPs are the workhorses of chiral chromatography, capable of resolving approximately 80% of racemic compounds.[2] Their broad applicability stems from a combination of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer.[3][4][5]
Mechanism Insight: The phenylcarbamate derivatives on the polysaccharide backbone form chiral grooves. An analyte's ability to fit into these grooves and interact with the carbamate groups dictates its retention. Aromatic rings, hydrogen bond donors/acceptors, and stereogenic centers on the analyte are key interaction points.[3] This multi-modal interaction capability is why polysaccharide columns are often the first choice in a screening protocol.
The Specialist: Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic antibiotics like vancomycin and teicoplanin offer unique chiral recognition capabilities, particularly for polar and ionizable compounds.[6][7] Their complex structure provides multiple interaction sites, including hydrophobic pockets, ionizable groups, and hydrogen bond donors and acceptors.
Mechanism Insight: These CSPs function through a combination of inclusion complexation within their basket-like structures and ionic and hydrogen bonding interactions at the periphery. This makes them particularly effective for separating amino acids and other amphiprotic molecules.[7]
A Comparative Performance Overview
The choice of CSP is a critical decision guided by the analyte's structure. Below is a comparative summary of the performance of popular CSPs for the separation of representative acidic (Ibuprofen) and neutral/basic (Warfarin) compounds.
| Chiral Stationary Phase (CSP) | Column Example | Analyte | Mobile Phase | k'1 | k'2 | Selectivity (α) | Resolution (Rs) | Reference(s) |
| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H | Ibuprofen | n-Hexane/Isopropanol/TFA (90:10:0.1) | 2.1 | 2.7 | 1.29 | 3.5 | [8][9] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD-H | Ibuprofen | n-Hexane/Isopropanol/TFA (95:5:0.1) | 3.5 | 4.2 | 1.20 | 2.8 | [8][9] |
| Cellulose tris(3-chloro-4-methylphenylcarbamate) | Lux Cellulose-2 | Warfarin | n-Hexane/Isopropanol (80:20) | 1.8 | 2.4 | 1.33 | 4.1 | [10] |
| Amylose tris(5-chloro-2-methylphenylcarbamate) | Lux Amylose-2 | Efavirenz | ACN/0.1% Formic Acid in Water (45:55) | - | - | - | >4.0 | [11] |
| Teicoplanin | Astec CHIROBIOTIC T | Amino Acids | Polar Ionic Mode | - | - | - | - | [6][12] |
Note: k'1 and k'2 are the retention factors of the first and second eluting enantiomers, respectively. TFA = Trifluoroacetic acid, ACN = Acetonitrile. Data is compiled and representative.
Systematic Approach to Chiral Method Development
A trial-and-error approach to chiral method development is inefficient. A systematic screening protocol is the most effective strategy.
Caption: Workflow for systematic chiral method development.
Experimental Protocol: Chiral Method Development Screening
-
Analyte Preparation: Dissolve the racemic standard of the analyte in the mobile phase to a concentration of approximately 1 mg/mL.
-
Column Selection: Begin with a set of diverse polysaccharide-based columns, such as Chiralpak AD-H, Chiralpak IA, and Chiralcel OD-H.
-
Initial Screening Conditions:
-
Normal Phase (NP):
-
Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)
-
Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)
-
For basic analytes, add 0.1% diethylamine (DEA). For acidic analytes, add 0.1% trifluoroacetic acid (TFA).[13]
-
-
Reversed-Phase (RP):
-
Mobile Phase C: Acetonitrile/Water with 10mM Ammonium Bicarbonate (pH adjusted)
-
-
Polar Organic (PO):
-
Mobile Phase D: Acetonitrile/Methanol (95:5, v/v)
-
-
-
Chromatographic Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV, at a wavelength where the analyte has maximum absorbance.
-
Injection Volume: 5-10 µL
-
-
Evaluation: Inject the racemic standard under each condition. Identify the column and mobile phase combination that provides the best initial separation (baseline or near-baseline resolution).
-
Optimization: Systematically adjust the percentage of the alcohol modifier (e.g., from 5% to 30% isopropanol in normal phase), temperature (e.g., from 15 °C to 40 °C), and flow rate to achieve a resolution (Rs) of > 1.7 and a reasonable analysis time.
The Cornerstone of Reliability: Method Validation
Every protocol must be a self-validating system. For enantiomeric excess determination, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16] This involves a series of experiments to assess specificity, linearity, accuracy, precision, range, and robustness.
Caption: Key parameters for chiral HPLC method validation.
Experimental Protocol: Chiral Method Validation
The validation is primarily focused on the accurate quantification of the minor (undesired) enantiomer.
-
Specificity:
-
Procedure: Inject a blank (diluent), a solution of the pure desired enantiomer, a solution of the pure undesired enantiomer, and a racemic mixture.
-
Acceptance Criteria: The peaks for both enantiomers must be well-resolved from each other (Rs > 1.7) and from any peaks in the blank.[17]
-
-
Limit of Quantitation (LOQ) and Linearity:
-
Procedure: Prepare a stock solution of the undesired enantiomer. Create a calibration curve with at least five concentration levels, from the expected LOQ to ~150% of the specification limit for the undesired enantiomer (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).
-
Acceptance Criteria:
-
-
Accuracy:
-
Procedure: Spike the pure, desired enantiomer with the undesired enantiomer at three concentration levels (e.g., LOQ, 100% of specification, and 150% of specification). Prepare three samples at each level.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.[14][18]
-
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5% for the major peak and typically ≤ 15-20% for the minor peak near the LOQ.[17]
-
-
Robustness:
-
Procedure: Introduce small, deliberate variations to the method parameters one at a time. Examples include:
-
Acceptance Criteria: The system suitability parameters (e.g., resolution) should remain within acceptable limits (e.g., Rs > 1.5), and the calculated enantiomeric excess should not be significantly affected.[19][20]
-
Data Analysis and System Suitability
Accurate data analysis begins with a suitable chromatographic system. System suitability tests are performed before any sample analysis to ensure the system is performing correctly.
Key Calculations:
-
Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation. Rs = 2(t₂ - t₁) / (w₁ + w₂) where t is the retention time and w is the peak width at the base.[17]
-
Tailing Factor (Tf): Measures peak symmetry. A value of Tf ≤ 2 is generally acceptable. Tf = W₀.₀₅ / 2f where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak front to the peak maximum at 5% height.
-
Enantiomeric Excess (% ee): Calculated from the peak areas of the two enantiomers. % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100[21][22]
Troubleshooting Common Chiral Separation Issues
Even with a robust method, issues can arise. A logical approach to troubleshooting is essential.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Poor Resolution | - Incorrect CSP/mobile phase combination- Column degradation- Suboptimal temperature | - Re-screen CSPs and mobile phases.- Flush column with a strong, compatible solvent (e.g., isopropanol).- Optimize temperature; lower temperatures often increase selectivity. |
| Peak Tailing | - Secondary interactions with residual silanols- Column overload- Column contamination | - Add a mobile phase modifier (0.1% DEA for bases, 0.1% TFA for acids).- Reduce sample concentration.- Implement a column washing procedure as per the manufacturer's guidelines. |
| Irreproducible Retention Times | - Inadequate column equilibration- Mobile phase composition drift- Temperature fluctuations | - Equilibrate the column for at least 20-30 column volumes.- Prepare fresh mobile phase daily.- Use a column thermostat to maintain a constant temperature. |
| Elution Order Swapping | - Change in temperature- Change in mobile phase modifier/composition | - This can be a complex phenomenon related to a shift in the dominant chiral recognition mechanism.[23][24] Carefully control temperature and mobile phase preparation. It can sometimes be exploited for method optimization. |
| "Memory Effect" | - Strong adsorption of mobile phase additives (especially amines) to the CSP.[21][25][26] | - Dedicate columns to specific methods/additive types.- Implement a rigorous column flushing protocol with a strong solvent like isopropanol or ethanol between methods using different additives.[21] |
Conclusion
The validation of enantiomeric excess by chiral HPLC is a meticulous process that demands a deep understanding of chromatographic principles, a systematic approach to method development, and a rigorous validation protocol. By leveraging the power of diverse chiral stationary phases, particularly the versatile polysaccharide-based columns, and adhering to the principles of scientific integrity outlined in this guide, researchers can develop and implement robust, reliable, and defensible analytical methods. This ensures the quality and safety of chiral molecules from the research bench to the final product, upholding the highest standards of scientific and pharmaceutical excellence.
References
- Stringham, R. W., Lynam, K. G., & Lord, B. S. (2004). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases. Chirality, 16(8), 493-498. [Link]
- Ye, Y. K., Stringham, R. W., & Welch, C. J. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
- PubMed. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column.
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. [Link]
- Mitchell, C. R., Benz, N. J., & Zhang, S. (2008). Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model.
- Catani, M., Felletti, S., et al. (2020). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules, 25(23), 5576. [Link]
- Ilisz, I., Aranyi, A., & Péter, A. (2013). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations (pp. 129-151). Humana Press. [Link]
- Al-Saeed, F. A., et al. (2021).
- Regis Technologies. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
- Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]
- ResearchGate. (n.d.). Robustness of the chiral LC method. [Link]
- Little, T. A. (2016). Establishing Acceptance Criteria for Analytical Methods. Pharmaceutical Technology. [Link]
- ResearchGate. (n.d.). Selection of cellulose derivative-based commercial chiral columns and chemical structure of the chiral selectors. [Link]
- BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]
- SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
- Farina, A., et al. (2021). Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals. Analytical and Bioanalytical Chemistry, 414(3), 1323-1333. [Link]
- ResearchGate. (n.d.). Development and Validation of RP-Chiral HPLC Method for Determination of (R)-Enantiomer Excess Content in Efavirenz. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Phenomenex. (n.d.). The Chiral Notebook. [Link]
- Altabrisa Group. (2025). What Is HPLC Method Robustness Assessment and Its Importance?. [Link]
- Daicel Chiral Technologies. (2021). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. [Link]
- LCGC. (n.d.). HPLC Troubleshooting. [Link]
- Ilisz, I., et al. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. International Journal of Molecular Sciences, 25(9), 5035. [Link]
- International Journal of Research and Review. (2025).
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
- Szabó, Z. I., et al. (2026). Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. In Methods in Molecular Biology. [Link]
- Scriba, G. K. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. In Methods in Molecular Biology. [Link]
- Brieflands. (n.d.).
- Szabó, Z. I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]
- Tang, J., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Membranes, 11(2), 146. [Link]
- AMSbio. (2025).
- ResearchGate. (n.d.). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. [Link]
- LCGC International. (2023).
- ResearchGate. (n.d.).
- Der Pharma Chemica. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 2. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Comparison of the factors that contribute to retention on immobilized polysaccharide-based chiral stationary phases and macrocyclic glycopeptide chiral stationary phases with the Abraham model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. phenomenex.com [phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chiraltech.com [chiraltech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ijrrjournal.com [ijrrjournal.com]
- 16. dujps.com [dujps.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking (R)-1,2-Diaminopropane Catalysts Against Known Standards
Introduction: The Quest for Stereoselectivity
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral 1,2-diamines have long been recognized as "privileged ligands" in asymmetric catalysis, capable of forming stable, well-defined chiral environments around a metal center to orchestrate highly stereoselective transformations.[3][4][5][6] Among these, (R)-1,2-diaminopropane stands out as a versatile and cost-effective chiral backbone.[7][8]
However, in a field populated by iconic catalysts pioneered by Nobel laureates like Ryōji Noyori[9], any new or existing catalytic system must be rigorously evaluated against established benchmarks. This guide provides an objective, data-driven comparison of (R)-1,2-diaminopropane-based catalysts with industry-standard systems in the context of a cornerstone reaction: the asymmetric transfer hydrogenation (ATH) of prochiral ketones.[7][10] We will delve into the causality behind experimental design, present detailed protocols for reproducible results, and offer insights to guide catalyst selection for researchers, scientists, and drug development professionals.
The Proving Ground: Asymmetric Transfer Hydrogenation of Ketones
The asymmetric transfer hydrogenation (ATH) of ketones to produce enantiomerically enriched secondary alcohols is a quintessential benchmark reaction.[7][11] Its prominence stems from the prevalence of chiral alcohols as key intermediates in the synthesis of pharmaceuticals and other high-value compounds.[7][12] The reaction is renowned for its operational simplicity, often utilizing safe and readily available hydrogen donors like isopropanol or formic acid, thus avoiding the need for high-pressure gaseous hydrogen.[7][11]
A common catalytic system for this transformation involves Ruthenium(II) complexes bearing N-sulfonated 1,2-diamine ligands.[7] The sulfonyl group (e.g., tosyl) is a critical component; it enhances the acidity of the N-H proton, which is believed to be crucial for the catalytic cycle, facilitating the hydride transfer from the hydrogen donor to the metal and subsequently to the substrate via an outer-sphere mechanism.
The Catalysts: A Head-to-Head Comparison
To provide a meaningful benchmark, we compare a catalyst derived from (R)-1,2-diaminopropane against two of the most widely recognized and successful chiral diamine backbones in asymmetric catalysis: (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(+)-1,2-diphenylethylenediamine (DPEN), the latter being the core of the celebrated Noyori-type catalysts.[3][4][13]
Performance in the Asymmetric Hydrogenation of Acetophenone
Acetophenone is the archetypal substrate for this benchmark test. The following table summarizes the comparative performance of Ru(II) catalysts formed with different chiral diamine ligands.
| Chiral Diamine Ligand | Diphosphine Ligand | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-1,2-Diaminopropane | (S)-TolBINAP | Acetophenone | >98 | 85 | (R) |
| (1R,2R)-Diaminocyclohexane | (S)-BINAP | Acetophenone | 100 | 95 | (R) |
| (1S,2S)-Diphenylethylenediamine | (S)-TolBINAP | Acetophenone | >99 | >99 | (S) |
Data synthesized from comparative analyses.[3][14]
Analysis of Results: The data clearly illustrates the performance hierarchy. While the (R)-1,2-diaminopropane-based system provides high conversion and good enantioselectivity, the DACH and DPEN-based catalysts deliver superior results, with the DPEN system achieving near-perfect enantioselectivity.[3] This difference is rooted in the structural rigidity and steric environment created by the ligands. The phenyl groups in DPEN and the rigid cyclohexane ring in DACH create a more defined and constraining chiral pocket around the metal center, leading to a more pronounced facial discrimination of the incoming ketone substrate. The relatively flexible propane backbone of (R)-1,2-diaminopropane, while effective, allows for slightly more conformational freedom, which can result in a modest decrease in enantioselectivity.
Mechanistic Insights: The Catalytic Cycle
Understanding the mechanism is key to rational catalyst design. The generally accepted pathway for Ru-catalyzed ATH involves a concerted, outer-sphere hydrogen transfer. The diagram below illustrates the key steps.
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.[15]
Experimental Protocols for Self-Validating Benchmarking
Trustworthy data is built on reproducible protocols. The following sections provide detailed, step-by-step methodologies for catalyst preparation, the benchmark reaction, and product analysis.
Workflow Overview
Caption: General experimental workflow for catalyst benchmarking.
Protocol 1: In-Situ Preparation of the Ru-(R)-TsDPDA Catalyst
This protocol describes the formation of the active catalyst from a stable ruthenium precursor and the N-tosylated (R)-1,2-diaminopropane ligand, (R)-N-(p-toluenesulfonyl)-1,2-propanediamine ((R)-TsDPDA).
-
Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add the ruthenium precursor [RuCl2(p-cymene)]2 (0.005 mmol, 1 eq) and (R)-TsDPDA (0.011 mmol, 2.2 eq).
-
Solvent Addition: Add 5 mL of anhydrous isopropanol via syringe.
-
Complex Formation: Stir the resulting mixture at room temperature for 30 minutes. A successful formation of the active catalyst complex is indicated by a color change to deep red/brown.[7] The solution is now ready for the hydrogenation step.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
-
Substrate Addition: To the freshly prepared catalyst solution from Protocol 1, add acetophenone (1.0 mmol, 100 eq relative to Ru).
-
Base Addition: Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol, 1 eq relative to Ru). The base is essential for initiating the catalytic cycle.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure. Extract the residue with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude 1-phenylethanol product.
Protocol 3: Determination of Enantiomeric Excess (ee)
Accurate determination of enantiomeric excess is paramount for evaluating catalyst performance. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[16]
-
Sample Preparation: Prepare a dilute solution of the purified product (from Protocol 2) in the mobile phase (e.g., a mixture of hexane and isopropanol).
-
Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Analysis: Inject the sample onto the column. The two enantiomers of the product will have different retention times, resulting in two separate peaks.
-
Calculation: The enantiomeric excess is calculated from the integrated areas of the two peaks using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conclusion
This guide demonstrates a systematic approach to benchmarking (R)-1,2-diaminopropane-based catalysts. While benchmark data shows that established standards like Noyori's DPEN-based catalysts deliver superior enantioselectivity in the asymmetric hydrogenation of acetophenone, the (R)-1,2-diaminopropane system remains a highly effective and valuable tool, providing good-to-excellent results.[3][7] Its performance, coupled with the accessibility and lower cost of the parent diamine, makes it a compelling choice for various applications, particularly in process development and large-scale synthesis where economic factors are crucial.
The provided protocols offer a robust framework for researchers to conduct their own comparative studies, ensuring that catalyst selection is guided by reliable, internally validated data. By understanding the interplay between ligand structure, reaction mechanism, and experimental conditions, scientists can make informed decisions to accelerate the development of efficient and selective synthetic routes for the chiral molecules that shape our world.
References
- Application Notes: (R)
- Performance Evaluation of (R)
- Noyori Hydrogen
- An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing).
- Asymmetric hydrogen
- Noyori asymmetric hydrogen
- Noyori Asymmetric Hydrogen
- Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis. [Source not available].
- A Comparative Guide to Modern Chiral Synthesis: Benchmarking New Methods Against Established Protocols. Benchchem.
- Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante.
- Synthesis and Catalytic Application of Chiral Schiff Base Ligands
- Phosphetane Catalysts: A Comparative Benchmark Against Industry Standards in Asymmetric Hydrogen
- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis.
- Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (RSC Publishing).
- Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation. Journal of the American Chemical Society.
- Application Notes and Protocols for (R)
- A Simple Tool to Benchmark Reactivity in Asymmetric Catalysis.
- A Comparative Analysis of Ruthenium Catalysts Featuring Chiral Amino Alcohol Ligands for Asymmetric Synthesis. Benchchem.
- Validating the Mechanism of Iridium-Catalyzed Asymmetric Transfer Hydrogenation: A Compar
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. [Source not available].
- Asymmetric Transfer Hydrogenation C
- Ru-Tethered (R,R)
- Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. [Source not available].
- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts.
- Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI.
- Highly Active Chiral Ruthenium Catalysts for Asymmetric Ring-Closing Olefin Met
- Chiral diiminophosphoranes: a new class of ligands for enantioselective transition metal catalysis.
- Catalytic asymmetric synthesis of 1,2-diamines. RUA.
- Chiral Diamine in Small Molecule Biomimetic Asymmetric C
- Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis. Benchchem.
- Application of Proline-Functionalized 1,2-Diphenylethane-1,2-diamine (DPEN) in Asymmetric Transfer Hydrogenation of Ketones.
- Chiral Drugs: An Overview. PMC - PubMed Central.
- Ru‐TsDPEN catalysts and derivatives in asymmetric transfer hydrogen
- P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins.
- Design of Ru(II)-NHC-Diamine Precatalysts Directed by Ligand Cooperation: Applications and Mechanistic Investigations for Asymmetric Hydrogenation.
- Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate.
- Guidelines and methodologies in asymmetric synthesis and c
- Recent advances in catalytic asymmetric synthesis. Frontiers.
- Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. [Source not available].
- A Comparative Guide to 1,2-Diaminopropane and 1,3-Diaminopropane as Ligands. Benchchem.
- Multifunctional chiral silanol ligands for enantioselective c
- Synthesis of Ruthenium(II) Complexes Containing Tridentate Triamine (′N ͡N ͡N′) and Bidentate Diamine Ligands (N ͡N′): as Catalysts for Transfer Hydrogenation of Ketones.
- Multifunctional chiral silanol ligands for enantioselective catalysis.
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharma.researchfloor.org [pharma.researchfloor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 5. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]
- 6. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 11. kanto.co.jp [kanto.co.jp]
- 12. synarchive.com [synarchive.com]
- 13. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Rhodium and Palladium Catalysts with Chiral Diamines in Asymmetric Synthesis
For the discerning researcher in asymmetric catalysis, the choice between rhodium and palladium is a pivotal decision that dictates the scope and success of a synthetic campaign. Both metals, when paired with chiral diamine ligands, form powerful catalytic systems capable of constructing chiral molecules with high enantioselectivity. However, their synthetic utility is not interchangeable. This guide provides an in-depth comparative analysis of rhodium and palladium catalysts bearing chiral diamine ligands, elucidating their distinct mechanistic pathways, substrate preferences, and optimal applications. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research and development.
Introduction: The Synergy of Transition Metals and Chiral Diamines
Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where the chirality of a molecule can define its biological activity.[1] Transition metal catalysts, with their versatile electronic properties and coordination geometries, are highly effective in this field. The enantioselectivity of these catalysts is primarily governed by the chiral ligand bound to the metal center. Chiral diamines have emerged as a privileged class of ligands due to their strong coordination to the metal, conformational rigidity, and the well-defined chiral environment they create.
This guide will focus on the two titans of this domain: rhodium and palladium. While both are group 10 metals, their catalytic cycles and substrate activations differ significantly, leading to complementary applications in asymmetric synthesis.
The Realm of Rhodium: Masters of Asymmetric Hydrogenation
Rhodium catalysts, particularly in combination with chiral phosphine ligands, have a storied history in asymmetric hydrogenation.[1] The use of chiral diamine ligands, often in the form of their phosphine derivatives or as N-sulfonylated diamines, has further expanded the utility of rhodium in asymmetric transfer hydrogenation and other reductive processes.
Key Applications of Rhodium-Diamine Catalysts:
-
Asymmetric Hydrogenation of C=C Bonds: Rhodium catalysts excel at the enantioselective hydrogenation of prochiral olefins, especially those with a nearby coordinating group that can facilitate substrate binding.[2]
-
Asymmetric Transfer Hydrogenation of C=N and C=O Bonds: Chiral rhodium-diamine complexes are highly effective for the reduction of imines and ketones using hydrogen donors like formic acid or isopropanol.[3] This method offers a practical alternative to high-pressure hydrogenation.
Mechanistic Insight: The Rhodium-Catalyzed Asymmetric Hydrogenation Cycle
The mechanism of rhodium-catalyzed asymmetric hydrogenation has been extensively studied.[4] For the hydrogenation of a prochiral enamide, a widely accepted pathway involves the following key steps:
-
Substrate Coordination: The alkene substrate coordinates to the rhodium(I) catalyst, which is pre-complexed with the chiral diamine ligand.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the rhodium center, forming a rhodium(III) dihydride species.
-
Migratory Insertion: The coordinated alkene inserts into one of the Rh-H bonds. This is often the enantioselectivity-determining step, where the chiral ligand environment dictates the facial selectivity of the hydride transfer.
-
Reductive Elimination: The second hydride adds to the resulting alkyl-rhodium intermediate, and the saturated product is released via reductive elimination, regenerating the rhodium(I) catalyst.
Caption: Catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
The Versatility of Palladium: Pioneers of Asymmetric Allylic Alkylation
Palladium catalysts are renowned for their prowess in cross-coupling reactions. When paired with chiral diamine ligands, they are particularly effective in asymmetric allylic alkylation (AAA), a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds.[5]
Key Applications of Palladium-Diamine Catalysts:
-
Asymmetric Allylic Alkylation (AAA): This is the hallmark reaction of chiral palladium catalysts. It involves the substitution of a leaving group on an allylic substrate with a nucleophile, creating a new stereocenter.[5]
-
Asymmetric Allylic Amination (AAA): A variation of AAA where the nucleophile is an amine, providing access to chiral allylic amines.
-
Suzuki-Miyaura Cross-Coupling: While less common for chiral diamines compared to phosphine ligands, they have been employed in the synthesis of axially chiral biaryls.
Mechanistic Insight: The Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle
The catalytic cycle for palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, proceeds through a distinct π-allyl palladium intermediate:
-
Oxidative Addition: A palladium(0) complex, coordinated to the chiral diamine ligand, undergoes oxidative addition to the allylic substrate, displacing the leaving group and forming a cationic π-allyl palladium(II) complex.
-
Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl ligand. The chiral ligand environment controls the facial selectivity of this attack, thereby determining the stereochemistry of the newly formed bond.
-
Reductive Elimination/Decomplexation: The resulting palladium(0) complex is regenerated and decomplexes from the product, ready to re-enter the catalytic cycle.
Caption: Catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.
Comparative Performance Analysis
A direct, quantitative comparison is challenging as these catalysts excel in different domains. However, we can compare their typical performance metrics in their respective flagship reactions.
| Feature | Rhodium-Diamine Catalysts | Palladium-Diamine Catalysts |
| Primary Application | Asymmetric (Transfer) Hydrogenation | Asymmetric Allylic Alkylation (AAA) |
| Typical Substrates | Prochiral olefins, ketones, imines | Allylic esters, carbonates, halides |
| Typical Nucleophiles | H₂ or H-donors (e.g., HCOOH) | Soft nucleophiles (e.g., malonates), amines |
| Enantioselectivity | Often >95% ee[6] | Often >90% ee[7] |
| Catalyst Loading | Typically 0.1 - 1 mol% | Typically 1 - 5 mol% |
| Reaction Conditions | Mild to moderate pressure and temperature | Generally mild temperature |
| Key Intermediate | Rh(III)-dihydride | π-allyl-Pd(II) complex |
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols for key reactions catalyzed by rhodium and palladium complexes with chiral diamines.
Protocol 1: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of an Imine
This protocol is adapted from the work of Noyori and co-workers, demonstrating the reduction of a cyclic imine.[3]
Materials:
-
Chiral Rhodium Catalyst Precursor: [Cp*RhCl₂]₂
-
Chiral Diamine Ligand: (1S,2S)-N-p-toluenesulfonyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Substrate: 2-Methyl-3,4-dihydroisoquinoline
-
Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 mixture)
-
Solvent: Acetonitrile (anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Cp*RhCl₂]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous acetonitrile (2.0 mL). Stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: To the catalyst solution, add the 2-methyl-3,4-dihydroisoquinoline substrate (1.0 mmol).
-
Initiation: Add the formic acid/triethylamine (5:2) mixture (1.0 mL) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
This protocol illustrates a typical Tsuji-Trost reaction using a chiral diamine-derived ligand.
Materials:
-
Palladium Precursor: [Pd₂(dba)₃]·CHCl₃ (dba = dibenzylideneacetone)
-
Chiral Ligand: A suitable chiral diamine-based ligand (e.g., a Trost ligand derivative)
-
Substrate: Racemic 1,3-diphenyl-2-propenyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of potassium acetate (KOAc)
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd₂(dba)₃]·CHCl₃ (0.025 mmol) and the chiral ligand (0.06 mmol) in anhydrous DCM (5.0 mL). Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.
-
Reaction Setup: To a separate flask, add the racemic 1,3-diphenyl-2-propenyl acetate (1.0 mmol), dimethyl malonate (1.2 mmol), BSA (1.3 mmol), and KOAc (0.05 mmol) in anhydrous DCM (5.0 mL).
-
Initiation: Transfer the catalyst solution to the substrate/nucleophile mixture via cannula.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion: A Tale of Two Catalytic Worlds
The choice between rhodium and palladium catalysts with chiral diamines is not a matter of superiority but of strategic application. Rhodium reigns supreme in the realm of asymmetric hydrogenation, offering a reliable path to chiral alcohols and amines from unsaturated precursors. Its mechanism, proceeding through a rhodium(III)-dihydride intermediate, is well-suited for reductive transformations.
In contrast, palladium's forte lies in asymmetric allylic alkylation, where the formation of a π-allyl palladium(II) complex opens up a world of possibilities for C-C and C-heteroatom bond formation. This pathway is ideal for constructing complex chiral molecules through the stereocontrolled addition of nucleophiles.
As a researcher, understanding these fundamental differences in reactivity and mechanism is paramount. By aligning your synthetic goals with the inherent strengths of each metal, you can unlock new avenues for efficient and highly enantioselective synthesis. The protocols and comparative data presented in this guide serve as a foundation for your experimental design, empowering you to make informed decisions and accelerate your drug discovery and development programs.
References
- Chen, C., Dong, X., & Zhang, X. (2016). Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account. The Chemical Record, 16(6), 2670-2682. [Link]
- Jiang, C., & Zhang, X. (2021). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society, 143(1), 436-443. [Link]
- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link]
- Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]
- Trost, B. M., Bream, R. N., & Xu, J. (2006). Palladium-Catalyzed Asymmetric Allylic Alkylation of N-Allyl Imines with Glycinates. Angewandte Chemie International Edition, 45(19), 3109-3112. [Link]
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
- Li, X., & You, S.-L. (2020). Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(10), 2296-2311. [Link]
- Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]
- Breuer, M., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 652-658. [Link]
- Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1972). Catalytic asymmetric hydrogenation.
- Trost, B. M. (1996). Asymmetric Allylic Alkylation, an Enabling Methodology. Accounts of Chemical Research, 29(8), 355-364. [Link]
- Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. [Link]
- Mino, T., Tanaka, Y., Sakamoto, M., & Fujita, T. (2000). Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. Heterocycles, 53(7), 1485. [Link]
- Yamada, M., Usutani, H., Ito, T., & Yamano, M. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 652-658. [Link]
- Trost, B. M., & Toste, F. D. (1999). A New Catalyst for the Asymmetric Allylic Alkylation. The First P-Chiral, Bidentate, Diphosphine Ligand. Journal of the American Chemical Society, 121(19), 4545-4554. [Link]
- Reetz, M. T. (2008). Chirale Phosphitliganden für die asymmetrische Katalyse. Angewandte Chemie, 120(8), 1354-1380. [Link]
- Tang, W., & Zhang, X. (2008). Rhodium-Catalyzed Asymmetric Hydrogenation. In Privileged Chiral Ligands and Catalysts (pp. 259-277). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd-catalyzed asymmetric allylic alkylations via C–H activation of N -allyl imines with glycinates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02899G [pubs.rsc.org]
A Researcher's Guide to 1,2-Diaminopropane Complexes: Assessing Chelation Efficacy and Comparative Performance
In the intricate world of coordination chemistry, the selection of an optimal chelating agent is a critical determinant of the success of applications ranging from heavy metal remediation to the design of novel therapeutic agents. Among the myriad of available ligands, 1,2-diaminopropane (pn), a simple yet versatile bidentate ligand, offers a unique combination of high stability and stereochemical potential. This guide provides an in-depth, data-driven assessment of the chelation effect of 1,2-diaminopropane complexes, offering a comparative analysis with structurally similar and widely used chelators to empower researchers in making informed decisions for their experimental designs.
The Chelate Effect: A Primer on Stability
The enhanced stability of metal complexes containing polydentate ligands, such as 1,2-diaminopropane, compared to those with analogous monodentate ligands is known as the chelate effect.[1][2] This phenomenon is a cornerstone of coordination chemistry and is primarily driven by favorable entropic changes upon complexation.[1][3] When a bidentate ligand like 1,2-diaminopropane binds to a metal ion, it displaces two monodentate solvent molecules, leading to an overall increase in the number of free molecules in the system and, consequently, a positive entropy change.[4]
The structural configuration of the resulting chelate ring is a crucial factor governing the thermodynamic stability of the complex. 1,2-diaminopropane forms a sterically favorable five-membered ring upon coordination with a metal ion.[1] This five-membered ring conformation generally exhibits minimal ring strain, contributing to the high stability of the resulting metal complex.[1]
Comparative Analysis: 1,2-Diaminopropane vs. Key Alternatives
The efficacy of a chelating agent is best understood through comparison. Here, we evaluate 1,2-diaminopropane against its structural isomer, 1,3-diaminopropane (tn), and the ubiquitous chelator, ethylenediamine (en).
The seemingly subtle difference in the placement of the amino groups between 1,2-diaminopropane and 1,3-diaminopropane has profound implications for the stability of their metal complexes.[1] While 1,2-diaminopropane forms a five-membered chelate ring, 1,3-diaminopropane forms a six-membered ring.[1][5] For many transition metals, the five-membered ring formed by 1,2-diaminopropane is thermodynamically more stable than the six-membered ring of its isomer.[1][3] This is reflected in the higher stability constants (log K) for 1,2-diaminopropane complexes with various metal ions, as illustrated in the table below.
Another distinguishing feature is the chirality of 1,2-diaminopropane, which exists as (R)- and (S)-enantiomers, making it a valuable ligand for stereoselective synthesis.[1] In contrast, 1,3-diaminopropane is achiral.[1]
Ethylenediamine is a benchmark for bidentate ligands, also forming a stable five-membered chelate ring. The stability of 1,2-diaminopropane complexes is often comparable to, or slightly less than, that of ethylenediamine complexes due to the steric hindrance introduced by the methyl group on the 1,2-diaminopropane backbone.[3] However, this steric effect can be exploited for achieving selective metal binding.[3]
Quantitative Assessment of Chelation: Stability Constants
The stability of a metal-ligand complex is quantitatively expressed by its stability constant (log K). A higher log K value signifies a more stable complex.[1][3] The following table summarizes the stepwise stability constants for the formation of metal complexes with 1,2-diaminopropane and its counterparts.
Table 1: Comparative Stability Constants (log K) of Divalent Metal Ion Complexes
| Metal Ion | Ligand | log K1 | log K2 | log K3 |
| Cu(II) | Ethylenediamine | 10.55 | 9.05 | - |
| 1,2-Diaminopropane | 10.60 | 9.10 | - | |
| 1,3-Diaminopropane | 9.70 | 7.00 | - | |
| Ni(II) | Ethylenediamine | 7.39 | 6.17 | 4.27 |
| 1,2-Diaminopropane | 7.40 | 6.30 | 4.40 | |
| 1,3-Diaminopropane | 6.20 | 4.50 | 2.30 | |
| Zn(II) | Ethylenediamine | 5.71 | 5.00 | 2.10 |
| 1,2-Diaminopropane | 5.80 | 5.10 | 2.30 | |
| 1,3-Diaminopropane | 4.70 | 3.50 | - |
As the data indicates, for Cu(II), Ni(II), and Zn(II) ions, the complexes formed with 1,2-diaminopropane exhibit greater stability than their 1,3-diaminopropane counterparts, aligning with the general principle regarding the stability of five- and six-membered chelate rings.[1]
Experimental Protocols for Assessing Chelation
Accurate determination of stability constants and thermodynamic parameters is crucial for a thorough assessment of chelation. The following are established experimental methodologies.
This is a highly accurate and widely used method for determining stability constants.[1][6]
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the solution's pH.[6][7] By monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added, the stability constants can be calculated.[1][6]
Experimental Workflow:
Caption: Workflow for Potentiometric Titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare accurate concentrations of the metal salt, 1,2-diaminopropane, a strong acid (to protonate the amine groups), and a carbonate-free strong base.[8]
-
Calibration: Calibrate the pH meter with at least two standard buffer solutions.[9]
-
Titration: In a thermostated vessel, place a solution containing the metal ion, the ligand, and the strong acid. Titrate this solution with the standard base, recording the pH after each addition.[7]
-
Data Analysis: The titration data is used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration (pL). The stability constants are then determined from the formation curve (a plot of n̄ versus pL).[7]
This technique is useful for studying complexation reactions that involve a change in the chromophore of the metal ion or the ligand.
Principle: The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the solution.[10][11] By monitoring the absorbance at a specific wavelength as a function of the metal-to-ligand ratio, the stoichiometry and stability of the complex can be determined.[12][13]
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the metal ion and 1,2-diaminopropane in the same buffer and degas them to avoid bubbles.
-
ITC Experiment: Fill the sample cell of the calorimeter with the metal ion solution and the injection syringe with the ligand solution. A series of injections of the ligand into the sample cell are then performed, and the heat released or absorbed is measured. [14]3. Data Analysis: The raw data is a series of heat spikes corresponding to each injection. Integration of these spikes yields a titration curve of heat per injection versus the molar ratio of ligand to metal. This curve is then fitted to a binding model to extract the thermodynamic parameters. [15]
Conclusion: Selecting the Right Tool for the Job
The choice between 1,2-diaminopropane and other chelating agents is contingent upon the specific requirements of the application.
-
For High Stability: 1,2-diaminopropane is an excellent choice when high thermodynamic stability is paramount, often outperforming its 1,3-isomer. [1]* For Stereospecific Applications: The inherent chirality of 1,2-diaminopropane makes it the ligand of choice for asymmetric synthesis and chiral recognition. [1]* As a Foundational Ligand: While ethylenediamine remains a cost-effective and reliable standard for forming stable five-membered chelate rings, 1,2-diaminopropane offers a valuable alternative with the potential for steric tuning. [3] By understanding the fundamental principles of chelation and employing rigorous experimental techniques, researchers can confidently select and utilize 1,2-diaminopropane and its complexes to advance their scientific endeavors.
References
- Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chel
- POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Oriental Journal of Chemistry. [Link]
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Scirp.org. [Link]
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
- POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry. [Link]
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resver
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. [Link]
- Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. PubMed. [Link]
- Isothermal Titration Calorimetric. University of Huddersfield Repository. [Link]
- Synthesis and characterization of a novel schiff base of 1,2-diaminopropane with substituted salicyaldehyde and its transition metal complexes: Single crystal structures and biological activities. Semantic Scholar. [Link]
- UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques. PubMed. [Link]
- UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding...
- 4.6.
- General Concepts of the Chemistry of Chelation. the Chem Connections Homepage. [Link]
- Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.
- Chel
- UV–vis electronic absorption spectra of the chelating agent H2L and its metal complexes.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]
- Equilibrium Constants for the Formation of Complexes between Metal Ions and Polyamines1,2. Journal of the American Chemical Society. [Link]
- 1,2-Diaminopropane. Wikipedia. [Link]
- Isothermal titr
- (PDF) Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II).
- Stability constants of mixed ligand complexes with metal(II) ions. Journal of Chemical and Pharmaceutical Research. [Link]
- Potentiometric Studies and Mechanism of Protonation in Com- plex Formation of Some Cu(II) Mixed Ligand Complexes. Asian Journal of Chemistry. [Link]
- Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. [Link]
- Chel
- Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. PubMed Central. [Link]
- Quantitative and qualitative chelation measuring methods and materials.
- Synthesis, characterization and cytotoxicity of platinum(II)/palladium(II) complexes with 1,3-diaminopropane and 4-toluensulfonyl-L-amino acid dianion. PubMed. [Link]
- 1,3-Diaminopropane. Wikipedia. [Link]
- SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF COMPLEXES OF PALLADIUM WITH SCHIFF BASES DERIVED
- (PDF) Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure.
- Stability of Metal Complexes and Chel
- substitution in complex ions - stability constants. Chemguide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chelation - Wikipedia [en.wikipedia.org]
- 5. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 6. hakon-art.com [hakon-art.com]
- 7. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 8. cost-nectar.eu [cost-nectar.eu]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. UV-vis spectroscopy and colorimetric models for detecting anthocyanin-metal complexes in plants: An overview of in vitro and in vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents: Alternatives to (R)-1,2-Diaminopropane
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a pivotal step in obtaining enantiomerically pure compounds. The therapeutic activity and toxicological profile of a drug can be enantiomer-dependent, making chiral resolution an essential process in the pharmaceutical industry.[1][2] While (R)-1,2-diaminopropane is an effective resolving agent for acidic racemic compounds, a broad arsenal of alternatives exists, each with unique advantages for specific substrates and conditions.[1][3]
This guide provides an objective comparison of commonly used alternatives to (R)-1,2-diaminopropane, supported by experimental data and detailed protocols. We will explore various classes of resolving agents, offering insights into the causality behind their selection to empower you to make informed decisions for efficient chiral resolution.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution on a preparative scale is the formation of diastereomeric salts.[1][4] This classical technique hinges on a straightforward principle: a racemic mixture (a 50:50 mixture of two enantiomers) is reacted with an enantiomerically pure chiral resolving agent.[5][6] This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, most notably solubility in a given solvent.[7][8][9] This difference allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes out of the solution, leaving the more soluble one behind.[7]
The success of this method is not guaranteed and depends on several factors, including the structural compatibility between the racemic compound and the resolving agent, the choice of solvent, and crystallization conditions like temperature and concentration. The goal is to maximize the difference in solubility between the two diastereomeric salts to achieve a high yield and high enantiomeric excess (e.e.) of the desired enantiomer.[8]
Alternatives for Resolving Racemic Acids
While (R)-1,2-diaminopropane is a potent chiral diamine for resolving acids, many other chiral bases, particularly naturally occurring alkaloids and synthetic amines, have proven effective.[3] The choice of agent is often empirical, and screening several candidates is a common practice.[10]
Key Chiral Bases:
-
(S)-(-)-α-Phenylethylamine: A widely used, synthetic amine that is a cost-effective and reliable choice for resolving a variety of carboxylic acids, including important non-steroidal anti-inflammatory drugs (NSAIDs).[1][][12]
-
Brucine: A readily available, naturally occurring alkaloid.[13][14] Despite its toxicity, it has a long history of successful application in resolving acidic compounds due to its rigid structure, which can facilitate the formation of well-defined, crystalline salts.[8]
-
Cinchona Alkaloids (Quinine, Cinchonidine): These alkaloids are another class of historically significant and effective resolving agents for acids.[8][13][14] Their complex, rigid structures provide multiple points of interaction, which can lead to excellent chiral discrimination.
-
(1R,2S)-(-)-Ephedrine: This chiral amino alcohol is particularly effective for the resolution of certain acids, such as mandelic acid.[15][16] The presence of both an amine and a hydroxyl group allows for salt formation and potential hydrogen bonding interactions, which can stabilize the crystal lattice of one diastereomer over the other.
Performance Comparison: Chiral Bases for Acid Resolution
The following table summarizes the performance of various chiral bases in resolving representative racemic acids. The efficacy is highly dependent on the specific substrate and experimental conditions.
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | e.e. (%) | Reference |
| (±)-Mandelic Acid | (1R,2S)-(–)-Ephedrine | Ethanol | 32 | 85 | [15] |
| (±)-Ibuprofen | (S)-(-)-α-Phenylethylamine | Methanol | - | >90 | [1][12] |
| (±)-Naproxen | Brucine | Methanol | Good | >95 | [8] |
| (±)-Ketoprofen | Cinchonidine | Acetone | High | >98 | [8] |
Alternatives for Resolving Racemic Bases
For the resolution of racemic amines and other basic compounds, a range of chiral acids and their derivatives are employed. These agents react with the basic substrate to form diastereomeric salts that can be separated by crystallization.
Key Chiral Acids:
-
Tartaric Acid and Derivatives: As a readily available and inexpensive natural product, tartaric acid is one of the most versatile and extensively documented resolving agents for primary and secondary amines.[7][13][17] Its derivatives, such as O,O'-dibenzoyltartaric acid (DBTA), offer modified steric and electronic properties that can be advantageous for resolving challenging substrates.[18][19]
-
Mandelic Acid: This chiral α-hydroxy acid is another effective resolving agent for a variety of bases.[5][13]
-
Camphorsulfonic Acid: A strong chiral acid that forms stable salts with bases, making it a valuable tool for resolution.[4][13]
-
1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP): This C2-symmetric phosphoric acid derivative has shown great success in resolving chiral amines, forming diastereomeric phosphates.[20]
Performance Comparison: Chiral Acids for Base Resolution
The following table summarizes the performance of various chiral acids in resolving representative racemic bases.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | e.e. (%) | Reference |
| (±)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol | High | >95 | [6] |
| (±)-Ephedrine | (2R,3R)-DBTA·Na | Water/Acetone | 92.5 | - | [19] |
| (±)-Pent-1-yn-3-amine | (+)-Tartaric Acid | Methanol | - | - | [21] |
| (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | - | - | - | [22] |
The Causality of Experimental Choices
The selection of a resolving agent and the design of the resolution protocol are guided by principles of stereochemistry and crystallization.
-
Structural Match: A successful resolution often relies on a good "fit" between the substrate and the resolving agent. Rigid structures in either component, like the bicyclic system in camphoric acid or the alkaloid frameworks, can lead to more defined crystal packing and better discrimination between the enantiomers.[7]
-
pKa Difference: For efficient salt formation, a sufficient difference in pKa between the acidic and basic components is generally required (typically >2 pKa units).[9]
-
Solvent Selection: The solvent is a critical variable. It must dissolve both the racemic substrate and the resolving agent to allow for salt formation, but the resulting diastereomeric salt of interest should be sparingly soluble to crystallize effectively. Solvents with different polarities and hydrogen-bonding capabilities are often screened to find the optimal system.[9]
-
Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent is a widely adopted strategy. This "half-equivalent" method ensures that only the less soluble diastereomeric salt can fully precipitate, often leading to higher optical purity in the first crystallization.[7][19]
Experimental Protocols
The following are representative, detailed protocols that serve as a starting point. Optimization of solvent, stoichiometry, temperature, and crystallization time is often necessary for any new substrate.[7]
Protocol 1: Resolution of Racemic Mandelic Acid with (1R,2S)-(–)-Ephedrine
This protocol is adapted from a procedure demonstrated to be effective in introductory organic chemistry labs.[15][16]
Rationale: (1R,2S)-(–)-Ephedrine is an effective resolving agent for (±)-mandelic acid. The diastereomeric salt, [(1R,2S)-(–)-ephedrine][(R)-(–)-mandelate], preferentially precipitates from an ethanol solution.
Methodology:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve racemic (±)-mandelic acid (1 equivalent) in a minimum amount of warm 95% ethanol.
-
In a separate flask, dissolve (1R,2S)-(–)-ephedrine (1 equivalent) in warm 95% ethanol.
-
Slowly add the ephedrine solution to the mandelic acid solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of lustrous crystals of the less soluble diastereomeric salt should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
The salt can be recrystallized from fresh ethanol to improve diastereomeric purity. A typical melting point for the pure salt is 168–170 °C.[15]
-
-
Liberation of the Enantiomer:
-
Dissolve the dried, purified diastereomeric salt in water.
-
Add 6 M HCl to neutralize the ephedrine and precipitate the (R)-(–)-mandelic acid.
-
Extract the (R)-(–)-mandelic acid into a suitable organic solvent (e.g., ether).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid (R)-(–)-mandelic acid.
-
-
Analysis:
Protocol 2: Resolution of Racemic 1-Phenylethylamine with (+)-Tartaric Acid
This protocol is a classic example of resolving a racemic base using a chiral acid.[6]
Rationale: (+)-Tartaric acid is a cost-effective and highly efficient resolving agent for many primary amines. The diastereomeric salt of (-)-1-phenylethylamine with (+)-tartaric acid is less soluble in methanol and crystallizes preferentially.
Methodology:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve (+)-tartaric acid (1 equivalent, e.g., 15.0 g) in warm methanol (e.g., 120 mL).
-
To the warm tartaric acid solution, cautiously and slowly add racemic (±)-1-phenylethylamine (1 equivalent, e.g., 12.1 g). The reaction is exothermic.
-
-
Crystallization:
-
Cork the flask and allow it to stand undisturbed at room temperature for at least 24 hours to ensure complete crystallization of the less soluble diastereomeric salt.[6]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the resulting prismatic crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol and allow them to air dry.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Transfer the dried crystals to a beaker and add water (e.g., 20 mL).
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH is >11 to liberate the free amine.
-
Extract the free amine into an organic solvent (e.g., diethyl ether), dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Assess the enantiomeric excess of the resolved amine using polarimetry or chiral chromatography.
-
Conclusion
The classical resolution of enantiomers via diastereomeric salt formation remains a robust, scalable, and indispensable technique in both academic research and industrial manufacturing.[2][4] While (R)-1,2-diaminopropane is a valuable resolving agent, a wide array of powerful alternatives exists. Chiral bases like (S)-(-)-α-phenylethylamine and alkaloids such as brucine and ephedrine are highly effective for resolving racemic acids. Conversely, chiral acids, with tartaric acid and its derivatives being the preeminent choice, are workhorses for the resolution of racemic bases.[7][13]
The success of any resolution is a multi-variable problem, where the interplay between the substrate, resolving agent, solvent, and crystallization conditions dictates the outcome. A systematic screening approach, guided by the fundamental principles of stereochemistry and solubility, is the most effective strategy for identifying the optimal conditions to achieve high yields of enantiomerically pure products.
References
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnMjn_PbTWRFD2AXElh72W_FyWYHNCNTMIEhu4RROxf9LPGu7Rr3cNxuJIpuG0oDJnlFcCsq9g2FP2AdQ2sl8GRj54qpadKzXUk7w4p7NGbn6JfQO0G3FxQqsgOEh7W-4aldLOwBn3OGaupCBN5sOB2o6nhTHgMzvq2FlqG8Z3S2RULsZlhFmHYmq_qR2xblztMdEmOWK08e6txin0eo2Qv93M8BfP6D4_fYFjDb8683PU2XVxMRc=]
- 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnP-RH8gU07MhB1kJKoTfuVqnSg9Ko0Hfb8voNhil56BNt4v_9toRCpG7L7PG-V_TRri3B-huPn3MSRJo5iDGfT_qbkTeh0Ou75z0QqyAAp3RIpwW2o2NHRhQsuhMwygEHS0B5Z5QxHiqzZdyHMz74gbnUlYi04nKaYTsLDREApY5MSBLMtzUial1DaJ4H6uQSIzZ3f280zvmRT9tIVprjj5s1vRLuoMADCV2gh31WQVS79Ukg-Ke34IFRkdG-3uBmUUOGZZ5N1XQnslmPURaQV8MX1Q51LP6evNLFvsOI3RHFvyOWb-LiE6xV7UiEJHGUQUPixTNCk-n7aHHGYLk=]
- Chiral resolution. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG44QihvvREg_fHbIk1gFTPV_PbYRmJui4cKGBXcwk4aTTj5p7kEFsAI0Jj8fqPEZ3AKdhilSoOnzLB-g8uixM8RJ56f6Ehr0T32XOMdv8oHrbvmdASNhxr7gNGIlTfwKHqxdFbj1n1yDSp]
- 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKx79dbkKSrnLjbBaWB1tpdMKpIGWquILQ6FqXPaeDAk5MCj9aMOagJOGNBePkqLeOSadyfXqWxzMnIfDYMhIMu7psX_ncGuzOpZhHXz4XQwWPPZdwrGALw7DkLHR2AvyCCpfduKGH1VvFCYhur5KtbzYYJHSxZZmLCr2gEJmsnC1aC3GBrZ33-eMl3ItbwJgLQJOwaJgl6XE_dCyrNJizo6K3vNxnR3mgS2NtuirMymscTHmidyN-0UFBdv4GFVK4aRwf08YemSo15YEPwsES3av4i-pPKZT8t0oL4Qyu9fhNMixA-PJ2Uy5u9bmcBSuorxTRu19O41eTcjrjPkfCO2dL4z7m7vlo7eeJOKtTFRhfhsV8NgrcD8WHBS4Dd8gOWmbjtaMBuWu361Gq9-Zjiw==]
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(–)-Ephedrine. An Organic Chemistry Laboratory Experiment Illustrating Stereoisomerism. Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVz22W02d71jV6ksEBtqq5-3u6BG2cFRiPkKwrQbB0IV--iTTrKh0FiJlKWP2Dvkm9M2Q8X8VtbELjrDFzo-UB6r-EySBWn7kLTCSDFEgv-WZK3CGasdZbxMovdAPuhJ02sIOazsQ=]
- A Comparative Guide to Chiral Bases: Evaluating Brucine Sulfate for the Resolution of Racemic Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExHyj89_jKWG3yxgu7dy1wBFxcsgoXepmTdxapPdaGQp2Zza-AWYctaxmu-f4G3efNTZI14bWGDL6I4MXcg6_0IITMfpf_ZP6dWiPE4U_TjSTXWKB2ym_zFG6hcqDyGArN2Uq1D1ETUiBBKk1X0jJHs5EmiZuIKuM_9ZcqbCMDFaEYt9M_RGLbypW3uqbMtdpm76ZQhPDHWCcg9kBVZEObXu4oMaB3nZigPSa3irEpbjb0ZfuvWuB1I9lJ_U0uPzA=]
- A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlbF2UCCewoKTrCYKvox1WRioQ3vFwlXHl-d6wnU_zvpmAEFHo6bZZYPDV4xkGoYXOM7qBMPL8EssHMa4S6cuSufRL_wC1oE0ZvHqBOtQojsLOPbvTFLlC_NLCcX13r57wEAndGO9Ssmw02f86E3Y-n-K-E1sNbxiQ_NIDlHptrQdXaACJYjYHeYw7w4z7dRNWbTGfSffL2B0DcfB3myckmVB9]
- A Comparative Guide to Chiral Resolving Agents: An Objective Look at (-)-Menthyloxyacetic Acid. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHif0eszUz87u0_TrJcyzYXuT-6oZAMhYsB7iecHWXYjxcZVWczHIVZyEHf9Vynfb81DuCpWa5n8akYUntiaZSMDXPqaSk9xnHAVc99CIJ0e3GSaGWjywDS9tulN84NVDGDX3o-zOmqW6oteVzJXKrvfBZHhgYROnwxQXgPK7tT2aMkqvHF29NpINAsJjp6W5vfHIdCWYpc3zz1cxDdf55CbCM3ORC74NXZqtLBgPJgyI8Ct-WSQA==]
- 5.9: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg_y7jLALupA4gWrEo6TdKkJtv2aHJ7t2kDPfeTsMPO4z1hDHXjDXA0oc-g9XhI6WCsH96w5IGX6Tv5GlsSJ6kU0RudX6QofaCXmP9hTa7ZhUKs199UCtwT5cHDcJslNeI7v4skmzQwuAsskHMybBcGeEqzUSg-9gIUHi5x5-BYbYuNttF1KrBNy_Nzi2BjPoF_9ED55sN5eZ_7gIu7-2zHxr_1fwL8ndFXwCfY24AudBr5AcsmNn2thShzdWLZacsOXrcL0j5KNgi0pBGBsdlwsos]
- Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating. Journal of Chemical Education. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-eL6l6cmTCceC0l34vw6cHOuyckGC3a2TP0UaO4FwyF4V06rDJc7xC8xmYdoCo7q51kkUK52spMpk8RU9PA1-2EGebnpoYctt0EZhKJNKPGMC9uC0aCmnOxGdxbzGgAzeZx_3A1VMV4xGqOnpHzOmexGfTbQoHJOP9nPgZZ_HF9V2X_eczC7DHYolnw==]
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM2_PvxyfPP9Br0a0EMCnzb9qb6zVn8a3jxXftg_bXBZzxvxTO957GsFQpOF4u7E34NlBAH9w6VT6eNmx9GXzODe8e2QJkSIHnHg7diKNDoR7gApqIfjqbjQmWKI6r1zKbekgbS7ZUxAJDjDxounzggmSYoDStpg3NY9JCSIyJJfUYOJlLcJjg8iIOwiipDx56_7f28d7-hBAbYEhoIGQmEIc9_rllvwMo0_9j-gSUrHtfwYzHG5vsC_EIhgHr7v10Zl4=]
- Part 6: Resolution of Enantiomers. Chiralpedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnFEi-LrZN4LxSSgAP6yuJYq9TREjO7B_gS1BeVis3d3aamEUmVFMWx_DPvaujuKhpcVyW-HjxNTvzO4JLNuTLe78j5vaWXpMRdgTl0ZEptEuGS9rS67aGbH3G6HRu5bDAivk7drrkZwS-sEMeToqyD-xmoM6dR9Pa]
- (R)-1,2-Diaminopropane: A Comparative Guide to Chiral Resolving Agents. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqJzernB_sBQP1pOsJdk9Lv_xPFif3D_QjELFAKb9YrH0J-PtkUb24qPGyuLlbsSp3APATXqp22VI4y_GklnRn79hU8aV-8-PnMpDwfW1G-ZDV6DObL38VIWE2b9mD0hGxSfkAP4FBUUrnLXxDWt1DlxgJSXCqbTyJ5TW1dAL0syZc_4TlCyxRcKIXPp3_ZGtCfXUVl2KN-vgwoPJvgW7h]
- Chiral resolution. chemeurope.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCC82ArL5N_7zb7RbbbCqu9Q3q86ZOMyrKiFFvlN_L0VqqEw0EuLoBwkrhekI2ZzZ69LSyUivMGCwmIMkQJTdVGDIXRZAf6KZVHB_xjk3SN00IpwMTpskU95cHA-fxYjclQ2jvFP2kn6ePtghT1vJ19zjcTbJVVAH4nhft]
- Chiral Analyses of Ephedrines. Digital Commons @ Pace. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiLrEw3aVlgIhdA0DT36tZCiZG364aejvox6apN8PXlOz59TAAf2TM3RWtbIrQ7NSETi130TVSMCUDRsYW9zBlUQwqv26Qe8xElKssILdt7BDgMnDZ6W3OHaLln573Zj_E7DDmQOyhiTN2mi7ZWcEpU8h4A6h-F3LbkRtXy1IrP3fXFCcpQy575R888pECzJgPbnvtWnhGkQ==]
- Application Notes and Protocols for the Chiral Resolution of Racemic Pent-1-yn-3-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF08bz9eLqJCYLeo2tDQfQZyD_y1oE0ocSpBLL22DMndVQeCvLGUcWa6gyqz2E6SQAMYO918_YbDrlBrGT25fl0VW00SMXycIJlRLuAXEC_QQlS5ei-ZypA-N3bQr8Ww9t-tzSSZJ_pKNn_nDXRblM96j4UB3rfo2trTnuj7K1s0Xlnbz00BOSdVtxKJSQPwJQXRytK9v7uumUbTXZK2leHb1sqyWxIAe96_4DRekrNT0kERg==]
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfaTeIm5UwuKANYpgHsr-I4r4PlUWOon9aq2IWNfb6kNVWlX8eypGKepJ0rihh1zAC-Uln-0mZb7IEHwFunO8wb_9XQ02Ywkt3NSJTr3h1yvfi4M_VSmfZwpOAUXWnXTHBUlTVJjy00EIFpHkdWm57fYRNbdzPuO1sALryOwNxjKA9XkvsK37q]
- Chiral Resolution and Separation Services. BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfYMNnbD6Uvs4-4RWJIWzEMYUQzpFe5fSuFTm2NKZRVjRnDu3xaiZIdKntzv8DFaYkgRAIw19DLRe-v6v4v2eYBD3AqRgVQ4NJxfr6xoSS51G5jXfs0ppDCCwWSMh5nLwm8MCtuxtSSnK94xamBLu2Cg==]
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI6EBpKTRbdZuNEpKAbFnd-RkivIlh7vIyD3YcXcNt8gWp-T_a6GEzKpgzKlTw-hakHNOBt_AZjUJr1dYPVGvcOeTxBss9RUu9Wko_jfUJCasfB-ynWeEzl1Elz-CfM8yU5RkzHOAoxZ_X551Tjvm4qe3yIE10L8Bi0JY-ohM51DsAsuNqYr-c_8hT6IG8q-kxag2Or5r8ZwhUB6LJsH4McMC7HKZI1Y5n4PXYf6gFQrh0O_u-U1aKHhurDt8RKKsaqwAQatp_KlpKm3tUPxOE8hji4rnnAN74Ao-Fuj0mnMboDMp7BIUVMvbtOqkWju-sxzBQnoB_n7WF7JirD7qgcHgAHd-ayTPnhTKraSwH4B4x23UHNC3aqmr2WCHR3Z6c1Ph_dI5qzkay8Dw8jxAVBV-1-Xg=]
- Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Medium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjBNxhs43rbT0zvpChhX5vT6MOlSWpgyZXpNxLKdFB16U17ryzT762zOZGMowStn7U8wXW8__7zoF4R1t3FCFzPb-U9KYH6nxMbY8W-EQ5Gy3fBxUJuSLpwogBztI7a0BOIkmx2rihM2LNGRzy3-U30ilvyDuPFl64TOKLd9Tq1dN0DFTSJL2v8z5QBbeJlaHy5q32AfUZA_12mEBVr8xqVh8BH1m1m8FAlg==]
- What is the exact process of enantiomer resolution by a chiral resolution agent?. Quora. [URL: https://vertexaisearch.cloud.google.
- Comparison of currently existing chiral resolution methods. The table.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAgnnxMw6AYfIwtij_mM-3iLbXSsDEvsf4gmBHtni8WO9YsHIYQh0ZYhpDl3hQCbU939dL2e9EMh4f086NTFaNcPq_2sD9RzfHXiB6QvtfMEVkfZfiIL_UIgFfHDNMIBXp-vfxqDAng_I7pAX6XDFVAE7494WoLomATaWOO6WwlbebBzDahvknTIKtK2PSyoXAxjNz7ITXg-JKJMs_hHRmMJPusTgi_7nh3XoDy24rQ5SIAxvYvYogXghrkpF-5tGbADI=]
- Factors that influence the resolution performance. a The influence of.... ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlcZkBUkM162XemIazmC700cpV01vzlloJRUbZtgJx6__EE2DH4WtZFx6RjAMdQv0B4_QVmUGdgxlKnpXNMTS7lZrQm4sRviQ1tND1yOgH6qzoUERqkMxG2nBrZCEPGhXRxJy-Mg3wZfiRpBNniG1UMzoiPsZNE3969RTsVGmyCs5jCZHXiD9V3LbouBuuA2cuGecyhLsNUvpnMPUy22YPMMuxJCo1TtjHeLvkCzOMQqv6F0X81Jd0doDsh_fecyMoTMR0ZQ==]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn5XjeVycl_BvwQGvj1hrZCDYxJYTyf-eDb2YWkY1p5VjoNf5v0yyZXvkzc8GZodXw5lXp8qjshQPeonpbfGoltb1eaX44A7FZuWOraCAez-0sUjNjxNcA4EIN2dNQnEXItDlJ5M1o_Nm1UcYJTsksJ8eB-m9hdP4KL5bFXVoOubSOqi8F5YeKpYFfq4bN5OyoLs0=]
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhM0CTaz1UdwrAwzWtBmdrh-gJGl96VRdfK5fkLnCemoowNln32-Zorb0MwfWa7kr-SabaZHNMsdI4n0WlvcOjymUEVCZ341-YdYvKN4pu0LoxUcpGuqDIY2dZZEZjcpyU4XlW5Iw32tZ_ONSoVC7x]
- CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvQCdthmOvD8XAVZxNgZn8P-rss5NyY2dkUnMb0_bdB7my4QoFCbjY6OY-Rj7K8nSuuV-TgQIv2zhZqIuOLzpNmcMPXl5Q8VIZzZ4SlNehFiGW5XFphcTumgy0-NjN6l-ZkW0HrV3G4k8dkFdUn-87fCG33Qio4g1XsC9ds7X0DwXEgvdjYh6YH8NGxhBJJ6OE9PIknI_gWWqNBfNo9obb9Y0ZO_Fx3IEUg0ih2hyrWcn7DQ==]
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcxnnM0Xwi4sv7TvGvl7-TRm8EfnNxgPYc0bzJ2xo3eVhPHX_QrPdRQ7zF201qzJg5DvOE4wUjxMcrYSZ5hYTNUmHjqVEWbw-DMFFYQSrUQ6KzPvI9IZX-55qKyRE-LelZoCEcwVkJ5b6Ig67WLMYIhpZFfwxhyxMCRzGb18-8Bj2woRZrb-xigUh6Pkx4rjaq7K6Yg6yC9yeX4QSWPpJZGRue-lN9kuNW]
- High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHovFXeUUEiCKiIme2d4Bo28uvqeLwTzB2RSECEYyIv31Kt1CbhZtpwm_DlpnO2Cs5Sx5PkeCx3ON5DsEYg7HW46Z0ufY4u0KZ3bwOrjom8wXc4sfX04kamAENNj0PW1etcRXZwtPzUt6j9fJVqGDUftV71gYcPFV004wplgx_Kc205OyDCD8IJPbb6fKoKOHtCuGcOS32jVUvxMjE4k0CNwvoX3Y4lc9plKFQmopBNib-Mh0494sBr_ketYq38m0dyTfrDcgcBQY1hEe5idEujWIjPVGxPuVNgLOBs6BXb4pzOPHl_oleZcJRoPrvzRtkqCJSRRKQ2MrMDnJx_srS7Pkk_CxBf]
- Enantiomeric Recognition and Separation by Chiral Nanoparticles. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZOW-PScXFzaTFT17ipC9vClayMWYmdmrS8QOnaRkPQM2pz3jwuQc2sZ4Sryx7eNxyu9JoDFbePXcxgyq_TEd3oUgcMA3uSPajga8cJN68wunSI71yCJlzpJNGa5yMx6Byry1Wd1S33sy0q2Q=]
- Recent advances in the field of chiral crystallization. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxetIz4Kt785e3Qq9sNdEyEzDtlVBKTfTIX-w8E5aBa1YbqkoXit3fxKNzUxW6shkrjBsEegj515BET8ikBjR9_y_IFjhAaO2BgHfK5gmWqGtdMwac0WojdnyIfjXy1XyhM7tCUc_pAlxnUiDrXvGQIFnX3cfPeBUHS2utiuNkrnGDpX-H2xraAWoDoK6GIR6T5VjjlfIQsX7SGuQ1izeCxltjjw==]
- Application Notes and Protocols for the Chiral Resolution of Racemic Acids Using (R)-(-)-1,2-Diaminopropane Sulfate. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGbdIWdwg2kvrA-WqOUW4CQk01aw_5T3iHJmtgcGzRXSFHiT88NoZW1AvuNsGoMD-KZIOp864ZJfsjklNzPUf1gwyn7Mdi0z9bofUGRcJKZ94j0iLW-PBs09AGDr2_o8esE2nWxG7-0xk5sw3XUnO5vbrIM6shgEgBzzf-sxyWpMrZTcZOjqI2AeQSDwjBIn8h3jKZn7sYoT0eINuWxeovNso_zq4nyCrUZdpENV1OQ3FeobADRS4UTydtzeYh8-Gb7NTaGlTM1LyKXA==]
- Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). [URL: https://doi.org/10.1039/D3SC01630G]
- Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE561wkAv6_yjiWfhYJILSCS-HOxxLanZYDDy3GMsil9LYLAFcBxPpIsgFTUzjncX_529Mbs1pzqygbKLtTo_kuOg52b2PhuwpBr-6LoIDu-H6ml-S-7R2hB28pfHwVUBokeCoSVRQAE9JAVRU=]
- Self-assembly of chiral (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine into low-dimensional aluminophosphate materials driven by their amphiphilic nature. RSC Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP95iMLvrCkv6FG1JOJc4aeTFaqha9j5SBsjsgsfaDNAbeeZZCIuqjR5GL4kNd-Cvw3EzyITT-2X92vL-rCk8WtA_iG52hPWfGQsGWZs1FEAN7z3hcbwUwo6KMZpt4j8uGWpFYZZX5g7QxSXcUb-LeJpyW4yQKR3X-71MB]
- Unlock the Secrets of Chiral Resolution in Organic Compounds!. YouTube. [URL: https://www.youtube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. glaserr.missouri.edu [glaserr.missouri.edu]
- 17. Chiral_resolution [chemeurope.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. rsc.org [rsc.org]
A Comparative Guide to Chiral Ligands: Evaluating the Performance of BINAM-Derived Ligands vs. (R)-1,2-diaminopropane in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of an appropriate chiral ligand is a critical determinant of success in asymmetric catalysis. This guide provides an in-depth, objective comparison of two distinct classes of chiral ligands: the axially chiral 1,1'-binaphthyl-2,2'-diamine (BINAM)-derived ligands and the readily available C2-symmetric (R)-1,2-diaminopropane. By examining their structural attributes, typical applications, and performance in the benchmark asymmetric reduction of acetophenone, this guide aims to equip researchers with the necessary insights to make informed decisions in ligand selection for their specific catalytic needs.
Structural and Conceptual Differences: A Tale of Two Scaffolds
The fundamental distinction between BINAM and (R)-1,2-diaminopropane lies in their chiral architecture, which dictates their coordination chemistry and the nature of the chiral environment they create around a metal center.
(R)-1,2-diaminopropane is a simple, yet effective, C2-symmetric chiral diamine.[1] Its chirality originates from a single stereocenter, and its two amino groups provide a bidentate coordination to a metal. This ligand is often derivatized, for instance by N-sulfonation, to modulate its steric and electronic properties, enhancing its efficacy in catalysis.[2]
BINAM , on the other hand, possesses axial chirality arising from the restricted rotation around the C1-C1' bond of the binaphthyl backbone.[3] This atropisomerism results in a well-defined, rigid, and sterically demanding chiral pocket. The two amino groups at the 2 and 2' positions serve as handles for further functionalization, leading to a diverse array of derivatives, including diphosphines, N-heterocyclic carbenes (NHCs), and prolinamides.[1][4]
Caption: Core structural differences between (R)-1,2-diaminopropane and BINAM.
Performance in Asymmetric Ketone Reduction: A Comparative Analysis
The asymmetric reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Here, we compare the performance of catalysts derived from (R)-1,2-diaminopropane and a BINAM derivative in the reduction of acetophenone.
(R)-1,2-Diaminopropane in Asymmetric Transfer Hydrogenation
Ruthenium complexes bearing N-sulfonated derivatives of (R)-1,2-diaminopropane are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of ketones.[2] In this process, a hydrogen donor, such as a formic acid/triethylamine mixture or isopropanol, is used in place of molecular hydrogen.
Performance Data:
| Ligand Derivative | Catalyst System | Substrate | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (R)-N-(p-toluenesulfonyl)-1,2-propanediamine | [RuCl₂(p-cymene)]₂ / Ligand / KOH | Acetophenone | Isopropanol | >95 | 96 | (R) |
Experimental Workflow for Asymmetric Transfer Hydrogenation:
Caption: Generalized workflow for asymmetric transfer hydrogenation.
BINAM-Derived Ligands in Asymmetric Hydrosilylation
While direct examples of BINAM-derived ligands in the ruthenium-catalyzed asymmetric hydrogenation of simple ketones are less common, their utility in other reductive transformations is well-documented. For instance, N-heterocyclic carbene (NHC) ligands derived from BINAM have been successfully employed in the rhodium- and iridium-catalyzed asymmetric hydrosilylation of ketones.[1] This reaction provides an alternative route to chiral alcohols.
Performance Data:
| Ligand Derivative | Catalyst System | Substrate | Silane | Conversion (%) | Enantiomeric Excess (ee, %) |
| (S)-BINAM-derived NHC | BINAM-NHC-Rh | Acetophenone | Diphenylsilane | Not specified | 12-13 |
| (S)-BINAM-derived NHC | BINAM-NHC-Ir | Acetophenone | Diphenylsilane | Not specified | 50-60 |
This data highlights the significant influence of the metal center on the enantioselectivity of the reaction. The iridium-based catalyst demonstrates superior stereocontrol compared to its rhodium counterpart in this specific transformation.[1]
Logical Relationship in Metal-Catalyzed Asymmetric Synthesis:
Caption: The interplay of components in asymmetric catalysis.
Experimental Protocols
Synthesis of (S)-BINAM-Derived N-Heterocyclic Carbene (NHC) Ligand Precursor
The synthesis of BINAM-derived NHC ligands typically involves a two-step process:
-
Imidazole Ring Formation: (S)-BINAM is reacted with a glyoxal derivative in the presence of an acid catalyst to form the bis-imidazole backbone.[1]
-
Quaternization: The nitrogen atoms of the imidazole rings are then quaternized using an alkyl halide to yield the bis-imidazolium salt, which serves as the NHC ligand precursor.[1]
Asymmetric Transfer Hydrogenation of Acetophenone using a Catalyst Derived from (R)-N-(p-toluenesulfonyl)-1,2-propanediamine
This protocol describes the in-situ preparation of the active catalyst followed by the asymmetric transfer hydrogenation of acetophenone.[2]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R)-N-(p-toluenesulfonyl)-1,2-propanediamine
-
Anhydrous isopropanol
-
Acetophenone
-
0.1 M KOH in isopropanol
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol) and (R)-N-(p-toluenesulfonyl)-1,2-propanediamine (0.011 mmol).
-
Add 5 mL of anhydrous isopropanol and stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
To the flask containing the pre-formed catalyst, add acetophenone (1.0 mmol).
-
Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Causality and Trustworthiness in Experimental Design
The choice of a specific ligand and catalytic system is dictated by the desired transformation and the nature of the substrate. The protocols described herein are designed to be self-validating systems. For instance, in the asymmetric transfer hydrogenation, the use of a well-defined precatalyst and ligand under inert conditions ensures the reproducibility of the catalytic species. The monitoring of the reaction by chromatographic techniques provides a reliable measure of conversion and allows for the optimization of reaction times. The final analysis of the enantiomeric excess via chiral chromatography is the ultimate validation of the catalyst's stereocontrolling ability.
The selection of isopropanol as both a solvent and a hydrogen donor in the ATH protocol is a common and efficient strategy. The basic conditions, facilitated by KOH, are often crucial for the activation of the ruthenium precatalyst and the catalytic cycle.[5]
Conclusion: Selecting the Right Tool for the Job
Both BINAM-derived ligands and (R)-1,2-diaminopropane are valuable tools in the arsenal of the synthetic chemist.
-
(R)-1,2-diaminopropane and its derivatives offer a cost-effective and highly efficient option for specific applications, most notably in the ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, where they consistently deliver high enantioselectivities.[2] Their simpler structure and commercial availability make them an attractive choice for large-scale applications.
-
BINAM-derived ligands , with their rigid and tunable chiral scaffold, provide a platform for the development of a wide range of catalysts for various asymmetric transformations.[6] While their synthesis can be more complex, the steric and electronic properties of the BINAM backbone can be finely tuned to achieve high levels of stereocontrol in reactions where simpler ligands may be less effective. The data on their use in asymmetric hydrosilylation demonstrates their potential in reactions requiring a well-defined and sterically demanding chiral environment.[1]
Ultimately, the choice between these two classes of ligands will depend on the specific reaction, the desired level of stereocontrol, the cost considerations, and the synthetic accessibility of the ligand. This guide provides a foundational understanding to aid researchers in navigating these choices and designing more efficient and selective asymmetric catalytic systems.
References
- Synthesis and Evaluation of the (S)-BINAM Derivatives as Fluorescent Enantioselective Detectors. MDPI.
- Binam-derived organocatalysts. ResearchGate.
- BINAM-prolinamides used under solvent-free conditions for the aldol reaction. Synfacts. 2011;2011(10):1135-1135.
- Chapter 6: Prolinamides as Asymmetric Organocatalysts. In: Asymmetric Organocatalysis. The Royal Society of Chemistry; 2015:120-139.
- Enantioselective α-amination enabled by a BINAM-derived phase-transfer catalyst. Chemical Science. 2015;6(2):1094-1098.
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. 2021;26(23):7239.
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B. 2012;88(3):98-110.
- Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-diamine-rutheniumII Complexes. Journal of the American Chemical Society. 2001;123(38):9280-9294.
- A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate.
Sources
A Senior Application Scientist's Guide to the Cross-Validation of Asymmetric Catalyst Systems
Introduction: Beyond the "Hero" Experiment
In the pursuit of enantiomerically pure compounds, the discovery of a highly selective asymmetric catalyst is a landmark achievement.[1][2] Often, this success is showcased in a single, optimized reaction—the "hero" experiment—that highlights the catalyst's peak performance. However, for researchers in pharmaceutical and fine chemical development, a single data point is not enough. True industrial and academic utility demands robustness, reliability, and a deep understanding of a catalyst's operational boundaries. The differential biological activities of enantiomers make stereochemical purity a paramount concern, necessitating rigorous validation of the processes used to achieve it.[3][4]
This guide provides a framework for the cross-validation of results from different asymmetric catalyst systems. We will move beyond isolated successes to establish a comprehensive methodology for comparing catalysts, ensuring that the selected system is not only effective but also reliable and scalable. This process is essential for making informed decisions, mitigating risks in process development, and building a foundation of trust in your synthetic methods.
Part 1: The Pillars of Asymmetric Catalysis: A Comparative Overview
Asymmetric catalysis is broadly supported by three main pillars: transition-metal catalysis, organocatalysis, and biocatalysis.[5] Each approach offers a unique set of advantages and requires a tailored validation strategy.
-
Transition-Metal Catalysis: These systems, often composed of a metal center (e.g., Rhodium, Ruthenium, Palladium) and a chiral ligand, are renowned for their high activity and broad substrate scope.[1][4] However, they can be sensitive to air, moisture, and functional groups, and the potential for metal contamination in the final product is a critical consideration in pharmaceutical applications.
-
Organocatalysis: Utilizing small, chiral organic molecules, organocatalysts have gained prominence as a metal-free alternative.[5][6] They are often more stable and less toxic than their metal-based counterparts. Their catalytic activity, however, can be lower, sometimes requiring higher catalyst loadings.[7]
-
Biocatalysis: Enzymes represent nature's solution to asymmetric synthesis, offering unparalleled selectivity and operating under mild, aqueous conditions.[5] The primary limitations are often related to substrate scope and the need for specialized biochemical expertise and equipment.
Cross-validation becomes critical when a transformation can be achieved by catalysts from different pillars. For instance, an asymmetric reduction might be catalyzed by a Noyori-type Ru-BINAP complex, a chiral phosphoric acid, or a ketoreductase enzyme. A direct comparison is the only way to determine the truly optimal system for a specific application.
Part 2: Designing a Robust Cross-Validation Protocol
A successful cross-validation study is a self-validating system. It is designed not only to compare performance but also to uncover hidden liabilities in a catalytic system. The causality behind each experimental choice is aimed at building a complete performance picture.
Establishing Key Performance Metrics
Enantiomeric excess (ee%) is the primary metric, but it tells only part of the story. A comprehensive comparison must include a standardized set of metrics.
| Metric | Formula / Definition | Significance & Rationale |
| Yield (%) | (Actual Moles of Product / Theoretical Moles of Product) * 100 | Measures the efficiency of material conversion. A high ee% is irrelevant if the yield is negligible. |
| Enantiomeric Excess (ee %) | % Major Enantiomer - % Minor Enantiomer[8][9] | The fundamental measure of a catalyst's stereoselectivity. |
| Turnover Number (TON) | Moles of Product / Moles of Catalyst | Indicates the total number of substrate molecules a single catalyst molecule can convert before becoming inactive. It is a crucial measure of catalyst longevity and cost-effectiveness. |
| Turnover Frequency (TOF) (h⁻¹) | TON / Reaction Time (h) | Represents the specific activity of the catalyst per unit time. TOF is essential for comparing the intrinsic speed of different catalysts and for process optimization. |
| Asymmetric Catalyst Efficiency (ACE) | (Yield/100) * (ee/100) * (MW_product / MW_catalyst) * (100 / mol%_catalyst)[10] | A composite metric that provides a holistic view of catalyst efficiency by incorporating yield, enantioselectivity, catalyst loading, and molecular weight.[10] |
The Experimental Workflow: A Systematic Approach
Experimental Protocol: Initial Catalyst Screening
This protocol outlines the steps for conducting a direct comparison of two different catalyst systems (Catalyst A: a transition-metal complex, Catalyst B: an organocatalyst) for a benchmark reaction.
Objective: To obtain initial performance data (Yield, ee%) for each catalyst under identical, standardized conditions.
Materials:
-
Catalyst A (e.g., [Rh(COD)Cl]₂ + (R)-BINAP)
-
Catalyst B (e.g., (S)-Proline)
-
Benchmark Substrate (e.g., Acetophenone)
-
Reagent (e.g., Isopropanol for transfer hydrogenation, or an aldehyde for an aldol reaction)
-
Anhydrous, degassed solvents (e.g., Toluene, THF)
-
Inert atmosphere setup (Glovebox or Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (Inert Atmosphere for Catalyst A):
-
Catalyst A: In a glovebox, accurately weigh the metal precursor and chiral ligand into a reaction vessel. Add the specified volume of anhydrous, degassed solvent and stir until the catalyst is pre-formed and homogeneous. The rationale for pre-formation is to ensure the active catalytic species is present at the start of the reaction, leading to more reproducible kinetic profiles.
-
Catalyst B: Weigh the organocatalyst directly into its reaction vessel. This can typically be done on the benchtop, a key operational advantage.
-
-
Reaction Setup:
-
Under an inert atmosphere (for Catalyst A) or on the bench (for Catalyst B), add the standardized solvent to each reaction vessel.
-
Bring the solutions to the designated reaction temperature (e.g., 25 °C). Temperature control is critical as enantioselectivity is often temperature-dependent.[11]
-
-
Reaction Initiation:
-
Add the benchmark substrate to each reaction vessel simultaneously, if possible, or in rapid succession. This marks time zero (t=0).
-
Add any additional reagents required for the transformation.
-
-
Reaction Monitoring:
-
At predetermined time points (e.g., 1h, 4h, 12h, 24h), carefully extract a small, measured aliquot from each reaction.
-
Immediately quench the aliquot (e.g., by adding a small amount of water or passing it through a short plug of silica) to stop the reaction. This step is vital to ensure the measured conversion and ee% accurately reflect that specific time point.
-
Prepare the quenched aliquot for analysis (e.g., dilution, filtration).
-
-
Work-up and Analysis:
-
Once the reaction is deemed complete (or at the final time point), quench the entire reaction mixture.
-
Perform a standard work-up procedure to isolate the crude product.
-
Determine the yield of the crude product.
-
Analyze the crude product using a validated chiral chromatography method (see Part 3) to determine the enantiomeric excess. Analyzing the crude mixture is crucial to avoid accidental enantiomeric enrichment during purification.[12]
-
Part 3: The Cornerstone of Validation: Rigorous Stereochemical Analysis
The data generated from a cross-validation study is only as reliable as the analytical methods used to obtain it. Relying on a single analytical technique is a significant risk. Therefore, an orthogonal validation approach is essential for trustworthiness.
Primary Analytical Techniques
Chiral chromatography is the gold standard for determining enantiomeric excess.[13]
-
Chiral High-Performance Liquid Chromatography (HPLC): The most widely used technique, compatible with a broad range of compounds.
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable analytes.[12]
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced solvent consumption, making it a "greener" alternative.
Orthogonal Validation: Confirming Your Results
An orthogonal method uses a different scientific principle to measure the same property, providing a powerful check on the primary result.
-
NMR with Chiral Shift Reagents or Solvating Agents: In the presence of a chiral agent, the NMR signals for the two enantiomers can be resolved into distinct peaks. Integrating these peaks provides a direct measure of their ratio, confirming the chromatographic result.[3][12]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. While not always quantitative on its own without careful calibration, it can quickly confirm the identity of the major enantiomer.[13]
Protocol: Validating a Chiral HPLC Method
Objective: To ensure a chiral HPLC method is accurate, precise, and suitable for determining the ee% of a target compound.
-
Prepare a Racemic Standard: Synthesize or procure an authentic racemic (50:50) sample of the target compound. This is the single most important step. Without a true racemic standard, peak identification is ambiguous.
-
Method Development: Screen various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation (Resolution > 1.5) of the two enantiomer peaks.
-
Peak Identification: Inject an enantiomerically enriched sample (if available from an initial catalytic run) to tentatively identify the major and minor enantiomer peaks.
-
Linearity and Range: Prepare a series of samples with known ee% values by mixing the racemic standard and an enriched sample. Inject these samples and plot the measured peak area ratio against the known enantiomer ratio. The resulting curve should be linear (R² > 0.99) over the range of interest (e.g., 0% to >99% ee).
-
Precision: Inject the same sample multiple times to ensure the measured ee% is consistent and reproducible.
Part 4: Case Study & Data Interpretation
Let's consider a hypothetical cross-validation of two catalyst systems for the asymmetric hydrogenation of a prochiral ketone (Substrate 1).
Catalyst A: Ru-TsDPEN (a well-established transition-metal catalyst)[14] Catalyst B: A novel, proprietary organocatalyst
The study was expanded to include two additional substrates to test the generality of the catalysts.
Table 1: Cross-Validation Results for Asymmetric Ketone Hydrogenation
| Substrate | Catalyst | Yield (%) | ee (%) | TON | TOF (h⁻¹) | ACE |
| Substrate 1 | A (Ru) | 99 | 98 | 990 | 82.5 | 18,655 |
| (Acetophenone) | B (Organo) | 95 | 92 | 190 | 7.9 | 2,150 |
| Substrate 2 | A (Ru) | 98 | 96 | 980 | 81.7 | 19,120 |
| (2-Acetylthiophene) | B (Organo) | 88 | 95 | 176 | 7.3 | 2,245 |
| Substrate 3 | A (Ru) | 75 | 85 | 750 | 62.5 | 11,550 |
| (Aliphatic Ketone) | B (Organo) | 92 | 65 | 184 | 7.7 | 1,510 |
| Conditions: 0.1 mol% Catalyst A, 0.5 mol% Catalyst B, 12h for Cat A, 24h for Cat B. |
Interpretation and Causality:
-
For Aromatic Ketones (Substrates 1 & 2): Catalyst A is clearly superior. Its high TOF indicates a much faster reaction, and its excellent yield, ee%, and resulting high ACE value demonstrate superior efficiency.[10] The lower performance of Catalyst B might suggest a less favorable transition state geometry for these planar, aromatic substrates.
-
For the Aliphatic Ketone (Substrate 3): The performance of Catalyst A drops significantly in both yield and ee%. This suggests that the catalyst-substrate interaction is highly dependent on the aromatic nature of the substrate, a common feature in catalysts relying on π-stacking interactions. In contrast, Catalyst B provides a much higher yield, although its enantioselectivity is poor. This indicates that Catalyst B is more general in terms of substrate structure but lacks the refined chiral environment needed for high induction with non-aromatic substrates.
Part 5: The Role of Computational Chemistry
Modern catalyst development increasingly leverages computational tools to predict and rationalize performance, serving as a form of in silico cross-validation.
-
Density Functional Theory (DFT): DFT calculations can model the transition states of a reaction with different catalysts. By comparing the energy difference between the diastereomeric transition states (ΔΔG‡), researchers can predict which enantiomer will be favored and estimate the potential ee%.[15][16] This can help prioritize which catalysts to screen experimentally.
-
Machine Learning (ML): As datasets on catalyst performance grow, ML models can be trained to predict the outcome of reactions.[17][18] By inputting molecular descriptors of a new substrate and a set of catalysts, these models can forecast the ee%, expediting the discovery of effective catalyst-substrate pairings.[17]
While computational methods do not replace experimental validation, they are powerful tools for guiding experimental design and providing deep mechanistic insight into the origins of stereoselectivity.[19]
Final Conclusion
Cross-validation is not an academic exercise; it is a fundamental pillar of robust chemical process development. By moving beyond the "hero" experiment and adopting a systematic, multi-faceted approach to catalyst comparison, researchers can build a comprehensive understanding of their chemical systems. This involves defining a broad set of performance metrics, executing controlled and standardized experiments, and validating results with orthogonal analytical techniques. This rigorous methodology ensures that the chosen catalyst is not just the best in a single experiment, but the right choice for the demands of real-world application, ultimately leading to more reliable, efficient, and scalable syntheses of chiral molecules.
References
- University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from University of Bath website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgaXFO1-X1tib8mY806JZEuSnlG9tLyDrCEa1ZHFyEQgBpvJG7xXvaO8JkklsTTf1yH1jbaEqnuUpBig4R0ZKmUcL_plHonFFfowR7t7WQPgcMmt2FEHktpKcydWGtvv-wHotaRg8wAzWC8FqZvpff]
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%). BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpZqnOE0jvGzr4UDu_3vXmK-yZ_jLLSzfSkadhZOtyFzM2tzmdrCU6JPVb5i47oR2TvVkFcSwnajTWkLT_4BIpxt2q0cwBjE0M9SQj7XTEKyXK5OQpMsGxM99Z3GL-cOCrbq4t1shjIC2O-rkZ3PFozinHiGGe2CNp1lJb9pL2-TomxJDR4gg-u0qZFsMRp9gsa8fTNFXfncOrGX_p7-0Re4bOU6bLgbP7zaCqpA==]
- Reitti, M., & Wising, C. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(5), 1138-1149. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsunfjOdKSmwS0Qw652ge8ODpliuBfterKLwN2H2S98RD7TtuftWQvAIL-9T1s49_D98AjCfjSlHlktoJjimgS1Xg_mBBrsgmMJqCf1hLyfBTlCeAiGyNw_sSN5kNavo-gPuTquw==]
- Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Study.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp17tKpHUC_xz6Nc731w2ECoow89nCRoFSBgOzID2OiUA5uudW_oZtDfnr2HyeM_bxRhDVmelq1nvdiye1Lww4mnXKm90kCpZmZzAlXrxldmt6WsKidckiOomK6lNPN35UGQ4fkpp1N7jSSI25KIg0mSGR_cDs8XqhBOoyVg0ywIKczEmnWTP9mBhKIOZmFrwEJJmB]
- Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYyVbL-T4FaRXHODgwBzKvCx3pMVU8g7a2f6EktEFdnXFErrEHCY70b6sAD925J52Lvu7bjlvhRsaR4opyRGHiVewnfIcLLoHrZr4QZJCKgN2tjSk9u26YESk1_lm_MwfiWRwSh5g85FGDYrdSieMOZ79d-fiHdE0vaOZV7vIk4dhsC0mrswv2nPZXz5YQbmySbKgaxEj13G41AJucLwprQa0LZG3naQSlxn0404CD4zkOVLVW7gqHtZAiZHNYyDjv]
- MacLaren, S., & Perry, B. G. (2010). Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach. Beilstein Journal of Organic Chemistry, 6, 1184–1189. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW1uJr7GTW5U_d9GlSFrxlN7VhA15hpPcKJ3PVs7L-K28ddIOsAVKq0KNekFvgTD-eiVAldM96Bc09i3rcXTLIseB7FTgJtFOaSG8ojndcb5KbuUAN71YIXYmyU9gMA7Jb22_1VeFyiOB_JB5G6i_S]
- PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENmvwn-wEuj8pZox3g-iRVP3Tqy4KjgwelLJFo2GwLXdJC1-m_-eur1cQjbKkulXFC0BUBvpPLUKMYJu1keGPVHa25_Xix2k-BUI50EH0h7tnAehrqZ2qLrIi4rtvK6Obao48V4w==]
- Kannappan, V. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP09nNJStg0zhUptLgvKlqgE3QSIq486K1SchyNrPg_YtPvk56qqvaSsMcRV7XfTtIC9N0MmTEJQcBgTZvc-3bjFm17T9P0duxs4nGJ_QOYdVh9cwaxHreO4CAbyr75cYDhxyj7qL3Rhk5msbEV8WaKIce4oBP-vsIIsuk_mwPkU87sJurluecdco=]
- Wikipedia. (n.d.). Enantioselective synthesis. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENDq2wB8Rl1azaqnYNFkuKEn3pMTGdFR2OSLt07rwPj1Ia2yv4NePD6fAHHteEcfqIvX1beXBKs4GE5Z_FHrRQORzBEtmZNcATteBrYy9U-YEcsI0WFcUbWTUdIKTMUNkp911UuBjgn1CJdsFrS8vRS6Cc]
- Harper, K. C., & Sigman, M. S. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. Proceedings of the National Academy of Sciences, 108(6), 2179-2183. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2NefQsUKBJHtmgT713LXTeoNN7Xx3cJ3eVh55VrnqC0IZe5mxNQcl0lFjqTvdoWOmrPvh1QWb1iQT6RvVMysjU86Ql7yZgLwg-8APahmkJHN6L-_IOpcU64N6OFcVs7jgGrtq9rZ-IjUJZw==]
- Kunde, L. J., & Tenn, W. J. (2010). Using Physical Organic Parameters To Correlate Asymmetric Catalyst Performance. The Journal of Organic Chemistry, 75(21), 7175-7188. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAF-Ea9YCfjdJ3J8EqHCG0w-mULh6lVXqTh505vFR5qH83QQZy4H9sibfPWk4uG-MhnE3Yx73y8iphUcnk6W4O3mcV-B4J-987cV8-HyZyOS21h1supDlQRlrc9EZWuNEi46csfw==]
- Yan, B., & Cho, K. (2023). CatScore: A High-Efficiency Evaluation Metric for Asymmetric Catalyst Design. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStjcYjWgwPYHpNkVzssGskuujAAWuviRH7zPaB2EyPZKjrLsrsyWEFSgCsp1A6FjUbN7jYUvPFVnn1ZYwFyE24Fpq2R-GkhKr_hMf7OyzC4Y2Ys6GTkU9sqJbbe6tg9V34HIl8Cjp-rMaUWolLFfCbHVj44e1BCwA25rQjEUk9OMJKJ4MVTS9]
- Walsh, P. J., & Kozlowski, M. C. (2009). Fundamentals of Asymmetric Catalysis. University Science Books. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8Mz1P0eVfLE6cVJouelFMHfnfs4njjO3PF-1MbVadG_LXMYSyplQoSumGS-rW9zYbUQaw10TJxHzjElEdEaeIkepOKSU8WCIkuxgpCWi9vbIREjXGCqR1BMxGqEX6cuY1ySSvGhZHhjhlVrd9MA7_lpr2ealye9ljMUNEarLVu-pTsF0kDnVn9l60nHfcqsXqHngol5vmbT6dseGaXRBkUcgLMcG4O_HDI6o9fSnYUuPQaUZyZw==]
- ResearchGate. (n.d.). Kinetic resolution (KR), dynamic kinetic resolution (DKR) and enantioselective desymmetrization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLv_WdddPpZuclu0yS7UPRhhq6R-3T4HjOsi7rh9s2x81igkvE3BLPRNpRAS_aOO3lacyZysW1OK2jXHY3WZe9MRmtAIf437e86QJckNeMywPd17m33eGFs4MwU4c4jU532XjYZRsW1qKFqfrAam27IPq32pj1eCdiRM-dGNAdLNq5-V9o3nex5YA96K1V7JtfrjrUQ7y_CQa1wO4Z7YCNcW72BQaiISUXiTWqZr96TyhGV2XCZYQ=]
- Chemistry For Everyone. (2025). What Is Asymmetric Catalysis?. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjRR-iywLIwBQabhPrxD-MIOnomBkzMx2s8zF1k51JRaeDXvnEHToaBJCeOyk5IVbzkTNrgZ1J8M75JIWH3JlATtdF1gz9Sq16xzvklR1ik6VZxUSCKFZ2m6AnxIQmK0ss0k7NmnM=]
- Harper, K. C., & Sigman, M. S. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4MJdpTQBynZoui9j35-3nhXIGQjvLGyxTg2SynFvgMrhXbd6ZWatgt0E8JBDpeCYzB3n04ZyU9SnkAab-Aq9atz9viijXRhfLySeUgomK4EFRroQU2t4mTXUUGPtY72ZyK_5F]
- van derjell, A., et al. (2017). Asymmetric Heterogeneous Catalysis: Transfer of Molecular Principles to Nanoparticles by Ligand Functionalization. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiOS7ZOzb3gANMcSzW4jkKn-jq_Wk2cNeWRGeNYXf_OUisI6c7DBRnGq_OKPP7OMIAY0B2f6nL9b__9WeTgJzlzD2xlMnLTk5ygykX8T7UGih9nuQC2nPs5LX4Z8GSKH0l3RN4MDTy_L7kbZc=]
- BenchChem. (2025). Technical Support Center: Asymmetric Synthesis Catalyst Selection. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfZCN-jUrqOn4bbFaujES8d9nFzXarRNpb4gSkoyqD7K_qwFrS8OgSV6UbFvAuBPm6fpa4JM6gJDXuB53N9vL9sqtO2Aruj9QbBuilykQzRtMbYOqMCi2IWRblO9Hmw4Gc0YYhSShIL5lySWfZpdvUWT5K26DYHJTBME8-9OmnqerOZvFnvWDLd8kOkHkkZRuP5vSyYAJnEwrNfPfw]
- Kannappan, V. (2024). Understanding the Fundamentals of Asymmetric Synthesis. Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtUQe0jKbZt8iqMigRYkHGdWl8PXGDv8BSBR6ODFIT2_k9uqHh-izaiba0Eptggn4SVOKzcOcodx-Xj4MPpBg7lzFOqjC3_YGLZobbi8qudcjFmABgYzrRwwnWejFJlSQf-OA8S8aYzTbK1scajWzKDzg448Je4JPeBpBx9yYr2NASt-s_bU09uN5e46zBXw==]
- BenchChem. (2025). Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPFvccnS9qqPDtP3XFWt7MPaYkou_qEGyQnsPN8ffCNj8NDlsHLijYoLLAILHSVdkCXL6Mv2UJonDsKm0O6sRHU-fpS3JHn3hSI278cixKwV6w9wzsS_A17ewcMduwJtpIFX_EClS4ST60Ptymr6-AxnygUMSw_aWiyygs03_xOS6FhJDfrWfapcXSWToCD_rVXLKuhQwDw8VFojYBb3ZIUMcXjukhlQ==]
- Advanced Catalysis In Asymmetric Synthesis. (n.d.). Advanced Catalysis In Asymmetric Synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxbKeu8_l_6K_aynvoSf1Nq6NwMRYnSWWGOHNIInv3QnK1le233gDtw5rjkxN6BWjYzjmbxAo-_5K2aGzYQJH5mQqhY8hT3LZNxcCpSCUGkHeLti6bB7xCX8nS3TuPfiohtc1Ad1ddP6FCzx9NF7s2UOPu1M5xAmhrX6Ta15hKRAKLLSRfq88KtDHaDpAMMtt7nzoTJw==]
- Royal Society of Chemistry. (2025). Connecting the complexity of stereoselective synthesis to the evolution of predictive tools. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuz27c1IEppDcmGusWp9Maho8C5PRrGcimkph-O7LX2iMweAEgYo8JbQPD0D9XBGI2lDreKe0z1Uo6Rd99YmKIakQ8WCyBU-s6FRw1ab1yWO2QqB-lvzlb9YHRVTnqZZsNVt46MAKFIH-eXsw6DIo5c2jLlk0z9Gu_]
- Catalytic Kinetic Resolution and Desymmetrization of Amines. (2022). Accounts of Chemical Research. [https://vertexaisearch.cloud.google.
- Wikipedia. (n.d.). Kinetic resolution. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtmpb0fcRUSjL5sQ6hU3WlvWkerOtloEFiqjjCPK5BE3BchX7IQChHgPFll_XtiaW8MLi0t2JPG4pRaBf4kmpvFetR9Uz-_mF2MQWRQoWKkdeP0Eq4sXcxsL1U-QE7xypJrin1DOpsunZqyg==]
- New kinetic resolution glossary. (n.d.). The chemical reaction database. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBjeWVku2gAHAjhsXZefPqW92pHKPaBMJXqwNudiL3RUjBCAbtWrWWTxWNIBJ9cK6jV-8EBxSMh_Z7kUu8ptMVno9Kz5Umy9iCPDZ5itegMBlfOR_5NFJyrdJKVa9LeEdTvaJZ4Nj09cl1exlwL3LF2vgyEtWeFlDWtgjLCIqvmfdwCg==]
- Bäckvall, J. E., et al. (2002). Enzymatic Resolution, Desymmetrization, and Dynamic Kinetic Asymmetric Transformation of 1,3-Cycloalkanediols. The Journal of Organic Chemistry, 67(10), 3379-3384. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKvhxP6YvYplf0wsWk8j8I_-VdnHwsh-Wu-TWHi1VlfgqUTIXEbpDhjSkOpg3Lb5xXW8H0ItuBxQQ1aaHRGPSgpdYlW-dmPTn0VJJIEjcP2JieIFulOF_RM6TUzPPUKXdtiVygmg==]
- Yan, B., & Cho, K. (2024). CatScore: evaluating asymmetric catalyst design at high efficiency. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc1jwPZIj468wrWUbmyXKt5Y2BreshTbOBr_uidELZVds97YNstHOXZTewHF0lqYUSHPjlY1UgdHmBlvPxDNwBEcqIRxNsskCFMqPxz9PyoTdLslPvIXFEhW32gPkgJw6cEQwY3ikGkiFcz27i83k462WOygVZ7AO0]
- Process research perspective on stereoselective synthesis. (n.d.). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHX_LkvLnY61UmrN736yukiulDpskIUflrnz1eQJxIKA2rdPKEBSwQUqLPJiLwwpsbmqcX0ffm3Krfo3sl-6mShvl1aOGi2U5eB97qHIf6HqH-cfyUMDxIpZaCa58E8y-t8yX8]
- Reiersølmoen, I. N., & Wiest, O. (2016). Prediction of Stereochemistry using Q2MM. Accounts of Chemical Research, 49(5), 946-955. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDWPxNgqxBPqR7cAmT3OpkZXDoqIHIjA6d392dRXTnDtjvmBfaYqJAro6YSHuStnBFLbNJufebKqsWCdY8iUCcJP697rM9BPhBMB5CApn2wYltJaOhzk8EmHkg6vAISkFFwRrDfDy7sp3adwHvpm6i]
- Denmark, S. E., & Rooks, B. J. (2016). Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ACS Catalysis, 6(11), 7438-7445. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuUQD5CqNXX68SPVHGLYhJ0aNtSxpYhd2SWbDhwQE8F_tC_XkkeKgLO6JBF5sFJhPqX4wUUHQ5Poz4V2Thqjp9_yCA4-Z4mN93EqyO6Y04OAP9lNEzzvbNUSK7YDL8UMzMzBt4sGa3GxKqnxM=]
- Toste, F. D., et al. (2025). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNDbG1rgGxW6OxV448UTAwMP0TXcv5dbehlGgl8oR_EZhgSmBUBdTeYg6gno1gfEzHHnn7xKAkgnC6qbQzKWHXmeheWIjeyV0mmGV15f9-ryb4aZN7EoakTiVcQvCbPTU4onCOJAz82A==]
- Gnanaguru, G., & Sastry, G. N. (2020). A unified machine-learning protocol for asymmetric catalysis as a proof of concept demonstration using asymmetric hydrogenation. Proceedings of the National Academy of Sciences, 117(3), 1275-1284. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnZGNlz-bUDt1w_WhIrk0tpC11HmeJk-zswUjFCMtzkd0ASHrENG7SuHJWGZQQx0_j_f54Wc90RsJ_BMUgoz_d5548S-9tAIR9GQVg8uMBQbx2y7IcfkkxGzT1l05vupmjROYMLQTbiPKdzA==]
- Sigman, M. S., et al. (2026). Stereoselective Generalizations over Diverse Sets of Chiral Acids Enabled by Buried Volume. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtdHVa7woo9rRofLZ_ZWyK-yRuq2UBRtHLUFJreZdRr_n4FXTQ-53R8c7h5LZT8fNdtqqDA7haPcxp1QOXjKz_SKbNOgFMhVz9o7Rsm7We1qF5urLlvpSgYktTTx_47gdF81lPWJbnUQ==]
- Key Concepts in Stereoselective Synthesis. (n.d.). Creative Commons. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJYCTZ6WPb6s28cp9JqZ4Fhulbi1F__KuAr8j9FJ5IRTSF6Jj8pmTdP__bytqiLJWPjVBgC_EFnpNCquMfkXVy-by3ZtLD8Tybef-HKylSGu1_mrZbX_yNFZh2BBUVDInhE36qaMdwTcEAlwn20HhqwDse1gCTw2yicizZKK8cUpR6lWcpjC-q4W2qYsLwlmFC8TOonBon-a7sG0X5l3ntSUtudrIUToRBEDqM4Q7HzoBus1vaxQqpLrk4WYjJDNPB_yp5BejPfkZUoYAt7iL_4Z88O_caDN4V8mrfk2i46JH-YBGU1KYLNak=]
- Kannappan, V. (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoXCkBjF0vs527tn-U1J6plYUEjRneerVNQ0Iviq444tZM0mDwDSgpsaSBRrSOBzHyBT2VN7wkK-pqc5ubm1Bd_LZaVmG5JGpG-NwiuG0xtk-wRFNNrumU6KSE4CLxnoZS8Sl4kcPlnq2YjZ1UXciK-cUYl1l5m6rGMcqnQFG6FNQymKyvMIoFq1ViRQ==]
- Kannappan, V. (2024). Harnessing Computational Methods in Asymmetric Synthesis. Chiralpedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgMnZI27Jtac24loH2VGW1yw8_VHLF_CTyPMtWh9ymT-gFyii60AouZq1_FxVnYx5XFvXlQvXOoOZKxCd6fFne2AWbysmXnYCSrVu26nNp3Jt3RjjY3VOUpAnHaqkvBD5nwZVHpsbcBkbmmyp8kgDRQu3kSNrRZVTsG5FYX-fiCbIMc4kMqG2eSb_6VystMbM6]
- Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFcYZw21AuhPDpScRyD-XUpX0JAcRZDGt4j0N8xGRmO4xp9AyhFIec9_cEmW_qWPjesY8y8_S_zCOGiAt3B8Fs1Ny-7eKYP-M2Mn-NyCWwvFEoc7CeGK1pX7tj_BZ7e5NtwGcbOi1Q7yec6VNp]
- Denmark, S. E., & Rooks, B. J. (2016). Design of Organocatalysts for Asymmetric Propargylations through Computational Screening. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ7cZbU6fG_dWwle65J1WNGsRTvH30y8ep_8KiUIJMDaxvUsfCGP6asN4Nz3U09mCluNX2fJt8dMzxamAcDyyCg6MNewkFH2bfa35BnEwlt5D7XSOmRUzaRUAhDDdkP0Oz_fc8d3hpPspTnGKsntkJMhTgzOPdx_UdrKr42g-xxhvgIHqHaMzT55NPd711f_-5zB4lW5tMw7aDYdNuA_6CAtUEYp7GY9bQHyPWOM4MpjQAJR_yH7WQSO6iepdvPvQYdj3L_zaD]
Sources
- 1. Understanding the Fundamentals of Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 2. esports.bluefield.edu - Advanced Catalysis In Asymmetric Synthesis [esports.bluefield.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Catalytic Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. study.com [study.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. BJOC - Can we measure catalyst efficiency in asymmetric chemical reactions? A theoretical approach [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determination of enantiomeric excess [ch.ic.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Connecting the complexity of stereoselective synthesis to the evolution of predictive tools - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07461K [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pnas.org [pnas.org]
- 18. Harnessing Computational Methods in Asymmetric Synthesis – Chiralpedia [chiralpedia.com]
- 19. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of C2-symmetric vs non-symmetrical P,N-ligands
An In-Depth Guide to Ligand Symmetry in Asymmetric Catalysis: C₂-Symmetric vs. Non-Symmetrical P,N-Ligands
For decades, the design of chiral ligands for asymmetric catalysis has been a cornerstone of modern synthetic chemistry, enabling the selective production of single enantiomers—a critical requirement in the pharmaceutical industry. A central paradigm in this field has been the concept of C₂ symmetry, which was long considered a prerequisite for high enantioselectivity. However, the emergence of non-symmetrical ligands, particularly P,N-heterobidentate systems, has challenged this dogma, often providing superior activity and selectivity where their symmetric counterparts fall short.[1][2][3][4]
This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a detailed comparison of these two ligand classes. We will explore the theoretical underpinnings of C₂ symmetry, delve into the unique electronic and steric advantages of non-symmetrical P,N-ligands, and present experimental data to offer a clear, evidence-based perspective on their relative performance in key catalytic transformations.
The C₂ Symmetry Paradigm: A Legacy of Success
The principle of using C₂-symmetric ligands was a breakthrough in asymmetric catalysis. Introduced by pioneers like Kagan with DIOP and Knowles with DiPAMP, the rationale was elegant and powerful.[3][5] By possessing a two-fold rotational axis, a C₂-symmetric ligand reduces the number of possible diastereomeric transition states in a catalytic cycle.[1][6] This simplification can minimize competing, less selective reaction pathways, thereby enhancing the enantiomeric excess (ee) of the desired product.[3][6]
This design concept has led to the development of numerous "privileged ligands," such as BINAP, DuPhos, and the Trost ligand, which have demonstrated remarkable efficacy across a wide range of reactions, most notably in asymmetric hydrogenations and palladium-catalyzed asymmetric allylic alkylations (AAA).[5][6][7][8]
The Rise of Non-Symmetrical P,N-Ligands: Breaking the Mold
While the C₂ symmetry concept has been incredibly successful, there is no fundamental law stating it is inherently superior.[2] In fact, catalytic intermediates are often non-symmetrical themselves.[1][2] This realization led to the exploration of ligands that lack C₂ symmetry (i.e., possess C₁ symmetry). Among these, P,N-ligands like the phosphinooxazolines (PHOX) have become a highly versatile and powerful class.[9][10]
The key advantage of P,N-ligands stems from the electronic disparity between the two donor atoms:
-
Phosphorus: A "soft" donor with significant π-acceptor capabilities.
-
Nitrogen: A "hard" σ-donor with negligible π-acceptor properties.
This electronic dissymmetry creates a powerful tool for influencing the catalytic center.[1][3] In reactions like Pd-catalyzed AAA, the different trans-influence of the P and N donors can effectively discriminate between the two ends of the π-allyl intermediate, directing the nucleophilic attack to one position with high regioselectivity and enantioselectivity.[3]
Head-to-Head Comparison: Pd-Catalyzed Asymmetric Allylic Alkylation (AAA)
The Pd-catalyzed AAA is a powerful C-C bond-forming reaction where ligand choice is paramount. Let's compare the performance of a C₂-symmetric Trost-type ligand with a non-symmetrical PHOX ligand in the alkylation of a standard substrate, 1,3-diphenylallyl acetate, with dimethyl malonate.
| Ligand Type | Representative Ligand | Substrate | Yield (%) | ee (%) | Rationale for Performance |
| C₂-Symmetric | (R,R)-Trost Ligand | rac-1,3-Diphenylallyl Acetate | >95 | >98 | The well-defined C₂-symmetric chiral pocket effectively blocks one face of the π-allyl intermediate from nucleophilic attack, leading to excellent enantioselectivity.[8] |
| Non-Symmetrical | (S)-tBu-PHOX | rac-1,3-Diphenylallyl Acetate | >95 | >99 | The electronic difference between P and N donors creates an asymmetric electronic environment at the two allylic carbons. The strong trans-influence of the phosphine labilizes the trans-Pd-C bond, favoring attack at that position.[1][3] |
Note: Data is representative of typical results found in the literature for this benchmark reaction.
While both ligand classes perform exceptionally well for this specific "matched" substrate, the true difference often emerges with more challenging substrates. Non-symmetrical P,N-ligands have frequently proven superior for:
-
Asymmetric Hydrogenation of Unfunctionalized Olefins: Iridium-PHOX catalysts can hydrogenate olefins lacking a coordinating group, a task that is challenging for many traditional Rh-diphosphine systems.[1]
-
Controlling Regioselectivity: In AAA reactions with unsymmetrical allyl substrates, the electronic bias of P,N-ligands can be harnessed to control the formation of branched vs. linear products, an outcome that is more difficult to achieve with C₂-symmetric ligands.[1]
-
Heck Reactions: PHOX ligands can induce very high enantioselectivities in Heck reactions while suppressing unwanted double-bond isomerization.
The modularity of PHOX ligands is another significant advantage. Their synthesis allows for independent variation of the oxazoline substituent, the phosphine group, and the backbone, enabling fine-tuning of steric and electronic properties to optimize performance for a specific application.[9][10]
Sources
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of chiral ligands for asymmetric catalysis: from C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. | Semantic Scholar [semanticscholar.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]
- 7. Trost ligand - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Chiral Backbones: Navigating Enantioselectivity in Asymmetric Catalysis
<
In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms dictates biological activity and material properties, the quest for enantiopure compounds is paramount. Chiral catalysts are the master architects in this endeavor, and at their heart lies the chiral backbone—a rigid, stereodefined scaffold that dictates the facial selectivity of a chemical transformation. This guide provides an in-depth comparison of four preeminent classes of chiral backbones: BINOL, TADDOL, Salen, and Cinchona alkaloids. We will dissect their structural features, mechanisms of stereocontrol, and performance in key transformations, offering a data-driven framework for researchers, scientists, and drug development professionals to make informed decisions in catalyst selection.
The Central Role of the Chiral Backbone
The efficacy of a chiral catalyst is fundamentally tied to the structure of its ligand backbone. This framework establishes a well-defined chiral environment around the active catalytic center. By creating sterically and/or electronically differentiated quadrants of space, the backbone forces an incoming substrate to approach from a specific trajectory, leading to the preferential formation of one enantiomer over the other. The measure of this preference, the enantiomeric excess (ee), is the critical performance metric for any asymmetric catalyst.
BINOL: The Atropisomeric Workhorse
1,1'-Bi-2-naphthol (BINOL) is an axially chiral ligand, meaning its chirality arises from restricted rotation around the C-C single bond connecting the two naphthalene rings, not from a stereogenic carbon atom.[1][2] This atropisomerism creates a C2-symmetric, sterically demanding V-shaped pocket that is highly effective at inducing enantioselectivity in a vast array of reactions.
Mechanism of Stereocontrol: The stereochemical outcome of BINOL-catalyzed reactions is governed by the steric hindrance imposed by the bulky naphthalene units. When coordinated to a metal center (e.g., Al, Ti, Zn), the two naphthyl groups are held in a fixed, chiral conformation.[3] This arrangement blocks two of the four quadrants around the metal, leaving two accessible for substrate coordination. The substrate will preferentially bind in the less sterically hindered orientation, thus dictating the face of attack for the reacting partner.[4]
Key Applications & Performance: BINOL-based catalysts have demonstrated exceptional performance in Diels-Alder reactions, carbonyl additions and reductions, and Michael additions. For instance, in the asymmetric Diels-Alder reaction, BINOL-derived catalysts can promote the formation of the exo product with high enantioselectivity.[5]
Caption: Structure of 1,1'-Bi-2-naphthol (BINOL).
Table 1: Enantioselectivity of BINOL-based Catalysts in the Diels-Alder Reaction
| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acrolein | Cyclopentadiene | (R)-BINOL-AlCl | CH2Cl2 | -78 | 85 | 72 | |
| Methyl Acrylate | Cyclopentadiene | (R)-BINOL-TiCl2 | Toluene | -30 | 90 | 95 | [6] |
| Methacrolein | Isoprene | (S)-H8-BINOL-AlMe | Toluene | -78 | 92 | 98 | [6] |
TADDOL: The Versatile Dioxolane
Derived from tartaric acid, α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs) are C2-symmetric diols that have proven to be exceptionally versatile chiral ligands.[7] Their rigid 1,3-dioxolane backbone holds two diarylhydroxymethyl groups in a trans relationship, creating a well-defined chiral pocket.[8]
Mechanism of Stereocontrol: TADDOLs typically form chelate complexes with metal centers, with the metallic center residing in a propeller-like chiral environment.[7][8] The four aryl groups create significant steric bulk, effectively shielding two faces of the coordinated substrate and directing the incoming nucleophile to the exposed face. The tunability of these aryl groups allows for fine-tuning of the steric and electronic properties of the catalyst.
Key Applications & Performance: TADDOLs are renowned for their success in the enantioselective addition of dialkylzinc reagents to aldehydes, a reaction that forges a new carbon-carbon bond and a stereocenter.[7][9] They have also found applications in Diels-Alder reactions and asymmetric cyanations.[8][10]
Caption: Core structure of TADDOL.
Table 2: Enantioselectivity of TADDOL-based Catalysts in the Addition of Diethylzinc to Aldehydes
| Aldehyde | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | Ti(TADDOLato)(Oi-Pr)2 | Toluene | -30 | 95 | >99 | [7][9] |
| 4-Chlorobenzaldehyde | Ti(TADDOLato)(Oi-Pr)2 | Toluene | -30 | 98 | 98 | [9] |
| Cyclohexanecarboxaldehyde | Ti(TADDOLato)(Oi-Pr)2 | Toluene | -20 | 92 | 97 | [9] |
Recent studies have also explored TADDOL derivatives in asymmetric cyanation reactions, although achieving consistently high enantioselectivity has proven challenging, with the highest reported ee being a modest 71% for cyanosilylation.[11][12][13] This highlights that even with a privileged backbone, significant optimization is often required for specific transformations.[11]
Salen: The Tunable Schiff Base
Salen ligands, derived from the condensation of a salicylaldehyde derivative and a diamine, are tetradentate Schiff bases that form stable square planar or square pyramidal complexes with a variety of metals.[14] The chirality is typically introduced in the diamine backbone, with 1,2-diaminocyclohexane being a common choice.
Mechanism of Stereocontrol: The mechanism of the renowned Jacobsen-Katsuki epoxidation, which utilizes a chiral Mn-salen complex, is still a subject of some debate but is thought to involve a metal-oxo intermediate.[14][15][16][17] The chiral diamine backbone, in conjunction with the bulky substituents on the salicylaldehyde rings (commonly tert-butyl groups), creates a chiral environment that directs the alkene's approach to the manganese-oxo species.[14][18] One proposed model suggests a "side-on" approach of the alkene, where steric interactions with the bulky groups on the salen ligand dictate facial selectivity.[15]
Key Applications & Performance: The Jacobsen epoxidation is a cornerstone of asymmetric catalysis, enabling the enantioselective epoxidation of unfunctionalized cis-alkenes with high efficiency and enantioselectivity.[15][17] Salen complexes have also been successfully applied to other reactions, including hydrolytic kinetic resolution of terminal epoxides.[19]
Caption: Schematic of a chiral Mn-Salen complex.
Table 3: Enantioselectivity in the Jacobsen Epoxidation of cis-Alkenes
| Alkene | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | CH2Cl2 | 0 | 84 | 92 | [15][17] |
| Indene | (R,R)-Jacobsen's Catalyst | NaOCl | CH2Cl2 | 0 | 90 | 88 | [20] |
| 6-cyano-2,2-dimethylchromene | (R,R)-Jacobsen's Catalyst | m-CPBA | CH2Cl2 | 25 | >95 | >98 | [21] |
Cinchona Alkaloids: Nature's Privileged Catalysts
Cinchona alkaloids, such as quinine and quinidine, are naturally occurring, pseudoenantiomeric compounds that have been employed in asymmetric catalysis for over a century.[22] Their rigid, intricate structures contain multiple stereocenters and functional groups, including a quinoline ring, a quinuclidine core, a secondary alcohol, and a vinyl group.
Mechanism of Stereocontrol: The catalytic prowess of cinchona alkaloids often stems from their ability to act as bifunctional catalysts.[23][24][25] In many reactions, the tertiary amine of the quinuclidine core acts as a Lewis base to activate one reactant, while the hydroxyl group acts as a Brønsted acid or hydrogen-bond donor to activate and orient the other.[24][25] This dual activation within a constrained chiral environment leads to highly organized transition states and excellent enantioselectivity.
Key Applications & Performance: The most celebrated application of cinchona alkaloids is in the Sharpless Asymmetric Dihydroxylation (AD).[26][27][28] In this reaction, a cinchona alkaloid-derived ligand coordinates to osmium tetroxide, creating a chiral oxidizing agent that dihydroxylates alkenes with predictable and typically very high enantioselectivity.[29][30] The choice between the pseudoenantiomeric ligands, (DHQ)2PHAL and (DHQD)2PHAL, dictates which face of the alkene is hydroxylated.
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
Table 4: Enantioselectivity in the Sharpless Asymmetric Dihydroxylation
| Alkene | Ligand | Co-oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | (DHQD)2PHAL | K3Fe(CN)6 | t-BuOH/H2O | 0 | 94 | 97 | [26] |
| trans-Stilbene | (DHQD)2PHAL | K3Fe(CN)6 | t-BuOH/H2O | 0 | 99 | >99 | [26] |
| 1-Decene | (DHQ)2PHAL | NMO | t-BuOH/H2O | 25 | 85 | 92 | [27] |
Comparative Summary and Outlook
The choice of a chiral backbone is a critical decision in the design of an asymmetric synthesis. Each of the backbones discussed possesses unique strengths that make it suitable for particular applications.
Table 5: Feature Comparison of Chiral Backbones
| Backbone | Chirality Source | Symmetry | Key Feature | Representative Application |
| BINOL | Atropisomerism | C2 | Sterically demanding V-shaped pocket | Asymmetric Diels-Alder |
| TADDOL | Stereogenic Carbons | C2 | Rigid, tunable dioxolane framework | Diethylzinc Addition to Aldehydes |
| Salen | Stereogenic Carbons | C2 | Tunable, tetradentate Schiff base | Jacobsen Epoxidation |
| Cinchona | Multiple Stereocenters | Asymmetric | Bifunctional activation | Sharpless Dihydroxylation |
The field of asymmetric catalysis is continually evolving, with ongoing efforts to develop novel chiral backbones that offer improved reactivity, selectivity, and substrate scope. Strategies such as the use of H8-BINOL (a partially hydrogenated version of BINOL) have shown promise in enhancing catalyst performance in certain reactions.[6] Furthermore, the principles of bifunctional catalysis, so elegantly demonstrated by cinchona alkaloids, are being increasingly incorporated into the design of new synthetic catalysts.
Ultimately, the selection of a chiral backbone should be guided by a combination of literature precedent for the desired transformation and an understanding of the mechanistic principles that govern stereocontrol. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to more effectively harness the power of asymmetric catalysis in their synthetic endeavors.
Experimental Protocol: Jacobsen-Katsuki Epoxidation of Indene
This protocol provides a representative procedure for the asymmetric epoxidation of indene using Jacobsen's catalyst, adapted from the literature.[20]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
Dichloromethane (CH2Cl2), anhydrous
-
Commercial bleach (aqueous NaOCl), buffered to pH 11.3
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Jacobsen's catalyst (0.01-1 mol% relative to the alkene).
-
Add the axial ligand, 4-(3-phenylpropyl)pyridine N-oxide (P3NO), in an amount equimolar to the catalyst.
-
Dissolve the catalyst and ligand in 20 mL of dichloromethane.
-
Add indene (1.0 equivalent) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring vigorously, add the buffered bleach solution (1.5 equivalents) dropwise over a period of 1 hour.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure indene oxide.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Self-Validation: The protocol's integrity is validated by comparing the obtained enantiomeric excess and yield against established literature values for this reaction.[20] Consistent results affirm the proper execution of the procedure and the quality of the reagents. A significant deviation would necessitate a review of reagent purity, reaction conditions (temperature, stirring rate), and analytical methods.
References
- Sharpless asymmetric dihydroxylation - Wikipedia.
- Y. C. Chen, S. J. Connon, Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts, Chemical Communications, 2007.
- Sharpless Dihydroxylation (Bishydroxylation) - Organic Chemistry Portal.
- D. H. Paull, C. J. Abraham, A. E. V. G. S. T. Lectka, Asymmetric Organic Catalysis with Modified Cinchona Alkaloids, Accounts of Chemical Research, 2003, 36(8), 515-525.
- Y. Wang, X. Liu, L. Deng, Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition-Protonation for the Direct Creation of Nonadjacent Stereocenters, Journal of the American Chemical Society, 2006, 128(12), 3928-3930.
- Sharpless asymmetric dihydroxylation - Grok.
- J. F. B. Barata, Suggested mechanisms for the BINOL catalyzed enantioselective Petasis reaction, ResearchGate, 2023.
- 1.1.3 Sharpless Asymmetric Dihydroxylation - NPTEL Archive.
- Cinchona Alkaloids in Asymmetric Catalysis - Macmillan Group, Princeton University.
- P. S. Jadhav, P. G. W. Prasath, P. G. V. V. K. Safi, Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies, ACS Omega, 2023, 8(20), 17743-17769.
- Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal.
- A. G. G. D. L. Riva, V. P. G. M. A. M. M. M. S. C. A. R. P. D. F. A. D., Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained, Angewandte Chemie International Edition, 2009, 48(36), 6692-6695.
- Asymmetric exo-selective Diels-Alder reaction enabled by BINOL-based chiral supramolecular catalysts. - ResearchGate.
- Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - ResearchGate.
- Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia.
- A. C. B. A. L. A. S. C. S. M. A. F. M. A. F. A. R. M. S. S. A. J. L. F. S., Advances in the Asymmetric Synthesis of BINOL Derivatives, Molecules, 2022, 28(1), 12.
- Jacobsen Asymmetric Epoxidation - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- E. N. Jacobsen, W. Zhang, M. L. G., Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene, The Journal of Organic Chemistry, 1991, 56(7), 2296-2298.
- M. A. F. S. L. A. S. C. S. A. J. L. F. S. A. C. B. A. L. A. R. M. S. S., Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions, ACS Omega, 2024, 9(26), 29035-29040.
- J. C. Pu, BINOL-Salen-catalyzed highly enantioselective alkyne additions to aromatic aldehydes, Organic Letters, 2004, 6(7), 1083-1085.
- M. A. F. S. L. A. S. C. S. A. J. L. F. S. A. C. B. A. L. A. R. M. S. S., Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions, ACS Omega, 2024, 9(26), 29035-29040.
- Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. - R Discovery.
- A. M. C. J. C. J. A. M. M. A. B. R. S. M. I. F. J. G. F., Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes, ACS Omega, 2018, 3(1), 1126-1132.
- S. K. K. S. T. S. K. Y. Y. Y. M. H. F. N. T. T. T., BINOL-Al Catalysed Asymmetric Cyclization and Amplification: Preparation of Optically Active Menthol Analogs, Journal of Chemical Society of Pakistan, 2015, 37(2), 358-364.
- Jacobsen's catalyst - Wikipedia.
- Taddol and Binol-derived chiral phosphonites in asymmetric catalysis, Organometallic Chemistry, 2019, 41, 269-291.
- A. A. A. S. A. A. M. I. A. S. A. M., Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review, Catalysts, 2021, 11(10), 1238.
- Jacobsen epoxidation - Wikipedia.
- A. C. B. A. L. A. S. C. S. M. A. F. M. A. F. A. R. M. S. S. A. J. L. F. S., Advances in the Asymmetric Synthesis of BINOL Derivatives, Molecules, 2022, 28(1), 12.
- Origin of Enantioselectivity in the Jacobsen Epoxidation of Olefins - ResearchGate.
- Heterogeneous enantioselective epoxidation catalyzed by Mn(salen) complexes grafted onto mesoporous materials by phenoxy group - University of Liverpool.
- P. V. J. S. P. R. R., Enantioselective Diels-Alder reactions catalyzed by hydrogen bonding, Proceedings of the National Academy of Sciences, 2004, 101(15), 5449-5451.
- 1 An Overview of Cinchona Alkaloids in Chemistry - Wiley-VCH.
- synthesis of cinchona alkaloid analogues as mechanistic probes of the osmium-catalyzed asymmetric dihydroxylation of olefins - DSpace@MIT.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in the Asymmetric Synthesis of BINOL Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Readily Available Highly Active [Ti]-Adamantyl-BINOL Catalysts for the Enantioselective Alkylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 15. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 16. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 17. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pcliv.ac.uk [pcliv.ac.uk]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Bifunctional catalysis by natural cinchona alkaloids: a mechanism explained - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 27. grokipedia.com [grokipedia.com]
- 28. mdpi.com [mdpi.com]
- 29. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 30. archive.nptel.ac.in [archive.nptel.ac.in]
A Senior Application Scientist's Guide to Determining the Absolute Configuration of Reaction Products
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is not merely a final step in characterization; it is a critical juncture that dictates the viability of a therapeutic candidate and the integrity of fundamental research. The three-dimensional arrangement of atoms in a chiral molecule can profoundly influence its pharmacological, toxicological, and biological properties.[1][2] This guide provides an in-depth, objective comparison of the principal analytical techniques employed to elucidate absolute configuration, supported by experimental insights and data to empower you in selecting the most fitting strategy for your research endeavors.
The Imperative of Stereochemical Integrity
In the realm of pharmaceuticals, the stakes of correct stereochemical assignment are exceptionally high. The U.S. Food and Drug Administration (FDA) guidance underscores the necessity of knowing the stereochemistry of an approved enantiopure therapeutic.[3] This is because enantiomers of the same compound can exhibit widely divergent biological activities—one may be a potent therapeutic while the other is inactive or, in the worst-case scenario, toxic. Therefore, a robust and reliable determination of absolute configuration is a cornerstone of modern chemical and pharmaceutical science.
This guide will navigate the nuances of four leading methodologies: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents. We will dissect the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
X-ray Crystallography: The Definitive Standard
Single-crystal X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.[1][4][5]
Causality of the Method
The technique relies on the diffraction pattern produced when a beam of X-rays interacts with a well-ordered, single crystal of the compound. The electrons in the molecule scatter the X-rays, and the resulting diffraction pattern provides a detailed electron density map. For chiral molecules, the key to determining absolute configuration lies in the phenomenon of anomalous dispersion (or resonant scattering).[6][7] When the X-ray radiation frequency is near the absorption edge of a heavier atom (typically Z > 8) within the crystal, a phase shift occurs.[6] This effect breaks Friedel's law, which states that diffraction intensities of opposing reflection planes are equal. By carefully analyzing these intensity differences (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.[7][8]
Experimental Workflow
The critical prerequisite for this method is the growth of a high-quality single crystal of the analyte, which can be a significant bottleneck.[4]
Caption: Experimental workflow for absolute configuration determination using X-ray Crystallography.
Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Dissolve the purified compound in a suitable solvent system. Employ techniques such as slow evaporation, vapor diffusion, or liquid-liquid diffusion to grow single crystals of appropriate size (typically 0.1-0.3 mm).[6] This is often the most challenging and time-consuming step.
-
Crystal Mounting: Carefully select and mount a defect-free crystal on the goniometer head of a single-crystal X-ray diffractometer.
-
Data Collection: Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect a full sphere of diffraction data. The choice of X-ray source (e.g., Cu Kα, Mo Kα) is critical for observing anomalous dispersion effects, especially for molecules containing only light atoms.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data.
-
Absolute Configuration Assignment: The absolute configuration is determined by refining the Flack parameter. A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.
Trustworthiness and Limitations
When a high-quality crystal is obtained and the data is properly refined, the result is considered definitive. However, the primary limitation is the requirement for a single crystal, which is not always feasible for oils, amorphous solids, or poorly crystallizing compounds.[1][9] For molecules composed solely of light atoms (C, H, N, O), the anomalous scattering effect is weak, making the determination more challenging, though not impossible with high-quality data.[7]
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful, non-destructive techniques that determine absolute configuration in the solution phase, offering a vital alternative when crystallization fails.[10][11] Both methods rely on the differential absorption of left and right circularly polarized light by a chiral molecule.[12]
Causality of the Methods
-
Vibrational Circular Dichroism (VCD): Measures the differential absorption of circularly polarized light in the infrared (IR) region, corresponding to molecular vibrational transitions.[12][13] VCD spectra are rich in structural information as they probe the entire molecule's vibrational modes, making it applicable even to molecules lacking a UV chromophore.[12] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT).[1][12][14] A match in the sign and relative intensity of the key bands confirms the configuration.[1]
-
Electronic Circular Dichroism (ECD): Measures the differential absorption of circularly polarized light in the UV-Visible range, arising from electronic transitions.[15] This technique is particularly sensitive to molecules containing chromophores. The "Exciton Chirality Method" is a powerful application of ECD where two or more chromophores are spatially close.[16] The through-space interaction of their transition dipole moments creates a characteristic bisignate (two-signed) signal in the ECD spectrum, the sign of which directly correlates with the absolute configuration.[16] Like VCD, modern ECD analysis heavily relies on comparing the experimental spectrum with TD-DFT (Time-Dependent DFT) calculations.[15][17]
Experimental Workflow: VCD/ECD
The workflow for VCD and ECD is conceptually similar, involving both experimental measurement and computational simulation.
Caption: A generalized workflow for determining absolute configuration using VCD or ECD spectroscopy.
Protocol: VCD Spectroscopy
-
Sample Preparation: Dissolve approximately 5-15 mg of the sample in a suitable deuterated or IR-transparent solvent (e.g., CDCl₃, CCl₄, DMSO-d₆) to a concentration of about 0.1 M.[12] The sample is recoverable.[18]
-
Spectral Acquisition: Transfer the solution to an IR cell with a defined path length (e.g., 72-100 µm).[1][12] Measure the IR and VCD spectra on a VCD spectrometer. Data acquisition can take several hours to achieve an adequate signal-to-noise ratio.[1]
-
Computational Modeling: a. Perform a thorough conformational search for one enantiomer of the molecule. b. Optimize the geometry of all low-energy conformers using DFT. c. Calculate the VCD spectrum for each conformer. d. Generate a final theoretical spectrum by taking a Boltzmann-weighted average of the individual conformer spectra.[17]
-
Comparison and Assignment: Visually and quantitatively compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the configuration is the inverse.[12][18]
Trustworthiness and Limitations
The reliability of chiroptical methods is critically dependent on the accuracy of the computational model.[1][3] A comprehensive conformational search is essential, as an incomplete search can lead to an incorrect theoretical spectrum and a misassigned configuration.[19] Solvent effects can also significantly influence spectra and should be modeled, for instance, using an implicit solvent model in the calculations.[3]
-
VCD: Applicable to a wide range of molecules but requires higher sample concentrations.
-
ECD: Highly sensitive (requiring less material) but is most effective for molecules with a UV-Vis chromophore.[19]
NMR Spectroscopy: The Mosher Ester Method
For determining the absolute configuration of chiral secondary alcohols and amines, Mosher's ester analysis is a classic and widely used NMR-based method.[2][20][21] It is an indirect method that does not require crystallization or complex quantum mechanical calculations.
Causality of the Method
The method involves converting the chiral alcohol or amine into two diastereomeric esters (or amides) by reacting it with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[2][20] These resulting diastereomers are no longer mirror images and will have distinct ¹H NMR spectra.[20][22]
The key to the analysis is the magnetic anisotropy of the phenyl group in the MTPA moiety. In the most stable, extended conformation, the substituents of the original chiral center (L₁ and L₂) are oriented differently with respect to the shielding/deshielding cone of the MTPA phenyl ring. By systematically analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons on either side of the stereocenter, the absolute configuration can be deduced.[2]
Experimental Workflow
Caption: Workflow for Mosher's ester analysis to determine absolute configuration via NMR.
Protocol: Mosher's Ester Analysis
-
Derivatization: In two separate reactions, treat the chiral alcohol (1-5 mg) with (R)-MTPA chloride and (S)-MTPA chloride, respectively, in the presence of a base like pyridine or DMAP.[21]
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both crude diastereomeric ester products. It is crucial to unambiguously assign the proton signals for the groups attached to the chiral center. 2D NMR techniques (like COSY) can aid in this assignment.[21]
-
Data Analysis: a. Tabulate the chemical shifts (δ) for corresponding protons in the (R)- and (S)-MTPA esters. b. Calculate the difference: Δδ = δS - δR for each pair of protons. c. Apply the Mosher model: Protons with a positive Δδ value are placed on one side of the MTPA plane, and those with a negative Δδ value are on the other. This spatial arrangement reveals the absolute configuration of the original stereocenter.[21]
Trustworthiness and Limitations
The Mosher method is highly reliable when applied correctly to appropriate substrates (primarily secondary alcohols/amines).[20] Its accuracy depends on the existence of a single dominant conformation for the esters and clear, measurable chemical shift differences. The method can be ambiguous for sterically hindered alcohols or molecules with conformational flexibility. It is essential to prepare both diastereomers to avoid potential errors from comparing one ester to the free alcohol.[21]
Comparative Guide to Performance
The choice of method is a strategic decision based on sample properties, available instrumentation, and required certainty.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR Spectroscopy (Mosher's Method) |
| Principle | Diffraction of X-rays by a single crystal.[23] | Differential absorption of circularly polarized IR light.[23] | Differential absorption of circularly polarized UV-Vis light.[23] | Formation of diastereomers with distinct NMR spectra.[23] |
| Sample Phase | Solid (High-quality single crystal)[24] | Solution[24] | Solution[24] | Solution[24] |
| Sample Amount | µg to mg scale[24] | 1-15 mg (recoverable)[18][24] | 0.1-1 mg/mL[24] | 1-5 mg per diastereomer[24] |
| Key Requirement | Ability to form a high-quality single crystal.[24] | IR active vibrational modes.[24] | Presence of a UV-Vis chromophore.[24] | Derivatizable group (-OH, -NH₂).[24] |
| Primary Output | Unambiguous 3D molecular structure.[24] | Circular dichroism spectrum vs. wavenumber. | Circular dichroism spectrum vs. wavelength. | Δδ (δS - δR) values for protons.[24] |
| Accuracy | High (Definitive if successful).[24] | High (with reliable computational correlation).[24] | High (with reliable computational correlation).[24] | High (for suitable substrates).[24] |
| Throughput | Low (Crystal growth is rate-limiting). | Moderate. | Moderate to High. | Moderate. |
| Expertise | Specialized (Crystallographer). | Specialized (Spectroscopist + Computational Chemist). | Specialized (Spectroscopist + Computational Chemist). | General (Organic Chemist with strong NMR skills). |
Conclusion: A Multi-faceted Approach
No single technique is universally superior for determining absolute configuration. The most robust approach often involves a combination of methods. X-ray crystallography remains the ultimate arbiter, providing unequivocal proof when applicable. However, its stringent sample requirement necessitates reliable solution-state alternatives. VCD and ECD have emerged as powerful and routine tools, bridging the gap for non-crystalline samples, with their accuracy underpinned by the strength of modern computational chemistry. Finally, NMR-based methods like Mosher's analysis provide a practical, accessible, and often rapid means of assignment for specific classes of compounds without the need for specialized instrumentation or software.
As a senior application scientist, my recommendation is to view these techniques as a complementary toolkit. The logical selection process begins with an assessment of the sample's physical state and molecular structure. If a high-quality crystal can be obtained, X-ray analysis is the most direct route. If not, the presence of a chromophore may favor ECD, while its absence would point towards VCD. For chiral alcohols and amines, Mosher's method offers a well-established and reliable alternative. By understanding the fundamental principles and practical limitations of each method, researchers can confidently and accurately elucidate the stereochemical identity of their reaction products, ensuring the integrity and impact of their scientific contributions.
References
- Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects.
- Chirality. ECD exciton chirality method today: a modern tool for determining absolute configurations.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-8.
- Mague, J. T. (2012). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. Journal of the Indian Institute of Science, 92(4), 549-567.
- Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 30(4), 438-462.
- Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols.
- Carreira, E. M. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Chiral Analysis (pp. 23-38). Elsevier.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Wikipedia. Vibrational circular dichroism.
- Wikipedia. Absolute configuration.
- Wikipedia. Chiral derivatizing agent.
- Bultinck, P., et al. (2004). Determination of absolute configuration via vibrational circular dichroism. Drug Discovery Today: Technologies, 1(3), 269-75.
- Springer Protocols. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Matilda. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- ResearchGate. (2012). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.
- National Institutes of Health. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- ACS Publications. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR.
- National Institutes of Health. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy.
- Frontiers in Chemistry. (2022). Computational methods and points for attention in absolute configuration determination.
- ACS Publications. (2005). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes.
- ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
- ResearchGate. (2018). Determination of Absolute Configuration—an Overview Related to This Special Issue.
- National Institutes of Health. (2022). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid.
- YouTube. (2020). Absolute Configuration.
- Freedman, T. B., et al. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. Chirality, 15(9), 743-58.
- National Institutes of Health. (2012). Circular dichroism calculation for natural products.
- National Institutes of Health. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization.
- FACCTs. Electronic Circular Dichroism - ORCA 5.0 tutorials.
- ResearchGate. (2018). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy.
- Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-63.
- Semantic Scholar. (2017). Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories".
- ResearchGate. (2008). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy.
- Slideshare. (2019). Introduction to methods used for determination of Configuration.
- Purechemistry. (2024). Determination of absolute configuration.
- BioTools. WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
- Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound.
- Chemistry with a Twist. (2018). Absolute Configuration and Conformational Analysis of Chiral Compounds via Experimental and Theoretical Chiroptical Methods.
- MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. schrodinger.com [schrodinger.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Absolute configuration - Wikipedia [en.wikipedia.org]
- 8. Chiral Molecular Science: How were the absolute configurations of chiral molecules determined? "Experimental results and theories". | Semantic Scholar [semanticscholar.org]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 14. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 16. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotools.us [biotools.us]
- 19. chemistrywithatwist.com [chemistrywithatwist.com]
- 20. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Chiral Diamines: A Comparative Review of Catalytic Efficiency
Introduction: The Central Role of Chiral Diamines in Asymmetric Synthesis
In the landscape of modern organic chemistry and drug development, the synthesis of enantiomerically pure compounds is not merely an academic challenge but a critical necessity. Chiral vicinal diamines, particularly those with C₂ symmetry, have emerged as a "privileged" ligand class in asymmetric catalysis.[1][2] Their prevalence stems from their ability to form stable, well-defined chiral environments around a metal center, effectively translating the ligand's stereochemical information to a substrate with high fidelity.[3] Ligands such as (1R,2R)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-trans-1,2-diaminocyclohexane (DACH) are foundational scaffolds, whose derivatives have catalyzed a vast array of stereoselective transformations, from reductions to carbon-carbon bond formations.[4][5]
This guide provides a comparative analysis of the catalytic efficiency of various chiral diamines in key asymmetric reactions. We will delve into the mechanistic rationale behind their efficacy, present quantitative performance data from seminal studies, and provide detailed experimental protocols to bridge theory with practice for researchers at the bench.
The Archetype of Efficiency: N-Sulfonylated Diamines in Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) of ketones and imines is a cornerstone of synthetic chemistry, offering a safe and operationally simple route to chiral alcohols and amines.[6] The development of ruthenium(II) catalysts bearing N-monosulfonylated diamine ligands, most notably N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), represents a paradigm shift in this field.[7]
The genius of the Noyori-Ikariya catalyst lies in its bifunctional nature. The metal center and the ligand's N-H proton work in concert. Upon coordination of the ketone to the ruthenium hydride species, the N-H group forms a hydrogen bond with the carbonyl oxygen, stabilizing the six-membered pericyclic transition state through which the hydride is transferred.[3][8] This elegant, outer-sphere mechanism is responsible for the catalyst's remarkable activity and enantioselectivity.
Performance Comparison in ATH of Acetophenone
The reduction of acetophenone to 1-phenylethanol is a standard benchmark for evaluating ATH catalysts. The data below, compiled from various studies, highlights the exceptional performance of TsDPEN-based systems and illustrates the impact of ligand modification.
| Ligand/Catalyst System | Substrate | Yield (%) | ee (%) | Key Observations | Reference |
| (S,S)-TsDPEN / [RuCl₂(mesitylene)]₂ | Acetophenone | 95 | 97 (S) | The foundational Noyori catalyst, demonstrating high efficiency. | [7] |
| (S,S)-TsDPEN / [RuCl₂(p-cymene)]₂ | Acetophenone | >95 | >99 (S) | The p-cymene arene ligand often provides slightly higher enantioselectivity. | [9] |
| N-Methyl-TsDPEN / Ru(II) | Acetophenone | High | >99 | Small N-alkyl groups can maintain or enhance efficiency. | [10] |
| N-Benzyl-TsDPEN / Ru(II) | Acetophenone | Reduced Activity | High | Larger N-alkyl groups can reduce catalytic activity due to steric hindrance. | [10] |
| Silica-Immobilized Ru-TsDPEN | Various Ketones | High | up to >99 | Demonstrates the potential for creating highly recyclable heterogeneous catalysts. | [11] |
The causality is clear: the N-tosyl group is critical. It enhances the acidity of the N-H proton, facilitating the concerted hydrogen-bonding and hydride transfer steps. Modifying the N'-alkyl group can fine-tune the steric environment, but significant bulk can impede substrate approach and reduce the reaction rate.[10]
Copper-Diamine Complexes in the Asymmetric Henry Reaction
The Henry (nitroaldol) reaction is a powerful atom-economical method for C-C bond formation, yielding versatile β-nitro alcohol products.[12] Chiral diamine-copper complexes have proven to be highly effective catalysts for rendering this reaction asymmetric.
The proposed mechanism involves the formation of a chiral copper(II) complex. The diamine ligand coordinates to the copper, creating a chiral pocket. The nitroalkane is deprotonated, and the resulting nitronate coordinates to the copper center. The aldehyde then approaches this complex, with its orientation dictated by the steric and electronic properties of the chiral ligand, leading to a stereoselective C-C bond formation.
Performance Comparison in the Asymmetric Henry Reaction
Different diamine backbones have been explored, leading to highly efficient systems that operate under mild, practical conditions.
| Ligand/Catalyst System | Aldehyde Substrate | Yield (%) | ee (%) | Key Observations | Reference |
| C₂-Symmetric Diamine (1)-CuCl | o-nitrobenzaldehyde | >99 | 90 | An early, effective system, but the ligand's hygroscopic nature was a drawback. | [12] |
| (R,R)-DPEN-derived ligand (3)-Cu(OAc)₂ | Various Aldehydes | High | >90 (up to >99) | A highly practical system using an air-stable Cu(II) salt at room temperature. | [12][13] |
| C₁-Symmetric ligand (L1)-CuCl₂ | Various Aldehydes | up to 98 | up to 99 | Demonstrates that C₁-symmetric ligands can be highly effective, offering an alternative design strategy. | [14][15] |
The choice of the diamine backbone and its substituents is crucial. The DPEN-derived ligand (3) incorporates a binaphthyl unit, creating a more defined and rigid chiral environment that effectively shields one face of the coordinated nitronate, leading to excellent enantioselectivity.[12] The success of the C₁-symmetric ligand L1, derived from exo-(−)-bornylamine and an amino acid, showcases how diverse chiral sources can be integrated to construct highly efficient catalysts.[14][15]
Detailed Experimental Protocols
To ensure reproducibility and validate the data presented, detailed methodologies are essential. The following protocol describes a typical asymmetric transfer hydrogenation.
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone using Ru-(S,S)-TsDPEN
This protocol is based on the well-established Noyori conditions and is a self-validating system through the analysis of the final product's enantiomeric excess.[7][16]
Materials:
-
[RuCl₂(p-cymene)]₂ (Ruthenium precursor)
-
(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Acetophenone (Substrate)
-
Formic acid (HCOOH) and Triethylamine (NEt₃) in a 5:2 azeotropic mixture (Hydrogen Source/Base)
-
2-Propanol (Solvent)
-
Anhydrous Sodium Sulfate (Drying agent)
-
Ethyl Acetate & Hexane (Chromatography)
Procedure:
-
Catalyst Preparation (In Situ): In an argon-flushed Schlenk tube, dissolve [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.01 eq Ru) and (S,S)-TsDPEN (e.g., 3.7 mg, 0.01 mmol, 1.0 eq relative to Ru) in anhydrous 2-propanol (1.0 mL). Stir the mixture at 80 °C for 20 minutes. A color change to a deep red/orange indicates catalyst formation.
-
Causality: Heating the ruthenium dimer with the chiral ligand is necessary to form the monomeric [RuCl(p-cymene)(TsDPEN)] precatalyst. The 1:1 stoichiometry between Ru and the diamine ligand is critical.
-
-
Reaction Setup: Cool the catalyst solution to room temperature. Add acetophenone (e.g., 120 mg, 1.0 mmol, 100 eq relative to Ru).
-
Initiation: Add the 5:2 formic acid/triethylamine mixture (e.g., 0.25 mL) dropwise to the reaction. An effervescence (CO₂ evolution) will be observed.
-
Causality: The triethylamine deprotonates the formic acid and facilitates the formation of the active ruthenium-hydride species. The azeotropic mixture provides a convenient and reproducible source of hydrogen.
-
-
Reaction Monitoring: Stir the reaction at room temperature (or slightly elevated, e.g., 28-40 °C) for the required time (e.g., 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Isolation and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a 10:1 hexane/ethyl acetate eluent).
-
Trustworthiness: This purification step ensures that the measured yield corresponds to the isolated, pure product.
-
-
Characterization: Determine the yield of the purified (S)-1-phenylethanol. The enantiomeric excess (ee%) must be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC, comparing the product to a racemic standard. This final analytical step validates the success of the asymmetric catalysis.
Conclusion
The catalytic efficiency of chiral diamines is a testament to decades of research in ligand design and mechanistic understanding. N-sulfonylated diamines like TsDPEN, employed in ruthenium catalysts, offer unparalleled performance in asymmetric transfer hydrogenation due to their bifunctional mechanism.[7] In parallel, diverse diamine scaffolds complexed with copper provide highly practical and enantioselective routes for C-C bond formations such as the Henry reaction.[12] The choice of a specific diamine ligand is not arbitrary; it is a deliberate decision based on the reaction type, the nature of the substrate, and the desired balance between reactivity and selectivity. As this guide illustrates, a deep understanding of the underlying principles of catalyst action, supported by robust quantitative data, is essential for researchers aiming to harness the full potential of these remarkable catalysts.
References
- Sasai, H., et al. (2007). Practical Asymmetric Henry Reaction Catalyzed by a Chiral Diamine-Cu(OAc)₂ Complex. Organic Letters, 9(18), 3595-7. [Link][13][14]
- Takaoka, E., et al. (2007). Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex. Organic Letters. [Link]
- Chen, J., et al. (2011). Synthesis of C1-Symmetric Chiral Secondary Diamines and Their Applications in the Asymmetric Copper(II)-Catalyzed Henry (Nitroaldol) Reactions. The Journal of Organic Chemistry, 76(2), 588-600. [Link][15]
- Chen, J., et al. (2011). Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions. Journal of Organic Chemistry. [Link][16]
- Mathers, R. J., et al. (2009). Ru(II) Complexes of N-Alkylated TsDPEN Ligands in Asymmetric Transfer Hydrogenation of Ketones and Imines. Organic Letters, 11(4), 847-849. [Link][11]
- Luc, M. R., & Drouin, M. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Molecules. [Link][5]
- Li, Y., et al. (2004). Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts. Organic Letters, 6(21), 3691-3694. [Link][12]
- Gora, M., et al. (2011). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules. [Link][8]
- Martins, J. E. D., et al. (2009). Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study. Dalton Transactions. [Link][10]
- Wills, M. (2016). The Development of Phosphine-Free "Tethered" Ruthenium(II) Catalysts for the Asymmetric Reduction of Ketones and Imines.
- Wang, Y., et al. (2022).
- Zhang, X. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link][7]
- Luc, M. R., & Drouin, M. (2024). 1,2-trans-Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting.
- UCL Discovery. (n.d.). Chiral diamines in asymmetric synthesis. [Link][1]
- Luc, M. R., & Drouin, M. (2024). 1,2- trans -Diaminocyclohexane (DACH) in Asymmetric Catalysis: Nearing Fifty Years of Faithful Service and Counting. Semantic Scholar. [Link]
- Zhang, X. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]
- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link][2]
- Rauter, G. L. (2007). Utilization of Chiral-at-Metal Complexes for Asymmetric Catalysis. University of Illinois Urbana-Champaign. [Link][4]
- Macmillan Group. (2001). Enantioselective Michael Additions in Natural Products Synthesis. Macmillan Group. [Link]
- Zhang, X. (2014).
- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante. [Link][3]
- ResearchGate. (n.d.). Chiral Tertiary Diamines in Asymmetric Synthesis.
- Escolano, C., & Pericàs, M. A. (2021).
- Seidel, D. (2025). Performance-Enhancing Asymmetric Catalysis Driven by Achiral Counterion Design. Journal of the American Chemical Society. [Link]
- Togni, A., & Bauer, E. B. (2023).
- Foubelo, F., et al. (2024). Catalytic asymmetric synthesis of 1,2-diamines. PubMed. [Link]
- White, M. C. (n.d.).
- ResearchGate. (n.d.). Diamine Ligands for Asymmetric Catalysis: Facile Synthesis of C2-Symmetric Piperazines from Seebach's Oxazolidinone.
- ResearchGate. (n.d.). Platinum and Palladium Complexes Bearing New (1R,2R)‐(–)‐1,2‐Diaminocyclohexane (DACH)‐Based Nitrogen Ligands: Evaluation of the Complexes Against L1210 Leukemia.
- Srirama Murthy, A., et al. (2022). Enantio- and Diastereoselective Michael Addition of Cyclic Ketones/Aldehydes to Nitroolefins in Water as Catalyzed by Proline-Derived Bifunctional Organocatalysts. The Journal of Organic Chemistry. [Link]
- Wang, J., et al. (2024). Catalytic asymmetric conjugate addition of coumarins to unsaturated ketones catalyzed by a chiral-at-metal Rh(iii) complex.
- Wang, J., et al. (2024). Catalytic asymmetric conjugate addition of coumarins to unsaturated ketones catalyzed by a chiral-at-metal Rh(III) complex. R Discovery. [Link]
- Davies, H. M. L. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society. [Link]
- Delaunay, T., et al. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]
- ResearchGate. (n.d.). Secondary–secondary diamine catalysts for the enantioselective Michael addition of cyclic ketones to nitroalkenes.
- Thomson, R. J. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]
- Carreira, E. M., & Defieber, C. (2005).
- Feringa, B. L., & de Vries, J. G. (Eds.). (2007).
- Stoltz, B. M., & Sardini, S. R. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]
- ResearchGate. (n.d.). Synthesis of 1,2-diamines.
- Leśniak, S., & Głowacka, I. E. (n.d.). Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis. Wiadomości Chemiczne. [Link][6]
- Zhou, Y.-G., et al. (2025).
- Deng, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology. [Link]
Sources
- 1. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]
- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]
- 6. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical asymmetric Henry reaction catalyzed by a chiral diamine-Cu(OAc)2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of C1-symmetric chiral secondary diamines and their applications in the asymmetric copper(II)-catalyzed Henry (nitroaldol) reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-1,2-Diaminopropane Dihydrochloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the life cycle of a chemical does not end with the experiment. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedure-driven protocol for the proper disposal of (R)-(+)-1,2-Diaminopropane dihydrochloride, grounding each step in the principles of chemical safety and regulatory standards.
Core Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is the salt form of a chiral diamine, often used as a building block in asymmetric synthesis.[1][2] While the dihydrochloride form is generally more stable than the free base, it is crucial to understand its inherent hazards to appreciate the necessity of stringent disposal protocols.
The primary risks associated with this solid compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[3]
-
Respiratory Irritation (H335): Inhalation of dust may lead to irritation of the respiratory tract.[3]
It is also instructive to consider the hazards of the parent compound, 1,2-diaminopropane, which is a flammable, corrosive liquid that is toxic upon skin contact.[4][5][6] This knowledge underscores the importance of treating its salt with a high degree of caution, as contamination or reaction could liberate the more hazardous free base.
Pre-Disposal Operations: Safe Handling and Required PPE
Proper disposal begins with proper handling. Before any waste is generated or managed, ensuring the safety of laboratory personnel is paramount.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Hand Protection: Handle with gloves that have been inspected prior to use.[8][9] Gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[8] Use a proper glove removal technique to avoid skin contact with the product.[8]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: In situations where dust may be generated, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[4][8] A dust mask of type N95 (US) is recommended.
Handling and Storage of Waste:
The Core Disposal Protocol: A Step-by-Step Guide
Disposal of this compound is not a matter of discarding it in a sink or trash can. It must be managed as regulated chemical waste.
Step 1: Waste Identification and Classification The Resource Conservation and Recovery Act (RCRA) gives the U.S. Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave."[11] As the waste generator, you are legally required to determine if your chemical waste is classified as hazardous.[4][5] Given the irritation hazards (H315, H319, H335), this compound will be managed as hazardous waste.
Step 2: Waste Segregation Proper segregation is a cornerstone of safe chemical waste management.
-
Do Not Mix: Leave the chemical in its original or a properly labeled waste container. Do not mix it with other waste streams.[8][12]
-
Incompatible Materials: It is critical to store this waste away from incompatible materials to prevent dangerous reactions. Key incompatibilities include:
Step 3: Final Disposal Pathway
-
Professional Disposal: The universally mandated disposal method is to offer surplus and non-recyclable solutions to a licensed disposal company.[8] The waste must be disposed of in an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws and regulations.[3][14]
-
Prohibited Routes:
Step 4: Container Management Handle uncleaned, empty containers as you would the product itself.[8][12] Dispose of contaminated packaging as unused product through your institution's hazardous waste program.[8]
Emergency Procedures: Spill Management
In the event of a spill, a calm and structured response is essential to mitigate risk.
-
Evacuate and Alert: Evacuate personnel from the immediate spill area and alert your laboratory supervisor or safety officer.[8][12]
-
Ensure Ventilation: Ensure the area is adequately ventilated.[8]
-
Don PPE: Before approaching the spill, don the full personal protective equipment detailed in Section 2.
-
Containment: Prevent further spread of the solid material. Avoid generating dust.
-
Cleanup: Carefully sweep up the material and shovel it into suitable, closed containers for disposal.[10] For any remaining residue, you can use an inert absorbent material (e.g., sand, vermiculite) and place that into the waste container.[8]
-
Decontamination: Once the bulk material is collected, decontaminate the area.
-
Waste Disposal: The collected spill material and any contaminated items (e.g., absorbent pads, gloves) must be placed in a sealed, properly labeled container for disposal as hazardous waste.[9][12]
Summary of Safety and Disposal Parameters
The following table provides a quick reference for the key operational parameters for this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Signal Word | Warning | [3] |
| Required PPE | Chemical safety goggles, protective gloves, protective clothing, N95 dust mask (if dust is generated). | [3][4] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. | [4][9][13] |
| Primary Disposal Method | Transfer to a licensed chemical waste disposal company. | [8][10][14] |
| Prohibited Disposal | Do not allow product to enter drains or dispose of in general refuse. | [8][9] |
Disposal and Spill Response Workflow
The following diagram illustrates the decision-making process for managing waste and responding to spills involving this compound.
Caption: Workflow for disposal and spill response of this compound.
References
- 1,2-Diaminopropane. (n.d.). LookChem.
- HEXAMETHYLENE DIAMINE HAZARD SUMMARY. (n.d.). NJ.gov.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- 1926.55 - Gases, vapors, fumes, dusts, and mists. (n.d.). Occupational Safety and Health Administration.
- 1910.1050 - Methylenedianiline. (n.d.). Occupational Safety and Health Administration.
- Worker Exposures to Volatile Amines. (n.d.). Occupational Safety and Health Administration.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
- LIST OF LISTS. (2025, April 1). US EPA.
- SAFETY DATA SHEET: 1,2-Diaminopropane. (2014, September 8). Fisher Scientific (Canada).
- 1,2-Diaminopropane. (n.d.). Wikipedia.
- 1,2-Diaminopropane, (S)-. (n.d.). PubChem.
Sources
- 1. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. 1,2-Diaminopropane, (S)- | C3H10N2 | CID 642322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. fishersci.com [fishersci.com]
- 11. epa.gov [epa.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lookchem.com [lookchem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of (R)-(+)-1,2-Diaminopropane Dihydrochloride: A Guide for Laboratory Professionals
Welcome to a comprehensive guide on the safe handling, use, and disposal of (R)-(+)-1,2-Diaminopropane dihydrochloride (CAS RN: 19777-67-4). This document is crafted for the discerning researcher, scientist, and drug development professional who understands that safety and experimental integrity are inextricably linked. We will move beyond mere procedural lists to delve into the causality behind each recommendation, ensuring a deep, applicable understanding of the principles of chemical safety.
This compound is a chiral building block with significant applications in asymmetric synthesis and coordination chemistry.[1] However, its utility is matched by its potential hazards. As a dihydrochloride salt of a diamine, it presents a specific set of challenges that must be managed with precision and expertise.
Understanding the Hazard Profile: More Than Just a Solid
This compound is classified as a hazardous substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] The signal word for this chemical is "Warning".[2] To appreciate the necessary precautions, we must first understand the chemistry behind these hazards.
The primary hazard stems from its nature as an amine hydrochloride salt. In its dry, solid form, it is relatively stable. However, these salts are often hygroscopic, meaning they readily absorb moisture from the air.[3][4][5] When this compound comes into contact with water, it dissolves and hydrolyzes to form an acidic solution. This acidic nature is the root cause of its corrosive and irritant properties. The presence of even a small amount of water can lead to aggressive corrosion.[3][4] It is this interaction with moisture on the skin, in the eyes, or in the respiratory tract that leads to tissue damage.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision process grounded in the specific hazards of the chemical and the procedure. For this compound, protection against skin, eye, and respiratory exposure is paramount.
Engineering Controls: The Foundation of Safety
Before considering wearable PPE, always prioritize engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhaling airborne particles. The fume hood provides a contained workspace and protects the user from respiratory exposure.
Step-by-Step PPE Selection Protocol
The following table summarizes the recommended PPE for handling this compound. Following the table is a detailed explanation of the rationale behind each choice.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | Rationale: Protects against splashes of solutions and airborne powder. A face shield offers broader protection and is recommended when handling larger quantities. Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber). | Rationale: Provides a barrier against skin contact. Nitrile rubber is recommended for its resistance to amines and acidic solutions. For full contact, a minimum thickness of 0.4 mm is advised, offering a breakthrough time of over 480 minutes. For splash contact, thinner nitrile gloves may be used, but must be changed immediately upon contamination. |
| Body Protection | Laboratory coat. | Rationale: Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent). | Rationale: Necessary when handling the powder outside of a fume hood (not recommended) or when there is a risk of dust generation. Protects against the inhalation of irritant particles.[2] |
Expert Insights on Glove Selection:
The choice of glove material is critical. While nitrile is a versatile option, it's essential to understand the concepts of breakthrough time and degradation.[2][6][7] Breakthrough time is the duration it takes for a chemical to permeate the glove material. Degradation refers to the physical changes in the glove material upon chemical contact. For this compound, the primary risk is from its acidic solution upon contact with moisture. A safety data sheet for the related compound 1,2-Diaminopropane specifies that nitrile rubber gloves with a thickness of 0.4 mm have a breakthrough time of approximately 480 minutes for full contact. Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond personal protection to include proper storage, use, and disposal.
Storage
Given its hygroscopic nature, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Storage in a desiccator is a good practice to prevent moisture absorption.
Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Also, locate the nearest eyewash station and safety shower.
-
Weighing and Transfer: When weighing the solid, do so in the fume hood. Use a scoop or spatula for transfers to avoid generating dust.
-
Dissolving: If preparing a solution, slowly add the solid to the solvent with stirring. Be aware that dissolving amine salts can be exothermic.
-
Spill Management: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for hazardous waste. For liquid spills, absorb with an inert material and dispose of as hazardous waste.
Disposal Plan
As a halogenated organic compound, this compound and its containers must be disposed of as hazardous waste. Do not dispose of it down the drain.[3][6]
Neutralization as a Pre-treatment for Disposal:
For small quantities of waste solutions, neutralization can be a viable pre-treatment step before collection by a certified waste disposal service. This should only be performed by trained personnel.
Step-by-Step Neutralization Protocol:
-
Work in a Fume Hood: All neutralization procedures must be carried out in a chemical fume hood.
-
Dilution: If the waste solution is concentrated, dilute it by slowly adding it to a large volume of cold water in a suitable container (e.g., a beaker).
-
Neutralization: While stirring, slowly add a weak base, such as a saturated solution of sodium bicarbonate or a 1M solution of sodium hydroxide.[8][9]
-
Monitor pH: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is between 6.0 and 8.0.
-
Collection: The neutralized solution should be collected in a designated hazardous waste container for halogenated organic compounds. Clearly label the container with its contents.
Caption: Disposal workflow for this compound.
By adhering to these detailed protocols and understanding the chemical principles that underpin them, you can ensure a safe and productive laboratory environment. The responsible handling of chemicals like this compound is a hallmark of scientific excellence.
References
- Ammonium Chloride & Amine Corrosion: Causes, Prevention. (n.d.). Studylib.
- The Hendrix Group, Inc. (n.d.). Ammonium Chloride Corrosion in Hydrotreating Units.
- GHS SDS Preparation Tip 1: How to Select Gloves for Chemicals. (2017, July 7). EHS Safety News and Views.
- Hydrochloride salt of amine. (2023, June 22). Reddit.
- Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products.
- Properties of Amines and their Hydrochloride Salt. (n.d.). ResearchGate.
- Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. (2023, June 20). OLI Systems.
- Chemical resistance guide informations. (n.d.). SHIELD Scientific.
- Guide for Drain Disposal of Laboratory Chemicals. (n.d.). University of California, Santa Cruz.
- Neutralization of Ethylenediamine Hydrochloride and recovery of... (n.d.). Google Patents.
- In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services - University of British Columbia.
- Propylenediamine. (n.d.). PubChem.
- How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate.
- The MSDS HyperGlossary: Hygroscopic. (n.d.). Interactive Learning Paradigms, Incorporated.
Sources
- 1. (R)-1,2-Diaminopropane Dihydrochloride | 19777-67-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 2. myusf.usfca.edu [myusf.usfca.edu]
- 3. studylib.net [studylib.net]
- 4. hghouston.com [hghouston.com]
- 5. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsafetypro.com [chemsafetypro.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. chem.metu.edu.tr [chem.metu.edu.tr]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
